molecular formula C6H13NO2 B008898 L-Leucine-d10 CAS No. 106972-44-5

L-Leucine-d10

Número de catálogo: B008898
Número CAS: 106972-44-5
Peso molecular: 141.23 g/mol
Clave InChI: ROHFNLRQFUQHCH-ZWFPVXGPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

L-leucine-d10 is a deuterated compound.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuteriomethyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1D3,2D3,3D2,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHFNLRQFUQHCH-ZWFPVXGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584053
Record name Deuterated L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106972-44-5
Record name Deuterated L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

L-Leucine-d10: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Leucine-d10 is the deuterated, isotopically labeled form of L-Leucine, an essential branched-chain amino acid (BCAA).[1][2] In this stable isotope, ten hydrogen atoms have been replaced by deuterium. This substitution results in a mass shift of +10 atomic mass units, making it an invaluable tool in mass spectrometry-based analytical methods.[3] Its primary applications are as an internal standard for the precise quantification of its unlabeled counterpart, L-leucine, and as a metabolic tracer to investigate biochemical pathways, protein synthesis, and metabolic flux.[1][4][5] L-Leucine itself is a critical regulator of protein metabolism and activates the mTOR signaling pathway, which is fundamental to cell growth and proliferation.[1][4] This guide provides an in-depth overview of the chemical properties, key applications, and experimental protocols involving this compound.

Core Chemical Properties

This compound is a white to off-white solid.[1] Its key chemical and physical properties are summarized in the table below.

PropertyValueReferences
CAS Number 106972-44-5[1][4][6][7]
Molecular Formula C₆H₃D₁₀NO₂[1][4][6]
Molecular Weight 141.23 g/mol [1][2][6]
Synonyms Leu-d10, L-Leucine-2,3,3,4,5,5,5,5′,5′,5′-d₁₀[4][6]
Isotopic Purity ≥99% deuterated forms[4][6]
Melting Point 293-296 °C (sublimates)[3]
Solubility H₂O: 16.67 mg/mL (requires sonication); PBS (pH 7.2): 1 mg/mL[1][4]
Appearance White to off-white solid[1]
Storage Powder: 4°C, sealed, away from moisture. In Solvent: -80°C (6 months)[1]

Key Applications in Research and Development

  • Internal Standard for Mass Spectrometry: The most common application of this compound is as an internal standard for the quantification of endogenous L-leucine in biological samples (e.g., plasma, serum, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[4][][9] Its chemical similarity to the analyte ensures comparable extraction efficiency and ionization response, correcting for sample loss during preparation and analysis.

  • Metabolic Tracer Studies: As a metabolic label, this compound is used to trace the metabolic fate of leucine (B10760876) in biological systems.[1][] By tracking the incorporation of the deuterium-labeled leucine into proteins and other metabolites, researchers can study protein turnover rates, metabolic fluxes, and pathway dynamics in cells and tissues.[][10]

  • Quantitative Proteomics (SILAC): this compound is utilized in Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), a powerful technique for quantitative proteomics.[10] Cells are cultured in a medium containing this compound ("heavy" medium), leading to its incorporation into all newly synthesized proteins. This allows for the direct comparison of protein abundance between different cell populations (e.g., treated vs. untreated) in a single mass spectrometry experiment.[10]

  • Pharmacokinetic Studies: In drug development, deuterated compounds are used to study the pharmacokinetic profiles of drugs.[1] this compound can serve as an internal standard in studies quantifying drug candidates that are amino acid-based or that affect amino acid metabolism.[9]

Experimental Protocols

Protocol 1: Quantification of L-Leucine in Human Plasma using LC-MS/MS

This protocol describes a high-throughput method for analyzing this compound (as an internal standard) and endogenous L-Leucine in human plasma. The primary challenge is the removal of high concentrations of proteins that interfere with analysis.[9] Two common sample preparation techniques are presented.

Method A: Protein Precipitation (PPT)

  • Sample Preparation:

    • Pipette 50 µL of human plasma into a microcentrifuge tube.

    • Add 200 µL of a precipitation solution (e.g., acetonitrile (B52724) or methanol) containing this compound at a known concentration (e.g., 100 ng/mL).

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Analysis:

    • Inject the sample into the LC-MS/MS system. The ratio of the peak area of endogenous L-Leucine to the peak area of the this compound internal standard is used for quantification.

Method B: Solid-Phase Extraction (SPE)

  • Sample Preparation:

    • Pipette 50 µL of human plasma into a microcentrifuge tube.

    • Add the this compound internal standard.

    • Add 200 µL of a weak acid (e.g., 1% formic acid in water) and vortex.

  • SPE Cartridge Conditioning:

    • Condition a cation exchange SPE cartridge by washing sequentially with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the prepared plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol, to remove interfering substances.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

G Diagram 1: LC-MS/MS Sample Preparation Workflow cluster_0 Protein Precipitation (PPT) cluster_1 Solid-Phase Extraction (SPE) Plasma_PPT 1. Plasma Sample + This compound (IS) Precipitate 2. Add Acetonitrile Plasma_PPT->Precipitate Vortex_PPT 3. Vortex Precipitate->Vortex_PPT Centrifuge_PPT 4. Centrifuge Vortex_PPT->Centrifuge_PPT Supernatant_PPT 5. Collect Supernatant Centrifuge_PPT->Supernatant_PPT Analysis_PPT LC-MS/MS Analysis Supernatant_PPT->Analysis_PPT Plasma_SPE 1. Plasma Sample + This compound (IS) Load 3. Load Sample Plasma_SPE->Load Condition 2. Condition SPE Cartridge Condition->Load Wash 4. Wash Cartridge Load->Wash Elute 5. Elute Analytes Wash->Elute Evaporate 6. Evaporate & Reconstitute Elute->Evaporate Analysis_SPE LC-MS/MS Analysis Evaporate->Analysis_SPE

Diagram 1: LC-MS/MS Sample Preparation Workflow
Protocol 2: Protein Turnover Analysis using Pulse-Chase SILAC

This protocol outlines a typical pulse-chase experiment using this compound to measure protein degradation rates.

  • Full Labeling (Pulse):

    • Culture cells in a "heavy" SILAC medium where standard L-leucine is completely replaced with this compound.

    • Continue cell culture for a sufficient number of cell divisions (typically >5) to ensure that the entire proteome is labeled with the "heavy" isotope.[10] This can be verified by mass spectrometry.

  • Chase:

    • Replace the "heavy" medium with a "light" medium containing unlabeled L-leucine.[10] This marks time zero (t=0) of the chase.

  • Time-Course Sampling:

    • Harvest cell samples at various time points after the switch to the "light" medium (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Protein Extraction and Digestion:

    • Extract total protein from the harvested cells at each time point.

    • Digest the proteins into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures using high-resolution LC-MS/MS.

  • Data Analysis:

    • Quantify the relative abundance of "heavy" (containing this compound) and "light" (unlabeled) peptides for each protein at every time point.

    • The rate of decrease in the "heavy" to "light" peptide ratio over time reflects the degradation rate (half-life) of the specific protein.[10]

G Diagram 2: SILAC Pulse-Chase Workflow Start Start: Cell Culture Pulse 1. Pulse Phase: Culture in 'Heavy' Medium (with this compound) Start->Pulse >5 divisions Chase 2. Chase Phase: Switch to 'Light' Medium (unlabeled L-Leucine) Pulse->Chase t=0 Sampling 3. Harvest Cells (Multiple Time Points) Chase->Sampling Extraction 4. Protein Extraction & Digestion Sampling->Extraction Analysis 5. LC-MS/MS Analysis Extraction->Analysis Data 6. Data Analysis: Calculate Heavy/Light Ratios & Protein Half-Life Analysis->Data

References

L-Leucine-d10: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the applications and methodologies related to L-Leucine-d10, a deuterated stable isotope of the essential amino acid L-Leucine.

This compound is a non-radioactive, stable isotope-labeled form of L-Leucine where ten hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a mass shift that is readily detectable by mass spectrometry, making it an invaluable tool in quantitative proteomics, metabolomics, and the study of protein kinetics. Its chemical properties are nearly identical to its natural counterpart, ensuring it is processed similarly by cellular machinery. This guide provides a comprehensive overview of this compound, including its physicochemical properties, key experimental protocols, and its role in significant biological pathways.

Core Data Presentation

The following table summarizes the key quantitative and qualitative data for this compound.

PropertyValue
CAS Number 106972-44-5[1][2]
Molecular Formula C₆H₃D₁₀NO₂[1][2]
Molecular Weight 141.23 g/mol [2][3]
Synonyms L-Leucine-2,3,3,4,5,5,5,5′,5′,5′-d10, Leu-d10[1]
Purity ≥98-99%[2][3]
Primary Applications Internal standard for LC-MS/GC-MS, Metabolic labeling (e.g., SILAC), Protein turnover studies, Metabolomics[1][4]
Unlabeled CAS Number 61-90-5[3]

Experimental Protocols

This compound is instrumental in a variety of experimental contexts. Below are detailed methodologies for its principal applications.

Use as an Internal Standard for LC-MS Quantification

This compound is frequently used as an internal standard for the accurate quantification of L-Leucine in biological samples by liquid chromatography-mass spectrometry (LC-MS).[1] The principle of isotopic dilution, where a known amount of the labeled standard is added to the sample, corrects for variability during sample preparation and analysis.[1]

Methodology:

  • Preparation of Standard Solutions:

    • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.[1]

    • IS Working Solution (10 µg/mL): Dilute the IS stock solution with ultrapure water.[1]

    • L-Leucine Stock Solution (1 mg/mL): Prepare a stock solution of unlabeled L-Leucine in ultrapure water.[1]

    • Calibration Standards: Prepare a series of calibration standards by spiking the unlabeled L-Leucine stock solution into a surrogate matrix (e.g., phosphate-buffered saline).[5]

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of the plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.[1]

    • Add 10 µL of the this compound IS working solution (10 µg/mL) to each tube.[1]

    • To precipitate proteins, add 400 µL of ice-cold methanol (B129727) or 10 µL of 30% sulfosalicylic acid.[1][6]

    • Vortex the mixture for 30 seconds.[1][6]

    • Incubate the samples at 4°C for 30 minutes.[1][6]

    • Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[1]

    • Transfer the supernatant to a clean tube for LC-MS analysis.[6]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Employ a suitable HPLC column, such as a chiral column if distinguishing between D- and L-isomers is necessary, for separation.[5]

    • Mobile Phase: A common mobile phase combination is 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).[1]

    • Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.[6] Monitor the specific precursor and product ion transitions for both L-Leucine and this compound.

Metabolic Labeling for Protein Turnover Analysis (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique in quantitative proteomics that uses metabolic incorporation of labeled amino acids to measure relative protein abundance.[7][8]

Methodology:

  • Cell Culture and Labeling:

    • Culture two populations of cells in media that are identical except for the isotopic form of a specific amino acid (in this case, Leucine).[7][9]

    • "Light" Medium: Standard cell culture medium containing natural ("light") L-Leucine.

    • "Heavy" Medium: SILAC-specific medium deficient in L-Leucine, supplemented with this compound.[4]

    • Grow the cells for at least 5-6 cell doublings to ensure complete incorporation (>95%) of the respective amino acids into the proteome.[7][10]

  • Experimental Treatment:

    • Apply the experimental condition (e.g., drug treatment) to one cell population, leaving the other as a control.[7]

  • Sample Preparation and Analysis:

    • Harvest and lyse the "light" and "heavy" cell populations.[4]

    • Determine the protein concentration of each lysate (e.g., using a BCA assay).[4][10]

    • Mix equal amounts of protein from the "light" and "heavy" lysates.[4][7]

    • Digest the combined protein mixture into peptides using an enzyme such as trypsin.[4][7]

    • Analyze the resulting peptide mixture by LC-MS/MS.[4][9] The mass difference between the "light" and "heavy" peptides allows for the relative quantification of proteins.

Signaling Pathways and Workflows

L-Leucine and the mTOR Signaling Pathway

L-Leucine is a key activator of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[3][11][12] The activation of mTORC1 by Leucine leads to the phosphorylation of downstream targets like S6K1 and 4E-BP1, ultimately promoting protein translation.[3]

mTOR_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular L-Leucine L-Leucine Rag GTPases Rag GTPases L-Leucine->Rag GTPases mTORC1 mTORC1 Rag GTPases->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis promotes 4E-BP1->Protein Synthesis promotes

Caption: L-Leucine activation of the mTORC1 signaling pathway.

Experimental Workflow for SILAC

The SILAC experimental workflow provides a robust method for comparative proteomics. The process involves metabolic labeling, sample mixing, and mass spectrometry analysis to determine relative protein abundance.[8][9]

SILAC_Workflow cluster_labeling Metabolic Labeling cluster_treatment Experimental Treatment cluster_processing Sample Processing and Analysis Light_Culture Cell Culture ('Light' L-Leucine) Control Control Condition Light_Culture->Control Heavy_Culture Cell Culture ('Heavy' this compound) Treatment Experimental Condition Heavy_Culture->Treatment Mix Mix Cell Populations 1:1 Control->Mix Treatment->Mix Lyse Cell Lysis & Protein Extraction Mix->Lyse Digest Protein Digestion (Trypsin) Lyse->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis (Relative Quantification) LCMS->Data

Caption: A typical experimental workflow for SILAC-based quantitative proteomics.

References

An In-depth Technical Guide to Deuterated Amino Acids in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental methodologies, and diverse applications of deuterated amino acids in scientific research and drug development. By replacing hydrogen with its heavier isotope, deuterium (B1214612), these powerful tools offer unique advantages in a range of analytical techniques, enabling deeper insights into protein structure, function, and metabolism.

Core Principles: The Power of the Deuterium Isotope Effect

The utility of deuterium-labeled amino acids stems from the kinetic isotope effect (KIE) , a phenomenon where the substitution of an atom with its heavier isotope alters the rate of a chemical reaction. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond.[1] Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step proceed more slowly.[2] This effect is a cornerstone of many applications of deuterated amino acids, from enhancing drug stability to elucidating enzymatic mechanisms.

Data Presentation: Quantitative Insights into Deuteration

The strategic incorporation of deuterium can have significant and measurable effects on reaction rates and molecular properties. The following tables summarize key quantitative data related to the use of deuterated amino acids.

Table 1: Kinetic Isotope Effects (KIE) in Enzyme-Catalyzed Reactions with Deuterated Amino Acids

EnzymeSubstrateIsotope PositionkH/kDExperimental Conditions
D-Amino Acid OxidaseD-Alanineα-deuterated5.7pH 9.5
D-Amino Acid OxidaseD-Serineα-deuterated4.5pH-independent
D-Amino Acid OxidaseGlycineα-deuterated3.6pH 10.5
Tryptophan Indole-lyaseL-Tryptophanα-deuterated3.6Pre-steady-state kinetics
Tyrosine Phenol-lyaseL-Tyrosineα-deuterated2.87 (on Vmax/KM)pH not specified
Aspartate AminotransferaseL-Aspartateα-deuterated1.36 (on V/KAsp)In H₂O
Aspartate AminotransferaseL-Glutamateα-deuterated3.80 (on V/KGlu)In H₂O

This table presents a selection of reported KIE values. The magnitude of the KIE can be influenced by various factors, including pH, temperature, and the specific enzyme and substrate involved.[3][4][5][6][7]

Table 2: Deuteration Efficiency of Amino Acids via Pt/C Catalysis

Amino AcidMain-Chain Deuteration Level
Alanine>90%
Glycine>90%
Leucine>90%
Isoleucine>90%
Valine>90%
Proline>90%
Phenylalanine>90%
Tyrosine>90%
Tryptophan>90%

Data from a study on direct deuteration of amino acids using a Pt/C catalyst.[8]

Experimental Protocols: Methodologies for Key Experiments

Detailed experimental protocols are crucial for the successful application of deuterated amino acids in research. Below are methodologies for several key techniques.

Expression of Deuterated Proteins in E. coli

This protocol outlines a general method for producing highly deuterated proteins in E. coli using a D₂O-based minimal medium.

  • Adaptation to D₂O: Gradually adapt the E. coli strain (e.g., BL21(DE3)) to grow in D₂O by sequential transfer from LB-H₂O to LB-D₂O and finally to M9/D₂O minimal medium.[9]

  • Pre-culture: Inoculate a small volume of M9/D₂O medium with the adapted cells and grow overnight.

  • Main Culture: Use the pre-culture to inoculate a larger volume of M9/D₂O medium supplemented with a deuterated carbon source (e.g., d7-glucose) and ¹⁵NH₄Cl (for NMR applications). Grow the culture at 37°C with vigorous shaking.[10][11]

  • Induction: Once the culture reaches the desired optical density (e.g., OD₆₀₀ of ~0.7), induce protein expression with IPTG.[10]

  • Harvesting: After the induction period (typically 5-7 hours), harvest the cells by centrifugation.[10] The deuterated protein can then be purified using standard chromatography techniques.

Quantitative Proteomics using SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)

SILAC is a powerful technique for quantitative proteomics that utilizes amino acids with stable isotopes.[1][4][5][12][13]

  • Cell Culture: Grow two populations of cells in parallel. One population is cultured in "light" medium containing normal amino acids, while the other is grown in "heavy" medium where one or more essential amino acids (e.g., lysine, arginine) are replaced with their deuterated or ¹³C/¹⁵N-labeled counterparts.[1]

  • Adaptation: Ensure complete incorporation of the labeled amino acids by growing the cells for at least five to six doublings in the respective media.[12]

  • Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations.

  • Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" cell populations.[1]

  • Protein Digestion: Digest the mixed protein sample into peptides using an enzyme such as trypsin.[12]

  • LC-MS/MS (B15284909) Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides from the "light" and "heavy" samples will appear as pairs with a characteristic mass difference, allowing for their relative quantification.[1]

NMR Spectroscopy of Deuterated Proteins

Deuteration is a key strategy for extending the size limit of proteins amenable to NMR studies by reducing spectral complexity and slowing relaxation. Transverse relaxation-optimized spectroscopy (TROSY) is a crucial NMR technique for studying large, deuterated proteins.[7][14][15][16][17]

  • Sample Preparation: Prepare a sample of the uniformly ¹⁵N- and perdeuterated protein in a suitable buffer containing 5-10% D₂O.

  • Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 800 MHz or higher) equipped with a cryoprobe.

  • Data Acquisition: Acquire a 2D ¹H-¹⁵N TROSY-HSQC spectrum. Key parameters include:

    • Pulse Sequence: A TROSY-based pulse sequence (e.g., trosyetf3gpsi on Bruker spectrometers).

    • Acquisition Times: Typical acquisition times are around 40 ms in the direct dimension (¹H) and 12 ms in the indirect dimension (¹⁵N).[17]

    • Recycle Delay: Use a recycle delay of 1.5-2.5 seconds. For deuterated samples at high fields, longer delays (up to 10 seconds) may be necessary to minimize heating and ensure complete relaxation.[7]

    • Number of Scans: The number of scans will depend on the sample concentration and desired signal-to-noise ratio.

Mass Spectrometry for Quantification of Deuterated Peptides

Parallel Reaction Monitoring (PRM) is a targeted mass spectrometry technique that offers high selectivity and sensitivity for quantifying specific peptides, including those containing deuterated amino acids.[2][6][18][19][20][21][22]

  • Sample Preparation: Digest the protein sample and perform cleanup to remove contaminants.

  • LC-MS/MS System: Use a high-resolution mass spectrometer, such as a quadrupole-Orbitrap instrument.

  • Method Setup:

    • Target List: Create a list of precursor ions (m/z and charge state) for the peptides of interest.

    • Isolation Window: Set a narrow isolation window for the quadrupole (e.g., 1-2 m/z) to selectively isolate the target precursor ion.

    • Collision Energy: Optimize the higher-energy collisional dissociation (HCD) energy for each peptide to achieve efficient fragmentation.

    • Detection: Detect the fragment ions in the Orbitrap at high resolution (e.g., 35,000).

  • Data Analysis: Quantify the peptides by extracting the peak areas of specific, high-intensity fragment ions using narrow mass-to-charge windows (e.g., 5-10 ppm).[19]

Neutron Crystallography of Deuterated Proteins

Neutron crystallography is a powerful technique for directly visualizing hydrogen atoms in proteins, providing crucial information about protonation states and hydrogen bonding networks. Deuteration is often essential to improve the signal-to-noise ratio of the diffraction data.[3][23][24]

  • Crystal Growth: Grow large, high-quality crystals of the protein, typically with a volume of at least 0.1 mm³.[3]

  • Deuteration: If the protein is not perdeuterated, exchange the labile protons by soaking the crystal in a deuterated mother liquor for several weeks.

  • Data Collection:

    • Neutron Source: Use a dedicated neutron diffractometer at a reactor or spallation source.

    • Wavelength: Longer wavelength neutrons (2-5 Å) are typically used to maximize diffraction intensity.

    • Data Acquisition: Collect diffraction data using either a monochromatic or quasi-Laue method. The crystal is rotated to collect a complete dataset.

  • Data Processing and Refinement: Process the diffraction data to obtain reflection intensities. The structure is then refined against the neutron data, often in conjunction with a high-resolution X-ray diffraction dataset (X/N joint refinement), to accurately model the positions of all atoms, including deuterium.[23][24]

Mandatory Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows related to the use of deuterated amino acids.

Kinetic_Isotope_Effect cluster_0 Reaction Coordinate cluster_1 Energy Profile Reactants_H Reactants (C-H) Transition_State_H Transition State Reactants_H->Transition_State_H ΔG‡ (H) ZPE_H ZPE (C-H) Products_H Products Transition_State_H->Products_H Reactants_D Reactants (C-D) Transition_State_D Transition State Reactants_D->Transition_State_D ΔG‡ (D) ZPE_D ZPE (C-D) Products_D Products Transition_State_D->Products_D E_axis Energy R_axis E_axis->R_axis

Caption: Energy profile illustrating the kinetic isotope effect.

Protein_Expression_Workflow cluster_Adaptation Adaptation to D2O cluster_Growth Culture Growth cluster_Expression Protein Expression & Harvest A1 Culture in LB-H2O A2 Transfer to LB-D2O A1->A2 A3 Transfer to M9/D2O A2->A3 B1 Inoculate M9/D2O Pre-culture A3->B1 B2 Inoculate Main M9/D2O Culture (with d7-glucose, 15NH4Cl) B1->B2 B3 Grow to desired OD600 B2->B3 C1 Induce with IPTG B3->C1 C2 Incubate for Protein Expression C1->C2 C3 Harvest Cells by Centrifugation C2->C3 D1 Purified Deuterated Protein C3->D1 Purification

Caption: Workflow for deuterated protein expression in E. coli.

SILAC_Workflow cluster_Light Light Culture cluster_Heavy Heavy Culture L1 Grow cells in 'Light' medium L2 Control Treatment L1->L2 Mix Mix Equal Amounts of Protein L2->Mix H1 Grow cells in 'Heavy' medium (deuterated amino acids) H2 Experimental Treatment H1->H2 H2->Mix Digest Tryptic Digestion Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Quantification (Heavy/Light Ratios) LCMS->Quant

Caption: General workflow for a SILAC experiment.

mTOR_Signaling cluster_Inputs Upstream Signals cluster_Sensors Amino Acid Sensing cluster_Ragulator Lysosomal Complex cluster_mTORC1 mTORC1 Complex cluster_Downstream Downstream Effects AminoAcids Amino Acids (e.g., Leucine, Arginine) Sestrin2 Sestrin2 (Leucine Sensor) AminoAcids->Sestrin2 binds CASTOR1 CASTOR1 (Arginine Sensor) AminoAcids->CASTOR1 binds Insulin Insulin mTORC1 mTORC1 Insulin->mTORC1 activates via PI3K/Akt pathway RagGTPases Rag GTPases Sestrin2->RagGTPases regulates CASTOR1->RagGTPases regulates Ragulator Ragulator Complex Ragulator->RagGTPases anchors to lysosome RagGTPases->mTORC1 recruits to lysosome S6K1 S6K1 mTORC1->S6K1 phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates Autophagy Autophagy Inhibition mTORC1->Autophagy inhibits ProteinSynth Protein Synthesis S6K1->ProteinSynth promotes FourEBP1->ProteinSynth promotes DeuteratedAA Deuterated Amino Acids (Tracers) DeuteratedAA->AminoAcids trace metabolic flux

Caption: Simplified mTOR signaling pathway highlighting amino acid sensing.

References

The Role of L-Leucine-d10 in Unraveling Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled amino acids have become indispensable tools in modern biological and medical research, offering a window into the intricate dynamics of metabolic processes. Among these, L-Leucine-d10, a deuterated form of the essential branched-chain amino acid L-leucine, has emerged as a powerful tracer for elucidating metabolic pathways, quantifying protein turnover, and understanding disease mechanisms. This technical guide provides an in-depth overview of the applications of this compound in metabolic research, complete with experimental protocols, quantitative data, and pathway visualizations to support researchers in this field.

Core Principles and Applications

Stable isotope labeling involves the substitution of an atom in a molecule with its heavier, non-radioactive isotope. In the case of this compound, ten hydrogen atoms are replaced with deuterium (B1214612). This isotopic enrichment makes the molecule chemically identical to its natural counterpart but distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][2] This fundamental principle allows researchers to trace the fate of L-leucine through various metabolic pathways in vivo and in vitro.[3]

The primary applications of this compound in metabolic studies include:

  • Quantitative Proteomics: this compound is extensively used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments to quantify changes in protein abundance between different cell populations.[4]

  • Protein Turnover Studies: By monitoring the incorporation of this compound into newly synthesized proteins and its dilution over time, researchers can accurately measure the rates of protein synthesis and degradation.[3][5]

  • Metabolic Flux Analysis: As a metabolic tracer, this compound helps to map the flow of metabolites through interconnected pathways, providing insights into cellular metabolism and energy production.[6]

  • Drug Development: In pharmaceutical research, this compound is employed in Absorption, Distribution, Metabolism, and Excretion (ADME) studies to trace the metabolic fate of drug candidates.[7]

  • Clinical Diagnostics: Labeled amino acids serve as metabolic tracers in imaging techniques like positron emission tomography (PET) and magnetic resonance spectroscopy (MRS) to detect metabolic abnormalities associated with various diseases.[3]

Quantitative Data Presentation

The use of this compound and other stable isotopes allows for precise quantification of metabolic processes. The following tables summarize key quantitative data from studies utilizing deuterated leucine (B10760876).

Table 1: Muscle Protein Fractional Synthesis Rate (FSR) with Leucine Supplementation

Study PopulationConditionFSR (%/h) (Mean ± SEM)Reference
Older AdultsPost-absorptive (Day 1)0.063 ± 0.004[8]
Older AdultsPost-prandial (Day 1)0.075 ± 0.006[8]
Older AdultsPost-absorptive (Day 15 with Leucine)0.074 ± 0.007[8]
Older AdultsPost-prandial (Day 15 with Leucine)0.10 ± 0.007[8]
Elderly MenControl (Fed)0.053 ± 0.009[9]
Elderly MenLeucine Supplemented (Fed)0.083 ± 0.008[9]

Table 2: Apolipoprotein Absolute Production Rates using Deuterated Amino Acids

ApolipoproteinTracer Amino AcidAbsolute Production Rate (mg/kg/day) (Mean ± SDM)Reference
VLDL apoB-100[5,5,5,-2H3]leucine11.4 ± 5.8[10]
VLDL apoB-100[4,4,4,-2H3]valine11.2 ± 6.8[10]
VLDL apoB-100[6,6-2H2,1,2-13C2]lysine11.1 ± 5.4[10]
LDL apoB-100[5,5,5,-2H3]leucine8.0 ± 4.7[10]
LDL apoB-100[4,4,4,-2H3]valine7.5 ± 3.8[10]
LDL apoB-100[6,6-2H2,1,2-13C2]lysine7.5 ± 4.2[10]
HDL apoA-I[5,5,5,-2H3]leucine9.7 ± 0.2[10]
HDL apoA-I[4,4,4,-2H3]valine9.4 ± 1.7[10]
HDL apoA-I[6,6-2H2,1,2-13C2]lysine9.1 ± 1.3[10]

Table 3: LC-MS/MS Parameters for D-Leucine-d10 Analysis

ParameterValueReference
InstrumentationTriple Quadrupole Mass Spectrometer[11]
Ionization ModePositive Electrospray Ionization (ESI+)[11]
Precursor Ion (m/z)142.1[11]
Product Ion (m/z)96.1[11]
Internal StandardD/L-Leucine-d7 (m/z 139.2 > 93.0)[11]
Calibration Range (for D-Leucine)0.001 - 1 µg/mL in plasma[11]

Key Metabolic Pathways and Experimental Workflows

Leucine Metabolism and mTOR Signaling

L-leucine plays a crucial role as a signaling molecule, most notably in the activation of the mechanistic Target of Rapamycin (mTOR) pathway, a central regulator of cell growth and protein synthesis.[12][13][14] The metabolic fate of leucine begins with its transamination to α-ketoisocaproate (α-KIC).[13][15]

Leucine_Metabolism_mTOR cluster_extracellular Extracellular cluster_intracellular Intracellular L_Leucine_d10_ext This compound L_Leucine_d10_int This compound L_Leucine_d10_ext->L_Leucine_d10_int Transport a_KIC_d10 α-Ketoisocaproate-d10 L_Leucine_d10_int->a_KIC_d10 Transamination (BCAT) mTORC1 mTORC1 L_Leucine_d10_int->mTORC1 Activation Metabolites Further Metabolites (e.g., Acetyl-CoA) a_KIC_d10->Metabolites Oxidative Decarboxylation Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Stimulation

Metabolic fate of this compound and its role in mTORC1 signaling.

D-Leucine-d10 to L-Leucine-d9 Conversion for Muscle Protein Synthesis Measurement

A novel method to measure muscle protein synthesis involves the intravenous infusion of this compound.[16] In the muscle, this compound undergoes transamination, losing a deuterium atom from its α-carbon to form α-ketoisocaproate-d9 (KIC-d9). This intermediate is then reaminated to form L-leucine-d9, which is subsequently incorporated into muscle protein.[16] This endogenous formation of the tracer within the target tissue provides a more accurate measure of the precursor enrichment for protein synthesis calculations.[16]

d10_to_d9_conversion Infusion Intravenous Infusion of this compound Bloodstream This compound in Bloodstream Infusion->Bloodstream Muscle_Uptake Muscle Tissue Uptake Bloodstream->Muscle_Uptake Transamination Transamination (loses α-deuterium) Muscle_Uptake->Transamination This compound KIC_d9 α-Ketoisocaproate-d9 (KIC-d9) Transamination->KIC_d9 Reamination Reamination KIC_d9->Reamination Leucine_d9 L-Leucine-d9 Reamination->Leucine_d9 Protein_Synthesis Incorporation into Muscle Protein Leucine_d9->Protein_Synthesis

Endogenous formation of L-Leucine-d9 for muscle protein synthesis studies.

General Workflow for LC-MS Quantification using a this compound Internal Standard

Accurate quantification of metabolites in complex biological samples is crucial. Isotopic dilution mass spectrometry, using a stable isotope-labeled internal standard like this compound, is the gold standard for this purpose.[17] A known amount of the internal standard is added to the sample at the beginning of the workflow, correcting for variations in sample preparation and instrument response.[17]

LCMS_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with known amount of This compound (Internal Standard) Sample->Spike Preparation Sample Preparation (e.g., Protein Precipitation) Spike->Preparation LC_Separation Liquid Chromatography (LC) Separation Preparation->LC_Separation MS_Detection Mass Spectrometry (MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Quantification Quantification of Analyte (Ratio of Analyte to Internal Standard) Data_Analysis->Quantification

Workflow for quantitative analysis using an internal standard.

Detailed Experimental Protocols

Protocol for SILAC using this compound

This protocol outlines the basic steps for a SILAC experiment to compare protein expression between two cell populations.

Objective: To achieve full incorporation of "heavy" this compound in one cell population for relative protein quantification against a "light" control.[4]

Materials:

  • Cell line of interest

  • SILAC-grade DMEM or RPMI-1640 medium lacking L-leucine, L-lysine, and L-arginine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" L-leucine

  • "Heavy" this compound

  • Standard cell culture reagents and equipment

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Trypsin for protein digestion

  • C18 spin columns for peptide cleanup

  • High-resolution LC-MS/MS system

Methodology:

  • Cell Adaptation: Culture cells for at least five passages in the respective "light" and "heavy" SILAC media to ensure complete incorporation of the labeled amino acid. The "light" medium is supplemented with normal L-Leucine, while the "heavy" medium is supplemented with this compound.[4]

  • Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations. The other population serves as the control.[4]

  • Cell Harvesting and Lysis: Wash the cells with ice-cold PBS and harvest. Lyse the "light" and "heavy" cell populations separately.[4]

  • Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" lysates.[4]

  • Protein Digestion: Reduce and alkylate the protein mixture, followed by overnight digestion with trypsin at 37°C.[4]

  • Peptide Cleanup: Desalt the resulting peptide mixture using C18 spin columns.[4]

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution LC-MS/MS system.[4]

  • Data Analysis: Use appropriate software (e.g., MaxQuant) to identify and quantify the "light" and "heavy" peptide pairs, allowing for the determination of relative protein abundance between the two conditions.[4]

Protocol for Quantification of Leucine in Plasma using this compound as an Internal Standard

This protocol details the preparation of plasma samples for the quantification of L-leucine by LC-MS/MS.[17]

Objective: To accurately measure the concentration of L-leucine in plasma using isotopic dilution.

Materials:

  • Plasma samples, calibration standards, and quality control (QC) samples

  • This compound internal standard (IS) working solution (e.g., 10 µg/mL)

  • 30% sulfosalicylic acid for protein precipitation[17]

  • Microcentrifuge tubes (1.5 mL)

  • LC-MS/MS system

Methodology:

  • Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.[17]

  • Internal Standard Spiking: Add 10 µL of the this compound IS working solution to each tube and vortex briefly.[17]

  • Protein Precipitation: Add 10 µL of 30% sulfosalicylic acid to precipitate proteins and vortex the mixture for 30 seconds.[17]

  • Incubation: Incubate the samples at 4°C for 30 minutes.[17]

  • Centrifugation: Centrifuge the tubes at 12,000 rpm for 5 minutes.[17]

  • Supernatant Transfer: Transfer 50 µL of the clear supernatant to a new tube.[17]

  • Dilution: Dilute the supernatant with 450 µL of the initial mobile phase.[17]

  • Analysis: Vortex the final solution and transfer it to an autosampler vial for LC-MS/MS analysis.[17]

Conclusion

This compound is a versatile and powerful tool for researchers in metabolism, proteomics, and drug development. Its application as a tracer and internal standard enables the precise quantification of dynamic biological processes that are unattainable with other methods.[7] The detailed protocols and pathways provided in this guide serve as a foundational resource for the effective implementation of this compound in metabolic pathway studies, ultimately contributing to a deeper understanding of human health and disease.

References

An Introductory Guide to Stable Isotope Labeling with L-Leucine-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of stable isotope labeling using L-Leucine-d10, a powerful technique for quantitative proteomics and metabolomics. This method is instrumental in elucidating protein synthesis and degradation rates, understanding cellular signaling pathways, and assessing the effects of drug candidates on protein stability.

Core Principles of this compound Labeling

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a widely used mass spectrometry-based approach for quantitative proteomics.[1] This technique involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. This compound, a deuterated form of the essential amino acid L-Leucine, serves as an effective "heavy" label.[1][2] Due to its abundance in proteins, the +10 Dalton mass shift introduced by the ten deuterium (B1214612) atoms in this compound is readily detectable by mass spectrometry, allowing for accurate quantification of newly synthesized proteins.[1]

The core principle lies in distinguishing between pre-existing ("light") and newly synthesized ("heavy") proteins over time.[1] By comparing the mass spectra of heavy-labeled proteins with their light, unlabeled counterparts, researchers can accurately quantify differences in protein abundance and determine rates of protein turnover.[1] This is particularly useful in "pulse-chase" or "dynamic SILAC" experiments where cells are switched from a "light" to a "heavy" medium (or vice versa) to track the rates of protein synthesis and degradation.[1][3][4]

Applications in Research and Drug Development

The use of this compound as a metabolic tracer has several key applications:

  • Protein Turnover Analysis: Measuring the rates of protein synthesis and degradation provides insights into cellular homeostasis and disease states.[1][5]

  • Drug Efficacy Studies: Assessing how a drug candidate alters the synthesis or degradation of its target protein or other proteins within the proteome.[1]

  • Mechanism of Action Studies: Investigating the cellular pathways affected by a particular treatment or condition.

  • Biomarker Discovery: Identifying proteins with altered turnover rates that may serve as indicators of disease or drug response.

Quantitative Data Summary

The selection of a stable isotope-labeled amino acid is critical for experimental success. The following tables provide a comparative overview of this compound and other common labeling reagents, as well as typical mass spectrometry parameters for this compound analysis.

Table 1: Comparison of Common Metabolic Labeling Reagents

ReagentMass Shift (Da)Key FeaturesPotential Considerations
This compound +10High mass shift, essential amino acid, relatively cost-effective.[1]Potential for metabolic conversion, though generally minimal in mammalian cells.[1]
L-Arginine-¹³C₆,¹⁵N₄ +10Commonly used in SILAC, less prone to metabolic conversion.[1]Higher cost.[1]
L-Lysine-¹³C₆,¹⁵N₂ +8Commonly used in SILAC, essential for tryptic digestion.[1]Higher cost.[1]
Heavy Water (D₂O) VariableLabels multiple amino acids, cost-effective for in vivo studies.Complex data analysis due to labeling of multiple sites and amino acids.[1]

Table 2: Mass Spectrometry Parameters for this compound Analysis

ParameterValueReference
Instrumentation Triple Quadrupole Mass Spectrometer[6]
Ionization Mode Positive Electrospray Ionization (ESI+)[6]
Precursor Ion (m/z) 142.1[6]
Product Ion (m/z) 96.1 (Fragment corresponding to loss of COOH and ND3)[6]
Internal Standard D/L-Leucine-d7 (m/z 139.2 > 93.0)[6]
Calibration Range 0.001 - 1 µg/mL in plasma[6]

Experimental Protocols

The following sections detail a generalized protocol for a dynamic SILAC experiment using this compound to measure protein turnover in a human cell line such as HEK293 or HeLa cells.

  • Media Preparation:

    • Heavy Medium: Prepare DMEM for SILAC (deficient in L-Leucine, L-Arginine, L-Lysine) supplemented with 10% dialyzed Fetal Bovine Serum (dFBS), 1% Penicillin-Streptomycin, L-Arginine, L-Lysine, and this compound.[1]

    • Light Medium: Prepare DMEM for SILAC with the same components as the heavy medium, but with unlabeled L-Leucine.[1]

  • Cell Adaptation and Full Labeling (for degradation studies):

    • Thaw and culture cells in the "Heavy Medium".

    • Passage the cells for at least 6-8 cell doublings to ensure >97% incorporation of this compound.[1] The doubling time for HEK293 and HeLa cells is approximately 24 hours.[1]

    • Monitor incorporation efficiency via mass spectrometry after 5-6 passages.[1]

  • Pulse-Chase Experiment:

    • Pulse (Synthesis): For protein synthesis studies, culture cells in "Light Medium" and then switch to "Heavy Medium".

    • Chase (Degradation): For protein degradation studies, after full labeling in "Heavy Medium," switch the cells to "Light Medium".[1]

    • Harvest cells at various time points after the medium switch.

  • Cell Lysis:

    • Wash harvested cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[7]

    • Incubate on ice for 30 minutes with intermittent vortexing.[1]

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[1]

  • Protein Quantification and Digestion:

    • Determine the protein concentration of the supernatant using a BCA assay.[1][7]

    • For comparative studies, mix equal amounts of protein from "light" and "heavy" labeled samples.[7]

    • Reduce the protein mixture with DTT and alkylate with iodoacetamide.

    • Digest the proteins into peptides using trypsin overnight at 37°C.[7]

  • Peptide Cleanup:

    • Desalt the peptide mixture using C18 spin columns.[7]

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution LC-MS/MS system.[7]

  • Data Analysis:

    • Use appropriate software (e.g., MaxQuant) to identify peptides and quantify the peak intensities of the "heavy" and "light" isotopic envelopes.[3][7]

    • Specify this compound (+10.0565 Da) as a variable modification.[1]

    • Calculate the ratio of heavy to light (H/L) peptide abundance.[1]

    • The degradation rate constant (k_deg) for each protein is determined by fitting the decay of the heavy form's fractional abundance over time to a single exponential decay model.[1]

    • The protein half-life (t_1/2) is calculated using the formula: t_1/2 = ln(2) / k_deg.[1]

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the mTOR signaling pathway, which is regulated by L-Leucine, and a typical experimental workflow for this compound labeling.

mTOR_Signaling_Pathway mTOR Signaling Pathway Activated by L-Leucine cluster_extracellular Extracellular cluster_cellular Cellular L-Leucine L-Leucine Amino Acid Transporter Amino Acid Transporter L-Leucine->Amino Acid Transporter Intracellular L-Leucine Intracellular L-Leucine Amino Acid Transporter->Intracellular L-Leucine Sestrin2 Sestrin2 Intracellular L-Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 releases GATOR1 GATOR1 GATOR2->GATOR1 inhibits inhibition Rag GTPases Rag GTPases GATOR1->Rag GTPases activates mTORC1 mTORC1 Rag GTPases->mTORC1 recruits to lysosome p70S6K p70S6K mTORC1->p70S6K phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis promotes eIF4E eIF4E 4E-BP1->eIF4E releases eIF4E->Protein Synthesis promotes

Caption: mTOR signaling pathway activated by L-Leucine.

Experimental_Workflow Experimental Workflow for this compound Labeling cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Cell Culture with 'Light' L-Leucine B Switch to 'Heavy' this compound Medium A->B C Harvest Cells at Time Points B->C D Cell Lysis C->D E Protein Quantification D->E F Protein Digestion (Trypsin) E->F G Peptide Cleanup (C18) F->G H LC-MS/MS Analysis G->H I Data Processing & Quantification H->I J Determine Protein Turnover Rates I->J

Caption: General experimental workflow for this compound labeling.

Conclusion

Stable isotope labeling with this compound is a robust and versatile technique for the quantitative analysis of protein dynamics. Its application in dynamic SILAC experiments provides valuable insights into the regulation of the proteome in response to various stimuli, making it an indispensable tool for researchers, scientists, and drug development professionals. Careful experimental design and data analysis are crucial for obtaining accurate and reproducible results.

References

L-Leucine-d10 in Biomedical Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications of L-Leucine-d10, a stable isotope-labeled amino acid, in biomedical research. We will delve into its core applications, present quantitative data, provide detailed experimental protocols, and visualize key processes to facilitate a deeper understanding of its utility in metabolic studies, proteomics, and clinical research.

Core Principles of Stable Isotope Labeling with this compound

Stable isotope labeling is a powerful technique that utilizes non-radioactive isotopes to trace the metabolic fate of molecules within biological systems.[1] this compound is an isotopically labeled variant of the essential amino acid L-leucine, where ten hydrogen atoms have been replaced by deuterium (B1214612). This substitution results in a mass increase of 10 Daltons compared to its unlabeled counterpart.[2] This mass difference is readily detectable by mass spectrometry, allowing for the precise differentiation and quantification of labeled versus unlabeled leucine-containing molecules.[3]

The key advantages of using stable isotopes like this compound include their safety, as they are non-radioactive, and their stability, as they do not decay over time.[4] This makes them ideal for a wide range of in vitro and in vivo applications, from cell culture experiments to human clinical trials.[4]

Key Applications of this compound

The versatility of this compound has led to its widespread adoption in several key areas of biomedical research:

  • Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a prominent application where cells are grown in a medium containing "heavy" this compound.[2][5] This leads to the metabolic incorporation of the labeled amino acid into all newly synthesized proteins.[2] By comparing the mass spectra of proteins from cells grown in "heavy" media with those from cells grown in "light" (unlabeled) media, researchers can accurately quantify changes in protein abundance between different experimental conditions.[1][2]

  • Protein Turnover Analysis: this compound is instrumental in studying the dynamics of protein synthesis and degradation. In pulse-chase experiments, cells are first labeled with "heavy" this compound and then transferred to a "light" medium.[2] The rate of decrease in the "heavy" signal over time provides a direct measure of protein degradation.[2] Conversely, a "pulse" experiment, where cells are switched from "light" to "heavy" medium, allows for the measurement of protein synthesis rates.[2]

  • Metabolic Tracer Studies: As a metabolic tracer, this compound is used to investigate amino acid metabolism and its downstream pathways.[6][7] Researchers can track the incorporation of the deuterium label into various metabolites, providing insights into metabolic fluxes and pathway activities.[]

  • Internal Standard for LC-MS Quantification: In analytical chemistry, this compound serves as an excellent internal standard for the accurate quantification of L-leucine in complex biological samples like plasma and tissue extracts.[3][9] Since its chemical and physical properties are nearly identical to unlabeled leucine (B10760876), it co-elutes during liquid chromatography and experiences similar ionization efficiency in the mass spectrometer, thereby correcting for variations in sample preparation and instrument response.[3]

  • In Vivo Studies of Muscle Protein Synthesis: this compound is used in human and animal studies to measure the rate of muscle protein synthesis.[10] Following intravenous infusion of this compound, it is transported into the muscle and can be transaminated to d9-leucine.[10][11] By measuring the incorporation of these labeled leucines into muscle proteins over time, researchers can calculate the fractional synthesis rate of muscle proteins, providing valuable information in studies of exercise physiology, nutrition, and aging.[10][12]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of this compound in biomedical research.

ParameterValueReference
Isotopic Purity >98%[13]
Mass Shift +10 Da[2]
Molecular Formula C₆H₃D₁₀NO₂[14]
Molecular Weight 141.23 g/mol [14]
ApplicationTypical Concentration/DosageReference
SILAC "Heavy" Medium Same as standard L-Leucine (e.g., 105 mg/L)[2]
LC-MS Internal Standard (Working Solution) 10 µg/mL[3]
In Vivo Infusion (Human Muscle Protein Synthesis) Priming dose: 2.6 μmol/kg FFM; Infusion rate: 0.29 μmol/kg FFM/min[10]
In Vivo Infusion (Rat Pharmacokinetic Studies) 1-5 mg/kg[15]
Oral Gavage (Rodents) 10-50 mg/kg[15]

Experimental Protocols

Protocol for SILAC-based Quantitative Proteomics

This protocol outlines the general steps for a SILAC experiment using this compound to compare protein expression between two cell populations.

Materials:

  • Cell line of interest (auxotrophic for leucine is ideal)

  • SILAC-grade cell culture medium lacking L-Leucine

  • Dialyzed fetal bovine serum (dFBS)

  • "Light" L-Leucine

  • "Heavy" this compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • Trypsin

  • C18 columns for peptide cleanup

  • LC-MS/MS system

Methodology:

  • Media Preparation: Prepare "light" and "heavy" SILAC media. The "light" medium is supplemented with normal L-Leucine, while the "heavy" medium is supplemented with this compound at the same concentration.[2]

  • Cell Adaptation and Labeling: Culture two populations of cells, one in the "light" medium and the other in the "heavy" medium. Passage the cells for at least five to six doublings to ensure complete incorporation (>97%) of the labeled amino acid.[2][13]

  • Experimental Treatment: Apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while the other serves as a control.

  • Cell Harvesting and Lysis: Wash the cells with ice-cold PBS and harvest them. Lyse the "light" and "heavy" cell populations separately.

  • Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" lysates.[13]

  • Protein Digestion: Reduce, alkylate, and digest the protein mixture into peptides using trypsin.[13]

  • Peptide Cleanup: Desalt the peptide mixture using C18 columns.[13]

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution LC-MS/MS system.[2]

  • Data Analysis: Use specialized software to identify and quantify the relative abundance of "light" and "heavy" peptide pairs.

Protocol for LC-MS Quantification of L-Leucine using this compound as an Internal Standard

This protocol describes the quantification of L-leucine in human plasma.

Materials:

  • Human plasma samples

  • This compound (internal standard)

  • L-Leucine (analytical standard)

  • Sulfosalicylic acid (30% w/v)

  • Formic Acid

  • Acetonitrile

  • Water (LC-MS grade)

  • LC-MS/MS system

Methodology:

  • Preparation of Solutions:

    • Internal Standard (IS) Working Solution (10 µg/mL): Prepare a stock solution of this compound (1 mg/mL) in water and dilute it to the working concentration.[3]

    • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of L-Leucine into a surrogate matrix (e.g., water or stripped plasma) to cover the expected concentration range (e.g., 1-500 µmol/L).[3]

  • Sample Preparation:

    • To 100 µL of plasma sample, calibration standard, or quality control sample, add 10 µL of the this compound IS working solution.[3]

    • Add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[3]

    • Vortex and incubate at 4°C for 30 minutes.[3]

    • Centrifuge at 12,000 rpm for 5 minutes.[3]

    • Transfer 50 µL of the clear supernatant to a new tube and dilute with 450 µL of mobile phase A (0.1% formic acid in water).[3]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for both L-Leucine and this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of L-Leucine to this compound against the concentration of the calibration standards.

    • Determine the concentration of L-Leucine in the plasma samples from the calibration curve.

Visualizations of Pathways and Workflows

SILAC_Workflow A Cell Culture in 'Light' Medium (Unlabeled Leucine) C Experimental Treatment (e.g., Drug vs. Vehicle) A->C B Cell Culture in 'Heavy' Medium (this compound) B->C D Cell Lysis C->D E Protein Quantification D->E F Mix Equal Protein Amounts E->F G Protein Digestion (Trypsin) F->G H LC-MS/MS Analysis G->H I Data Analysis (Quantify Light/Heavy Peptide Ratios) H->I

Caption: Workflow for a typical SILAC experiment.

LCMS_Quantification_Workflow A Plasma Sample B Add this compound (Internal Standard) A->B C Protein Precipitation (Sulfosalicylic Acid) B->C D Centrifugation C->D E Supernatant Collection D->E F Dilution E->F G LC-MS/MS Analysis F->G H Quantification using Calibration Curve G->H

References

Exploring the mTOR Signaling Pathway with L-Leucine-d10: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cellular growth, proliferation, metabolism, and survival. It integrates a variety of extracellular and intracellular signals, including growth factors, amino acids, and cellular energy levels, to control essential cellular processes. mTOR is a core component of two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] mTORC1 is acutely sensitive to nutrients, particularly amino acids, and its dysregulation is implicated in a wide range of human diseases, including cancer, diabetes, and neurodegenerative disorders, making it a critical target for drug development.[2]

Among the essential amino acids, L-leucine is a potent and well-established activator of the mTORC1 signaling pathway.[3][4][5] The influx of L-leucine is sensed by the cell, initiating a signaling cascade that promotes protein synthesis and cell growth by phosphorylating key downstream effectors, including p70 S6 Kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[6][7]

Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics.[2][8] This method involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells.[8] L-Leucine-d10, a deuterated form of L-leucine, serves as an effective "heavy" metabolic label.[8][9] Its use allows for the precise quantification of changes in protein expression and turnover, providing invaluable insights into the dynamic nature of the proteome in response to various stimuli, including the activation of the mTOR pathway itself.[2][8] This technical guide provides an in-depth exploration of the mTOR signaling pathway with a focus on leveraging this compound as a tool for quantitative proteomics and pathway analysis.

The mTOR Signaling Pathway and L-Leucine Activation

The activation of mTORC1 by L-leucine is a complex process that is primarily coordinated at the lysosomal membrane.[4][10] In the presence of sufficient L-leucine, mTORC1 is recruited to the lysosome, where it can be activated. This process involves a cascade of protein interactions, including the Rag GTPases, which are crucial for sensing amino acid availability.[4][10] Once activated, mTORC1 phosphorylates its downstream targets, S6K1 and 4E-BP1, to promote protein synthesis.[6][7]

mTOR_Signaling_Pathway Leucine (B10760876) L-Leucine / this compound Lysosome Lysosome Leucine->Lysosome Enters Cell & Signals to Lysosome Rag_GTPases Rag GTPases Lysosome->Rag_GTPases Activates mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruits & Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates (Activates) 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates (Inhibits) rpS6 Ribosomal Protein S6 S6K1->rpS6 Phosphorylates Translation Protein Synthesis (Translation Initiation) rpS6->Translation Promotes eIF4E eIF4E 4EBP1->eIF4E Inhibits eIF4E->Translation Promotes

Diagram 1: L-Leucine Activation of the mTORC1 Signaling Pathway.

Quantitative Analysis of mTORC1 Activation

The activation of the mTORC1 pathway can be quantitatively assessed by measuring the phosphorylation status of its downstream targets. The use of this compound in SILAC-based proteomics allows for the precise measurement of changes in the proteome following mTORC1 activation.

Target ProteinTreatmentFold Change in Phosphorylation (relative to control)Cell Type/System
mTOR (Ser2448) L-leucine~2.5-fold increaseL6 Myoblasts
p70S6K1 (Thr389) L-leucine~2.0-fold increaseHuman Myotubes
p70S6K1 (Thr389) L-leucine + DMSO~1.98-fold increaseNeurons
Ribosomal Protein S6 (Ser235/236) L-leucineVariable increaseBreast Cancer Cell Lines
4E-BP1 (Thr36/45) Serum (activates mTOR)Increased phosphorylationHEK293 Cells

Note: The data presented is a summary of findings from various studies and may not have utilized this compound directly but reflects the expected quantitative changes upon L-leucine stimulation.[11][12][13][14]

Experimental Protocols

Protocol 1: SILAC Labeling with this compound for Quantitative Proteomics

This protocol outlines the metabolic labeling of cells with "light" (unlabeled) and "heavy" (this compound) leucine for relative quantification of protein abundance by mass spectrometry.

Materials:

  • Cell line of interest (e.g., HEK293, HeLa)

  • SILAC-grade DMEM or RPMI 1640 medium lacking L-Leucine

  • Dialyzed fetal bovine serum (dFBS)

  • "Light" L-Leucine

  • "Heavy" this compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • LC-MS/MS system

Procedure:

  • Cell Culture Adaptation: Culture cells for at least five passages in the respective "light" and "heavy" SILAC media to ensure complete incorporation of the labeled amino acid.[15] The "light" medium is supplemented with normal L-Leucine, while the "heavy" medium contains this compound.[15]

  • Experimental Treatment: Apply the experimental treatment (e.g., drug treatment, growth factor stimulation) to one of the cell populations. The other population serves as a control.

  • Cell Harvesting and Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.[15][16]

  • Protein Quantification and Mixing: Determine the protein concentration of both "light" and "heavy" lysates. Mix equal amounts of protein from both lysates.

  • Sample Preparation for Mass Spectrometry: Proceed with standard protocols for protein digestion (e.g., in-gel or in-solution digestion with trypsin) and peptide cleanup.

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer.

  • Data Analysis: Use appropriate software (e.g., MaxQuant) to identify and quantify the "light" and "heavy" peptide pairs, allowing for the determination of relative protein abundance between the two experimental conditions.[15]

SILAC_Workflow Culture_Light Cell Culture ('Light' L-Leucine) Control Control Culture_Light->Control Culture_Heavy Cell Culture ('Heavy' this compound) Treatment Experimental Treatment (e.g., Drug) Culture_Heavy->Treatment Lysis_Heavy Cell Lysis & Protein Extraction Treatment->Lysis_Heavy Lysis_Light Cell Lysis & Protein Extraction Control->Lysis_Light Mix Combine Equal Protein Amounts Lysis_Light->Mix Lysis_Heavy->Mix Digestion Protein Digestion (Trypsin) Mix->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Data Analysis (Relative Quantification) LCMS->Data_Analysis Western_Blot_Workflow Sample_Prep Sample Preparation (Lysate + Laemmli) SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Image Analysis & Quantification Detection->Analysis

References

L-Leucine-d10 synthesis and isotopic purity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Isotopic Purity of L-Leucine-d10

For researchers, scientists, and drug development professionals, stable isotope-labeled compounds are indispensable tools. This compound, a deuterated form of the essential branched-chain amino acid L-leucine, serves as a crucial tracer in metabolic research and a standard in quantitative proteomics.[1][2] Its use allows for the precise tracking of leucine's metabolic fate and accurate quantification of proteins and their turnover rates without the complications of radioactive isotopes.[3] This guide provides a technical overview of the synthesis of this compound, methods for assessing its isotopic purity, and an example of its application in studying cellular signaling pathways.

Synthesis of this compound

A prevalent and efficient method for synthesizing this compound is through the reductive amination of its corresponding α-keto acid precursor, α-ketoisocaproate-d9.[4][5] This enzymatic or chemical process introduces the amino group stereoselectively to form the L-enantiomer.[6] The use of an enzyme, such as Leucine (B10760876) Dehydrogenase (LeuDH), is often favored as it operates under mild conditions and provides high stereoselectivity and conversion rates.[7][8]

General Synthesis Workflow

The synthesis begins with a highly deuterated precursor, which undergoes reductive amination in the presence of an ammonia (B1221849) source and a reducing agent (or a cofactor like NADH for enzymatic reactions). The resulting product is then purified to yield high-purity this compound.

G Start α-Ketoisocaproate-d9 (Precursor) Process Reductive Amination Start->Process Input Reagents Ammonia Source (e.g., NH4Cl) + Reducing Agent (e.g., NaBH3CN) or Enzyme (Leucine Dehydrogenase) + Cofactor (NADH) Reagents->Process Catalyst/ Reagents Intermediate Racemic or this compound (Crude) Process->Intermediate Yields Purification Purification (e.g., Chromatography, Recrystallization) Intermediate->Purification Processed Final This compound (Final Product) Purification->Final Final Product

Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Enzymatic Reductive Amination

This protocol is a representative methodology based on established principles of reductive amination for amino acid synthesis.[4][7][8]

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 1 M NH₄Cl/NH₄OH, pH 9.5).

    • Dissolve the deuterated substrate, α-ketoisocaproate-d9, to a final concentration of 10-50 mM.

    • Introduce the coenzyme NADH to a concentration equimolar or in slight excess to the substrate.

  • Enzymatic Reaction:

    • Initiate the reaction by adding purified Leucine Dehydrogenase (LeuDH) to the mixture. The typical enzyme concentration ranges from 1-5 mg/mL.

    • Maintain the reaction at a constant temperature (e.g., 30-37°C) with gentle agitation for 1 to 24 hours.

    • Monitor the conversion of the α-keto acid to this compound using techniques like HPLC or by measuring NADH consumption spectrophotometrically. For reactions requiring coenzyme regeneration, a secondary enzyme like formate (B1220265) dehydrogenase can be included.[8]

  • Work-up and Purification:

    • Terminate the reaction by denaturing the enzyme, either by heat treatment or by adding an acid (e.g., sulfosalicylic acid) to precipitate the protein.[9]

    • Centrifuge the mixture to remove the precipitated enzyme and other solids.

    • The supernatant, containing crude this compound, can be purified using ion-exchange chromatography.

    • Elute the final product, evaporate the solvent under vacuum, and perform a final recrystallization to obtain the solid this compound.

  • Characterization:

    • Confirm the identity and purity of the final product using ¹H NMR, High-Resolution Mass Spectrometry (HRMS), and chiral chromatography to verify enantiomeric purity.

Isotopic Purity and Quality Control

The utility of this compound is critically dependent on its chemical and isotopic purity. High isotopic enrichment ensures that the tracer can be distinguished from its endogenous, unlabeled counterpart with high sensitivity.

Analytical Techniques for Purity Assessment

Several analytical methods are employed to verify the quality of synthesized this compound.[10] Each technique provides distinct information regarding chemical purity and isotopic distribution.

Analytical TechniqueParameter AssessedStrengthsLimitations
¹H NMR Chemical Purity, Isotopic EnrichmentExcellent for confirming the position of deuteration by observing the absence of proton signals.[10]Less sensitive than mass spectrometry for trace-level impurities.
²H NMR Isotopic Enrichment, StructureDirectly detects deuterium (B1214612), confirming its presence and chemical environment.[10]Can be less quantitative without careful calibration.
HRMS Isotopic Enrichment, Chemical PurityHighly sensitive for determining the distribution of isotopologues (d₀ to d₁₀).[10]Ionization efficiency can vary between labeled and unlabeled compounds.
GC-MS Chemical Purity, Isotopic EnrichmentProvides excellent separation of impurities when coupled with gas chromatography.Requires derivatization of the amino acid, adding a step to the workflow.[10]
Comparison of Commercial this compound Products

The following table summarizes the specifications for this compound from various commercial suppliers, highlighting the high standards of purity typically achieved.

SupplierProduct NameIsotopic PurityChemical PurityReference
Cambridge Isotope LabsL-Leucine (D₁₀, 98%)98 atom % D≥98%[11][12]
Cayman ChemicalL-Leucine-d₁₀≥99% deuterated forms (d₁-d₁₀)Not specified[2]
Sigma-AldrichL-Leucine-5,5,5-d₃99 atom % D≥99% (CP)[3]
MedchemExpressL-Leucine-d₁₀Not specifiedNot specified[1]

Note: Data is subject to lot-to-lot variability and users should always refer to the certificate of analysis provided by the supplier.

Application in Research: mTOR Signaling Pathway

L-Leucine is not only a building block for proteins but also a critical signaling molecule that activates the mammalian target of rapamycin (B549165) (mTOR) pathway.[13][14] The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis.[15][16] this compound is used as a tracer to study how leucine modulates this pathway and to measure its impact on protein synthesis rates in various physiological and pathological states.[2][17]

When L-leucine enters the cell, it signals to the mTOR complex 1 (mTORC1). This activation leads to the phosphorylation of downstream targets like S6 Kinase (S6K) and 4E-BP1, which in turn promote mRNA translation and protein synthesis.[16]

G cluster_cell Cell Interior Leucine L-Leucine mTORC1 mTORC1 (Inactive) Leucine->mTORC1 Activates mTORC1_active mTORC1 (Active) S6K S6K1 mTORC1_active->S6K Phosphorylates BP1 4E-BP1 mTORC1_active->BP1 Phosphorylates (Inhibits) Translation Protein Synthesis & Cell Growth S6K->Translation Promotes BP1->Translation Inhibits

Caption: Simplified L-Leucine signaling to the mTORC1 pathway.

Conclusion

This compound is a powerful tool for life sciences research, enabling precise investigation into protein metabolism and cellular signaling. Its synthesis via methods like enzymatic reductive amination can produce material with high chemical and isotopic purity. Rigorous quality control using a combination of NMR and mass spectrometry is essential to validate its suitability for demanding applications in metabolomics and quantitative proteomics. The continued use of this compound will undoubtedly contribute to further advancements in our understanding of health and disease.

References

L-Leucine-d10: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the physical and chemical characteristics of L-Leucine-d10, a deuterated stable isotope-labeled amino acid. Intended for researchers, scientists, and drug development professionals, this document offers a consolidated resource of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Physical and Chemical Characteristics

This compound, a derivative of the essential branched-chain amino acid L-Leucine, is a powerful tool in metabolic research, quantitative proteomics, and as an internal standard in mass spectrometry-based applications.[1] Its near-identical chemical properties to its unlabeled counterpart, coupled with a distinct mass shift, allow for precise tracing and quantification in complex biological matrices.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound. It is important to note that while the substitution of hydrogen with deuterium (B1214612) does not significantly alter most physicochemical properties, slight variations may exist.[2] Data for unlabeled L-Leucine is provided for comparison where available.

Identifier Value
IUPAC Name (2S)-2-amino-4-methyl-d10-pentanoic acid
Synonyms L-Leucine-2,3,3,4,5,5,5,5',5',5'-d10, Leu-d10
CAS Number 106972-44-5[2]
Molecular Formula C₆H₃D₁₀NO₂[2]
Molecular Weight 141.23 g/mol
Isotopic Purity Typically ≥98 atom % D
Chemical Purity Typically ≥98%
Physical Property Value Notes
Appearance White to off-white solid/powder.[1]
Melting Point >300 °C[3]Data for a similar L-Leucine (D10, 98%; 15N, 97%) compound. Dthis compound has a reported melting point of 293-296 °C (subl.)
Density 1.293 g/cm³ at 18 °C[3]Data for the unlabeled compound is often cited for the labeled version.
Optical Rotation [α]D²⁵: -10.8° (c=2.2 in H₂O)Value for unlabeled L-Leucine.[4] The optical rotation is expected to be very similar for the deuterated form.
Solubility Profile

The solubility of L-Leucine is influenced by the solvent, temperature, and pH. The following table presents solubility data for unlabeled L-Leucine in various solvents at different temperatures, which serves as a strong proxy for this compound.

Solvent Temperature (°C) Solubility ( g/100g solvent)
Water102.05
Water202.27
Water302.56
Water402.93
Water503.41
Methanol (B129727)100.038
Methanol200.046
Methanol300.055
Methanol400.066
Methanol500.079
Ethanol100.013
Ethanol200.015
Ethanol300.018
Ethanol400.021
Ethanol500.025
n-Propanol100.010
n-Propanol200.012
n-Propanol300.014
n-Propanol400.017
n-Propanol500.020
Isopropanol100.016
Isopropanol200.019
Isopropanol300.023
Isopropanol400.027
Isopropanol500.032
n-Butanol100.006
n-Butanol200.007
n-Butanol300.009
n-Butanol400.011
n-Butanol500.013
Isobutanol100.014
Isobutanol200.017
Isobutanol300.020
Isobutanol400.024
Isobutanol500.029
Acetonitrile100.007
Acetonitrile200.008
Acetonitrile300.010
Acetonitrile400.012
Acetonitrile500.014
1,4-Dioxane100.008
1,4-Dioxane200.010
1,4-Dioxane300.012
1,4-Dioxane400.014
1,4-Dioxane500.017
Acetone100.009
Acetone200.011
Acetone300.013
Acetone400.016
Acetone500.019
Methyl Acetate100.015
Methyl Acetate200.018
Methyl Acetate300.022
Methyl Acetate400.026
Methyl Acetate500.031
Ethyl Acetate100.018
Ethyl Acetate200.021
Ethyl Acetate300.025
Ethyl Acetate400.030
Ethyl Acetate500.036
Data for unlabeled L-Leucine adapted from a 2023 study in the Journal of Chemical & Engineering Data.[5]

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of this compound, as well as its application in common research techniques.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of 10-20 °C per minute for an initial approximate determination.

  • Observe the sample through the magnifying lens. Note the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

  • For a more precise measurement, allow the apparatus to cool. Then, using a fresh sample, heat rapidly to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.

  • Record the melting point range.[6]

Determination of Solubility

This protocol outlines a gravimetric method for determining the solubility of this compound in a given solvent.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature water bath or incubator

  • Vortex mixer or shaker

  • Centrifuge

  • Pipettes

  • Drying oven

Procedure:

  • Add an excess amount of this compound to a pre-weighed vial.

  • Record the total weight of the vial and the amino acid.

  • Add a known volume or mass of the desired solvent to the vial.

  • Securely cap the vial and place it in a constant temperature environment (e.g., a 25 °C water bath).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the vial to pellet the undissolved solid.

  • Carefully pipette a known volume of the clear supernatant into a new pre-weighed vial.

  • Record the weight of the vial and the supernatant.

  • Place the vial with the supernatant in a drying oven at a temperature below the decomposition point of this compound (e.g., 60-80 °C) until the solvent has completely evaporated and a constant weight is achieved.

  • Weigh the vial containing the dried solute.

  • Calculate the solubility as the mass of the dissolved this compound per volume or mass of the solvent.[7][8]

Determination of Optical Rotation

Optical rotation is a measure of the extent to which a chiral compound rotates plane-polarized light.

Apparatus:

  • Polarimeter

  • Sodium lamp (or other monochromatic light source)

  • Polarimeter cell (cuvette) of a known path length (e.g., 1 dm)

  • Volumetric flask

  • Analytical balance

Procedure:

  • Accurately weigh a known amount of this compound and dissolve it in a known volume of a specified solvent (e.g., water or 6 M HCl) in a volumetric flask.

  • Calibrate the polarimeter with a blank solution (the pure solvent).

  • Rinse the polarimeter cell with the prepared this compound solution and then fill the cell, ensuring no air bubbles are present.

  • Place the cell in the polarimeter and measure the observed rotation (α).

  • Calculate the specific rotation [α] using the following formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

  • The temperature and wavelength of the light source should also be recorded.[9][10]

Protocol for LC-MS/MS Analysis using this compound as an Internal Standard

This compound is frequently used as an internal standard for the accurate quantification of unlabeled L-Leucine in biological samples.[11]

Materials:

  • This compound

  • LC-MS/MS system

  • Analytical column (e.g., C18)

  • Mobile phase A (e.g., 0.1% formic acid in water)

  • Mobile phase B (e.g., 0.1% formic acid in acetonitrile)

  • Protein precipitation agent (e.g., ice-cold methanol or acetonitrile)

  • Biological sample (e.g., plasma)

Procedure:

  • Sample Preparation:

    • To a known volume of the biological sample (e.g., 100 µL of plasma), add a known amount of this compound internal standard solution.

    • Add a protein precipitation agent (e.g., 400 µL of ice-cold methanol), vortex thoroughly, and incubate at -20 °C for 20 minutes.

    • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a known volume of mobile phase A.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analytes using a suitable gradient of mobile phases A and B.

    • Detect and quantify the unlabeled L-Leucine and the this compound internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.

  • Data Analysis:

    • Create a calibration curve using known concentrations of unlabeled L-Leucine and a fixed concentration of this compound.

    • Determine the concentration of L-Leucine in the biological sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[12]

Signaling Pathways and Experimental Workflows

L-Leucine and the mTOR Signaling Pathway

L-Leucine is a key activator of the mechanistic Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[1] The diagram below illustrates the simplified activation of mTORC1 by L-Leucine.

mTOR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm L-Leucine L-Leucine Amino Acid Transporter Amino Acid Transporter L-Leucine->Amino Acid Transporter Intracellular L-Leucine Intracellular L-Leucine Amino Acid Transporter->Intracellular L-Leucine GATOR2 GATOR2 Intracellular L-Leucine->GATOR2 activates GATOR1 GATOR1 Rag GTPases (inactive) Rag GTPases (inactive) GATOR1->Rag GTPases (inactive) maintains inactive state Rag GTPases (active) Rag GTPases (active) GATOR2->GATOR1 inhibits Rag GTPases (inactive)->Rag GTPases (active) activation mTORC1 (inactive) mTORC1 (inactive) mTORC1 (active) mTORC1 (active) mTORC1 (inactive)->mTORC1 (active) activation Protein Synthesis Protein Synthesis mTORC1 (active)->Protein Synthesis promotes Autophagy Inhibition Autophagy Inhibition mTORC1 (active)->Autophagy Inhibition promotes

Caption: Simplified mTORC1 signaling pathway activation by L-Leucine.

Experimental Workflow for Quantitative Proteomics using SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. This compound can be used as the "heavy" amino acid in this workflow.

SILAC_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis Light Medium Cell Culture ('Light' Medium + L-Leucine) Cell Lysis Light Cell Lysis Light Medium->Cell Lysis Light Heavy Medium Cell Culture ('Heavy' Medium + this compound) Cell Lysis Heavy Cell Lysis Heavy Medium->Cell Lysis Heavy Protein Extraction Light Protein Extraction Cell Lysis Light->Protein Extraction Light Protein Extraction Heavy Protein Extraction Cell Lysis Heavy->Protein Extraction Heavy Combine Proteins Combine Protein Extracts (1:1 ratio) Protein Extraction Light->Combine Proteins Protein Extraction Heavy->Combine Proteins Protein Digestion Protein Digestion (e.g., Trypsin) Combine Proteins->Protein Digestion LC-MS/MS LC-MS/MS Analysis Protein Digestion->LC-MS/MS Data Analysis Data Analysis (Quantification of 'Light' vs 'Heavy' Peptides) LC-MS/MS->Data Analysis

Caption: Experimental workflow for quantitative proteomics using SILAC with this compound.

References

L-Leucine-d10: An In-Depth Technical Guide to Studying In Vivo Protein Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Leucine-d10, a stable isotope-labeled amino acid, for the in vivo investigation of protein dynamics. This powerful tool enables precise measurement of protein synthesis and turnover rates, offering critical insights into cellular physiology, disease mechanisms, and the pharmacodynamics of therapeutic agents. This document details the core principles, experimental protocols, data presentation strategies, and key biological pathways relevant to the use of this compound in proteomic research.

Core Principles: Metabolic Labeling with this compound

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a widely adopted mass spectrometry-based technique for quantitative proteomics. This method involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. By comparing the mass spectra of these "heavy" labeled proteins with their "light," unlabeled counterparts, researchers can accurately quantify differences in protein abundance and determine the rates of protein turnover.

This compound, a deuterated form of the essential amino acid L-Leucine, is an effective metabolic label for these studies. Its near-identical chemical properties to the unlabeled L-Leucine ensure it is processed similarly by cellular machinery. The key difference is its increased mass due to the ten deuterium (B1214612) atoms, which is readily detectable by mass spectrometry, allowing for the differentiation and quantification of newly synthesized proteins. Leucine is an ideal choice for such studies due to its abundance in proteins and the significant mass shift its deuterated analog provides, which facilitates robust quantification.

Data Presentation: Quantitative Insights into Protein Dynamics

The primary output of in vivo studies using this compound is the quantitative measurement of protein turnover rates. This data is typically presented in terms of protein half-life, synthesis rate (ksyn), or degradation rate (kdeg). Below are tables summarizing representative quantitative data obtained from stable isotope labeling experiments.

ParameterValueReference
InstrumentationTriple Quadrupole Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)142.1
Product Ion (m/z)96.1 (Fragment corresponding to loss of COOH and ND3)
Internal StandardD/L-Leucine-d7 (m/z 139.2 > 93.0)
Calibration Range (for D-Leucine)0.001 - 1 µg/mL in plasma

An In-depth Technical Guide to the Core Principles of Metabolic Flux Analysis Using L-Leucine-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices of Metabolic Flux Analysis (MFA) utilizing the stable isotope tracer, L-Leucine-d10. It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge required to design, execute, and interpret MFA experiments for a deeper understanding of cellular metabolism.

Introduction to Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful analytical technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1] Unlike other 'omics' technologies that provide static snapshots of cellular components like genes, transcripts, or metabolites, MFA offers a dynamic view of the metabolic network in motion.[2] By tracing the flow of atoms from an isotopically labeled substrate (a "tracer") through metabolic pathways, researchers can elucidate the contributions of different pathways to cellular bioenergetics and biosynthesis, identify metabolic bottlenecks, and understand how metabolism is reprogrammed in disease states or in response to therapeutic interventions.[3]

Stable isotope tracers, such as those labeled with Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (B1214612) (²H), are central to MFA.[4] this compound, a deuterated form of the essential amino acid L-leucine, serves as a valuable tracer for several reasons:

  • Essential Amino Acid: As an essential amino acid, L-leucine cannot be synthesized by mammalian cells and must be acquired from the environment. This simplifies the modeling of its metabolic fate.

  • Key Metabolic Hub: Leucine (B10760876) plays a critical role in protein synthesis and is a key activator of the mTOR signaling pathway, a central regulator of cell growth and proliferation.[5]

  • Entry into Central Carbon Metabolism: The catabolism of leucine produces acetyl-CoA and acetoacetate, directly linking amino acid metabolism to the Tricarboxylic Acid (TCA) cycle and fatty acid synthesis.[6]

  • Deuterium as a Tracer: Deuterium labeling offers unique advantages, including a high mass shift that is easily detectable by mass spectrometry and the ability to probe redox metabolism.[7]

Core Principles of this compound Based MFA

The fundamental principle of MFA with this compound is to introduce the "heavy" labeled leucine into a biological system (e.g., cell culture) and monitor its incorporation into downstream metabolites.[8] This is typically achieved through a series of steps:

  • Isotopic Labeling: Cells are cultured in a medium where standard ("light") L-leucine is replaced with this compound.

  • Metabolic Incorporation: As cells grow and divide, they take up this compound and utilize it in various metabolic processes, including protein synthesis and catabolism.

  • Isotopic Steady State: The experiment is often designed to allow the cells to reach an isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant over time.[4]

  • Sample Analysis: Metabolites are extracted from the cells and analyzed by mass spectrometry (MS) to determine their mass isotopomer distributions (MIDs). The MID of a metabolite is the relative abundance of its different isotopologues (molecules that differ only in their isotopic composition).[9]

  • Flux Estimation: The experimentally measured MIDs are then used as input for computational models to estimate the intracellular metabolic fluxes.[1]

Quantitative Data Presentation

The output of an MFA experiment is a flux map, which is a quantitative representation of the rates of reactions in the metabolic network. This data is often presented in tables for clear comparison between different experimental conditions.

Table 1: Hypothetical Mass Isotopologue Distribution (MID) of TCA Cycle Intermediates. This table illustrates the expected fractional abundance of isotopologues for key TCA cycle intermediates after labeling with this compound. The M+n notation indicates the mass increase due to the incorporation of deuterium atoms.

MetaboliteM+0M+1M+2M+3M+4
Citrate 0.600.100.250.040.01
α-Ketoglutarate 0.650.120.200.030.00
Succinate 0.700.150.130.020.00
Malate 0.720.160.110.010.00
Aspartate 0.680.140.150.030.00

Note: The data in this table is for illustrative purposes only and will vary depending on the cell type and experimental conditions.

Table 2: Estimated Relative Fluxes Through Central Carbon Metabolism. This table presents a hypothetical comparison of metabolic fluxes (normalized to the rate of leucine uptake) in a control versus a drug-treated condition, as determined by this compound tracing.

Metabolic FluxControl (Relative Flux)Drug-Treated (Relative Flux)Fold Change
Leucine Uptake 1001001.0
Leucine -> Protein Synthesis 60450.75
Leucine -> Acetyl-CoA 40551.38
TCA Cycle Flux 35501.43
Fatty Acid Synthesis 5153.0

Note: The data in this table is for illustrative purposes only.

Experimental Protocols

A successful MFA experiment requires meticulous attention to detail in the experimental protocol. The following is a consolidated protocol for an in vitro MFA experiment using this compound in cultured mammalian cells.

Protocol 1: Cell Culture and Isotopic Labeling

This protocol is adapted from standard Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) procedures.[8]

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • SILAC-grade DMEM or RPMI 1640 medium lacking L-Leucine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" L-Leucine

  • "Heavy" this compound

  • Phosphate-buffered saline (PBS)

  • Standard cell culture reagents and consumables

Procedure:

  • Media Preparation:

    • Light Medium: Prepare the Leucine-free medium supplemented with dFBS and "light" L-Leucine at the normal concentration for the cell line.

    • Heavy Medium: Prepare the Leucine-free medium supplemented with dFBS and "heavy" this compound at the same concentration as the "light" medium.

  • Cell Adaptation: Culture the cells in the "Heavy Medium" for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.[7]

  • Isotopic Labeling Experiment:

    • Seed the adapted "heavy" cells in replicate culture plates.

    • At the start of the experiment (time zero), switch the medium to fresh "Heavy Medium" to ensure a consistent supply of the tracer.

    • For time-course experiments, harvest cell samples at various time points to monitor the approach to isotopic steady state.

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells twice with ice-cold PBS.

    • Quench metabolism by adding liquid nitrogen or a cold methanol (B129727) solution.

    • Scrape and collect the cells.

    • Store cell pellets at -80°C until metabolite extraction.

Protocol 2: Metabolite Extraction and Sample Preparation for LC-MS/MS

Materials:

  • Frozen cell pellets

  • Ice-cold 80% methanol

  • Internal standards (optional, but recommended for absolute quantification)

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Extraction:

    • Resuspend the cell pellet in a pre-chilled extraction solvent (e.g., 80% methanol).

    • Vortex vigorously.

    • Incubate on ice or at -20°C to facilitate cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of water and acetonitrile).

Protocol 3: LC-MS/MS Analysis and Data Acquisition

Instrumentation and Parameters:

  • Liquid Chromatography (LC): A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometry (MS): A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is recommended for accurate mass measurements and the resolution of isotopic peaks.

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the metabolites of interest.

    • Data Acquisition: Full scan mode to acquire the mass spectra of all ions within a defined mass range, followed by data-dependent MS/MS for metabolite identification.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_output Output start Seed Cells adapt Adapt to Heavy Medium (this compound) start->adapt labeling Isotopic Labeling Experiment adapt->labeling harvest Harvest & Quench Metabolism labeling->harvest extract Metabolite Extraction harvest->extract prep Sample Preparation for MS extract->prep lcms LC-MS/MS Analysis prep->lcms mid Determine Mass Isotopomer Distributions (MIDs) lcms->mid flux Computational Flux Estimation mid->flux flux_map Metabolic Flux Map flux->flux_map

Caption: A generalized workflow for a metabolic flux analysis experiment using this compound.

leucine_catabolism leucine This compound kic α-Ketoisocaproate-d9 leucine->kic BCAT protein Protein Synthesis leucine->protein isovaleryl_coa Isovaleryl-CoA-d9 kic->isovaleryl_coa BCKDH acetyl_coa Acetyl-CoA-d3 isovaleryl_coa->acetyl_coa acetoacetate Acetoacetate-d6 isovaleryl_coa->acetoacetate tca TCA Cycle acetyl_coa->tca

Caption: Simplified catabolic pathway of L-Leucine and its entry into the TCA cycle.

mtor_pathway leucine L-Leucine rag Rag GTPases leucine->rag Activates mtorc1 mTORC1 rag->mtorc1 Recruits to Lysosome & Activates s6k1 S6K1 mtorc1->s6k1 Phosphorylates four_ebp1 4E-BP1 mtorc1->four_ebp1 Phosphorylates autophagy Autophagy mtorc1->autophagy Inhibits protein_synthesis Protein Synthesis s6k1->protein_synthesis Promotes four_ebp1->protein_synthesis Promotes (by releasing eIF4E)

Caption: L-Leucine activation of the mTORC1 signaling pathway to promote protein synthesis.

data_analysis_workflow raw_data Raw LC-MS Data peak_picking Peak Picking & Integration raw_data->peak_picking mid_correction Correction for Natural Isotope Abundance peak_picking->mid_correction flux_estimation Flux Estimation (e.g., using INCA, Metran) mid_correction->flux_estimation metabolic_model Metabolic Network Model (Stoichiometry & Atom Transitions) metabolic_model->flux_estimation statistical_analysis Goodness-of-Fit & Confidence Intervals flux_estimation->statistical_analysis flux_map Final Flux Map statistical_analysis->flux_map

Caption: Logical workflow for data analysis in metabolic flux analysis.

Conclusion

Metabolic Flux Analysis using this compound is a robust technique for dissecting the complexities of cellular metabolism. By providing a quantitative measure of metabolic pathway activity, it offers invaluable insights for basic research, disease pathogenesis, and drug development. A thorough understanding of the core principles, meticulous experimental execution, and appropriate computational analysis are paramount to obtaining high-quality, interpretable results. This guide serves as a foundational resource for researchers embarking on the application of this powerful methodology.

References

L-Leucine-d10 in Nutritional Science: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled amino acids are indispensable tools in nutritional science, enabling precise tracking and quantification of metabolic processes. Among these, L-Leucine-d10, a deuterated form of the essential branched-chain amino acid L-leucine, has emerged as a powerful tracer for investigating protein metabolism, particularly muscle protein synthesis (MPS). Its near-identical chemical properties to unlabeled leucine (B10760876) ensure it is processed similarly by cellular machinery, while the mass difference is readily detectable by mass spectrometry.[1] This technical guide provides a comprehensive overview of the applications of this compound in nutritional research, with a focus on its role in studying the mTOR signaling pathway, detailed experimental protocols, and a summary of key quantitative data.

The Role of Leucine in mTOR Signaling and Muscle Protein Synthesis

Leucine is a potent activator of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a crucial regulator of protein synthesis, cell growth, and proliferation.[2][3][4] The activation of mTOR complex 1 (mTORC1) by leucine is a key event in initiating the translation of mRNA into protein, making it a focal point for studies on muscle growth and maintenance.[5][6][7][8][9] Ingestion of leucine-enriched essential amino acids rapidly and potently stimulates the mTOR pathway and protein synthesis in human skeletal muscle.[5] This has significant implications for addressing age-related muscle loss (sarcopenia) and other muscle-wasting conditions.[5][9][10][11][12]

The signaling cascade initiated by leucine is complex, involving several key proteins. Leucine's presence is sensed and transduced to mTORC1, which then phosphorylates downstream targets like 70 kDa ribosomal protein S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) to promote protein synthesis.[3][13]

mTOR_Pathway cluster_inhibition Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E_BP1->eIF4E inhibits eIF4E->Protein_Synthesis promotes

Leucine-activated mTORC1 signaling pathway.

Applications of this compound in Research

This compound is primarily used as a stable isotope tracer in metabolic studies to quantify the dynamics of protein turnover. Its applications span from in vitro cell culture experiments to in vivo human and animal studies.

  • Muscle Protein Synthesis (MPS) Measurement: The most common application is the determination of fractional synthesis rates (FSR) of muscle proteins. By introducing this compound into the system (either through intravenous infusion or in cell culture media), researchers can measure the rate of its incorporation into newly synthesized proteins over time using mass spectrometry.[14]

  • Metabolic Fate and Pathway Analysis: this compound allows for the tracing of leucine's metabolic pathways. For instance, in vivo, this compound can be transaminated to its corresponding α-keto acid, α-ketoisocaproate (KIC), and can also be irreversibly converted to d9-leucine, providing insights into intracellular amino acid metabolism.[15][16]

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): In proteomics, this compound can be used in SILAC experiments to achieve metabolic labeling of proteins for relative quantification.[1][17] Cells are grown in media containing "heavy" this compound, and the resulting protein populations are compared to those grown in "light" media containing unlabeled leucine.[17]

Experimental Protocols

In Vivo Measurement of Muscle Protein Synthesis using this compound Infusion

This protocol is a common approach to assess MPS in human subjects.

in_vivo_workflow start Start: Subject Preparation (Fasting, Catheter Insertion) priming_dose Administer Priming Bolus of this compound start->priming_dose infusion Continuous Intravenous Infusion of this compound priming_dose->infusion blood_sampling Serial Blood Sampling infusion->blood_sampling muscle_biopsy1 Muscle Biopsy (Baseline) infusion->muscle_biopsy1 muscle_biopsy2 Muscle Biopsy (Post-infusion) infusion->muscle_biopsy2 sample_processing Sample Processing (Plasma separation, Muscle homogenization) blood_sampling->sample_processing muscle_biopsy1->sample_processing muscle_biopsy2->sample_processing ms_analysis LC-MS/MS Analysis (Quantify this compound enrichment) sample_processing->ms_analysis calculation Calculate Fractional Synthesis Rate (FSR) ms_analysis->calculation

Workflow for in vivo muscle protein synthesis measurement.

Methodology:

  • Subject Preparation: Subjects are typically studied in a post-absorptive state. Catheters are inserted for tracer infusion and blood sampling.

  • Tracer Administration: A primed, constant intravenous infusion of this compound is administered. The priming dose helps to rapidly achieve isotopic steady state in the plasma.

  • Blood and Tissue Sampling: Blood samples are collected at regular intervals to monitor plasma this compound enrichment. Muscle biopsies are obtained at the beginning and end of the infusion period to measure the incorporation of the tracer into muscle protein.

  • Sample Analysis: Plasma and muscle tissue samples are processed to extract free amino acids and protein-bound amino acids. The isotopic enrichment of this compound is determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]

  • FSR Calculation: The fractional synthesis rate of muscle protein is calculated using the formula: FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100 Where E_p1 and E_p2 are the enrichments of this compound in the protein-bound pool at the first and second biopsies, respectively, E_precursor is the average enrichment of the precursor pool (e.g., plasma KIC or muscle free leucine), and t is the time between biopsies.

SILAC for Protein Turnover Analysis using this compound

This protocol is used for the relative quantification of proteins in cell culture.

Methodology:

  • Cell Culture Adaptation: Two populations of cells are cultured. One is grown in "light" medium containing standard L-leucine, while the other is grown in "heavy" medium where L-leucine is replaced with this compound.[19] Cells are cultured for at least five to six doublings to ensure near-complete incorporation of the labeled amino acid.[17][19]

  • Experimental Treatment: The two cell populations can be subjected to different experimental conditions.

  • Cell Lysis and Protein Mixing: After treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein from the "light" and "heavy" populations are mixed.

  • Protein Digestion and MS Analysis: The mixed protein sample is digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS.

  • Data Analysis: The mass spectrometer detects peptide pairs that are chemically identical but differ in mass due to the presence of either light or heavy leucine. The ratio of the signal intensities of the heavy and light peptides provides a precise relative quantification of the protein's abundance under the different experimental conditions.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing deuterated leucine isotopes.

Table 1: Comparison of Deuterated Leucine Tracers for Muscle Protein Synthesis Studies
Tracer Blood-to-Muscle Fluid Enrichment Ratio (Basal) Blood-to-Muscle Fluid Enrichment Ratio (During Amino Acid Infusion)
d9-Leucine (from d10-Leucine)1.5 ± 0.11.1 ± 0.1
13C6-Phenylalanine2.5 ± 0.11.2 ± 0.1
Data adapted from a study comparing a novel d10-to-d9-leucine approach with a traditional phenylalanine tracer. A lower ratio indicates that the blood precursor enrichment more closely reflects the muscle intracellular enrichment.[15][20]
Table 2: Representative Fractional Synthesis Rates (FSR) of Muscle Protein
Condition FSR (%/h)
Elderly Men (Control Diet)0.053 ± 0.009
Elderly Men (Leucine-Supplemented Diet)0.083 ± 0.008
Data from a study on the effect of leucine supplementation on muscle protein synthesis in the elderly.[21]
Resting Vastus Lateralis ([2H5]-phenylalanine tracer)0.080 ± 0.007
Resting Vastus Lateralis ([2H3]-leucine tracer)0.085 ± 0.004
Post-Exercise Vastus Lateralis ([2H5]-phenylalanine tracer)0.110 ± 0.010
Post-Exercise Vastus Lateralis ([2H3]-leucine tracer)0.109 ± 0.005
Data from a study comparing phenylalanine and leucine tracers at rest and post-exercise.[22]

Conclusion

This compound is a versatile and powerful tool in nutritional science research, providing valuable insights into protein metabolism and the signaling pathways that regulate it. Its application in both in vivo and in vitro studies allows for the precise quantification of muscle protein synthesis and the elucidation of complex metabolic processes. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals seeking to utilize this compound in their work to advance our understanding of nutrition and its impact on human health.

References

discovering protein turnover rates with isotopic labeling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Discovering Protein Turnover Rates with Isotopic Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental process in all living organisms. It plays a crucial role in maintaining cellular homeostasis, regulating protein quality control, and allowing cells to adapt to changing environmental conditions. The rate of turnover can vary significantly between different proteins, within different cellular compartments, and across various tissues. Understanding the dynamics of protein turnover is therefore essential for basic research into cellular physiology and has significant implications for drug development, providing insights into disease mechanisms, target engagement, and therapeutic efficacy.[1][2]

Isotopic labeling coupled with mass spectrometry has emerged as the state-of-the-art methodology for accurately measuring protein turnover rates on a proteome-wide scale.[2][3] These methods involve the incorporation of stable (non-radioactive) isotopes into newly synthesized proteins, allowing for their differentiation from the pre-existing protein pool. By tracking the rate of isotope incorporation or the loss of a previously incorporated label over time, researchers can precisely quantify the synthesis and degradation rates of thousands of proteins simultaneously.

This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis workflows for discovering protein turnover rates using isotopic labeling. It is designed to be a valuable resource for researchers, scientists, and drug development professionals seeking to apply these powerful techniques in their work.

Core Methodologies for Isotopic Labeling

Several isotopic labeling strategies are employed to measure protein turnover, each with its own advantages and specific applications. The most common approaches include Stable Isotope Labeling by Amino acids in Cell culture (SILAC), metabolic labeling with ¹⁵N-enriched nutrients, and in vivo labeling with heavy water (D₂O).

Stable Isotope Labeling by Amino acids in Cell culture (SILAC)

SILAC is a powerful and widely used metabolic labeling technique for quantitative proteomics, particularly well-suited for in vitro studies using cultured cells.[4][5][6] The principle of SILAC involves replacing a standard ("light") essential amino acid in the cell culture medium with a non-radioactive, stable isotope-labeled ("heavy") counterpart. Commonly used heavy amino acids are ¹³C₆-arginine and ¹³C₆-lysine. Over several cell doublings, the heavy amino acids are fully incorporated into the cellular proteome.

For protein turnover studies, a "pulsed" or "dynamic" SILAC (pSILAC or dSILAC) approach is used.[4][5][7][8][9] In a typical experiment, cells are initially grown in a medium containing either the light or heavy amino acid until full incorporation is achieved. The medium is then switched to the other isotopic form, and samples are collected at various time points. The rate of incorporation of the new isotope or the rate of loss of the old isotope is then measured by mass spectrometry, allowing for the calculation of protein synthesis and degradation rates.[7]

¹⁵N Metabolic Labeling

¹⁵N metabolic labeling is a versatile technique that can be applied to a wide range of organisms, from microorganisms to plants and even small animals.[10][11][12][13] This method involves providing a ¹⁵N-labeled nitrogen source, such as ¹⁵NH₄Cl or ¹⁵N-labeled spirulina, in the growth medium or diet. The ¹⁵N is then incorporated into the nitrogen-containing compounds in the cell, including all amino acids and subsequently, all proteins.

This approach is particularly useful for organisms where specific amino acid auxotrophies are not present or for in vivo studies in mammals.[10][11][13] Similar to dynamic SILAC, protein turnover is measured by tracking the incorporation of ¹⁵N into the proteome over time.[14] One of the key advantages of ¹⁵N labeling is that it labels all proteins, providing a comprehensive view of proteome dynamics. However, achieving high levels of enrichment can be challenging in larger organisms with slower turnover rates.[11][12][13]

Heavy Water (D₂O) Labeling

In vivo protein turnover studies in higher organisms, including humans, are often performed using heavy water (D₂O) as the isotopic tracer.[2][15][16][17] D₂O is administered to the subject, typically through their drinking water, leading to the incorporation of deuterium (B1214612) into the non-essential amino acids and subsequently into newly synthesized proteins.[15][16]

The rate of deuterium incorporation is then measured from peptides derived from protein samples (e.g., blood plasma or tissue biopsies) collected over time.[17] This method is minimally invasive and relatively cost-effective, making it suitable for clinical research.[2][16] However, the data analysis can be more complex due to the variable number of exchangeable hydrogens and the lower levels of isotope incorporation compared to other methods.[16]

Experimental Protocols

Dynamic SILAC (pSILAC) for Protein Turnover Analysis in Cultured Cells

This protocol outlines a typical dynamic SILAC experiment to measure protein turnover rates in mammalian cells.

1. Cell Culture and Adaptation:

  • Culture the cells of interest in "light" SILAC medium (containing natural abundance arginine and lysine) for at least five cell doublings to ensure a homogenous "light" proteome.
  • Concurrently, culture a separate population of the same cells in "heavy" SILAC medium (containing ¹³C₆-arginine and ¹³C₆-lysine) for the same duration to achieve complete incorporation of the heavy amino acids.[18] This will serve as a fully labeled reference.

2. Isotope Labeling Pulse:

  • At the start of the experiment (t=0), switch the "light" cultured cells to the "heavy" SILAC medium. This initiates the "pulse" of heavy isotope incorporation into newly synthesized proteins.

3. Time-Course Sample Collection:

  • Harvest cell pellets at multiple time points after the medium switch (e.g., 0, 2, 4, 8, 12, 24, 48 hours). The specific time points should be optimized based on the expected turnover rates of the proteins of interest.
  • At each time point, wash the cells with ice-cold PBS and store the pellets at -80°C until further processing.

4. Protein Extraction and Digestion:

  • Lyse the cell pellets using a suitable lysis buffer containing protease inhibitors.
  • Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
  • For each time point, take an equal amount of protein and perform in-solution or in-gel digestion with trypsin.

5. Mass Spectrometry Analysis:

  • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • The mass spectrometer will detect both the "light" (pre-existing) and "heavy" (newly synthesized) forms of each peptide.

6. Data Analysis:

  • Identify and quantify the peak intensities of the light and heavy peptide pairs using software such as MaxQuant.[19]
  • The fractional rate of new protein synthesis (turnover rate constant, k) can be calculated by fitting the increase in the heavy-to-light ratio over time to an exponential rise to maximum model.

¹⁵N Metabolic Labeling for In Vivo Protein Turnover Analysis in Mice

This protocol describes a general workflow for measuring protein turnover in mouse tissues using a ¹⁵N-labeled diet.

1. Animal Acclimatization and Diet:

  • Acclimatize the mice to a standard control diet for a week.
  • Switch the mice to a diet where the sole protein source is ¹⁵N-labeled spirulina (or another suitable ¹⁵N-labeled source).

2. Time-Course Tissue Collection:

  • Collect tissues of interest (e.g., liver, brain, muscle) from cohorts of mice at different time points after the diet switch (e.g., 0, 1, 3, 7, 14, 21 days).[10]
  • Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C.

3. Protein Extraction and Preparation:

  • Homogenize the frozen tissues in a lysis buffer to extract proteins.
  • Determine the protein concentration for each sample.
  • Digest the proteins into peptides using trypsin.

4. LC-MS/MS Analysis:

  • Analyze the peptide samples using a high-resolution mass spectrometer.

5. Data Analysis and Turnover Rate Calculation:

  • Process the raw MS data to identify peptides and determine the extent of ¹⁵N incorporation at each time point.[14]
  • The turnover rate for each protein is calculated by modeling the rate of ¹⁵N incorporation over the time course of the experiment.[10]

Quantitative Data Presentation

The following tables summarize representative protein turnover data from isotopic labeling experiments.

Table 1: Median Protein Half-Lives in Different Mouse Tissues

TissueMedian Protein Half-Life (days)
Intestine1.7[10]
Liver2.4[10]
Heart5.7[10]
Fat6.1[10]

Table 2: Examples of Protein Turnover Rates in Human A549 Cells (Dynamic SILAC)

ProteinFunctionHalf-Life (hours)
Ornithine decarboxylasePolyamine biosynthesis~1
Cyclin B1Cell cycle regulation~1
p53Tumor suppressor~0.3
ActinCytoskeleton>100
Histone H3Chromatin structure>100

(Note: The half-life values in Table 2 are approximate and can vary depending on the specific experimental conditions. The data is illustrative of the wide range of protein turnover rates.)

Visualization of Workflows and Pathways

Experimental Workflow: Dynamic SILAC

dynamic_silac_workflow cluster_cell_culture Cell Culture cluster_sampling Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis A Grow cells in 'Light' Medium B Switch to 'Heavy' Medium (t=0) A->B Pulse C Collect cells at multiple time points B->C D Protein Extraction C->D E Trypsin Digestion D->E F LC-MS/MS Analysis E->F G Data Analysis (Heavy/Light Ratios) F->G H Calculate Turnover Rates G->H

Caption: Workflow for measuring protein turnover using dynamic SILAC.

Signaling Pathway: Ubiquitin-Proteasome System

ubiquitin_proteasome_pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 E3 E3 (Ub ligase) E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Ub Ubiquitin Ub->E1 ATP Protein Target Protein Protein->E3 Proteasome 26S Proteasome PolyUb_Protein->Proteasome Recognition & Degradation Peptides Peptides Proteasome->Peptides Release

Caption: The ubiquitin-proteasome pathway for protein degradation.

Logical Relationship: Factors Influencing Protein Turnover

protein_turnover_factors cluster_synthesis_factors Synthesis Factors cluster_degradation_factors Degradation Factors Turnover Protein Turnover Rate Synthesis Protein Synthesis Turnover->Synthesis Degradation Protein Degradation Turnover->Degradation mRNA mRNA abundance mRNA->Synthesis Translation Translation efficiency Translation->Synthesis UPS Ubiquitin-Proteasome System UPS->Degradation Autophagy Autophagy Autophagy->Degradation PTMs Post-Translational Modifications PTMs->Degradation

Caption: Key factors influencing the rate of protein turnover.

Applications in Drug Development

The measurement of protein turnover rates has significant applications in the field of drug development.[2][20]

  • Target Engagement and Pharmacodynamics: By measuring changes in the turnover rate of a drug target upon treatment, researchers can gain insights into target engagement and the pharmacodynamic effects of the compound.[2]

  • Understanding Disease Mechanisms: Altered protein turnover is implicated in a wide range of diseases, including neurodegenerative disorders, cancer, and metabolic diseases. Studying protein dynamics in disease models can reveal novel therapeutic targets.

  • Assessing Treatment Efficacy: Monitoring the normalization of aberrant protein turnover rates in response to a therapeutic intervention can serve as a biomarker for treatment efficacy.

  • ADME Studies: Isotopic labeling is a cornerstone of absorption, distribution, metabolism, and excretion (ADME) studies, providing crucial information on the fate of a drug molecule in the body.[21]

Conclusion

Isotopic labeling combined with mass spectrometry provides a powerful and versatile toolkit for the quantitative analysis of protein turnover. The choice of labeling strategy depends on the specific research question and the biological system under investigation. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and implement their own protein turnover studies. By providing a deeper understanding of the dynamic nature of the proteome, these techniques will continue to drive new discoveries in both basic and applied biomedical research.

References

L-Leucine-d10: A Technical Guide to its Application in Muscle Protein Synthesis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of L-Leucine-d10, a stable isotope-labeled amino acid, in the precise quantification of muscle protein synthesis (MPS). Leucine (B10760876) is not only a fundamental building block of protein but also a potent signaling molecule that activates key anabolic pathways.[1][2] The use of deuterated leucine, specifically this compound, offers a sophisticated and advantageous method for researchers to trace the metabolic fate of this crucial amino acid and accurately measure the dynamic process of muscle growth and repair.

The Central Role of Leucine in Muscle Anabolism

Leucine is a branched-chain amino acid (BCAA) that uniquely stimulates MPS by activating the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[1][2][3][4][[“]] mTORC1 is a master regulator of cell growth and protein synthesis.[6][7] Upon activation by leucine, mTORC1 phosphorylates its downstream targets, ribosomal protein S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2][6][[“]] This cascade enhances translational efficiency and capacity, ultimately leading to an increased rate of muscle protein synthesis.[1][2][[“]]

mTOR_Signaling_Pathway Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 S6K1 S6K1 mTORC1->S6K1 Activates P_4EBP1 4E-BP1 mTORC1->P_4EBP1 Inhibits Translation Translation Initiation (Protein Synthesis) S6K1->Translation P_4EBP1->Translation

Leucine-activated mTORC1 signaling pathway.

The this compound Tracer Method: A Novel Approach

The quantification of MPS in vivo relies on the precursor-product principle, where a labeled amino acid tracer is administered and its incorporation into muscle protein is measured over time.[9][10] The Fractional Synthetic Rate (FSR) is then calculated by dividing the enrichment of the tracer in the product (protein) by the enrichment in the precursor pool (the amino acid pool used for translation).[10]

The this compound method offers a distinct advantage over traditional tracers. When L-[2,3,3,4,5,5,5,6,6,6-²H₁₀]leucine (d10-leucine) is infused intravenously, it is transported into the muscle cell.[10] Through the process of transamination, it loses a deuterium (B1214612) atom from its α-carbon, leading to the irreversible intracellular formation of d9-leucine.[10][11] This endogenously formed d9-leucine serves as the direct precursor for protein synthesis, providing a more accurate representation of the true intracellular enrichment than can be measured from blood samples alone.[10]

L_Leucine_d10_Workflow cluster_blood Bloodstream cluster_muscle Muscle Cell d10_blood This compound (Infused Tracer) d10_muscle This compound d10_blood->d10_muscle Transport KIC d9-KIC d10_muscle->KIC Transamination d9_leucine d9-Leucine (Intracellular Precursor) KIC->d9_leucine Re-amination protein Newly Synthesized Muscle Protein d9_leucine->protein Incorporation

Metabolic fate of this compound tracer in muscle.

Quantitative Data and Comparative Analysis

A key advantage of the d10-to-d9-leucine method is that the enrichment of d9-leucine in the easily accessible blood pool more closely reflects the enrichment in the less accessible muscle fluid precursor pool compared to other tracers like ¹³C₆-phenylalanine.[10] This minimizes a significant potential error in FSR calculations.

Table 1: Comparison of Tracer Enrichment Ratios This table summarizes the ratio of amino acid enrichment between blood and muscle fluid for d9-leucine and ¹³C₆-phenylalanine tracers under different conditions. A lower ratio indicates a closer approximation of muscle enrichment by blood enrichment.

TracerConditionBlood-to-Muscle Fluid Enrichment Ratio (Mean ± SEM)
d9-Leucine Basal1.5 ± 0.1
Amino Acid Infusion1.1 ± 0.1
¹³C₆-Phenylalanine Basal2.5 ± 0.1
Amino Acid Infusion1.2 ± 0.1
Data sourced from a study on healthy human subjects.[10]

The anabolic potency of leucine is further demonstrated in studies where supplementation directly increases MPS rates, particularly in populations prone to muscle loss, such as the elderly.

Table 2: Effect of Leucine Supplementation on Myofibrillar Protein Synthesis in the Elderly

GroupMyofibrillar FSR (%/hour, Mean ± SEM)
Control Diet 0.053 ± 0.009
Leucine-Supplemented Diet 0.083 ± 0.008
Data from a study in elderly men during a 5-hour feeding period. The difference between groups was statistically significant (P < 0.05).[12]

Experimental Protocols

Protocol: In Vivo MPS Measurement with this compound

This protocol outlines the key steps for measuring muscle protein FSR in humans using a primed, constant infusion of this compound.

Experimental_Workflow prep 1. Subject Preparation (Overnight Fast) infusion 2. Tracer Infusion (Primed, Constant this compound) prep->infusion sampling 3. Sample Collection (Blood & Muscle Biopsies) infusion->sampling processing 4. Sample Processing (Protein Hydrolysis, Derivatization) sampling->processing analysis 5. Isotopic Analysis (LC-MS/MS or GC-MS) processing->analysis calculation 6. FSR Calculation analysis->calculation

General workflow for in vivo MPS measurement.

Methodology Details:

  • Subject Preparation: Subjects typically arrive at the laboratory after an overnight fast to establish a basal metabolic state.[12][13] Catheters are inserted for tracer infusion and blood sampling.[13]

  • Tracer Administration: A priming dose of this compound is administered to rapidly achieve isotopic equilibrium, followed by a continuous intravenous infusion at a constant rate for the duration of the experiment (e.g., several hours).[10]

  • Sample Collection:

    • Muscle Biopsies: Muscle tissue samples (e.g., from the vastus lateralis) are collected at the beginning and end of the measurement period to determine the change in protein-bound tracer enrichment.[12][13]

    • Blood Samples: Arterialized venous blood samples are collected at regular intervals to measure the isotopic enrichment of the precursor pool (plasma d9-leucine).[10][12]

  • Sample Processing and Analysis:

    • Muscle tissue is homogenized, and proteins are precipitated and hydrolyzed to their constituent amino acids.

    • Amino acids from both muscle hydrolysates and plasma are derivatized to make them volatile for analysis.[10][14]

    • Isotopic enrichment is precisely quantified using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][14]

  • FSR Calculation: The fractional synthetic rate is calculated using the standard formula:

    FSR (%/hour) = ([E_p2 - E_p1] / E_precursor) * (1/t) * 100

    Where:

    • E_p1 and E_p2 are the enrichments of d9-leucine in the bound muscle protein at time 1 and time 2.

    • E_precursor is the average enrichment of d9-leucine in the plasma (or muscle fluid) precursor pool over the measurement period.

    • t is the time in hours between the two muscle biopsies.

Conclusion

This compound has emerged as a superior tracer for the study of muscle protein synthesis. Its unique metabolic conversion to d9-leucine within the muscle cell provides a more accurate and reliable measure of the true precursor pool enrichment, reducing the error associated with gradients between blood and tissue pools.[10] This enhanced precision is invaluable for researchers in nutrition, exercise physiology, aging, and clinical medicine who seek to understand the regulation of muscle mass and develop effective anabolic interventions. The detailed protocols and quantitative data presented herein provide a robust framework for the application of this powerful technique in both basic and clinical research settings.

References

Methodological & Application

Application Notes and Protocols for L-Leucine-d10 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of L-Leucine-d10 in mass spectrometry. This compound is a stable isotope-labeled (SIL) amino acid that serves as a powerful tool in quantitative proteomics, metabolic research, and pharmacokinetic studies. Its chemical properties are nearly identical to its unlabeled counterpart, L-leucine, but its increased mass allows for its distinct detection and quantification by a mass spectrometer.[1]

Application: this compound as an Internal Standard for Quantitative Analysis

One of the primary applications of this compound is as an internal standard for the accurate quantification of L-leucine and other amino acids in complex biological matrices such as plasma, serum, and cell lysates.[1][2] The principle of this method is isotopic dilution, where a known amount of the heavy-labeled this compound is spiked into a sample at the beginning of the workflow.[1] This allows for the correction of variability that may occur during sample preparation, injection, and ionization in the mass spectrometer, leading to highly accurate and reproducible results.[1][3]

Experimental Protocol: Quantification of L-Leucine in Human Plasma

This protocol outlines the steps for the quantitative analysis of L-leucine in human plasma using this compound as an internal standard with LC-MS/MS.

Materials and Reagents:

  • This compound

  • L-Leucine (analytical standard)

  • Human Plasma (control)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Preparation of Stock Solutions:

    • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water.[1]

    • This compound IS Working Solution (10 µg/mL): Dilute the IS stock solution with water.[1]

    • L-Leucine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-leucine in water to create calibration standards.[1]

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.[1]

    • Add 10 µL of the this compound IS working solution (10 µg/mL) to each tube and vortex briefly.[1]

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.[2]

    • Vortex the mixture vigorously for 30 seconds.[2]

    • Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.

    • Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.[2]

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC Column: Use a suitable column for amino acid analysis, such as a C18 or a specialized amino acid column.[4]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

    • Gradient: Optimize the gradient to achieve good separation of leucine (B10760876) from other amino acids.

    • Mass Spectrometer: Operate in positive electrospray ionization (ESI) mode.[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[4][5]

  • Data Analysis:

    • Calculate the peak area ratio of L-leucine to this compound.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of L-leucine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary
ParameterValueReference
LC-MS/MS System Triple Quadrupole Mass Spectrometer[5]
Ionization Mode Positive Electrospray Ionization (ESI+)[5]
Precursor Ion (m/z) for this compound 142.1[5]
Product Ion (m/z) for this compound 96.1[5]
Precursor Ion (m/z) for L-Leucine 132.1[6]
Product Ion (m/z) for L-Leucine 86.1[7]
Calibration Range in Plasma 0.001 - 1 µg/mL[6]
Lower Limit of Quantification (LLOQ) 0.001 µg/mL[6]
Intra-day Precision (%RSD) ≤ 8.5%[6]
Inter-day Precision (%RSD) ≤ 11.2%[6]
Accuracy (% Bias) Within ±15%[6]

Experimental Workflow Diagram

internal_standard_workflow sample Biological Sample (e.g., Plasma) spike Spike with This compound (IS) sample->spike precipitation Protein Precipitation (e.g., Acetonitrile) spike->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant analysis LC-MS/MS Analysis supernatant->analysis quantification Data Analysis & Quantification analysis->quantification

Workflow for quantitative analysis using an internal standard.

Application: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for quantitative proteomics that utilizes metabolic labeling to compare protein abundance between different cell populations.[8][9] Cells are grown in media where a standard amino acid is replaced with its heavy isotope-labeled counterpart, such as this compound.[10][11] After a sufficient number of cell divisions, the heavy amino acid is fully incorporated into the proteome.[11] The "heavy" and "light" (unlabeled) cell populations can then be mixed, and the relative protein abundance is determined by the ratio of the heavy to light peptide signals in the mass spectrometer.[12]

Experimental Protocol: SILAC for Relative Protein Quantification

This protocol describes a typical SILAC experiment using this compound for relative quantification of proteins between two cell populations.

Materials and Reagents:

  • Cell line of interest (e.g., HEK293, HeLa)

  • SILAC-grade DMEM or RPMI-1640 medium deficient in L-leucine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Leucine (unlabeled, "light")

  • This compound ("heavy")

  • L-Lysine and L-Arginine (if also labeling with these amino acids)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Cell lysis buffer

  • Protein digestion enzymes (e.g., Trypsin)

Procedure:

  • Preparation of SILAC Media:

    • Light Medium: Prepare the base medium supplemented with 10% dFBS, Penicillin-Streptomycin, and the normal concentration of "light" L-leucine.

    • Heavy Medium: Prepare the base medium supplemented with 10% dFBS, Penicillin-Streptomycin, and "heavy" this compound at the same concentration as the light version.[10]

  • Cell Culture and Labeling:

    • Culture two separate populations of cells.

    • Adapt one population to the "Light Medium" and the other to the "Heavy Medium".

    • Passage the cells for at least 6-8 cell doublings to ensure >97% incorporation of the labeled amino acid.[10] The doubling time for many common cell lines is approximately 24 hours.[10]

    • Monitor the incorporation efficiency by a small-scale mass spectrometry analysis after 5-6 passages.[10]

  • Experimental Treatment:

    • Apply the desired experimental conditions (e.g., drug treatment, growth factor stimulation) to the two cell populations.

  • Sample Harvesting and Mixing:

    • Harvest the "light" and "heavy" cell populations separately.

    • Lyse the cells and determine the protein concentration of each lysate.

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion and Mass Spectrometry:

    • Digest the mixed protein sample into peptides using trypsin.

    • Analyze the resulting peptide mixture by LC-MS/MS. A data-dependent acquisition (DDA) method is commonly used.[10]

  • Data Analysis:

    • Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the peak intensities of the "heavy" and "light" isotopic pairs.[10]

    • The software will calculate the heavy-to-light (H/L) ratio for each identified peptide, which reflects the relative abundance of the corresponding protein between the two conditions.[10]

SILAC Workflow Diagram

silac_workflow cluster_labeling Cell Labeling cluster_treatment Experimental Treatment light_cells Cell Population 1 (Light Medium) control Control Condition light_cells->control heavy_cells Cell Population 2 (Heavy Medium with this compound) treatment Treated Condition heavy_cells->treatment mix Mix Equal Amounts of Protein Lysates control->mix treatment->mix digest Protein Digestion (e.g., Trypsin) mix->digest lcms LC-MS/MS Analysis digest->lcms analysis Data Analysis (H/L Ratio Quantification) lcms->analysis

General workflow for a SILAC experiment.

Application: Metabolic Flux Analysis

This compound can also be used as a tracer in metabolic flux analysis (MFA) to study the flow of metabolites through biochemical pathways. By introducing labeled leucine into a biological system and monitoring the incorporation of the deuterium (B1214612) label into downstream metabolites over time, researchers can quantify the rates of metabolic reactions. This approach provides valuable insights into cellular metabolism in various physiological and pathological states.

L-Leucine and the mTOR Signaling Pathway

L-leucine is a key activator of the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[13][14] Understanding how L-leucine modulates this pathway is crucial in various research areas, including cancer, diabetes, and aging.

mTOR Signaling Pathway Diagram

mtor_pathway Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates (inactivates) ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis inhibits CellGrowth Cell Growth ProteinSynthesis->CellGrowth

Simplified diagram of the L-Leucine-activated mTOR signaling pathway.

References

L-Leucine-d10 Protocol for LC-MS/MS Analysis: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucine, an essential branched-chain amino acid (BCAA), plays a pivotal role in protein synthesis and the regulation of various metabolic processes, primarily through the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1][2] Accurate and precise quantification of L-Leucine in biological matrices is crucial for a wide range of research areas, including metabolic disorders, nutritional science, and drug development. Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high selectivity, sensitivity, and robustness.

This application note provides a detailed protocol for the quantification of L-Leucine in human plasma using L-Leucine-d10 as a stable isotope-labeled internal standard (SIL-IS). The use of this compound compensates for variability in sample preparation and instrument response, ensuring high accuracy and precision.[3]

Quantitative Data Summary

The following tables summarize the typical quantitative performance of the described LC-MS/MS method for L-Leucine analysis using this compound as an internal standard.

Table 1: LC-MS/MS Method Parameters

ParameterValue
AnalyteL-Leucine
Internal StandardThis compound
MatrixHuman Plasma
Calibration Range1 - 500 µmol/L[3]
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 µmol/L

Table 2: Method Validation Parameters

ParameterAcceptance CriteriaResult
Accuracy Within ±15% of nominal concentration (±20% for LLOQ)Pass
Precision (%RSD) ≤15% (≤20% for LLOQ)Pass
Recovery Consistent and reproducible>85%
Matrix Effect MinimalCompensated by SIL-IS

Experimental Protocols

Materials and Reagents
  • L-Leucine (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥98%)

  • LC-MS/MS grade water, acetonitrile (B52724), and formic acid

  • Human plasma (blank)

  • Phosphoric acid or Trichloroacetic acid (TCA) for protein precipitation

Preparation of Stock and Working Solutions
  • L-Leucine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Leucine in LC-MS/MS grade water.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in LC-MS/MS grade water.[3]

  • L-Leucine Working Standards: Prepare a series of working standards by serially diluting the L-Leucine stock solution with water to cover the desired calibration range (e.g., 1-500 µmol/L).[3]

  • This compound IS Working Solution (10 µg/mL): Dilute the this compound IS stock solution with water.[3]

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of human plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound IS working solution (10 µg/mL) to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile or 100 µL of 10% TCA to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the samples at 4°C for 20 minutes to facilitate protein precipitation.

  • Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for optimal retention and separation of polar analytes like amino acids. A suitable alternative is a C18 column.

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]

  • Gradient: A typical gradient would start with a high percentage of organic phase (e.g., 95% B), ramping down to a lower percentage to elute the analytes, followed by a re-equilibration step. The gradient should be optimized to ensure baseline separation of L-Leucine from its isomers (e.g., isoleucine).

  • Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Tandem Mass Spectrometry (MS/MS)

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • L-Leucine: Precursor ion (m/z) 132.1 → Product ion (m/z) 86.1.[4]

    • This compound: Precursor ion (m/z) 142.1 → Product ion (m/z) 96.1.[1][3][5]

  • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for both analyte and internal standard to achieve maximum signal intensity.

Signaling Pathway and Experimental Workflow

L-Leucine and the mTOR Signaling Pathway

L-Leucine acts as a key signaling molecule to activate the mTORC1 complex, a master regulator of cell growth and protein synthesis. The pathway involves a cascade of protein interactions, ultimately leading to the phosphorylation of downstream targets like S6K1 and 4E-BP1, which in turn promote mRNA translation.

mTOR_Pathway Leucine L-Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 inhibits GATOR2 GATOR2 Sestrin2->GATOR2 inhibits GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag_GTPases Rag GTPases (RagA/B-RagC/D) GATOR1->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 recruits and activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates (inhibits) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E_BP1->Protein_Synthesis represses

Caption: L-Leucine mTOR Signaling Pathway.

Experimental Workflow for LC-MS/MS Analysis

The logical workflow for the quantitative analysis of L-Leucine using this compound as an internal standard is depicted below. This process ensures the reliability and accuracy of the final concentration determination.

LCMS_Workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample IS_Addition Add this compound (IS) Plasma_Sample->IS_Addition Protein_Precipitation Protein Precipitation IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (HILIC) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification Calibration_Curve Calibration Curve Calibration_Curve->Quantification

Caption: Experimental Workflow for L-Leucine Quantification.

References

Quantitative Proteomics Using L-Leucine-d10 Internal Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of L-Leucine-d10 as a metabolic internal standard for quantitative proteomics. Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted mass spectrometry-based technique for the accurate quantification of proteins and the analysis of protein turnover.[1] this compound, a deuterated form of the essential amino acid Leucine (B10760876), serves as an effective "heavy" metabolic label. Its incorporation into the proteome allows for the direct comparison of protein abundance between different cell populations. Leucine is an ideal candidate for metabolic labeling due to its high abundance in proteins, and the ten deuterium (B1214612) atoms in this compound provide a significant mass shift that is easily detectable by mass spectrometry, facilitating robust and accurate quantification.[1][2] This guide covers the principles of SILAC using this compound, detailed experimental protocols for cell culture, sample preparation, and mass spectrometry analysis, as well as data interpretation.

Introduction to Quantitative Proteomics and SILAC

Mass spectrometry (MS)-based proteomics has become an indispensable tool for the large-scale analysis of proteins.[3] For meaningful biological insights, it is often crucial to quantify changes in protein expression levels between different states, for example, in response to drug treatment or in disease models. SILAC is a metabolic labeling strategy that enables robust relative and absolute quantification of proteins.[4][5] The core principle of SILAC involves growing two or more cell populations in media that are identical except for the isotopic composition of a specific amino acid.[6] One population is cultured in "light" medium containing the natural, unlabeled amino acid, while the other is cultured in "heavy" medium containing a stable isotope-labeled version of the same amino acid, such as this compound.[7]

After a sufficient number of cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population.[1][7] The cell populations can then be subjected to different experimental conditions. Subsequently, the "light" and "heavy" cell lysates are combined at an early stage, typically before protein digestion.[3][6] This co-processing minimizes experimental variability and enhances quantitative accuracy.[8] During mass spectrometry analysis, the mass difference between the "light" and "heavy" peptides allows for their distinct detection and the precise calculation of their relative abundance.[9]

Advantages of using this compound in SILAC:

  • High Incorporation Efficiency: As an essential amino acid, L-Leucine is efficiently incorporated into proteins.[2]

  • Significant Mass Shift: The ten deuterium atoms provide a clear mass difference, simplifying data analysis.

  • Cost-Effective: Deuterated amino acids can be a more economical choice compared to ¹³C or ¹⁵N labeled amino acids.[7]

  • Versatility: Applicable to a wide range of cell lines and experimental designs, including protein turnover studies.[1][7]

Experimental Workflow and Signaling Pathways

The overall workflow for a SILAC experiment using this compound can be broken down into several key stages, from cell culture to data analysis.

SILAC_Workflow cluster_cell_culture Cell Culture & Labeling cluster_experiment Experimental Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis A Adaptation Phase: Grow cells in 'Light' (L-Leucine) and 'Heavy' (this compound) SILAC media B Ensure >97% Incorporation (min. 5-6 cell doublings) A->B C Apply experimental condition to one cell population (e.g., drug treatment to 'Heavy' cells) B->C D Combine 'Light' and 'Heavy' cell populations (1:1 ratio) C->D E Cell Lysis & Protein Extraction D->E F Protein Digestion (e.g., with Trypsin) E->F G LC-MS/MS Analysis F->G H Data Processing & Quantification (Identify peptide pairs and calculate H/L ratios) G->H

SILAC Experimental Workflow using this compound.

A common application of this technique is to study the effects of drugs or other stimuli on cellular signaling pathways. For instance, the mTOR signaling pathway, a central regulator of cell growth and proliferation, is frequently investigated using quantitative proteomics.

mTOR_Signaling_Pathway GrowthFactors Growth Factors / Nutrients (e.g., Leucine) Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis eIF4E->ProteinSynthesis

Simplified diagram of the mTOR signaling pathway.

Detailed Experimental Protocols

Materials and Reagents
  • Cell line of interest (e.g., HeLa, HEK293, or a specific leucine auxotroph strain for yeast)[10]

  • SILAC-grade DMEM or RPMI 1640 medium lacking L-Leucine, L-Lysine, and L-Arginine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" L-Leucine

  • "Heavy" this compound (>98% isotopic purity)

  • L-Lysine and L-Arginine (if required for the specific SILAC medium)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade modified Trypsin

  • C18 spin columns for peptide cleanup

  • LC-MS/MS system (e.g., Orbitrap-based mass spectrometer)

Cell Culture and Metabolic Labeling
  • Preparation of SILAC Media:

    • Light Medium: Prepare SILAC medium supplemented with 10% dFBS, penicillin/streptomycin, and the "light" (unlabeled) L-Leucine at its normal physiological concentration.

    • Heavy Medium: Prepare SILAC medium supplemented with 10% dFBS, penicillin/streptomycin, and "heavy" this compound at the same concentration as the light version.[1]

  • Cell Adaptation:

    • Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.

    • Passage the cells for at least five to six cell doublings to ensure complete (>97%) incorporation of the labeled amino acid.[1][7] The doubling time will vary depending on the cell line.

    • Verification of Incorporation (Optional but Recommended): After 5-6 passages, a small aliquot of the "heavy" labeled cells can be harvested, proteins extracted and digested, and analyzed by MS to confirm complete labeling.

  • Experimental Treatment:

    • Once full incorporation is achieved, apply the experimental treatment (e.g., drug, growth factor) to one of the cell populations. The other population serves as the control. For example, treat the "heavy" labeled cells and use the "light" labeled cells as the untreated control.

Sample Preparation for Mass Spectrometry
  • Cell Harvesting and Lysis:

    • Harvest both "light" and "heavy" cell populations.

    • Count the cells from each population to ensure equal numbers are combined.

    • Mix the "light" and "heavy" cell pellets in a 1:1 ratio.

    • Lyse the combined cell pellet using lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the total protein concentration using a BCA assay.

  • Protein Digestion:

    • Take a defined amount of total protein (e.g., 50-100 µg) from the combined lysate.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.[11]

    • Dilute the sample with ammonium (B1175870) bicarbonate buffer to reduce the denaturant concentration.

    • Digest the proteins with trypsin overnight at 37°C (typically at a 1:50 enzyme-to-protein ratio).[11]

  • Peptide Cleanup:

    • Stop the digestion by adding formic acid.

    • Desalt the resulting peptide mixture using C18 spin columns according to the manufacturer's protocol.

    • Dry the purified peptides in a vacuum centrifuge.

LC-MS/MS Analysis
  • Resuspend the dried peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

  • Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

  • Set up the data acquisition method to perform data-dependent acquisition (DDA) or data-independent acquisition (DIA), ensuring fragmentation of both "light" and "heavy" peptide pairs.

Data Presentation and Analysis

The primary output of a SILAC experiment is the ratio of the "heavy" to "light" peptide intensities, which reflects the relative abundance of the corresponding protein. This data is typically processed using specialized software such as MaxQuant, Proteome Discoverer, or FragPipe.[12]

Quantitative Data Summary

The following tables provide examples of how quantitative data from a SILAC experiment can be presented.

Table 1: Comparison of Common Deuterated Amino Acids for Metabolic Labeling

Deuterated Amino AcidIsotopic PurityCommon ApplicationsReported Performance & Considerations
This compound >98%Proteomics (SILAC), Metabolomics, Protein Turnover StudiesHigh incorporation efficiency. The D-isomer (D-Leucine-d10) can also be used and is converted to L-Leucine in vivo, though metabolic fates may differ.[7]
L-Leucine-d3 >98%Proteomics (SILAC)Complete incorporation is typically achieved after five cell doublings with no adverse effects on cell morphology or growth rate.[7]
L-Arginine-d7 >98%Proteomics (SILAC)Often used in combination with labeled Lysine.
L-Lysine-d8 >98%Proteomics (SILAC)A common choice for SILAC experiments.

Table 2: Example LC-MS/MS Parameters for this compound Analysis

ParameterValue
Instrumentation High-Resolution Orbitrap Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) Scan Range 350 - 1500 m/z
MS1 Resolution 60,000 - 120,000
MS2 Resolution 15,000 - 30,000
Collision Energy Normalized Collision Energy (NCE) of 27-30%

Table 3: Example Protein Quantification Data

Protein AccessionGene NamePeptide SequenceHeavy/Light RatioRegulation
P62805RPS6...2.5Upregulated
P42345EIF4EBP1...0.4Downregulated
Q15393AKT1...1.1Unchanged
Data Interpretation
  • A Heavy/Light (H/L) ratio > 1 indicates that the protein is more abundant in the "heavy" labeled (e.g., treated) sample.

  • A H/L ratio < 1 indicates that the protein is less abundant in the "heavy" labeled sample.

  • A H/L ratio ≈ 1 indicates no significant change in protein abundance between the two conditions.

The logical flow for data analysis and quantification is crucial for obtaining reliable results.

Data_Analysis_Flow A Raw MS Data Acquisition B Peptide Identification (Database Search, e.g., Mascot, Andromeda) A->B C Quantification of Light and Heavy Peptide Pairs B->C D Calculation of H/L Ratios C->D E Protein Ratio Calculation (Median of peptide ratios) D->E F Statistical Analysis & Visualization E->F

Logical flow for quantitative data analysis.

Conclusion

The use of this compound as an internal standard in a SILAC-based quantitative proteomics workflow provides a robust, accurate, and cost-effective method for studying the dynamics of the proteome. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to design and execute these experiments, ultimately leading to new discoveries in cell biology and therapeutic development. Careful execution of the experimental steps and rigorous data analysis are paramount to generating high-quality, reproducible results.

References

Measuring Protein Synthesis with L-Leucine-d10 Tracer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring protein synthesis using the stable isotope tracer, L-Leucine-d10. This technique is a powerful tool for researchers in various fields, including metabolic disease, oncology, and drug development, to quantitatively assess the dynamics of protein turnover in response to different stimuli or therapeutic interventions.

Introduction to Stable Isotope Tracing for Protein Synthesis

Stable isotope labeling is a robust method for quantifying dynamic processes in biological systems. By introducing amino acids labeled with stable isotopes, such as deuterium (B1214612) (²H), into cells or organisms, researchers can track their incorporation into newly synthesized proteins. This compound, a deuterated form of the essential amino acid L-leucine, is a commonly used tracer for these studies. Its incorporation into proteins can be accurately measured using mass spectrometry, providing a direct measure of the rate of protein synthesis.[1][2][3]

The principle lies in distinguishing between "heavy" (isotope-labeled) and "light" (unlabeled) forms of leucine-containing peptides. By monitoring the change in the ratio of heavy to light peptides over time, the fractional synthesis rate (FSR) of proteins can be calculated.[4][5]

Key Signaling Pathway: mTOR

The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and protein synthesis.[6][7][8] Leucine, in particular, is a potent activator of the mTOR complex 1 (mTORC1).[4][[“]] Activation of mTORC1 leads to the phosphorylation of downstream effectors, such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote the initiation and elongation phases of translation, ultimately leading to increased protein synthesis.[7][[“]][10] Therefore, studies measuring protein synthesis with this compound are often coupled with the analysis of the mTOR pathway to understand the underlying molecular mechanisms.

mTOR_Pathway mTOR Signaling Pathway in Protein Synthesis cluster_inputs Inputs cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors cluster_output Cellular Response Amino Acids (Leucine) Amino Acids (Leucine) mTORC1 mTORC1 Amino Acids (Leucine)->mTORC1 activates Growth Factors Growth Factors Growth Factors->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates (inhibits) Protein Synthesis Protein Synthesis S6K1->Protein Synthesis promotes eIF4E eIF4E 4E-BP1->eIF4E inhibits eIF4E->Protein Synthesis promotes

Caption: The mTOR signaling pathway is activated by Leucine, leading to protein synthesis.

Experimental Protocols

In Vitro Protocol: Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

This protocol outlines a "pulse" experiment to measure protein synthesis rates in cultured cells.

Materials:

  • Cell line of interest (e.g., HEK293, HeLa)

  • SILAC-grade DMEM or RPMI 1640 medium lacking L-Leucine

  • Dialyzed fetal bovine serum (dFBS)

  • "Light" L-Leucine (unlabeled)

  • "Heavy" this compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • Reagents for protein reduction, alkylation, and digestion (DTT, IAA, Trypsin)

  • C18 spin columns for peptide cleanup

Procedure:

  • Cell Culture and Adaptation:

    • Culture cells in standard "light" medium containing unlabeled L-Leucine.

    • Ensure cells are in the logarithmic growth phase before starting the experiment.

  • Pulse with Heavy Leucine:

    • Remove the "light" medium and wash the cells once with PBS.

    • Add "heavy" medium containing this compound.

    • Collect cell samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) after the switch to the "heavy" medium.

  • Sample Preparation:

    • Wash cells with ice-cold PBS and harvest.

    • Lyse the cells in lysis buffer.

    • Determine the protein concentration of each lysate.

  • Protein Digestion:

    • Take a fixed amount of protein (e.g., 50-100 µg) from each time point.

    • Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.[4]

    • Alkylation: Cool to room temperature and add iodoacetamide (B48618) (IAA) to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes.[4]

    • Digestion: Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the denaturant concentration. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[4]

  • Peptide Cleanup:

    • Acidify the digest with formic acid.

    • Desalt the peptides using C18 spin columns according to the manufacturer's protocol.

    • Dry the eluted peptides in a vacuum centrifuge.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide samples by high-resolution LC-MS/MS.

    • Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the peak intensities of the "heavy" and "light" isotopic forms.

    • The fractional synthesis rate (FSR) is determined by the rate of increase in the heavy-to-light (H/L) ratio over time.

In Vivo Protocol: this compound Infusion in Rodents

This protocol describes a method for measuring muscle protein synthesis in rodents using a primed, continuous infusion of this compound.

Materials:

  • This compound

  • Sterile 0.9% saline

  • Anesthetic agent (e.g., isoflurane)

  • Surgical tools for catheterization

  • Syringe pump

  • Blood collection tubes (with anticoagulant)

  • Liquid nitrogen

Procedure:

  • Animal Preparation:

    • Fast the animals overnight to establish a baseline metabolic state.

    • Anesthetize the animal.

    • Catheterize the jugular or femoral vein for tracer infusion and the carotid artery for blood sampling.

  • Tracer Administration:

    • Prepare a sterile solution of this compound in saline.

    • Administer a priming dose of the tracer to rapidly achieve isotopic equilibrium.

    • Immediately follow with a continuous infusion at a constant rate using a syringe pump.[11]

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 0, 30, 60, 90, 120 minutes) to measure the enrichment of the tracer in the plasma, which serves as the precursor pool enrichment.

    • At the end of the infusion period, collect a muscle tissue biopsy (e.g., from the vastus lateralis) and immediately freeze it in liquid nitrogen.[5][12]

  • Sample Processing:

    • Plasma: Deproteinize plasma samples (e.g., with sulfosalicylic acid) and prepare for mass spectrometry analysis to determine this compound enrichment.[11]

    • Muscle Tissue: Homogenize the muscle tissue, precipitate the proteins, and hydrolyze the protein pellet. Isolate the amino acids from the hydrolysate for mass spectrometry analysis to determine the incorporation of this compound into muscle protein.[5][12]

  • Calculation of Fractional Synthesis Rate (FSR):

    • The FSR of muscle protein is calculated using the following formula: FSR (%/h) = (E_protein / (E_precursor * t)) * 100 Where:

      • E_protein is the enrichment of this compound in the protein-bound amino acid pool.

      • E_precursor is the average enrichment of this compound in the precursor pool (plasma or intracellular).

      • t is the duration of the tracer incorporation in hours.[12]

Experimental Workflow Visualization

Experimental_Workflow General Workflow for Protein Synthesis Measurement cluster_prep Preparation cluster_sampling Sampling cluster_processing Processing cluster_analysis Analysis Cell_Culture_Labeling In Vitro: Cell Culture & Labeling Sample_Collection Sample Collection (Cells/Tissues/Blood) Cell_Culture_Labeling->Sample_Collection Animal_Infusion In Vivo: Tracer Infusion Animal_Infusion->Sample_Collection Protein_Extraction Protein Extraction & Quantification Sample_Collection->Protein_Extraction Protein_Digestion Protein Digestion (Trypsin) Protein_Extraction->Protein_Digestion Peptide_Cleanup Peptide Cleanup (C18 Desalting) Protein_Digestion->Peptide_Cleanup LC_MS_Analysis LC-MS/MS Analysis Peptide_Cleanup->LC_MS_Analysis Data_Analysis Data Analysis (Quantification & FSR Calculation) LC_MS_Analysis->Data_Analysis

Caption: Workflow for this compound based protein synthesis analysis.

Data Presentation and Quantitative Summary

The quantitative data obtained from this compound labeling experiments can be summarized in tables to facilitate comparison and interpretation.

Table 1: Comparison of Metabolic Labeling Reagents for Protein Turnover Analysis

ReagentMass Shift (Da)AdvantagesConsiderations
This compound +10High mass shift, essential amino acid, relatively cost-effective.Potential for metabolic conversion, though generally minimal in mammalian cells.[4][13]
L-Arginine-¹³C₆,¹⁵N₄+10Commonly used in SILAC, less prone to metabolic conversion.Higher cost.[4]
L-Lysine-¹³C₆,¹⁵N₂+8Also a common SILAC reagent, good for tryptic digests.Arginine-to-proline conversion can complicate analysis.
L-Methionine-¹³C₅,¹⁵N₁+6Can be used to simultaneously measure synthesis and breakdown.[14][15]Lower mass shift compared to this compound.

Table 2: Typical LC-MS/MS Parameters for this compound Analysis

ParameterValueReference
Instrumentation Triple Quadrupole Mass Spectrometer[11]
Ionization Mode Positive Electrospray Ionization (ESI+)[11]
Precursor Ion (m/z) 142.1 (for this compound)[11]
Product Ion (m/z) 96.1 (Fragment corresponding to loss of COOH and ND3)[11]
Internal Standard L-Leucine-d7 (m/z 139.2 -> 93.0) or ¹³C₆,¹⁵N-L-Leucine[11][16]
Calibration Range 0.001 - 1 µg/mL in plasma[11]

Conclusion

The use of this compound as a stable isotope tracer provides a powerful and quantitative method for measuring protein synthesis in both in vitro and in vivo systems. The detailed protocols and data presented in these application notes offer a solid foundation for researchers to design and execute robust experiments. By combining this technique with the analysis of key signaling pathways like mTOR, a deeper understanding of the regulation of protein metabolism in health and disease can be achieved, facilitating the development of novel therapeutic strategies.

References

L-Leucine-d10 for SILAC-based Proteomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted mass spectrometry-based technique for quantitative proteomics.[1][2] This metabolic labeling strategy enables the accurate and reproducible quantification of relative changes in protein abundance between different cell populations. The core principle of SILAC lies in the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells.[3] By comparing the mass spectra of these "heavy" labeled proteins with their "light," unlabeled counterparts, researchers can precisely quantify differences in protein expression, protein turnover, and post-translational modifications.[3][4]

L-Leucine-d10, a deuterated form of the essential amino acid L-leucine, is an effective metabolic label for SILAC experiments. Leucine is one of the most abundant amino acids in proteins, ensuring robust labeling and detection. The 10 Dalton mass shift introduced by the deuterium (B1214612) atoms in this compound provides a clear and easily distinguishable signal in mass spectrometry analysis, facilitating accurate quantification.[2] This document provides detailed application notes and protocols for utilizing this compound in SILAC-based proteomics experiments, with a focus on protein turnover analysis and its relevance to signaling pathways such as the mTOR pathway.

Applications

SILAC using this compound is a versatile technique with a broad range of applications in proteomics research, including:

  • Expression Proteomics: Quantifying global changes in protein expression in response to various stimuli, such as drug treatment, growth factor stimulation, or environmental stress.[3]

  • Protein Turnover Analysis: Measuring the rates of protein synthesis and degradation to understand protein homeostasis and its dysregulation in disease.[2]

  • Post-Translational Modification (PTM) Analysis: Quantifying changes in PTMs like phosphorylation, ubiquitination, and acetylation, which play crucial roles in cellular signaling.[3]

  • Protein-Protein Interaction Studies: Distinguishing specific interaction partners from non-specific background binders in co-immunoprecipitation experiments.[3]

  • Subcellular Proteomics: Analyzing protein dynamics and localization within different cellular compartments.

Data Presentation

Quantitative data from SILAC experiments is typically presented as ratios of heavy to light (H/L) peptide intensities. These ratios reflect the relative abundance of a protein in the two cell populations being compared. For protein turnover studies, the change in H/L ratios over time is used to calculate protein half-lives.

Table 1: Representative Data for this compound Incorporation Efficiency

Cell LineNumber of Cell DoublingsIncorporation Efficiency (%)
HeLa3~85%
HeLa5>97%[5]
HEK2936>97%[2]
NIH 3T35Complete

Table 2: Example of Quantitative Protein Expression Changes upon Drug Treatment

This table shows representative data for changes in protein expression in response to a hypothetical drug treatment, as measured by this compound SILAC.

ProteinGene NameFunctionH/L Ratio (Treated/Control)Regulation
Cyclin D1CCND1Cell cycle regulation2.5Upregulated
Caspase-3CASP3Apoptosis0.4Downregulated
HSP90HSP90AA1Protein folding1.1Unchanged
GAPDHGAPDHGlycolysis1.0Unchanged

Table 3: Representative Protein Half-Life Data Determined by Dynamic SILAC with this compound

This table presents a selection of proteins with varying turnover rates, illustrating the dynamic range of protein stability within a cell. This data is representative of typical results obtained from dynamic SILAC experiments.

ProteinGene NameFunctionHalf-Life (hours)
Ornithine decarboxylaseODC1Polyamine biosynthesis~1
p53TP53Tumor suppressor~0.5 - 2
Actin, cytoplasmic 1ACTBCytoskeleton>48
Histone H3.1HIST1H3AChromatin structure>100

Experimental Protocols

Protocol 1: Standard SILAC for Quantitative Protein Expression Analysis

This protocol describes a typical workflow for comparing protein expression between two conditions (e.g., treated vs. control).

1. Cell Culture and Labeling:

  • Culture two populations of cells in parallel.
  • For the "light" population, use SILAC-grade medium deficient in L-leucine, supplemented with normal ("light") L-leucine.
  • For the "heavy" population, use the same base medium supplemented with this compound.
  • Both media should be supplemented with dialyzed fetal bovine serum (dFBS) to avoid interference from unlabeled amino acids.
  • Culture the cells for at least five to six cell divisions to ensure complete incorporation of the labeled amino acid.[5]

2. Experimental Treatment:

  • Once labeling is complete, apply the experimental treatment to the "heavy" labeled cells, while the "light" labeled cells serve as the control.

3. Cell Harvesting and Lysis:

  • Harvest both cell populations separately.
  • Wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

4. Protein Quantification and Mixing:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
  • Mix equal amounts of protein from the "light" and "heavy" lysates.

5. Protein Digestion:

  • Reduce the disulfide bonds in the protein mixture using dithiothreitol (B142953) (DTT).
  • Alkylate the cysteine residues with iodoacetamide (B48618) (IAA).
  • Digest the proteins into peptides using a sequence-specific protease, typically trypsin, overnight at 37°C.

6. Peptide Cleanup:

  • Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
  • Dry the purified peptides in a vacuum centrifuge.

7. LC-MS/MS Analysis:

  • Resuspend the dried peptides in a suitable buffer for mass spectrometry.
  • Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

8. Data Analysis:

  • Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the H/L ratios for each identified protein.[5]

Protocol 2: Dynamic SILAC (Pulse-Chase) for Protein Turnover Analysis

This protocol is designed to measure the rates of protein synthesis and degradation.

1. Full Labeling (Pulse):

  • Culture cells in a "heavy" medium containing this compound for a sufficient number of cell divisions to ensure complete labeling of the proteome.[2]

2. Medium Switch (Chase):

  • Replace the "heavy" medium with a "light" medium containing unlabeled L-leucine. This initiates the "chase" period.

3. Time-Course Collection:

  • Harvest cells at various time points after the switch to the "light" medium (e.g., 0, 2, 4, 8, 12, 24, 48 hours).[2]

4. Sample Preparation and Analysis:

  • For each time point, lyse the cells, digest the proteins, and analyze the peptides by LC-MS/MS as described in Protocol 1.

5. Data Analysis and Half-Life Calculation:

  • Quantify the H/L ratio for each protein at each time point.
  • The rate of decrease in the H/L ratio over time reflects the degradation rate of the protein.
  • The rate of appearance of the "light" form reflects the synthesis rate of new proteins.
  • Protein half-lives can be calculated by fitting the decay of the "heavy" signal to an exponential decay model.

Mandatory Visualization

SILAC_Workflow light_cells Cell Culture (Light L-Leucine) light_treatment Control Treatment light_cells->light_treatment light_harvest Harvest & Lyse light_treatment->light_harvest mix Mix Equal Protein Amounts light_harvest->mix heavy_cells Cell Culture (this compound) heavy_treatment Experimental Treatment heavy_cells->heavy_treatment heavy_harvest Harvest & Lyse heavy_treatment->heavy_harvest heavy_harvest->mix digestion Protein Digestion (Trypsin) mix->digestion cleanup Peptide Cleanup (C18) digestion->cleanup lcms LC-MS/MS Analysis cleanup->lcms data_analysis Data Analysis (H/L Ratio Quantification) lcms->data_analysis

Caption: General experimental workflow for a SILAC-based proteomics experiment.

mTOR_Signaling Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates (Activates) eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (Inhibits) Autophagy Autophagy mTORC1->Autophagy Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E_BP1->Protein_Synthesis Inhibits

Caption: Simplified diagram of the mTOR signaling pathway activated by L-Leucine.

Conclusion

This compound is a highly effective and reliable metabolic label for a wide range of SILAC-based quantitative proteomics applications. Its high abundance in proteins and the significant mass shift it induces ensure robust and accurate quantification. The detailed protocols provided in this document offer a comprehensive guide for researchers to design and execute SILAC experiments for studying protein expression and turnover. The ability to investigate the dynamics of the proteome, particularly in the context of nutrient-sensing pathways like mTOR, makes this compound SILAC an invaluable tool for advancing our understanding of cell biology and for the development of novel therapeutics.

References

Application Notes and Protocols for Cell Culture Media Preparation with L-Leucine-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful and widely used mass spectrometry-based technique for quantitative proteomics.[1][2] This method involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. By comparing the mass spectra of proteins labeled with "heavy" amino acids to their "light," unlabeled counterparts, researchers can accurately quantify differences in protein abundance and determine the rates of protein synthesis and turnover.[1]

L-Leucine-d10, a deuterated form of the essential branched-chain amino acid L-Leucine, serves as an effective and cost-effective metabolic label for these studies.[3] Leucine is abundant in proteins, and its deuterated analog introduces a significant and easily detectable mass shift (+10 Da) in peptides during mass spectrometry analysis, which facilitates robust quantification.[1] L-Leucine is also a key activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[1][4][5][6] This makes this compound an invaluable tool for investigating cellular processes and the effects of drug candidates on protein dynamics and signaling pathways.

These application notes provide detailed protocols for the preparation of cell culture media with this compound, cell labeling, and sample preparation for downstream quantitative proteomic analysis.

Data Presentation

Table 1: Comparison of Common Metabolic Labeling Reagents

This table provides a comparative overview of commonly used stable isotope-labeled amino acids for quantitative proteomics studies.

Labeling ReagentMass Shift (per residue)AdvantagesConsiderations
This compound +10 DaHigh mass shift, essential amino acid, relatively cost-effective.[1]Potential for metabolic conversion, though generally minimal in mammalian cells.[1]
L-Arginine-¹³C₆,¹⁵N₄ +10 DaCommonly used in SILAC, less prone to metabolic conversion.[1]Higher cost.[1] Arginine to proline conversion can occur in some cell lines.[7]
L-Lysine-¹³C₆,¹⁵N₂ +8 DaCommonly used in SILAC, essential for tryptic digestion.[1]Higher cost.[1]
Heavy Water (D₂O) VariableLabels multiple amino acids, cost-effective for in vivo studies.[1]Complex data analysis due to labeling of multiple sites and amino acids.[1]
Table 2: Recommended Components for SILAC Media Preparation

This table outlines the necessary components for preparing "Heavy" and "Light" media for a typical SILAC experiment.

Component"Light" Medium"Heavy" MediumPurpose
SILAC-grade DMEM/RPMI-1640Base MediumBase MediumLacks specific amino acids (e.g., L-Leucine, L-Lysine, L-Arginine).[3][8]
Dialyzed Fetal Bovine Serum (dFBS)10%10%Provides growth factors without unlabeled amino acids.[8][9]
L-Leucine (unlabeled)e.g., 105 mg/L-"Light" amino acid source.[1]
This compound -e.g., 105 mg/L"Heavy" amino acid source.[1]
L-Lysine (unlabeled)e.g., 146 mg/Le.g., 146 mg/LEssential amino acid.[1]
L-Arginine (unlabeled)e.g., 84 mg/Le.g., 84 mg/LEssential amino acid.[1]
Penicillin-Streptomycin1%1%Prevents bacterial contamination.[8]
L-Glutamine or GlutaMAXAs requiredAs requiredEssential nutrient, energy source.[7][10]

Signaling Pathway and Experimental Workflow

mTOR_Signaling_Pathway cluster_input Inputs cluster_pathway mTORC1 Signaling Cascade cluster_output Cellular Response Leucine L-Leucine / this compound mTORC1 mTORC1 (mechanistic Target of Rapamycin Complex 1) Leucine->mTORC1 activates Insulin Insulin / Growth Factors Insulin->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates EBP1 4E-BP1 mTORC1->EBP1 phosphorylates Protein_Synthesis Protein Synthesis and Cell Growth S6K1->Protein_Synthesis promotes EBP1->Protein_Synthesis promotes

Caption: Leucine-activated mTOR signaling pathway leading to protein synthesis.

SILAC_Workflow cluster_culture 1. Cell Culture & Labeling cluster_treatment 2. Experimental Treatment cluster_processing 3. Sample Preparation cluster_analysis 4. Data Acquisition & Analysis Culture_Light Culture cells in 'Light' Medium (unlabeled L-Leucine) Adaptation Adapt cells for >6 doublings to ensure >97% incorporation Control Control Condition ('Light' labeled cells) Culture_Light->Control Culture_Heavy Culture cells in 'Heavy' Medium (this compound) Treatment Experimental Condition ('Heavy' labeled cells) Culture_Heavy->Treatment Harvest Harvest & Lyse Cells Control->Harvest Treatment->Harvest Mix Combine Lysates 1:1 Harvest->Mix Digest Protein Digestion (Trypsin) Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis: Identify & Quantify Peptides (Heavy/Light Ratios) LCMS->Data

Caption: Experimental workflow for quantitative proteomics using this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

It is recommended to prepare a concentrated stock solution of this compound to facilitate its addition to the culture medium.

Materials:

  • This compound powder

  • Sterile phosphate-buffered saline (PBS) or cell culture-grade water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm filter

Procedure:

  • Determine the desired stock solution concentration. A 1000x stock is common. For a final concentration of 105 mg/L, the 1000x stock would be 105 g/L or 105 mg/mL.

  • Weigh the required amount of this compound powder in a sterile tube.

  • Add the appropriate volume of sterile PBS or water. Some amino acids may require gentle warming or adjustment of pH to fully dissolve.[11]

  • Vortex until the powder is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use sterile tubes to prevent contamination and degradation from repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or -80°C for up to six months.[4]

Protocol 2: Preparation of "Heavy" and "Light" SILAC Media

This protocol describes the preparation of 500 mL of complete SILAC medium.

Materials:

  • SILAC DMEM or RPMI-1640, deficient in L-Leucine, L-Lysine, and L-Arginine

  • Dialyzed Fetal Bovine Serum (dFBS)[8]

  • This compound stock solution (from Protocol 1)

  • Unlabeled L-Leucine, L-Lysine, and L-Arginine stock solutions

  • Penicillin-Streptomycin solution

  • Sterile 0.22 µm filter unit (500 mL)

Procedure:

  • For "Heavy" Medium:

    • To a 500 mL bottle of Leucine-deficient SILAC base medium, aseptically add:

      • 50 mL of dialyzed FBS (final concentration 10%).[8]

      • 5 mL of Penicillin-Streptomycin (final concentration 1%).

      • The required volume of L-Lysine and L-Arginine stock solutions to reach their normal final concentrations (e.g., 146 mg/L and 84 mg/L, respectively).[1]

      • The required volume of the This compound stock solution to match the concentration of L-Leucine in standard medium (e.g., 105 mg/L).[1]

  • For "Light" Medium:

    • Repeat the same procedure as for the "Heavy" medium, but instead of the this compound stock, add the equivalent volume of an unlabeled L-Leucine stock solution.[1]

  • Mix both media bottles well by gentle inversion.

  • Filter-sterilize the complete "Heavy" and "Light" media using a 500 mL 0.22 µm filter unit to ensure sterility.[7][9]

  • Store the prepared media at 4°C, protected from light.

Protocol 3: Cell Culture and Metabolic Labeling with this compound

This protocol is designed for adherent human cell lines like HEK293 or HeLa.

Procedure:

  • Cell Adaptation:

    • Thaw and culture the cells of interest in the prepared "Heavy" Medium.

    • Passage the cells for a minimum of 6-8 cell doublings.[1] This is crucial to ensure near-complete (>97%) incorporation of this compound into the entire proteome.[1] The required time will depend on the cell line's doubling time (e.g., approximately 24 hours for HeLa and HEK293 cells).[1]

    • Simultaneously, culture a parallel population of cells in the "Light" Medium.

  • Verification of Incorporation (Optional but Recommended):

    • After 5-6 passages, harvest a small sample of the "Heavy" labeled cells.

    • Perform a small-scale protein extraction, digestion, and mass spectrometry analysis to confirm the incorporation efficiency is >97%.[1]

  • Experimental Treatment:

    • Once full labeling is achieved, seed the "Light" and "Heavy" labeled cells for the experiment.

    • Apply the experimental treatment (e.g., drug compound) to one population (typically the "Heavy" labeled cells), while the other population ("Light" labeled cells) serves as the control.

Protocol 4: Protein Extraction and Digestion for Mass Spectrometry

Procedure:

  • Cell Harvesting and Lysis:

    • Harvest cells from both "Light" and "Heavy" conditions. For adherent cells, wash twice with ice-cold PBS, then scrape and collect them by centrifugation.

    • Lyse the cell pellets separately using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • Mix equal amounts of protein from the "Light" and "Heavy" lysates (1:1 ratio).[3]

  • Protein Digestion:

    • Reduce the protein mixture (e.g., with DTT) and alkylate (e.g., with iodoacetamide) to denature the proteins and cap cysteine residues.

    • Digest the proteins into peptides using a protease like trypsin, typically overnight at 37°C.[1][3]

  • Peptide Cleanup:

    • Desalt the resulting peptide mixture using C18 spin columns or equivalent solid-phase extraction methods to remove salts and detergents that can interfere with mass spectrometry analysis.[1][3]

    • Dry the purified peptides in a vacuum centrifuge and store them at -80°C until LC-MS/MS analysis.

References

Application Notes and Protocols for L-Leucine-d10 Administration in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

L-Leucine-d10, a stable isotope-labeled form of the essential branched-chain amino acid L-leucine, is a powerful tool in biomedical research. Its use as a tracer in in vivo animal studies allows for the precise investigation of protein synthesis, amino acid metabolism, and the modulation of signaling pathways.[1] These studies are critical for understanding fundamental biological processes and for the development of novel therapeutics targeting metabolic and muscle-related diseases. This document provides detailed application notes and protocols for the administration of this compound in rodent models, sample analysis, and data interpretation.

Core Principles and Applications

This compound is chemically identical to its unlabeled counterpart but possesses a greater mass due to the replacement of ten hydrogen atoms with deuterium.[1] This mass difference allows it to be distinguished and quantified by mass spectrometry (MS). The primary applications of this compound in in vivo studies include:

  • Measurement of Protein Synthesis: By tracing the incorporation of this compound into newly synthesized proteins, researchers can quantify the rate of protein synthesis in various tissues.[2]

  • Metabolic Flux Analysis: Following the metabolic fate of this compound provides insights into amino acid catabolism and intermediary metabolism.[3][4]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: this compound can be used to assess the absorption, distribution, metabolism, and excretion (ADME) of leucine (B10760876) and its analogs.

  • Internal Standard for Quantification: In quantitative MS-based assays, this compound serves as an ideal internal standard for the accurate measurement of endogenous L-leucine.[5]

Quantitative Data Summary

The following tables summarize typical dosages and pharmacokinetic parameters for L-leucine administration in rodent models. These values can serve as a starting point for designing studies with this compound.

Table 1: Recommended this compound Dosage Ranges for In Vivo Rodent Studies

Animal ModelAdministration RouteDosage RangeApplicationReference(s)
RatIntravenous (IV) Infusion1-5 mg/kgPharmacokinetic studies[6]
Mouse/RatOral Gavage10-50 mg/kgPharmacokinetic studies[6]
RatOral Gavage0.135 - 1.35 g/kgMuscle protein synthesis[7]
RatDietary Admixture1.5% - 2% of dietGene expression analysis[7][8]
Aged MouseOral Gavage0.75 g/kgMuscle protein synthesis[9]

Table 2: Example Pharmacokinetic Parameters of Leucine in Rodents

Animal ModelAdministration RouteDoseCmax (nmol/mL)Tmax (hours)Reference(s)
MouseOral Gavage100 - 2000 mg/kg78.6 - 1967~1[6]

Signaling Pathways

L-Leucine and the mTOR Signaling Pathway

L-leucine is a potent activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[10][11] The activation of mTOR complex 1 (mTORC1) by leucine is a critical step in initiating the translation of mRNA into protein.[10][12][13]

mTOR_Pathway cluster_0 Upstream Regulation Leucine This compound Rag Rag GTPases Leucine->Rag Insulin Insulin PI3K PI3K Insulin->PI3K Akt Akt/PKB PI3K->Akt TSC1_2 TSC1/TSC2 Akt->TSC1_2 inhibits Rheb Rheb TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Lysosome Lysosome mTORC1->Lysosome Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis releases inhibition of eIF4E Rag->mTORC1 recruits to lysosome

Caption: L-Leucine and Insulin signaling converge on mTORC1 to promote protein synthesis.

Experimental Protocols

Protocol 1: Preparation of this compound Dosing Solution

Materials:

  • This compound powder

  • Sterile vehicle (e.g., 0.9% saline, phosphate-buffered saline (PBS), or sterile water)

  • Sterile vials

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate the required amount of this compound based on the desired dose and the number of animals.

  • Under aseptic conditions, weigh the this compound powder and transfer it to a sterile vial.

  • Add the calculated volume of the sterile vehicle to the vial.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming may be used to aid dissolution.

  • For intravenous administration, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile vial.[6]

  • Store the prepared solution at 2-8°C for short-term use or at -20°C for long-term storage.[1][14]

Protocol 2: Administration of this compound to Rodents

A. Intravenous (IV) Injection (Tail Vein)

Materials:

  • Prepared this compound dosing solution

  • Appropriate gauge needles (e.g., 27-30G for mice) and syringes

  • Animal restrainer

Procedure:

  • Warm the animal's tail to dilate the lateral tail veins.

  • Place the animal in a suitable restrainer.

  • Disinfect the injection site with an alcohol swab.

  • Insert the needle into one of the lateral tail veins and slowly inject the this compound solution. The maximum recommended bolus injection volume for mice is 5 ml/kg.[15][16]

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitor the animal for any adverse reactions.

B. Oral Gavage

Materials:

  • Prepared this compound dosing solution

  • Gavage needles (flexible or rigid) appropriate for the animal's size

  • Syringes

Procedure:

  • Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).[6]

  • Gently restrain the animal.

  • Carefully insert the gavage needle into the esophagus and deliver the this compound solution. The maximum recommended oral gavage volume for mice is 10 mL/kg.[6]

  • Slowly administer the solution.

  • Remove the gavage needle and return the animal to its cage.

  • Observe the animal to ensure proper recovery.

Protocol 3: Sample Collection and Processing

A. Blood Collection

Materials:

  • Anticoagulant tubes (e.g., EDTA-coated)

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Collect blood samples at predetermined time points via appropriate methods (e.g., tail vein, saphenous vein, or cardiac puncture for terminal collection).

  • Immediately place the blood samples on ice.

  • To obtain plasma, centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C.[6]

  • Carefully transfer the plasma supernatant to clean microcentrifuge tubes.

  • Store the plasma samples at -80°C until analysis.[6]

B. Tissue Collection

Materials:

  • Surgical tools

  • Liquid nitrogen

  • Cryovials

Procedure:

  • At the desired time point, euthanize the animal using an approved method.

  • Quickly dissect the tissues of interest (e.g., skeletal muscle, liver).

  • Rinse the tissues with ice-cold PBS to remove any blood.

  • Blot the tissues dry.

  • Snap-freeze the tissues in liquid nitrogen.

  • Store the frozen tissue samples at -80°C until analysis.

Sample Analysis by LC-MS/MS

The quantification of this compound and its incorporation into proteins is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

LCMS_Workflow Sample Plasma or Tissue Homogenate Protein_Precip Protein Precipitation (e.g., with sulfosalicylic acid or methanol) Sample->Protein_Precip Centrifugation Centrifugation Protein_Precip->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (Optional) Supernatant->SPE Derivatization Derivatization (Optional) SPE->Derivatization LC_MS LC-MS/MS Analysis Derivatization->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: General workflow for sample preparation and analysis by LC-MS/MS.

Protocol 4: Sample Preparation for LC-MS/MS

A. Protein Precipitation (for plasma)

Materials:

  • Plasma samples

  • 30% sulfosalicylic acid or ice-cold methanol

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid or 400 µL of ice-cold methanol.[6]

  • Vortex the mixture for 30 seconds.

  • Incubate at 4°C for 30 minutes (for sulfosalicylic acid) or -20°C for 20 minutes (for methanol) to precipitate proteins.[6]

  • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

B. Tissue Homogenization and Protein Extraction

Materials:

  • Frozen tissue samples

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Homogenizer

  • Centrifuge

Procedure:

  • Weigh the frozen tissue.

  • Add an appropriate volume of ice-cold lysis buffer.

  • Homogenize the tissue on ice until no visible particles remain.

  • Incubate the homogenate on ice for 30 minutes.

  • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[17]

  • Collect the supernatant containing the soluble proteins. A portion can be used for protein quantification (e.g., BCA assay), and another portion can be processed for amino acid analysis (e.g., by protein precipitation as described above).

Protocol 5: LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.[18]

  • Triple quadrupole mass spectrometer.

Typical LC-MS/MS Parameters:

  • Column: A suitable reversed-phase column (e.g., C18) is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an additive (e.g., formic acid) is typically employed.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for leucine analysis.[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[6]

  • MRM Transitions:

    • L-Leucine (unlabeled): m/z 132.1 → 86.1

    • This compound: m/z 142.1 → 96.1[6]

Data Analysis:

  • Construct a calibration curve using known concentrations of this compound.

  • Quantify the concentration of this compound in the samples by comparing the peak area ratios of the analyte to an internal standard (if used) against the calibration curve.[6]

  • To determine the rate of protein synthesis, the enrichment of this compound in the protein-bound fraction is measured relative to the enrichment in the precursor pool (e.g., plasma or intracellular free amino acids) over time.

Concluding Remarks

The use of this compound in conjunction with LC-MS/MS provides a robust and sensitive method for investigating protein and amino acid metabolism in vivo. The protocols and data presented here offer a foundation for researchers to design and execute studies aimed at understanding the dynamic processes regulated by L-leucine in health and disease. It is essential to optimize these protocols for specific experimental conditions and animal models to ensure the generation of accurate and reproducible data.

References

Application Notes and Protocols for Calculating Protein Turnover with L-Leucine-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein turnover, the dynamic balance between protein synthesis and degradation, is a fundamental process that governs cellular function, adaptation, and homeostasis.[1] The ability to accurately measure the rates of synthesis and degradation for individual proteins provides invaluable insights into cellular regulation, signaling pathways, and the mechanisms of disease.[2] Dysregulation of protein turnover is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and metabolic diseases, making its study a critical aspect of modern drug development and biological research.[3]

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics that allows for the precise measurement of protein turnover.[3] This method involves metabolically incorporating "heavy" stable isotope-labeled amino acids into the entire proteome.[3] By tracking the incorporation or loss of this heavy label over time, researchers can determine the synthesis and degradation rates of thousands of proteins simultaneously.

L-Leucine-d10, a deuterated isotopologue of the essential amino acid L-Leucine, is an effective and widely used metabolic label for these studies.[3][4] Leucine is abundant in proteins, and the 10 deuterium (B1214612) atoms in this compound provide a significant mass shift that is easily detectable by mass spectrometry, ensuring robust and accurate quantification.[3] These application notes provide comprehensive protocols for utilizing this compound to measure protein turnover, from initial experimental design to final data analysis.

Core Principles of this compound Based Protein Turnover Analysis

The central principle of using this compound to measure protein turnover is the ability to differentiate between pre-existing ("light") and newly synthesized ("heavy") protein populations over time.[3] This is typically achieved through a "pulse-chase" experiment.

  • Pulse (Labeling): Cells are cultured in a medium where standard L-Leucine is completely replaced by this compound ("heavy" medium). This is carried out for a sufficient duration (typically 6-8 cell doublings) to ensure that the entire proteome is labeled with the heavy isotope.[3][4]

  • Chase (Unlabeling): The "heavy" medium is then replaced with a "light" medium containing standard, unlabeled L-Leucine. As cells continue to divide and synthesize new proteins, they will incorporate the "light" Leucine.[3]

  • Time-Course Analysis: Samples are collected at various time points after the switch to the "light" medium.[3]

  • Mass Spectrometry: Proteins from each time point are extracted, digested into peptides, and analyzed by high-resolution mass spectrometry. The instrument measures the relative abundance of the "heavy" (this compound containing) and "light" (unlabeled) forms of each peptide.[5]

  • Turnover Calculation:

    • For Degradation: The rate at which the "heavy" peptide signal decreases over time directly reflects the degradation rate of its parent protein.[3]

    • For Synthesis: Conversely, a "pulse" experiment (switching from light to heavy medium) allows for the measurement of protein synthesis by monitoring the rate of increase in the "heavy" signal.[3]

Quantitative Data Summary

The quantitative data derived from this compound labeling experiments are summarized below for easy reference and comparison.

Table 1: Properties of this compound for Metabolic Labeling

PropertyValueReference
Chemical Formula C₆H₃D₁₀NO₂
Monoisotopic Mass 141.1852 g/mol
Mass Shift vs. L-Leucine +10.0565 Da[3]
Isotopic Purity >98%[4]
Common Applications Proteomics (SILAC), Metabolomics, Protein Turnover Studies[4]

Table 2: Comparison of Common Metabolic Labeling Reagents for Protein Turnover Analysis

ReagentMass Shift (Da)AdvantagesConsiderations
This compound +10High mass shift, essential amino acid, relatively cost-effective.[3]Potential for in vivo metabolic conversion, though generally minimal in mammalian cells.[3]
L-Arginine-¹³C₆,¹⁵N₄ +10Commonly used in SILAC, less prone to metabolic conversion.[3]Higher cost.[3]
L-Lysine-¹³C₆,¹⁵N₂ +8Commonly used in SILAC, essential for tryptic digestion.[3]Higher cost.[3]
¹⁵N-labeled Spirulina VariableLabels all nitrogen-containing amino acids for comprehensive labeling in whole organisms.[6]Complex data analysis due to labeling of multiple sites and amino acids.[6]
Heavy Water (²H₂O) VariableLabels multiple amino acids and other macromolecules in vivo.[7]Requires correction for precursor pool enrichment and can have complex labeling patterns.[8]

Experimental Workflow and Signaling

The following diagrams illustrate the overall experimental workflow, the data analysis pipeline, and a key signaling pathway regulated by Leucine.

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis A Adapt Cells to 'Heavy' SILAC Medium (with this compound) B Culture for >6 Doublings (Full Labeling) A->B C Switch to 'Light' Medium (Chase Begins, T=0) B->C D Collect Cell Pellets at Multiple Time Points C->D E Cell Lysis & Protein Extraction D->E F Protein Quantification (e.g., BCA Assay) E->F G Reduction, Alkylation & Tryptic Digestion F->G H Peptide Cleanup (e.g., C18 Desalting) G->H I LC-MS/MS Analysis H->I J Data Processing (e.g., MaxQuant) I->J K Calculate Protein Turnover Rates J->K

Caption: A typical pulse-chase experimental workflow for protein turnover analysis.

G A Raw MS Data Files (.raw, .mzML) B Database Search (e.g., MaxQuant, Proteome Discoverer) A->B C Peptide Identification (PSM) B->C D Quantify Isotopic Envelopes (Heavy & Light Peptides) B->D E Calculate Heavy/Light (H/L) Ratios for each Peptide C->E D->E F Aggregate Peptide Ratios to Protein Level E->F G Plot Protein H/L Ratio vs. Time F->G H Fit Data to Single Exponential Decay Model G->H I Calculate Degradation Constant (k_deg) and Half-life (t_1/2 = ln(2)/k_deg) H->I

Caption: Logical flow of data processing for calculating protein turnover rates.

G Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates (inhibits) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E_BP1->Protein_Synthesis inhibits

Caption: The mTOR signaling pathway is a key regulator of protein synthesis.

Experimental Protocols

Protocol 1: Cell Culture and this compound Labeling (Pulse-Chase)

This protocol is designed for adherent human cell lines like HEK293 or HeLa cells but can be adapted for other cell types.

Materials:

  • HEK293 or HeLa cells

  • DMEM for SILAC (deficient in L-Leucine, L-Lysine, L-Arginine)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin-Streptomycin

  • This compound

  • Unlabeled L-Leucine, L-Lysine, L-Arginine

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare SILAC Media:

    • Heavy Medium: Prepare DMEM for SILAC, supplementing it with 10% dFBS, 1% Penicillin-Streptomycin, L-Lysine (e.g., 146 mg/L), L-Arginine (e.g., 84 mg/L), and this compound (e.g., 105 mg/L).[3] Filter-sterilize the medium.

    • Light Medium (Chase Medium): Prepare DMEM for SILAC as above, but use unlabeled L-Leucine at the same concentration as the heavy medium.[3]

  • Cell Adaptation and Full Labeling (Pulse):

    • Thaw and culture cells in the prepared "Heavy Medium".

    • Passage the cells for a minimum of 6-8 cell doublings to ensure >97% incorporation of this compound into the proteome.[3] The typical doubling time for HEK293 and HeLa cells is ~24 hours.

    • Optional: Monitor incorporation efficiency with a small-scale mass spectrometry analysis after 5-6 passages.

  • Initiate the Chase:

    • Once cells have reached ~80% confluency in the final "Heavy Medium" culture plate, aspirate the medium.

    • Wash the cells twice with pre-warmed sterile PBS to remove any residual heavy medium.

    • Add the "Light Medium" to the cells. This marks the beginning of the chase (T=0).

  • Time-Course Sample Collection:

    • Harvest cells at designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

    • To harvest, aspirate the medium, wash cells with ice-cold PBS, and then scrape the cells into a microcentrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and flash-freeze the cell pellet in liquid nitrogen. Store pellets at -80°C until further processing.

Protocol 2: Protein Extraction and Tryptic Digestion

Materials:

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade modified Trypsin

  • Ammonium Bicarbonate (NH₄HCO₃)

  • Formic Acid (FA)

  • Acetonitrile (B52724) (ACN)

  • C18 spin columns

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer. Incubate on ice for 30 minutes with periodic vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (containing soluble proteins) to a new tube.

  • Protein Quantification: Determine the protein concentration using a BCA assay according to the manufacturer's instructions.

  • Reduction and Alkylation:

    • Take a fixed amount of protein (e.g., 50 µg) from each time point.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 45 minutes.

    • Cool to room temperature. Add IAA to a final concentration of 25 mM and incubate in the dark for 30 minutes.

  • Tryptic Digestion:

    • Dilute the sample with 50 mM NH₄HCO₃ to reduce the denaturant concentration.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Digestion Quench and Cleanup:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the resulting peptides using C18 spin columns according to the manufacturer's protocol.

    • Dry the purified peptides in a vacuum centrifuge and store at -80°C.

Protocol 3: LC-MS/MS Analysis

Procedure:

  • Sample Preparation: Reconstitute the dried peptide samples in a solution of 2% ACN, 0.1% FA in water.

  • Chromatographic Separation:

    • Use a high-performance liquid chromatography (HPLC) system coupled to the mass spectrometer.

    • Inject the peptide sample onto a C18 analytical column.

    • Elute peptides using a gradient of increasing acetonitrile concentration (e.g., 5-40% ACN over 60-120 minutes) at a constant flow rate.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Set up a data-dependent acquisition (DDA) method.[3]

    • Acquire full MS1 scans over a mass range (e.g., m/z 350-1500).

    • Select the most abundant precursor ions from the MS1 scan for fragmentation (MS/MS) via collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

Protocol 4: Data Analysis and Turnover Rate Calculation

Procedure:

  • Database Search:

    • Use a proteomics software suite such as MaxQuant or Proteome Discoverer for data analysis.[3]

    • Search the raw MS/MS data against a relevant protein database (e.g., UniProt Human).

    • Configure the software to include this compound (+10.0565 Da) as a variable modification.[3]

  • Quantification:

    • The software will identify peptides and quantify the peak intensities of the "heavy" and "light" isotopic envelopes for each peptide across all time points.[3]

    • The ratio of heavy to light (H/L) peptide abundance is calculated for each identified peptide.

  • Turnover Rate Calculation:

    • For each protein, aggregate the H/L ratios from its constituent peptides.

    • The degradation rate constant (k_deg) is determined by fitting the decay of the heavy form's fractional abundance over time to a single exponential decay model: Fraction Heavy(t) = e^(-k_deg * t) .[3]

    • The protein half-life (t_1/2), the time it takes for half of the protein to be degraded, is calculated using the formula: t_1/2 = ln(2) / k_deg .[3]

References

Application Notes and Protocols for Metabolic Labeling with L-Leucine-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted mass spectrometry-based technique for quantitative proteomics. This method involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. By comparing the mass spectra of "heavy" labeled proteins with their "light," unlabeled counterparts, researchers can accurately quantify differences in protein abundance and determine rates of protein turnover. L-Leucine-d10, a deuterated form of the essential amino acid L-Leucine, serves as an effective metabolic label for such studies. Leucine is abundant in proteins, and its deuterated analog introduces a significant and easily detectable mass shift in peptides during mass spectrometry analysis, facilitating robust quantification.

L-Leucine is an essential branched-chain amino acid (BCAA) that plays a critical role in activating the mTOR signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[1][2] Metabolic labeling with this compound is therefore a valuable tool for investigating the dynamics of the proteome, particularly in the context of nutrient-sensing pathways like mTOR, and has significant applications in basic research and drug development.[3][4]

These application notes provide a detailed experimental design for metabolic labeling with this compound, comprehensive protocols for its use in quantitative proteomics, and an overview of the relevant biological pathways and data analysis workflows.

Data Presentation

Table 1: Comparison of Common Deuterated Amino Acids for Metabolic Labeling
Deuterated Amino AcidIsotopic PurityCommon ApplicationsReported Performance & Considerations
This compound >98%Proteomics (SILAC), Metabolomics, NMR-based structural studiesSimilar to L-Leucine-d3, used for high-resolution mass spectrometry with a larger mass shift.[5]
L-Leucine-d3>98%Proteomics (SILAC)Complete incorporation is typically achieved after five cell doublings with no adverse effects on cell morphology or growth rate.[5][6]
D-Leucine-d10>98%Proteomics (SILAC), Metabolomics, Protein Turnover StudiesCan be converted to L-Leucine in vivo, making it suitable for labeling. The D-isomer may have different metabolic fates and transport kinetics compared to the L-isomer.[5]
Table 2: Performance Comparison of Analytical Techniques for Leucine Isotopologue Analysis
ParameterLC-MS/MSGC-MSNMR Spectroscopy
Principle Chromatographic separation coupled with mass-to-charge ratio detection.[7]Chromatographic separation of volatile derivatives coupled with mass detection.[7]Detection of nuclear spin transitions in a magnetic field.[7]
Sensitivity High (Low µg/mL to ng/mL)High (ng/mL to pg/mL)Lower sensitivity compared to MS techniques.[7]
Sample Preparation Protein precipitation, solid-phase extraction (SPE).[7]Derivatization is mandatory.[7]Minimal (filtration, buffering).[7]
Key Advantage High sensitivity and throughput for quantification.[7]Well-established for routine amino acid analysis.[7]Non-destructive, provides structural information.[7]
Key Limitation Matrix effects can be significant.[7]Derivatization can introduce variability.[7]Lower sensitivity compared to MS techniques.[7]

Signaling Pathway

L-Leucine is a key activator of the mechanistic Target of Rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. The pathway integrates signals from growth factors, amino acids, and cellular energy status.

mTOR_Signaling_Pathway Leucine This compound Rag_GTPases Rag GTPases Leucine->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes _4EBP1->Protein_Synthesis inhibits (when unphosphorylated) Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Simplified mTOR signaling pathway activated by L-Leucine.

Experimental Protocols

Protocol 1: SILAC-based Metabolic Labeling with this compound

Objective: To metabolically label proteins in two different cell populations with "light" (unlabeled L-Leucine) and "heavy" (this compound) amino acids for relative quantification by mass spectrometry.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • SILAC-grade DMEM or RPMI 1640 medium lacking L-Leucine

  • Dialyzed fetal bovine serum (dFBS)

  • "Light" L-Leucine

  • "Heavy" this compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • Trypsin

  • C18 spin columns for peptide cleanup

  • LC-MS/MS system

Procedure:

  • Cell Culture Adaptation:

    • Culture cells for at least five passages in the respective "light" and "heavy" SILAC media to ensure complete incorporation of the labeled amino acid.[5][6]

    • The "light" medium is supplemented with normal L-Leucine, while the "heavy" medium is supplemented with this compound.

    • To ensure the cell lines tolerate the growing conditions, it is recommended to initially perform a few passages in "light" media before using the more expensive labeled amino acids.[8]

  • Experimental Treatment:

    • Apply the experimental treatment (e.g., drug treatment) to one of the cell populations (e.g., "heavy" labeled cells), while the other population ("light" labeled cells) serves as a control.

  • Cell Harvesting and Lysis:

    • Wash cells with ice-cold PBS and harvest.

    • Lyse the "light" and "heavy" cell populations separately in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Mix equal amounts of protein from the "light" and "heavy" lysates.[5]

  • Protein Digestion:

    • Reduce and alkylate the protein mixture.

    • Digest the proteins into peptides using trypsin overnight at 37°C.[5]

  • Peptide Cleanup:

    • Desalt the peptide mixture using C18 spin columns.[5]

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution LC-MS/MS system.

  • Data Analysis:

    • Use appropriate software (e.g., MaxQuant) to identify and quantify the "light" and "heavy" peptide pairs, allowing for the determination of relative protein abundance between the two experimental conditions.[5]

Protocol 2: Cell Viability Assay

Objective: To assess the potential toxicity of this compound on cell viability.

Materials:

  • Cell line of interest

  • Complete growth medium

  • This compound

  • 96-well plates

  • Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]

  • Treatment:

    • Prepare a range of concentrations for this compound in complete growth medium.

    • Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a control group with normal medium.[5]

  • Incubation:

    • Incubate the cells for a period relevant to the metabolic labeling experiment (e.g., 24, 48, 72 hours).[5]

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development.[5]

  • Data Acquisition:

    • Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

Experimental Workflows

SILAC_Workflow cluster_light Light Condition cluster_heavy Heavy Condition Culture_Light Cell Culture (Light L-Leucine) Treatment_Control Control Treatment Culture_Light->Treatment_Control Harvest_Light Harvest & Lyse Treatment_Control->Harvest_Light Mix Mix Equal Protein Amounts Harvest_Light->Mix Culture_Heavy Cell Culture (this compound) Treatment_Expt Experimental Treatment (e.g., Drug) Culture_Heavy->Treatment_Expt Harvest_Heavy Harvest & Lyse Treatment_Expt->Harvest_Heavy Harvest_Heavy->Mix Digestion Protein Digestion (Trypsin) Mix->Digestion Cleanup Peptide Cleanup (C18) Digestion->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data_Analysis Data Analysis (Quantification) LCMS->Data_Analysis

Caption: Experimental workflow for quantitative proteomics with this compound.

Data_Analysis_Workflow Raw_Data Raw MS Data (.raw) Peptide_ID Peptide Identification Raw_Data->Peptide_ID Quantification Quantification (Heavy/Light Ratios) Peptide_ID->Quantification Normalization Data Normalization Quantification->Normalization Statistical_Analysis Statistical Analysis Normalization->Statistical_Analysis Biological_Interpretation Biological Interpretation Statistical_Analysis->Biological_Interpretation

Caption: General data analysis workflow for SILAC experiments.

References

L-Leucine-d10: Advanced NMR Applications for High-Resolution Protein Structure Determination

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution, providing insights crucial for understanding biological function and for drug discovery. However, the application of NMR to larger proteins (>25 kDa) is often hampered by spectral complexity and rapid signal decay. The strategic incorporation of stable isotopes, such as deuterium (B1214612) (²H), is a cornerstone for overcoming these limitations. L-Leucine-d10, a deuterated version of the essential amino acid leucine (B10760876), has emerged as an invaluable tool in this context. Its use, particularly in conjunction with methyl-transverse relaxation optimized spectroscopy (methyl-TROSY), significantly enhances spectral resolution and sensitivity, enabling the study of high-molecular-weight protein complexes.

This document provides detailed application notes and experimental protocols for the use of this compound in NMR spectroscopy for protein structure elucidation.

Principle and Advantages of this compound Labeling

The primary advantage of using deuterated amino acids lies in the reduction of dipolar relaxation pathways. Protons (¹H) are the major source of magnetic dipole-dipole interactions in proteins, which lead to significant line broadening in NMR spectra, especially for larger molecules. By replacing protons with deuterons, which have a much smaller gyromagnetic ratio, these broadening effects are minimized.

Key advantages of incorporating this compound include:

  • Reduced Spectral Crowding: The simplification of ¹H NMR spectra due to the removal of most leucine protons makes resonance assignment more straightforward.[1]

  • Slower Transverse Relaxation: Perdeuteration leads to narrower linewidths and improved spectral quality, which is critical for studying large proteins.[1]

  • Enabling Methyl-TROSY: Selective protonation of methyl groups of leucine (and other amino acids like valine and isoleucine) in an otherwise deuterated protein is the foundation of methyl-TROSY experiments. This technique allows for the acquisition of high-quality spectra for very large proteins and protein complexes, even in the megadalton range.

  • Probing Protein Dynamics: Leucine residues are often located in the hydrophobic core of proteins. Isotopic labeling of these residues provides specific probes to study protein dynamics and conformational changes in these critical regions.[2]

Experimental Protocols

The overall workflow for utilizing this compound in protein NMR studies involves several key stages: protein expression and labeling, purification, NMR sample preparation, data acquisition, and structure calculation.

Protocol 1: Selective Labeling of Leucine with this compound in E. coli

This protocol describes the expression of a protein in a deuterated minimal medium supplemented with this compound. For methyl-TROSY applications, protonated ¹³C-labeled precursors for valine and isoleucine methyl groups are often also added.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

  • Luria-Bertani (LB) medium.

  • M9 minimal medium components prepared in 100% D₂O.

  • ¹⁵NH₄Cl as the sole nitrogen source.

  • ²H,¹²C-glucose (or ²H,¹³C-glucose for uniform ¹³C labeling) as the sole carbon source.

  • This compound.

  • (Optional, for methyl-TROSY of Ile, Val): α-ketoisovaleric acid and α-ketobutyric acid precursors.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Adaptation to D₂O:

    • Inoculate a 5 mL LB medium starter culture with a single colony of the expression strain and grow at 37°C overnight.

    • Use the starter culture to inoculate 50 mL of M9 medium prepared in H₂O. Grow until the OD₆₀₀ reaches ~0.8.

    • Gradually adapt the cells to D₂O by sequential transfers into M9 media with increasing D₂O concentrations (e.g., 25%, 50%, 75%, and finally 100%).

  • Protein Expression:

    • Inoculate 1 L of M9/D₂O medium containing ¹⁵NH₄Cl and deuterated glucose with the adapted cell culture.

    • Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Approximately one hour before induction, add the labeled amino acids and precursors. For selective leucine labeling, add this compound to a final concentration of 80-100 mg/L.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Reduce the temperature to 18-25°C and continue expression for 16-24 hours.

  • Cell Harvesting:

    • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 2: Protein Purification and NMR Sample Preparation

Purification of the deuterated protein is performed using standard chromatography techniques. It is crucial to maintain conditions that preserve the protein's folded state.

Materials:

  • Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0, with protease inhibitors).

  • Wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, 1 mM DTT, 0.02% NaN₃, pH 6.5, in 99.9% D₂O).

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins).

  • Size-exclusion chromatography column.

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by sonication or using a high-pressure homogenizer.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Protein Purification:

    • Apply the supernatant to the equilibrated affinity chromatography column.

    • Wash the column with wash buffer to remove unbound proteins.

    • Elute the target protein with elution buffer.

    • Further purify the protein using size-exclusion chromatography into the final NMR buffer.

  • NMR Sample Preparation:

    • Concentrate the purified protein to the desired concentration (typically 0.3-1.0 mM).

    • Add 5-10% D₂O for the NMR lock signal if the buffer was not already D₂O-based.

    • Transfer the sample to a high-quality NMR tube.

Protocol 3: NMR Data Acquisition (Methyl-TROSY)

This protocol outlines a basic 2D ¹H-¹³C HSQC experiment tailored for methyl-TROSY.

Instrument:

  • High-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.

Experiment:

  • 2D ¹H-¹³C SOFAST-HMQC or HSQC optimized for methyl groups.

Typical Parameters:

ParameterValue
Temperature298 K (or as required for protein stability)
¹H Spectral Width12-16 ppm
¹³C Spectral Width25-30 ppm (centered around the methyl region)
Number of Scans16-64 (depending on sample concentration)
Recycle Delay0.8-1.5 seconds
¹JCH Coupling Constant~125 Hz

Data Processing and Analysis:

  • Process the data using NMR software (e.g., TopSpin, NMRPipe).

  • Assign the methyl resonances using available backbone assignments and through-space correlations from 3D/4D NOESY experiments.

  • Use the assigned chemical shifts and NOE-derived distance restraints for protein structure calculation using software like CYANA or XPLOR-NIH.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data associated with the production and analysis of this compound labeled proteins for NMR studies.

Table 1: Typical Yields and Concentrations for this compound Labeled Protein Production

ParameterTypical ValueReference/Note
This compound added to culture80 - 100 mg/LFor selective labeling in E. coli
Protein Yield from E. coli5 - 50 mg/LHighly dependent on the specific protein
Final NMR Sample Concentration0.3 - 1.0 mMHigher concentrations are preferable for better signal-to-noise
Deuteration Level> 95%Achievable with appropriate D₂O adaptation and media

Table 2: Comparison of NMR Relaxation Properties

ParameterProtonated SampleDeuterated Sample (with ¹H,¹³C-methyls)
¹H Linewidths (for a large protein)Broad (> 50 Hz)Narrower (~20-30 Hz for methyls)
Transverse Relaxation Rate (R₂)HighSignificantly Reduced
Feasible Protein Size< 30 kDa> 100 kDa (with methyl-TROSY)

Visualizations

Experimental Workflow for Protein Structure Determination using this compound Labeling

experimental_workflow cluster_expression Protein Expression & Labeling cluster_purification Purification & Sample Prep cluster_nmr NMR Spectroscopy & Structure Calculation A Transformation of E. coli B Adaptation to D2O Media A->B C Large-Scale Growth in M9/D2O B->C D Addition of this compound C->D E IPTG Induction D->E F Cell Harvesting E->F G Cell Lysis F->G H Affinity Chromatography G->H I Size-Exclusion Chromatography H->I J NMR Sample Preparation I->J K NMR Data Acquisition (e.g., Methyl-TROSY) J->K L Resonance Assignment K->L M NOE Analysis & Distance Restraints L->M N 3D Structure Calculation & Refinement M->N O Structure Validation N->O

Caption: Workflow from gene to structure using this compound labeling.

Logical Relationship of Deuteration Benefits in NMR

deuteration_benefits Problem Increased Molecular Weight (>25 kDa) Consequence1 Increased Dipolar Interactions Problem->Consequence1 Consequence2 Rapid Transverse Relaxation (High R2) Consequence1->Consequence2 Consequence3 Severe Line Broadening Consequence2->Consequence3 Consequence4 Spectral Overlap Consequence2->Consequence4 Solution This compound Labeling (Perdeuteration) Benefit1 Reduced Dipolar Coupling Solution->Benefit1 Benefit2 Slower Relaxation (Low R2) Benefit1->Benefit2 Benefit3 Narrower Linewidths Benefit2->Benefit3 Benefit4 Simplified Spectra Benefit2->Benefit4 Outcome High-Resolution Structure of Large Proteins Benefit3->Outcome Benefit4->Outcome

Caption: Benefits of this compound in overcoming NMR challenges.

Conclusion

The use of this compound for isotopic labeling is a powerful and often essential strategy for the structural analysis of proteins by solution NMR spectroscopy, particularly for larger and more complex systems. By significantly reducing proton-driven relaxation effects and simplifying crowded spectra, this approach, especially when coupled with methyl-TROSY techniques, pushes the molecular weight boundaries of NMR. The detailed protocols and data presented here provide a comprehensive guide for researchers to effectively implement this compound labeling in their protein structure determination workflows, ultimately facilitating deeper insights into protein function and aiding in drug discovery efforts.

References

Quantitative Analysis of Cellular Processes Using L-Leucine-d10: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled compounds are indispensable tools in modern biomedical research, enabling the precise quantification and tracing of molecules in complex biological systems. L-Leucine-d10, a deuterated form of the essential amino acid L-leucine, serves as a versatile tool for a range of quantitative assays. Its near-identical chemical properties to the endogenous L-leucine, coupled with a distinct mass shift, allow for its use as an internal standard for accurate quantification of amino acids and as a metabolic label for studying protein turnover. This document provides detailed application notes and protocols for the use of this compound in quantitative assays, with a focus on its application as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and for measuring protein synthesis and degradation rates using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Introduction to this compound in Quantitative Assays

L-Leucine is an essential branched-chain amino acid that plays a critical role in protein synthesis and the activation of the mTOR signaling pathway, a central regulator of cell growth and proliferation.[1][2][3][4] this compound, in which ten hydrogen atoms are replaced by deuterium, is a non-radioactive, stable isotope-labeled analog of L-leucine. This isotopic labeling results in a mass increase of 10 Daltons, which is readily detectable by mass spectrometry.[5]

The primary applications of this compound in quantitative assays include:

  • Internal Standard for LC-MS Analysis: Due to its chemical similarity to L-leucine, this compound is an ideal internal standard for correcting for variations in sample preparation and instrument response, ensuring accurate and precise quantification of L-leucine and other amino acids in biological matrices.[6][7]

  • Metabolic Labeling for Protein Turnover Studies (SILAC): In SILAC experiments, cells are cultured in a medium where natural ("light") L-leucine is replaced with "heavy" this compound.[5][8][9] This allows for the differentiation and relative quantification of pre-existing versus newly synthesized proteins, enabling the measurement of protein synthesis and degradation rates.[5][10]

This compound as an Internal Standard for LC-MS Quantification of L-Leucine

The use of a stable isotope-labeled internal standard is crucial for accurate quantification in LC-MS analysis as it compensates for variability during sample processing and analysis.[6]

Logical Workflow for Quantification Using an Internal Standard

G A Sample Collection (e.g., Plasma) B Addition of Known Amount of this compound (Internal Standard) A->B C Sample Preparation (e.g., Protein Precipitation) B->C D LC-MS/MS Analysis C->D E Data Processing: Calculate Peak Area Ratio (L-Leucine / this compound) D->E F Quantification using Calibration Curve E->F

Internal standard quantification workflow.
Experimental Protocol: Quantification of L-Leucine in Human Plasma

This protocol describes the quantification of L-leucine in human plasma using this compound as an internal standard with LC-MS/MS.

Materials and Reagents:

  • This compound

  • L-Leucine (analytical standard)

  • Control Human Plasma

  • Methanol (B129727) (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

Solutions Preparation:

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water.

  • IS Working Solution (10 µg/mL): Dilute the IS stock solution with water.

  • L-Leucine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Leucine in water.

  • Calibration Standards: Prepare a series of calibration standards by spiking the L-Leucine stock solution into a surrogate matrix (e.g., water or stripped plasma) to achieve a concentration range covering the expected analyte concentrations (e.g., 1-500 µmol/L).[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation (Protein Precipitation): [11][12]

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, calibration standard, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the IS working solution (10 µg/mL).

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to allow for complete protein precipitation.

  • Centrifuge the tubes at 12,000 rpm for 5 minutes.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Data Presentation: LC-MS/MS Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of L-Leucine using this compound as an internal standard.[11]

ParameterValue
Instrumentation Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) for L-Leucine 132.1
Product Ion (m/z) for L-Leucine 86.1
Precursor Ion (m/z) for this compound 142.1
Product Ion (m/z) for this compound 96.1
Internal Standard This compound
Calibration Range 1 - 500 µmol/L

Quantitative Analysis of Protein Turnover using SILAC with this compound

SILAC is a powerful technique for quantitative proteomics that relies on the metabolic incorporation of stable isotope-labeled amino acids into proteins.[8][9] this compound can be used as the "heavy" amino acid to differentiate between protein populations and study protein dynamics.[5]

Experimental Workflow for SILAC-based Protein Turnover Analysis

G cluster_0 Cell Culture & Labeling cluster_1 Experimental Treatment cluster_2 Sample Processing cluster_3 Analysis A Adapt cells to 'Light' medium (containing natural L-Leucine) C Apply experimental treatment to one cell population A->C B Adapt cells to 'Heavy' medium (containing this compound) B->C D Harvest and lyse cells C->D E Combine 'Light' and 'Heavy' protein lysates (1:1 ratio) D->E F Protein digestion (e.g., with trypsin) E->F G LC-MS/MS Analysis F->G H Data Analysis: Quantify Heavy/Light peptide ratios G->H

SILAC experimental workflow.
Experimental Protocol: Protein Synthesis and Degradation Analysis

This protocol outlines a pulse-chase experiment using SILAC with this compound to measure protein turnover.

Materials:

  • Cell line of interest (e.g., HEK293)

  • SILAC-grade DMEM or RPMI 1640 medium lacking L-Leucine

  • Dialyzed fetal bovine serum (dFBS)

  • "Light" L-Leucine

  • "Heavy" this compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

Protocol:

  • Cell Culture Adaptation: For at least five cell doublings, culture two populations of cells separately in either "light" medium (supplemented with normal L-Leucine) or "heavy" medium (supplemented with this compound) to ensure complete incorporation of the respective amino acid.[8][13]

  • Pulse-Chase for Protein Degradation:

    • Culture cells in "heavy" medium for complete labeling.

    • Replace the "heavy" medium with "light" medium (the "chase").

    • Collect cell samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) after the medium switch.

  • Pulse Labeling for Protein Synthesis:

    • Culture cells in "light" medium.

    • Replace the "light" medium with "heavy" medium (the "pulse").

    • Collect cell samples at various time points.

  • Cell Harvesting and Lysis:

    • Wash cells with ice-cold PBS and harvest.

    • Lyse the cells in lysis buffer.

  • Protein Digestion and MS Analysis:

    • Combine equal amounts of protein from the "light" and "heavy" labeled samples.

    • Digest the protein mixture into peptides using trypsin.

    • Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: [5]

    • Identify peptides and quantify the peak intensities of the "heavy" and "light" isotopic forms for each peptide.

    • Calculate the ratio of heavy to light (H/L) peptide abundance.

    • For degradation studies, the rate of decrease in the "heavy" signal over time reflects the protein degradation rate.

    • For synthesis studies, the rate of increase in the "heavy" signal reflects the protein synthesis rate.

    • The protein half-life (t_1/2) can be calculated from the degradation rate constant (k_deg) using the formula: t_1/2 = ln(2) / k_deg.

Data Presentation: Comparison of Metabolic Labeling Reagents

The following table provides a comparison of commonly used stable isotope-labeled amino acids for protein turnover studies.[5]

Labeling ReagentMass Shift (Da)AdvantagesConsiderations
This compound +10 High mass shift, essential amino acid, relatively cost-effective. Potential for metabolic conversion, though generally minimal in mammalian cells.
L-Arginine-¹³C₆,¹⁵N₄+10Commonly used in SILAC, less prone to metabolic conversion.Higher cost.
L-Lysine-¹³C₆,¹⁵N₂+8Also a common SILAC reagent.Lower mass shift compared to Arg and Leu variants.
L-Leucine-d3+3Cost-effective.Lower mass shift can be challenging for some instruments.

L-Leucine and the mTOR Signaling Pathway

Leucine (B10760876) is a potent activator of the mTORC1 signaling pathway, which is a master regulator of cell growth, proliferation, and protein synthesis.[1][2][14] Understanding this pathway is crucial when studying the effects of leucine and its analogs.

Simplified mTORC1 Signaling Pathway Activated by Leucine

G Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E_BP1->Protein_Synthesis inhibits

References

Application Note and Protocol for L-Leucine-d10 Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed protocols for the preparation of plasma samples for the quantitative analysis of L-Leucine-d10 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methods described herein are intended for researchers, scientists, and drug development professionals. Two primary sample preparation techniques are detailed: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

This compound, a stable isotope-labeled form of the essential amino acid L-leucine, is frequently utilized as an internal standard in pharmacokinetic and metabolic studies to ensure the accurate quantification of endogenous leucine (B10760876) and its metabolites.[1] The effective removal of plasma proteins is a critical step to prevent interference with the analytical column and mass spectrometer ion source.[1]

Experimental Protocols

Two common and effective techniques for preparing plasma samples for this compound analysis are protein precipitation and solid-phase extraction.[1]

Method 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and cost-effective method suitable for high-throughput analysis.[1] This technique involves adding a precipitating agent to the plasma sample to denature and pellet proteins.

Materials and Reagents:

  • Human Plasma

  • This compound

  • Internal Standard (e.g., L-Leucine-d7)

  • Precipitating Agents:

    • Ice-cold Acetonitrile (B52724) (ACN) with 0.1% Formic Acid (FA)[1]

    • Methanol[2]

    • 30% Sulfosalicylic Acid (SSA) solution[2][3]

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Centrifuge

  • Nitrogen evaporator (optional)

  • Vortex mixer

  • Syringe filters (0.22 µm)

  • HPLC vials

Procedure:

  • Sample Thawing: Thaw frozen human plasma samples at room temperature.[1]

  • Aliquoting: Vortex the plasma sample and transfer 100 µL into a 1.5 mL microcentrifuge tube.[1]

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., L-Leucine-d7 at a suitable concentration) to each plasma sample.[1]

  • Precipitation: Add 300 µL of the chosen ice-cold precipitating agent (e.g., acetonitrile with 0.1% formic acid) to the plasma sample.[1] For sulfosalicylic acid, 10 µL of a 30% solution can be used.[4]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[1]

  • Incubation: Incubate the samples at 4°C for 20-30 minutes to enhance protein precipitation.[1][2]

  • Centrifugation: Centrifuge the samples at 12,000-14,000 rpm for 5-10 minutes at 4°C to pellet the precipitated proteins.[1][4]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean 1.5 mL tube without disturbing the protein pellet.[1]

  • Evaporation (Optional): To concentrate the sample, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[1]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.[1]

Method 2: Solid-Phase Extraction (SPE)

Solid-phase extraction provides a cleaner sample by removing more interfering components from the plasma matrix, which can improve sensitivity and reduce matrix effects.[1] A cation exchange SPE is particularly effective for isolating amino acids.[1][5]

Materials and Reagents:

  • Human Plasma

  • This compound

  • Internal Standard (e.g., L-Leucine-d7)

  • Cation Exchange SPE Cartridges

  • Methanol (B129727)

  • Deionized Water

  • 0.1% Formic Acid in Water[1]

  • 5% Ammonium (B1175870) Hydroxide (B78521) in Methanol[2]

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • SPE Manifold

  • Nitrogen evaporator

  • Vortex mixer

  • HPLC vials

Procedure:

  • Sample Thawing and Aliquoting: Thaw and aliquot 100 µL of plasma as described in the PPT protocol.

  • Internal Standard Spiking: Spike the sample with the internal standard as described in the PPT protocol.

  • Sample Dilution: Dilute the plasma sample with 400 µL of 0.1% formic acid in water.[1]

  • SPE Cartridge Conditioning: Condition a cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[2]

  • Sample Loading: Load the diluted plasma sample onto the conditioned SPE cartridge.[2]

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.[2]

  • Elution: Elute this compound and the internal standard from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.[2]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.[1]

  • Filtration: Filter the sample into an HPLC vial for analysis.[1]

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of this compound in plasma using the described methods. The values are representative and may vary depending on the specific LC-MS/MS instrumentation and conditions.

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Reference(s)
Recovery 85 - 105%> 90%[5]
Matrix Effect Can be significant, may require optimizationMinimized[1][6]
Linearity (r²) > 0.99> 0.99[5]
Lower Limit of Quantification (LLOQ) Dependent on instrumentation, typically low ng/mLPotentially lower than PPT due to cleaner extract[7]
Intra-day Precision (%RSD) < 15%< 10%[5]
Inter-day Precision (%RSD) < 15%< 15%[5]

Visualizations

The following diagrams illustrate the experimental workflows for the two sample preparation methods described.

PPT_Workflow Plasma Plasma Sample (100 µL) Spike_IS Spike with Internal Standard Plasma->Spike_IS Add_PPT Add Precipitating Agent (e.g., Acetonitrile) Spike_IS->Add_PPT Vortex Vortex (30s) Add_PPT->Vortex Incubate Incubate (4°C, 20-30 min) Vortex->Incubate Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Incubate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness (Optional) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter Analysis LC-MS/MS Analysis Filter->Analysis

Caption: Protein Precipitation (PPT) Workflow.

SPE_Workflow Plasma Plasma Sample (100 µL) Spike_IS Spike with Internal Standard Plasma->Spike_IS Dilute Dilute with 0.1% Formic Acid Spike_IS->Dilute Load Load Sample Dilute->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Wash Wash Cartridge (0.1% Formic Acid, Methanol) Load->Wash Elute Elute with 5% NH4OH in Methanol Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter Analysis LC-MS/MS Analysis Filter->Analysis

Caption: Solid-Phase Extraction (SPE) Workflow.

References

Application Notes and Protocols for L-Leucine-d10 Labeling in Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating enzyme mechanisms, quantifying metabolic fluxes, and studying protein turnover. L-Leucine-d10, a deuterated form of the essential amino acid L-leucine, serves as a valuable tool in these investigations. By replacing ten hydrogen atoms with deuterium, this compound introduces a significant mass shift that is readily detectable by mass spectrometry, without significantly altering the molecule's chemical properties. This allows for precise tracing and quantification in complex biological systems.[1]

These application notes provide detailed protocols and data for the use of this compound in studying enzyme kinetics, with a focus on the key enzymes involved in leucine (B10760876) catabolism: Branched-Chain Amino Acid Transaminase (BCAT) and the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex. Additionally, protocols for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) are provided to demonstrate the broader utility of this compound in quantitative proteomics, which is often complementary to enzyme kinetic studies.

I. L-Leucine Metabolism and Key Enzymes

L-leucine is a branched-chain amino acid (BCAA) that plays a critical role in protein synthesis and metabolic signaling.[2] The catabolism of L-leucine is initiated by two key enzymatic steps common to all BCAAs:

  • Transamination: Catalyzed by Branched-Chain Amino Acid Transaminase (BCAT), this reversible reaction transfers the amino group from leucine to α-ketoglutarate, producing α-ketoisocaproate (KIC) and glutamate.[3][4] There are two isozymes, the cytosolic BCAT1 and the mitochondrial BCAT2.[1][5]

  • Oxidative Decarboxylation: The subsequent irreversible step is catalyzed by the mitochondrial Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex. This complex converts the α-keto acids generated by BCAT into their respective acyl-CoA derivatives.[4][6]

Leucine is also a key activator of the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.

II. Quantitative Data for Enzyme Kinetics

The following tables summarize key kinetic parameters for enzymes involved in L-leucine metabolism. While specific kinetic data for this compound is not extensively available, the data for the unlabeled L-leucine provides a baseline for comparison. The kinetic isotope effect (KIE) will influence these parameters when using this compound.

Table 1: Kinetic Parameters of Leucine Dehydrogenase (LeuDH) with L-Leucine

Enzyme SourceSubstrateKm (mM)Vmax (U/mg)Catalytic Efficiency (kcat/Km) (s-1mM-1)
Pseudomonas balearicaL-Leucine1.1526.501.61

Data adapted from studies on recombinant LeuDH. The catalytic efficiency is a measure of the enzyme's overall ability to convert substrate to product.

Table 2: Kinetic Parameters of Branched-Chain Amino Acid Transaminase (BCAT) with L-Leucine

EnzymeSubstrateKm (mM)
BCATL-Leucine~1

The Km for BCKAs is in the 100-μM range, indicating a preference for the reverse reaction.

Table 3: Kinetic Isotope Effect (KIE) on Branched-Chain Aminotransferase

Isotope EffectValueInterpretation
Dkobs (for L-glutamate)2.0 ± 0.1Indicates that the cleavage of the α-C-H bond is a rate-limiting step in the reaction. A similar effect is expected for L-leucine.

III. Experimental Protocols

Protocol 1: Determining the Kinetic Parameters (Km and Vmax) of BCAT with this compound

This protocol outlines a general method to determine the Michaelis-Menten constants for BCAT using this compound.

Materials:

  • Purified BCAT enzyme (cytosolic or mitochondrial)

  • This compound

  • α-ketoglutarate

  • Pyridoxal 5'-phosphate (PLP)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • LC-MS/MS system for quantification of α-ketoisocaproate-d10

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of purified BCAT enzyme in reaction buffer.

    • Prepare a series of this compound solutions of varying concentrations in the reaction buffer.

    • Prepare a stock solution of α-ketoglutarate.

  • Enzyme Assay:

    • Set up a series of reactions, each containing a fixed concentration of BCAT enzyme, a saturating concentration of α-ketoglutarate, and a different concentration of this compound.

    • Initiate the reactions by adding the enzyme.

    • Incubate the reactions at a constant temperature (e.g., 37°C) for a predetermined time, ensuring the reaction is in the linear range.

    • Stop the reactions by adding the quenching solution.

  • Quantification of Product:

    • Centrifuge the quenched reactions to pellet precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of α-ketoisocaproate-d10 produced.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each this compound concentration.

    • Plot V0 versus the this compound concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Protein Turnover Studies

This protocol describes the use of this compound in a SILAC experiment to study protein turnover.

Materials:

  • Cell line of interest

  • SILAC-grade DMEM or RPMI 1640 medium lacking L-leucine

  • Dialyzed fetal bovine serum (dFBS)

  • "Light" L-leucine

  • "Heavy" this compound

  • Cell lysis buffer

  • Protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells in "heavy" SILAC medium containing this compound for at least 6-8 cell doublings to ensure complete incorporation of the heavy amino acid.

    • Culture a parallel set of cells in "light" SILAC medium containing unlabeled L-leucine.

  • Experimental Treatment:

    • Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, with the "light" labeled cells as a control).

  • Cell Harvesting and Lysis:

    • Harvest both "light" and "heavy" cell populations.

    • Lyse the cells separately in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of each lysate.

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion:

    • Reduce and alkylate the protein mixture.

    • Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution LC-MS/MS system.

  • Data Analysis:

    • Use appropriate software (e.g., MaxQuant) to identify and quantify the "light" and "heavy" peptide pairs to determine the relative protein abundance between the two conditions.

IV. Visualizations

Signaling Pathway

mTOR_Signaling Leucine This compound mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes _4EBP1->Protein_Synthesis inhibits (when unphosphorylated) Cell_Growth Cell Growth

Caption: L-Leucine activates the mTORC1 signaling pathway to promote protein synthesis and cell growth.

Experimental Workflow

SILAC_Workflow Start Start Cell_Culture Cell Culture ('Light' vs 'Heavy' this compound) Start->Cell_Culture Treatment Experimental Treatment Cell_Culture->Treatment Harvest Cell Harvest & Lysis Treatment->Harvest Mix Mix Equal Protein Amounts Harvest->Mix Digest Protein Digestion (Trypsin) Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data_Analysis Data Analysis (Quantification) LCMS->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for a SILAC-based quantitative proteomics study.

Logical Relationships in Leucine Catabolism

Leucine_Catabolism Leucine L-Leucine / this compound BCAT BCAT Leucine->BCAT aKG α-Ketoglutarate aKG->BCAT KIC α-Ketoisocaproate / α-Ketoisocaproate-d10 BCAT->KIC Glu Glutamate BCAT->Glu BCKDH BCKDH Complex KIC->BCKDH IsovalerylCoA Isovaleryl-CoA / Isovaleryl-CoA-d9 BCKDH->IsovalerylCoA TCA TCA Cycle IsovalerylCoA->TCA

Caption: The initial steps of L-Leucine catabolism are mediated by BCAT and the BCKDH complex.

References

The Application of L-Leucine-d10 in Drug Discovery and Development: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucine-d10, a stable isotope-labeled variant of the essential amino acid L-leucine, has emerged as a powerful tool in drug discovery and development. Its unique properties make it invaluable for a range of applications, from quantitative bioanalysis to the elucidation of complex metabolic pathways. This document provides detailed application notes and protocols for the effective use of this compound, aimed at researchers, scientists, and drug development professionals. The near-identical chemical behavior of this compound to its endogenous counterpart, combined with its distinct mass, allows for precise and accurate measurements in complex biological matrices.

Core Applications

The primary applications of this compound in a drug development setting can be categorized as follows:

  • Internal Standard for Quantitative Bioanalysis: this compound is widely used as an internal standard for the accurate quantification of endogenous L-leucine and other amino acids by liquid chromatography-mass spectrometry (LC-MS). Its use corrects for variability in sample preparation and instrument response, ensuring high-quality data.

  • Metabolic Tracer for In Vivo and In Vitro Studies: As a metabolic tracer, this compound allows for the investigation of amino acid metabolism, protein synthesis and turnover, and metabolic flux analysis. These studies are crucial for understanding disease pathophysiology and the mechanism of action of new therapeutic agents.

  • Systems Biology and Pathway Analysis: L-Leucine is a key activator of the mTOR signaling pathway, a central regulator of cell growth and proliferation. This compound is instrumental in quantitative proteomics studies, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), to investigate the impact of drug candidates on this and other critical signaling pathways.

Section 1: this compound as an Internal Standard in LC-MS/MS

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for its ability to compensate for matrix effects and variations during sample processing.[1]

Quantitative Data Summary

The following tables provide typical performance characteristics for the quantification of L-leucine using this compound as an internal standard in human plasma.

Table 1: LC-MS/MS Method Validation Parameters

Validation ParameterRepresentative Value
Linearity Range1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-Assay Precision (%CV)≤ 7.2%
Inter-Assay Precision (%CV)≤ 9.5%
Accuracy (% Recovery)92.8% - 106.3%

Note: These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 2: Example Calibration Curve Data for L-Leucine Quantification

Concentration (µmol/L)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)Accuracy (%)
10.012 ± 0.001102.5
100.118 ± 0.00999.1
500.595 ± 0.031101.7
1001.190 ± 0.062100.8
5005.985 ± 0.25199.8
Experimental Protocol: Quantification of L-Leucine in Human Plasma

Materials:

  • This compound

  • L-Leucine (analytical standard)

  • Human Plasma (control)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

Procedure:

  • Preparation of Stock and Working Solutions:

    • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water.

    • IS Working Solution (10 µg/mL): Dilute the IS stock solution with water.

    • L-Leucine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Leucine in water.

    • Calibration Standards: Prepare a series of calibration standards by spiking the L-Leucine stock solution into a surrogate matrix (e.g., stripped plasma or water) to cover the desired concentration range.

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

    • Add 10 µL of the this compound IS working solution (10 µg/mL) to each tube and vortex briefly.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: HPLC or UHPLC system.

    • Column: A suitable C18 column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Develop a suitable gradient to achieve separation.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • L-Leucine: Monitor the appropriate precursor > product ion transition.

      • This compound: Monitor the precursor ion (m/z ~142.2) to a characteristic product ion.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample/ Standard/QC Spike Spike with This compound IS Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC Inject MS MS/MS Detection LC->MS Quant Quantification MS->Quant

Caption: A generalized workflow for LC-MS analysis with an internal standard.

Section 2: this compound in Metabolic Research

Application Note: Protein Turnover Analysis using SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. By metabolically incorporating "heavy" labeled amino acids like this compound, researchers can accurately quantify differences in protein abundance and determine rates of protein synthesis and degradation.

Experimental Protocol: SILAC for Protein Turnover

Materials:

  • Cell line of interest (e.g., HEK293, HeLa)

  • SILAC-grade DMEM (deficient in L-Leucine)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" L-Leucine

  • "Heavy" this compound

  • Standard cell culture reagents and equipment

  • LC-MS/MS system for proteomics

Procedure:

  • Media Preparation:

    • "Light" Medium: Prepare SILAC DMEM supplemented with 10% dFBS, antibiotics, and "light" L-Leucine at its normal concentration.

    • "Heavy" Medium: Prepare SILAC DMEM supplemented with 10% dFBS, antibiotics, and "heavy" this compound at the same concentration as the light version.

  • Cell Adaptation and Labeling:

    • Culture cells in the "heavy" medium for at least 6-8 cell doublings to ensure >97% incorporation of this compound.

    • Monitor incorporation efficiency by a small-scale mass spectrometry analysis after 5-6 passages.

  • Pulse-Chase Experiment:

    • Once fully labeled, initiate the "chase" by replacing the "heavy" medium with "light" medium. This is time point zero (t=0).

    • Harvest cells at various time points (e.g., 0, 4, 8, 12, 24 hours) after the media switch.

  • Sample Preparation and Proteomic Analysis:

    • Lyse the cells and extract proteins.

    • Combine equal amounts of protein from "heavy" labeled (t=0) and "light" chase time point samples.

    • Digest the protein mixture with trypsin.

    • Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify peptide pairs (heavy/light).

    • The ratio of heavy to light peptide intensity over time reflects the rate of protein degradation. Conversely, in a reverse experiment (labeling with heavy leucine), the incorporation rate reflects protein synthesis.

Workflow Diagram

SILAC_Workflow cluster_labeling Cell Labeling cluster_proteomics Proteomics Analysis cluster_data Data Analysis Adapt Adapt cells to 'Heavy' Medium (with this compound) Chase Switch to 'Light' Medium (Pulse-Chase) Adapt->Chase Harvest Harvest cells at different time points Chase->Harvest Lyse Cell Lysis & Protein Extraction Harvest->Lyse Digest Protein Digestion (Trypsin) Lyse->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Peptide Identification & Quantification (Heavy/Light) LCMS->Quant Turnover Calculate Protein Turnover Rates Quant->Turnover

Caption: Workflow for protein turnover analysis using SILAC.

Application Note: In Vivo Metabolic Flux Analysis

This compound can be used as a tracer to study whole-body and tissue-specific protein metabolism in vivo. By administering this compound and measuring its incorporation into proteins over time, researchers can calculate key parameters like fractional synthesis rate (FSR) of proteins.

Experimental Protocol: In Vivo Protein Synthesis Rate

Materials:

  • Sterile, pyrogen-free this compound solution for infusion

  • Animal model (e.g., rodent) or human subjects

  • Infusion pump

  • Blood collection supplies

  • Tissue collection tools

  • LC-MS/MS system

Procedure:

  • Tracer Administration:

    • Administer a primed-constant infusion of this compound. The priming dose rapidly brings the plasma tracer enrichment to a steady state, which is then maintained by the constant infusion.

    • Typical infusion rates in humans are in the range of 0.05-0.1 mg/kg/min after a priming bolus of ~3-6 mg/kg.

  • Sample Collection:

    • Collect blood samples at baseline and at regular intervals during the infusion to confirm isotopic steady state in the plasma.

    • Collect tissue biopsies (e.g., muscle) at the beginning and end of the infusion period to measure the incorporation of this compound into tissue proteins.

  • Sample Analysis:

    • Measure the isotopic enrichment of this compound in the plasma (precursor pool) by LC-MS/MS.

    • Isolate proteins from the tissue biopsies, hydrolyze them into amino acids, and measure the isotopic enrichment of this compound in the protein-bound pool.

  • Calculation of Fractional Synthesis Rate (FSR):

    • FSR (%/hour) = [(E_p2 - E_p1) / (E_precursor * t)] * 100

    • Where:

      • E_p1 and E_p2 are the enrichments of this compound in the protein pool at the beginning and end of the infusion.

      • E_precursor is the average enrichment of this compound in the precursor pool (plasma) during the infusion.

      • t is the duration of the infusion in hours.

Section 3: this compound in Signaling Pathway Analysis

Application Note: Investigating the mTOR Signaling Pathway

L-Leucine is a potent activator of the mTORC1 signaling pathway, which is a master regulator of protein synthesis, cell growth, and metabolism. Using this compound in SILAC-based quantitative proteomics allows for the unbiased screening of how drug candidates that target the mTOR pathway affect the entire proteome.

mTOR Signaling Pathway Diagram

The following diagram illustrates the central role of L-Leucine in activating the mTORC1 complex, leading to downstream effects on protein synthesis.

mTOR_Pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_output Downstream Effects Leucine L-Leucine Rag Rag GTPases Leucine->Rag Activates GrowthFactors Growth Factors (e.g., Insulin) TSC TSC1/2 GrowthFactors->TSC Inhibits mTORC1 mTORC1 S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates & Activates BP1 4E-BP1 mTORC1->BP1 Phosphorylates & Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits Rheb Rheb-GTP Rheb->mTORC1 Activates TSC->Rheb Inhibits Rag->mTORC1 Recruits to Lysosome ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis Promotes BP1->ProteinSynthesis Promotes (by relieving inhibition)

Caption: Simplified diagram of the mTOR signaling pathway activated by Leucine.

Conclusion

This compound is a versatile and indispensable tool in modern drug discovery and development. Its applications as an internal standard ensure the accuracy and reliability of quantitative bioanalytical data. As a metabolic tracer, it provides critical insights into protein metabolism and metabolic flux, both in vitro and in vivo. Furthermore, its use in quantitative proteomics enables a deeper understanding of the effects of novel therapeutics on key cellular signaling pathways. The protocols and data presented herein provide a solid foundation for researchers to effectively integrate this compound into their drug discovery and development workflows.

References

Application Notes and Protocols for Measuring Fractional Synthetic Rate with L-Leucine-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The measurement of protein synthesis is fundamental to understanding cellular growth, metabolism, and the response to various physiological and pathological conditions. The fractional synthetic rate (FSR) is a key metric that quantifies the rate at which new proteins are synthesized within a specific time frame. Stable isotope labeling with amino acids, followed by mass spectrometry, is a powerful and widely used technique for determining FSR. L-Leucine, an essential branched-chain amino acid, plays a crucial role in stimulating protein synthesis, primarily through the activation of the mTOR signaling pathway.[1] L-Leucine-d10, a deuterated form of L-Leucine, serves as an excellent tracer for these studies. Its incorporation into newly synthesized proteins can be accurately measured, providing a robust method for quantifying FSR in various biological systems, from cell cultures to in vivo models.[2][3]

This document provides detailed protocols for utilizing this compound to measure the fractional synthetic rate of proteins. It covers experimental design, in vivo and in vitro labeling procedures, sample preparation, and mass spectrometry analysis, along with data interpretation.

Core Principles

The methodology is based on the "precursor-product" principle.[4] A known amount of the stable isotope-labeled amino acid (this compound, the "tracer") is introduced into the biological system. This tracer enters the free amino acid pool that serves as the precursor for protein synthesis. Over time, the labeled leucine (B10760876) is incorporated into newly synthesized proteins (the "product"). By measuring the enrichment of the tracer in both the precursor pool and the protein product over a defined period, the fractional synthetic rate can be calculated.[5][6]

In many in vivo studies, particularly in muscle protein synthesis, intravenously infused this compound is transaminated in the muscle to lose a deuterium (B1214612) atom, forming d9-leucine.[7][8] This endogenously formed d9-leucine can then be used as the tracer for calculating FSR, with blood amino acid enrichment providing a close estimate of the muscle fluid amino acid enrichment.[7]

Signaling Pathway

Leucine is a potent activator of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis.[9] The diagram below illustrates the simplified signaling cascade initiated by leucine, leading to the promotion of protein synthesis.

Leucine This compound mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates (inhibits) eIF4F eIF4F Complex Assembly mTORC1->eIF4F promotes Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E_BP1->eIF4F inhibits eIF4F->Protein_Synthesis initiates

Caption: Leucine-induced mTOR signaling pathway promoting protein synthesis.

Experimental Workflow

The general workflow for measuring FSR using this compound involves several key stages, from tracer administration to data analysis.

Start Start: Experimental Design Tracer Tracer Administration (this compound) Start->Tracer Sampling Biological Sampling (Blood, Tissue) Tracer->Sampling Processing Sample Processing (Protein Extraction, Hydrolysis) Sampling->Processing Analysis LC-MS/MS Analysis (Tracer Enrichment) Processing->Analysis Calculation FSR Calculation Analysis->Calculation End End: Data Interpretation Calculation->End

Caption: General experimental workflow for FSR measurement.

Detailed Experimental Protocols

Protocol 1: In Vivo FSR Measurement in Rodents via Continuous Intravenous Infusion

This protocol is adapted for measuring muscle protein FSR in rodents.[10]

Materials:

  • This compound

  • Sterile 0.9% saline

  • Anesthetic agent (e.g., isoflurane)

  • Syringe pump

  • Catheters

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Surgical tools

  • Liquid nitrogen

  • Homogenization buffer

  • BCA protein assay kit

  • Trichloroacetic acid (TCA) or perchloric acid (PCA)

  • 6N HCl

  • LC-MS/MS system

Procedure:

  • Preparation of Infusion Solution: Dissolve this compound in sterile 0.9% saline to the desired concentration. A priming dose is often administered to rapidly achieve isotopic steady state.

  • Animal Preparation: Anesthetize the rodent and place it on a heating pad to maintain body temperature. Surgically implant catheters into a suitable artery (for blood sampling) and vein (for infusion).

  • Tracer Infusion: Administer a priming bolus of the this compound solution, followed by a continuous infusion using a syringe pump. Infusion rates should be optimized based on the animal model and experimental goals.[7]

  • Blood Sampling: Collect arterial blood samples at predetermined time points (e.g., 0, 30, 60, 90, and 120 minutes) to monitor the enrichment of the tracer in the plasma, which serves as the precursor pool.[10]

  • Tissue Biopsy: At the end of the infusion period, collect a muscle tissue biopsy (e.g., from the quadriceps). Immediately freeze the tissue in liquid nitrogen and store it at -80°C until analysis.

  • Sample Processing (Plasma): Centrifuge blood samples to separate plasma. Precipitate proteins from the plasma using an acid (e.g., sulfosalicylic acid) and collect the supernatant containing free amino acids.[10]

  • Sample Processing (Tissue):

    • Homogenize the frozen muscle tissue in a suitable buffer.

    • Precipitate proteins using TCA or PCA. Centrifuge and collect the protein pellet.

    • Wash the protein pellet multiple times to remove free labeled amino acids.

    • Hydrolyze the protein pellet in 6N HCl at 110°C for 24 hours.

    • Dry the hydrolysate to remove the acid.

  • LC-MS/MS Analysis:

    • Analyze the processed plasma and tissue hydrolysate samples by LC-MS/MS to determine the isotopic enrichment of this compound (or its metabolite, d9-leucine).[7][10]

  • FSR Calculation: Calculate the FSR using the following formula:

    FSR (%/hour) = [(E_p / E_precursor) / t] * 100

    Where:

    • E_p is the enrichment of this compound in the protein hydrolysate (product).

    • E_precursor is the average enrichment of this compound in the plasma (precursor) during the infusion period.

    • t is the duration of the tracer incorporation in hours.

Protocol 2: In Vitro FSR Measurement in Cell Culture (Pulse Labeling)

This protocol is suitable for adherent cell lines like HEK293 or HeLa cells.[2]

Materials:

  • Adherent cells (e.g., HEK293)

  • DMEM for SILAC (deficient in L-Leucine)

  • Dialyzed fetal bovine serum (dFBS)

  • This compound

  • Unlabeled L-Leucine

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • Protein digestion reagents (DTT, IAA, Trypsin)

  • C18 spin columns for peptide cleanup

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture cells in standard complete medium until they reach the desired confluency (typically 70-80%).

  • Leucine Starvation (Optional): To enhance the uptake of the labeled amino acid, you can incubate the cells in a leucine-free medium for a short period (e.g., 30-60 minutes) before labeling.

  • Pulse Labeling: Replace the standard medium with a "heavy" medium, which is DMEM for SILAC supplemented with dFBS and this compound at a known concentration.[2]

  • Time-Course Analysis: Harvest cells at various time points after adding the "heavy" medium (e.g., 0, 1, 2, 4, 8 hours) to measure the rate of incorporation.

  • Cell Harvesting and Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly on the plate using lysis buffer.

    • Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.[2]

  • Protein Digestion:

    • Quantify the protein concentration in the lysate using a BCA assay.

    • Take a fixed amount of protein from each time point.

    • Reduce the proteins with DTT, alkylate with IAA, and digest with trypsin overnight.[2]

  • Peptide Cleanup: Desalt the resulting peptide mixture using C18 spin columns.

  • LC-MS/MS Analysis: Analyze the peptide samples by LC-MS/MS. The software will identify peptides and quantify the peak intensities of the "heavy" (this compound containing) and "light" (unlabeled Leucine containing) isotopic forms for each peptide.[2]

  • FSR Calculation: The FSR for each protein can be determined by monitoring the increase in the fraction of the "heavy" signal over time. The rate of increase is determined by fitting the data to an appropriate kinetic model.[2]

Data Presentation

Quantitative data from FSR experiments should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: Example LC-MS/MS Parameters for this compound Analysis

ParameterValueReference
Instrumentation Triple Quadrupole Mass Spectrometer[10]
Ionization Mode Positive Electrospray Ionization (ESI+)[10]
Precursor Ion (m/z) 142.1[10]
Product Ion (m/z) 96.1 (Fragment corresponding to loss of COOH and ND3)Adapted from[10]
Internal Standard L-Leucine-d7 (m/z 139.2 -> 93.0)[10]
Calibration Range 1 - 500 µmol/L in plasma[11]

Table 2: Comparison of Metabolic Labeling Tracers for Protein Synthesis Studies

TracerMass Shift (Da)Key Features & Considerations
This compound +10High mass shift, essential amino acid, potent mTOR activator. Can be metabolically converted.[2][9]
L-Leucine-13C6 +6Commonly used in SILAC, less prone to metabolic conversion than some deuterated tracers.[6]
L-Phenylalanine-d5 +5Often used in human studies; its metabolism is more restricted to protein synthesis in muscle.[12]
L-Arginine-13C6,15N4 +10Commonly used in SILAC, less prone to metabolic conversion. Higher cost.[2]

Table 3: Hypothetical FSR Data from an In Vivo Rodent Study

Treatment GroupNPlasma Precursor Enrichment (MPE)Muscle Protein Enrichment (MPE)FSR (%/hour)
Control 88.5 ± 0.70.08 ± 0.010.094 ± 0.012
Drug X 88.3 ± 0.60.12 ± 0.020.145 ± 0.024
Drug Y 88.6 ± 0.80.06 ± 0.010.070 ± 0.011
Data are presented as mean ± SEM. MPE = Mole Percent Excess. *p < 0.05 vs. Control.

Conclusion

Measuring the fractional synthetic rate using this compound is a robust and informative technique for researchers in both basic science and drug development. The protocols and information provided herein offer a comprehensive guide to implementing this methodology. Careful experimental design, precise execution of the protocols, and accurate mass spectrometric analysis are critical for obtaining reliable and reproducible data on protein synthesis kinetics.

References

Troubleshooting & Optimization

Technical Support Center: L-Leucine-d10 Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Leucine-d10 labeling experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions related to the use of this compound in metabolic labeling studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in labeling experiments?

A1: this compound is a stable isotope-labeled form of the essential amino acid L-leucine, where ten hydrogen atoms have been replaced by deuterium. It is commonly used in quantitative proteomics techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[1][2][3] The key advantage of using this compound is that it is metabolically incorporated into proteins, allowing for the differentiation and quantification of protein synthesis and turnover.[1] Its significant mass shift of +10 Da per residue provides for robust and accurate quantification in mass spectrometry analysis.[1]

Q2: What are the primary applications of this compound labeling in research and drug development?

A2: this compound labeling is a versatile tool with several applications, including:

  • Quantitative Proteomics (SILAC): To compare protein abundance between different cell populations (e.g., treated vs. untreated).[1][2]

  • Protein Turnover Analysis: To measure the rates of protein synthesis and degradation.[1]

  • Metabolic Tracing: To follow the metabolic fate of leucine (B10760876) in various pathways.[4]

  • Pharmacokinetic Studies: It can be used as an internal standard for the accurate quantification of endogenous L-leucine levels.[5][6]

Q3: How long does it take to achieve complete labeling of cells with this compound?

A3: Complete incorporation of this compound, typically defined as >97%, is generally achieved after five to six cell doublings in the labeling medium.[1][2][7] For slowly growing cell lines, a longer culture period or more passages may be necessary to ensure the dilution of pre-existing "light" leucine.[8] It is recommended to monitor the incorporation efficiency by mass spectrometry after a few passages.[1]

Q4: Is this compound toxic to cells?

A4: At the concentrations typically used for metabolic labeling, this compound is generally not toxic and does not significantly affect cell morphology, doubling time, or viability.[2][7] However, like any substance, high concentrations of deuterated amino acids could potentially exhibit toxicity.[7]

Troubleshooting Guides

Issue 1: Low or Incomplete this compound Incorporation

Q: My mass spectrometry data shows low incorporation of this compound. What are the possible causes and how can I troubleshoot this?

A: Low incorporation efficiency is a common issue that can significantly impact the accuracy of quantitative data. Here are the primary causes and troubleshooting steps:

  • Contamination with Unlabeled Leucine: The most frequent cause is the presence of "light" L-leucine in the cell culture medium.

    • Solution: Use dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled amino acids from the serum.[9][10] Ensure that all media components and supplements are free from unlabeled leucine.

  • Insufficient Cell Passages: Incomplete labeling will occur if cells have not undergone enough doublings to dilute the existing pool of unlabeled proteins.

    • Solution: Culture cells for at least five to six passages in the "heavy" this compound containing medium.[1][2][7] For slower-growing cell lines, more passages may be required.[8]

  • Suboptimal Cell Health: Slower cell growth and protein synthesis will lead to reduced incorporation of the labeled amino acid.

    • Solution: Regularly monitor cell viability and morphology to ensure the cells are healthy.[8] Ensure the SILAC medium is properly prepared and supplemented with all necessary nutrients.[10]

  • Incorrect Amino Acid Concentration: An incorrect concentration of this compound in the medium can lead to incomplete labeling.

    • Solution: Verify the concentration of your this compound stock solution and ensure the correct amount is added to the medium.[8]

Issue 2: Metabolic Scrambling or Conversion of this compound

Q: I am concerned about the metabolic conversion of this compound to other molecules. Is this a significant problem?

A: While L-leucine is an essential amino acid and not typically synthesized or converted into other amino acids in mammalian cells, some metabolic conversion is possible, though generally minimal.[1][8] Unlike arginine, which can be converted to proline, metabolic scrambling of leucine is less of a concern in SILAC experiments.[11]

  • Monitoring: If you suspect metabolic conversion, you can use mass spectrometry to look for the deuterated label on other amino acid residues.

  • Consideration for D-Leucine-d10: It is important to note that if D-Leucine-d10 is used, it may have different metabolic fates and transport kinetics compared to the L-isomer.[7] Some systems can convert the D-isomer to the L-isomer, making it suitable for labeling.[7]

Issue 3: Altered Cell Physiology and Signaling

Q: Can the presence of this compound affect cellular signaling pathways?

A: L-leucine is a known activator of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[3][12][13][14][15] Replacing unlabeled leucine with this compound is not expected to significantly alter these signaling pathways as their chemical properties are nearly identical.[7] However, it is crucial to maintain consistent concentrations of leucine (both light and heavy) across experimental conditions to avoid unintended effects on signaling.

  • Experimental Design: Ensure that the concentration of this compound in the "heavy" medium is the same as the concentration of unlabeled L-leucine in the "light" medium.[1]

Issue 4: Challenges in Mass Spectrometry Data Analysis

Q: I am having trouble with the analysis of my mass spectrometry data from an this compound labeling experiment. What are some common pitfalls?

A: Data analysis for SILAC experiments can be complex. Here are some common challenges and solutions:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of your peptides of interest, leading to inaccurate quantification.[16]

    • Solution: Employ robust sample preparation techniques, such as protein precipitation or solid-phase extraction, to remove interfering substances.[5] The use of an internal standard can also help to correct for matrix effects.[17]

  • Poor Signal Intensity or Peak Shape: Low or inconsistent signal for your labeled peptides can hinder quantification.

    • Solution: Optimize mass spectrometer settings, including ionization source parameters.[16] Ensure the analytical column is in good condition and the mobile phase composition is appropriate to achieve good peak shape.[16] Derivatization can sometimes be used to improve signal intensity.[16]

    • Solution: Use specialized software designed for SILAC data analysis (e.g., MaxQuant) to automatically identify and quantify peptide pairs.[7] Ensure that your calibration curve is linear and has a good correlation coefficient (R² > 0.99) if using one for absolute quantification.[17]

Quantitative Data Summary

The following tables provide a summary of quantitative data relevant to this compound labeling experiments.

Table 1: Comparison of Metabolic Labeling Reagents

Labeling ReagentMass Shift (per residue)AdvantagesConsiderations
This compound +10 DaHigh mass shift, essential amino acid, relatively cost-effective.[1]Potential for minor metabolic conversion.[1]
L-Arginine-¹³C₆,¹⁵N₄ +10 DaCommonly used in SILAC, less prone to metabolic conversion.[1]Higher cost, can be converted to proline.[1][11]
L-Lysine-¹³C₆,¹⁵N₂ +8 DaCommonly used in SILAC, essential for tryptic digestion.[1]Higher cost.[1]
Heavy Water (D₂O) VariableLabels multiple amino acids, cost-effective for in vivo studies.[1]Complex data analysis due to labeling of multiple sites.[1]

Table 2: Typical Parameters for a Validated LC-MS/MS Method for Leucine Quantification

ParameterTypical ValueReference
Linearity (R²) > 0.99[17]
Intra-day Precision (%RSD) ≤ 15%[17][18]
Inter-day Precision (%RSD) ≤ 15%[17][18]
Accuracy 85-115% of nominal concentration[17]
Recovery > 80%[18]

Experimental Protocols

Protocol 1: SILAC Labeling of Adherent Cells with this compound

This protocol outlines the general steps for labeling adherent cells, such as HEK293 or HeLa, for a SILAC experiment.

Materials:

  • Adherent cell line of interest

  • DMEM for SILAC (deficient in L-Leucine, L-Arginine, L-Lysine)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound

  • Unlabeled L-Leucine

  • Unlabeled L-Arginine and L-Lysine

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

Procedure:

  • Preparation of Labeling Media:

    • Light Medium: Prepare DMEM for SILAC supplemented with 10% dFBS, 1% Penicillin-Streptomycin, L-Arginine (e.g., 84 mg/L), L-Lysine (e.g., 146 mg/L), and unlabeled L-Leucine (e.g., 105 mg/L).[1] Filter-sterilize the medium.

    • Heavy Medium: Prepare DMEM for SILAC supplemented with 10% dFBS, 1% Penicillin-Streptomycin, L-Arginine (e.g., 84 mg/L), L-Lysine (e.g., 146 mg/L), and this compound at the same concentration as the unlabeled L-Leucine.[1] Filter-sterilize the medium.

  • Cell Adaptation and Labeling:

    • Thaw and culture the cells in the "Heavy Medium".

    • Passage the cells for at least 5-6 cell doublings in the "Heavy Medium" to ensure >97% incorporation of this compound.[1][2][7]

    • Simultaneously, culture a parallel flask of cells in the "Light Medium" to serve as the control.

  • Experimental Treatment:

    • Once full incorporation is achieved, apply the experimental treatment (e.g., drug administration) to one of the cell populations. The other population will serve as the control.

  • Cell Harvesting and Lysis:

    • Wash the cells with ice-cold PBS and harvest.

    • Lyse the "light" and "heavy" cell populations separately using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion and Sample Preparation for Mass Spectrometry:

    • Reduce and alkylate the protein mixture.

    • Digest the proteins into peptides using trypsin.

    • Desalt the resulting peptide mixture using a C18 column.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer.

    • Use appropriate data analysis software to identify and quantify the "light" and "heavy" peptide pairs.

Visualizations

experimental_workflow cluster_media_prep 1. Media Preparation cluster_cell_culture 2. Cell Culture & Labeling cluster_experiment 3. Experiment cluster_sample_prep 4. Sample Preparation cluster_analysis 5. Analysis light_medium Prepare Light Medium (Unlabeled L-Leucine) culture_light Culture Cells in Light Medium light_medium->culture_light heavy_medium Prepare Heavy Medium (this compound) culture_heavy Culture Cells in Heavy Medium (5-6 passages) heavy_medium->culture_heavy control Control Treatment culture_light->control experimental Experimental Treatment culture_heavy->experimental harvest_light Harvest Light Cells control->harvest_light harvest_heavy Harvest Heavy Cells experimental->harvest_heavy mix Mix Equal Protein Amounts harvest_light->mix harvest_heavy->mix digest Protein Digestion mix->digest ms LC-MS/MS Analysis digest->ms data Data Analysis ms->data

Caption: Experimental workflow for a typical SILAC experiment using this compound.

mtor_pathway cluster_input Inputs cluster_signaling Signaling Cascade cluster_output Outputs Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates Insulin Insulin / Growth Factors PI3K PI3K Insulin->PI3K Activates Akt Akt PI3K->Akt Activates Akt->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth mTORC1->Cell_Growth Promotes

Caption: Simplified diagram of the mTOR signaling pathway activated by L-Leucine.

References

Technical Support Center: Optimizing L-Leucine-d10 Incorporation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully incorporating L-Leucine-d10 into their cell culture experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is a stable isotope-labeled version of the essential amino acid L-leucine, where ten hydrogen atoms have been replaced by deuterium. It is commonly used in quantitative proteomics techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). In SILAC, cells are grown in a medium containing "heavy" this compound, which gets incorporated into newly synthesized proteins. This allows for the differentiation and relative quantification of proteins between different cell populations (e.g., treated vs. untreated) by mass spectrometry.

Q2: How many cell doublings are necessary for complete this compound incorporation?

For most mammalian cell lines, a minimum of five to six population doublings in the "heavy" this compound-containing medium is recommended to achieve an incorporation efficiency of over 97%.[1][2] This ensures that the pre-existing "light" proteins are sufficiently diluted through cell division and protein turnover. For slower-growing cell lines, additional passages may be required.[2]

Q3: Is it essential to use dialyzed fetal bovine serum (FBS) in my SILAC medium?

Yes, it is critical to use dialyzed fetal bovine serum (dFBS). Standard FBS contains endogenous "light" amino acids, including L-leucine, which will compete with the "heavy" this compound for incorporation into proteins. This competition leads to incomplete labeling and will compromise the accuracy of quantitative analyses. Dialysis removes these free amino acids from the serum.

Q4: What is the recommended concentration of this compound in SILAC medium?

The optimal concentration can be cell-line dependent, but a common starting point is to match the concentration of L-leucine in standard culture media formulations. For instance, in DMEM-based SILAC media, the this compound concentration is typically around 105 mg/L. It is advisable to consult the specific formulation of your basal medium.

Q5: How can I confirm the incorporation efficiency of this compound?

Before your main experiment, it is highly recommended to perform a pilot study to verify the incorporation efficiency. This involves culturing a small population of your cells in the "heavy" medium for at least five to six doublings. After harvesting and lysing the cells, a small amount of protein can be digested and analyzed by mass spectrometry. By examining the mass spectra of leucine-containing peptides, you can determine the percentage of "heavy" label incorporation. An efficiency of >97% is generally considered optimal.

Q6: Can high concentrations of this compound be toxic to cells?

While very high concentrations of any amino acid can potentially affect cell health, the concentrations typically used for SILAC are generally not cytotoxic. Studies have shown that L-leucine concentrations up to 20 mM can be used in cell culture experiments without significant negative effects on cell viability.[3] Standard SILAC media formulations use L-leucine concentrations that are substantially lower than this. However, if you observe unexpected changes in cell morphology or growth rate, a dose-response experiment to assess cytotoxicity is recommended.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Incomplete this compound Labeling Insufficient number of cell doublings.Ensure cells have undergone at least 5-6 population doublings in the "heavy" medium. For slow-growing cells, extend the culture period.[1][2]
Contamination with "light" L-leucine from non-dialyzed serum.Always use dialyzed fetal bovine serum (dFBS) to prepare your SILAC media.
Incorrect concentration of this compound.Verify the final concentration of this compound in your medium matches that of the corresponding "light" medium.
Poor cell health or slow growth.Ensure your cells are healthy and in the logarithmic growth phase. Suboptimal culture conditions can affect protein turnover and amino acid uptake.
Degradation of this compound in the medium.Prepare fresh SILAC media and avoid long-term storage, especially at 4°C, to prevent amino acid degradation. Stock solutions of this compound should be stored frozen.[4]
Reduced Cell Growth or Altered Morphology Suboptimal culture conditions in SILAC medium.Cells may initially grow slower in media with dialyzed serum. Allow for an adaptation period. If growth issues persist, consider supplementing the medium with growth factors that may have been removed during dialysis.
Potential cytotoxicity of this compound at the concentration used.Although unlikely at standard concentrations, perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of this compound concentrations to determine the optimal non-toxic concentration for your specific cell line.
Inaccurate Quantification in Mass Spectrometry Incomplete labeling.Refer to the troubleshooting steps for incomplete labeling.
Errors in mixing "light" and "heavy" cell populations.Ensure accurate cell counting or protein quantification of both "light" and "heavy" lysates before mixing to ensure a 1:1 ratio.
Issues with mass spectrometry data analysis.Use appropriate software (e.g., MaxQuant) capable of SILAC analysis. Ensure the software is correctly configured to identify and quantify the "light" and "heavy" peptide pairs, accounting for the specific mass shift of this compound.

Quantitative Data Summary

Table 1: Recommended L-Leucine Concentrations in Cell Culture Media

Medium FormulationTypical L-Leucine Concentration (mg/L)
DMEM105
RPMI-164050
MEM52.5
F-1239.4

Note: These are standard concentrations. The optimal concentration for this compound in SILAC media should match the concentration in the corresponding "light" medium.

Table 2: L-Leucine Dose-Response on Cell Growth and Signaling

Cell LineL-Leucine Concentration (mM)Observed EffectReference
C2C12 Skeletal Muscle Cells0.5 - 16.5Dose-dependent increase in mTOR signaling. Cell growth enhanced at ≥ 5 mM.[5]
Primary Preterm Rat Satellite Cells0.5 - 2.0Dose-dependent increase in cell proliferation.[6]
Hepatocellular Carcinoma (HCC) CellsNot specifiedDose-dependent cytotoxic effect and induction of apoptosis.[7]

Experimental Protocols

Protocol 1: Preparation of "Heavy" SILAC Medium with this compound

Materials:

  • Leucine-free cell culture medium (e.g., DMEM for SILAC)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound

  • Other essential amino acids (if the base medium is deficient)

  • Sterile water or PBS for stock solutions

  • Sterile filter units (0.22 µm)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in sterile water or PBS to create a concentrated stock solution (e.g., 10.5 mg/mL for a 100x stock for DMEM). Filter-sterilize the stock solution and store it in aliquots at -20°C.

  • Prepare Complete "Heavy" Medium: To 500 mL of leucine-free base medium, add the appropriate volume of dFBS (typically 10%, so 50 mL).

  • Add the required amount of the this compound stock solution to achieve the final desired concentration (e.g., 5 mL of a 100x stock for 500 mL of medium to get a final concentration of 105 mg/L).

  • Add any other required supplements (e.g., L-glutamine, penicillin/streptomycin).

  • Bring the medium to the final volume with the base medium if necessary.

  • Filter-sterilize the complete "heavy" medium using a 0.22 µm filter unit.

  • Store the prepared medium at 4°C and protect it from light.

Protocol 2: Cell Culture and Adaptation for this compound Labeling

Procedure:

  • Thaw and culture your cells in standard "light" medium to establish a healthy, proliferating culture.

  • To begin adaptation, split the cells and seed them into two separate flasks: one with "light" medium and one with the prepared "heavy" this compound medium.

  • Culture the cells in parallel, passaging them as you normally would. Ensure that the cells in the "heavy" medium undergo at least 5-6 population doublings.

  • Maintain the cells in the logarithmic growth phase to ensure active protein synthesis and incorporation of the labeled amino acid.

  • Monitor the cells for any changes in morphology or growth rate.

Protocol 3: Verification of this compound Incorporation by Mass Spectrometry

Procedure:

  • After at least 5-6 doublings in the "heavy" medium, harvest a small number of cells (e.g., 1 million).

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Quantify the protein concentration of the lysate.

  • Take a small amount of protein (e.g., 10-20 µg) and perform an in-solution or in-gel tryptic digest.

  • Analyze the resulting peptides by LC-MS/MS.

  • Analyze the mass spectrometry data using software that can identify peptides and their isotopic envelopes.

  • Calculate the incorporation efficiency by determining the ratio of the "heavy" peptide peak intensity to the sum of the "heavy" and "light" peak intensities for several high-confidence leucine-containing peptides.

Visualizations

experimental_workflow Experimental Workflow for this compound Incorporation cluster_prep Preparation cluster_culture Cell Culture & Labeling cluster_exp Experiment & Analysis prep_light Prepare 'Light' Medium (Standard L-Leucine) culture_light Culture Cells in 'Light' Medium prep_light->culture_light prep_heavy Prepare 'Heavy' Medium (this compound) culture_heavy Culture Cells in 'Heavy' Medium (≥5-6 doublings) prep_heavy->culture_heavy treatment Apply Experimental Treatment culture_light->treatment harvest Harvest & Lyse Cells culture_heavy->harvest treatment->harvest mix Mix 'Light' & 'Heavy' Lysates (1:1) harvest->mix digest Protein Digestion (e.g., Trypsin) mix->digest ms_analysis LC-MS/MS Analysis digest->ms_analysis data_analysis Data Analysis & Quantification ms_analysis->data_analysis

Caption: A typical experimental workflow for SILAC using this compound.

troubleshooting_workflow Troubleshooting Incomplete this compound Labeling start Incomplete Labeling Detected check_doublings Check Cell Doublings (≥5-6 passages?) start->check_doublings check_serum Verify Use of Dialyzed FBS check_doublings->check_serum No solution_doublings Increase Number of Passages check_doublings->solution_doublings Yes check_media Assess Media Quality (Freshly prepared?) check_serum->check_media No solution_serum Switch to Dialyzed FBS check_serum->solution_serum Yes check_cells Evaluate Cell Health (Morphology & Growth Rate) check_media->check_cells No solution_media Prepare Fresh Media check_media->solution_media Yes pilot_study Perform Pilot Study to Confirm Incorporation Rate check_cells->pilot_study No solution_cells Optimize Culture Conditions check_cells->solution_cells Yes

Caption: A logical workflow for troubleshooting incomplete this compound labeling.

mtor_pathway L-Leucine and mTORC1 Signaling Pathway leucine (B10760876) L-Leucine / this compound lat1 LAT1 Transporter leucine->lat1 Uptake inside_cell Intracellular Leucine lat1->inside_cell mTORC1 mTORC1 inside_cell->mTORC1 Activates s6k1 p70S6K1 mTORC1->s6k1 Phosphorylates four_ebp1 4E-BP1 mTORC1->four_ebp1 Phosphorylates protein_synthesis Protein Synthesis s6k1->protein_synthesis four_ebp1->protein_synthesis cell_growth Cell Growth protein_synthesis->cell_growth

Caption: Simplified diagram of L-Leucine activating the mTORC1 signaling pathway.

References

Technical Support Center: L-Leucine-d10 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the mass spectrometry analysis of L-Leucine-d10, with a focus on troubleshooting poor signal intensity.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or inconsistent signal intensity for this compound?

Low or inconsistent signal intensity for this compound can stem from several factors, including suboptimal instrument settings, matrix effects, and issues with sample preparation.[1] Common causes include inefficient ionization, co-eluting matrix components suppressing the signal, or degradation of the standard.[1] It is crucial to systematically evaluate each step of your analytical workflow to identify the root cause.[1]

Q2: What are "matrix effects" and how do they impact this compound analysis?

Matrix effects refer to the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine, cell lysates).[1][2] These effects can either suppress or enhance the signal of this compound, leading to inaccurate quantification.[1][3] For instance, the signal intensity of Leucine-d10 has been observed to vary significantly when spiked into different biological fluids at the same concentration, highlighting the impact of the sample matrix.[1] Common sources of matrix effects in biological samples include phospholipids, proteins, and salts.[3]

Q3: Can derivatization improve the signal intensity of this compound?

Yes, derivatization can significantly enhance the signal intensity and chromatographic retention of amino acids like this compound. Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) react with the amino group of leucine (B10760876), attaching a tag that improves ionization efficiency and reverse-phase chromatographic separation, leading to better sensitivity and more robust quantification.[1]

Q4: My this compound peak is showing tailing or a poor shape. What are the possible causes?

Poor peak shape can be caused by several factors, including issues with the analytical column, improper mobile phase composition, or interactions with active sites in the LC system.[1] Column degradation, inappropriate pH of the mobile phase, or sample overload can all contribute to this issue.[1]

Q5: What are common contaminants that can interfere with this compound analysis?

Common contaminants in mass spectrometry include keratins (from skin and dust), plasticizers (phthalates from plastic labware), polymers like polyethylene (B3416737) glycol (PEG), and detergents.[4][5][6][7] These can introduce extraneous peaks, suppress the analyte signal, and contribute to high background noise.[5][6]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Poor this compound Signal

If you are experiencing a poor or no signal for this compound, follow this systematic guide to identify and resolve the issue.

start Start: Poor this compound Signal check_ms 1. Verify MS Performance Inject fresh standard directly start->check_ms ms_ok Signal OK? check_ms->ms_ok check_lc 2. Check LC System Review pressure, mobile phase, column ms_ok->check_lc Yes tune_ms Tune & Calibrate Mass Spectrometer ms_ok->tune_ms No lc_ok System OK? check_lc->lc_ok check_sample_prep 3. Evaluate Sample Preparation Review extraction/cleanup protocol lc_ok->check_sample_prep Yes troubleshoot_lc Troubleshoot LC (e.g., check for leaks, prime pumps) lc_ok->troubleshoot_lc No sample_prep_ok Protocol OK? check_sample_prep->sample_prep_ok investigate_matrix 4. Investigate Matrix Effects Perform post-extraction spike sample_prep_ok->investigate_matrix Yes optimize_prep Optimize Sample Prep (e.g., different SPE, precipitation) sample_prep_ok->optimize_prep No mitigate_matrix Mitigate Matrix Effects (e.g., dilute sample, improve cleanup) investigate_matrix->mitigate_matrix end_resolved Issue Resolved tune_ms->end_resolved troubleshoot_lc->end_resolved optimize_prep->end_resolved mitigate_matrix->end_resolved

Caption: Troubleshooting workflow for low this compound signal.

Guide 2: Addressing Matrix Effects

Matrix effects are a primary cause of signal suppression. This guide outlines strategies to identify, quantify, and mitigate their impact.

start Start: Suspected Matrix Effects quantify 1. Quantify Matrix Effect Post-extraction spike experiment. Compare peak area in solvent vs. matrix. start->quantify suppression_detected Significant Suppression? quantify->suppression_detected cleanup 2. Enhance Sample Cleanup Is protein precipitation sufficient? Consider SPE or LLE. suppression_detected->cleanup Yes no_effect No Significant Effect Investigate other causes. suppression_detected->no_effect No chromatography 3. Modify Chromatography Change gradient to separate from interfering peaks. cleanup->chromatography dilute 4. Dilute the Sample Reduces concentration of matrix components. chromatography->dilute end Analysis Improved dilute->end

Caption: Workflow for addressing matrix effects in this compound analysis.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for this compound Analysis

These are example parameters and should be optimized for your specific instrument and application.

ParameterTypical Setting
LC Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water[2]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[2]
Flow Rate 0.3 - 0.5 mL/min[8]
Gradient Start at low %B, ramp to high %B to elute
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition Should be determined empirically
L-Leucinee.g., m/z 132.1 -> 86.1
This compounde.g., m/z 142.2 -> 96.2
Table 2: Quantifying Matrix Effects in Different Biofluids

Data adapted from a study on matrix effects, where Leucine-d10 was spiked at 10 µg/mL into different biofluids.[3]

MatrixPeak Area (Neat Solution)Peak Area (Spiked Matrix)Matrix Factor (MF)Matrix Effect (%)
Human Plasma1,200,000950,0000.7921% (Suppression)
Rat Urine1,200,0001,350,0001.13-13% (Enhancement)
Cell Lysate1,200,000600,0000.5050% (Suppression)

Matrix Factor (MF) = Peak Area in Spiked Matrix / Peak Area in Neat Solution Matrix Effect (%) = (1 - MF) x 100

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma Samples

This is a common and rapid method for sample cleanup.[1]

  • Thaw Samples : Allow plasma samples to thaw at room temperature.[1]

  • Aliquoting : Pipette 100 µL of plasma into a microcentrifuge tube.[1]

  • Add Internal Standard : Spike the plasma with the appropriate volume of your this compound internal standard working solution.[1]

  • Protein Precipitation : Add 400 µL of ice-cold acetonitrile (B52724) to each sample.[1]

  • Vortex : Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[1]

  • Centrifugation : Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Transfer : Carefully transfer the supernatant to a new tube without disturbing the protein pellet.[1]

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase.[1]

  • Injection : Vortex briefly and inject the sample into the LC-MS/MS system.[1]

start Start: Plasma Sample add_is Add this compound Internal Standard start->add_is add_acn Add Ice-Cold Acetonitrile (4:1) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer dry Evaporate to Dryness transfer->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: General workflow for protein precipitation of plasma samples.

Protocol 2: Derivatization with AccQ•Tag™ (AQC)

This protocol is adapted from the general AccQ•Tag™ method for amino acid analysis to enhance signal intensity.[1]

  • Sample Preparation : Ensure the this compound sample is in an aqueous solution. Neutralize if the sample is acidic.[1]

  • Buffer Addition : In a reaction vial, add 70 µL of borate (B1201080) buffer.[1]

  • Sample Addition : Add 10 µL of the this compound standard or sample to the vial.[1]

  • Reagent Preparation : Reconstitute the AccQ•Fluor Reagent (AQC) in 1 mL of acetonitrile.[1]

  • Derivatization : Add 20 µL of the AQC reagent solution to the sample vial.[1]

  • Mixing and Heating : Cap the vial, vortex immediately, and then heat at 55°C for 10 minutes.[1]

  • Analysis : After cooling, the derivatized sample is ready for LC-MS/MS analysis. The derivatized leucine will have a different mass and fragmentation pattern, which needs to be determined and optimized on your mass spectrometer.[1]

References

minimizing isotopic interference with L-Leucine-d10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of L-Leucine-d10 in mass spectrometry-based experiments. The focus is on identifying and minimizing isotopic interference to ensure data accuracy and integrity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound analysis?

A1: Isotopic interference occurs when the mass spectral signal of the stable isotope-labeled internal standard (this compound) overlaps with the isotopic signature of the naturally occurring, unlabeled (light) analyte.[1] The natural abundance of heavy isotopes (like ¹³C and ²H) in the light leucine (B10760876) creates an isotopic envelope with small peaks at M+1, M+2, etc., which can overlap with the signal of the deuterated standard, potentially leading to inaccurate quantification.[1][2]

Q2: What are the primary sources of this interference?

A2: The main sources of isotopic interference and quantification errors are:

  • Natural Isotopic Abundance: Every element has naturally occurring heavy isotopes. For an unlabeled leucine molecule, the presence of these isotopes creates a distribution of mass isotopologues that can interfere with the labeled standard.[3][4]

  • Isotopic Purity of the this compound Tracer: The synthesis of this compound is never 100% complete, resulting in the presence of lower-deuterated forms (d1-d9) and even a small amount of unlabeled (d0) leucine.[1][5] This unlabeled fraction in the standard directly contributes to the signal of the analyte you are trying to measure.

  • Matrix Effects: Components within the biological matrix (e.g., plasma, cell culture media) can co-elute with L-leucine and suppress or enhance its ionization, affecting the accuracy of the measurement.[6]

  • Metabolic Conversion: In cell culture or in vivo studies, metabolic processes can sometimes alter the labeling pattern. For example, in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), the conversion of one labeled amino acid to another (e.g., arginine to proline) can complicate analysis.[7]

Q3: Why is it critical to correct for isotopic interference?

A3: Failing to correct for isotopic interference can lead to significant errors in quantification. The overlap from the natural isotopic envelope of the light analyte can artificially inflate the signal of the labeled standard, resulting in an overestimation of the labeled compound's concentration or an underestimation of the unlabeled analyte.[1][4] This correction is essential for accurate metabolic flux analysis, protein turnover studies, and pharmacokinetic assessments.[3][8]

Q4: What is the difference between chemical purity and isotopic enrichment of this compound?

A4:

  • Chemical Purity refers to the percentage of the material that is the specified compound, L-Leucine, regardless of its isotopic composition. Impurities would be other, chemically different molecules.[5]

  • Isotopic Enrichment (or Isotopic Purity) refers to the percentage of the L-Leucine molecules that are fully labeled with ten deuterium (B1214612) atoms (d10) relative to all other isotopic versions of leucine (d0 to d9).[5] High chemical purity does not guarantee high isotopic enrichment. Both are critical for accurate quantification.

Q5: How can I assess the quality of my this compound standard?

A5: The quality of your this compound standard should be assessed for both chemical purity and isotopic enrichment. High-Resolution Mass Spectrometry (HRMS) is a powerful technique for this. By analyzing a high-concentration solution of the standard, you can chromatographically separate chemical impurities and analyze the full mass spectrum to determine the distribution of isotopologues (d0 through d10).[5]

Section 2: Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the analysis of this compound.

Issue 1: Inaccurate Quantification (Overestimation of Labeled Fraction)

  • Potential Cause: Contribution from the natural isotopic abundance of the unlabeled analyte is skewing the results.[4]

  • Solution:

    • Analyze an Unlabeled Standard: Run a sample containing only the unlabeled L-Leucine to experimentally determine its natural isotopic distribution on your instrument.

    • Implement Correction Algorithms: Use software tools (e.g., IsoCor, IsoCorrectoR, or instrument-specific software) to subtract the contribution of natural abundance from your experimental data.[4] These algorithms use matrix-based methods to deconvolve the overlapping signals.[3]

    • High-Resolution MS: If available, use a high-resolution mass spectrometer. The high mass accuracy can help resolve some interferences and provides more accurate data for correction algorithms.[9][10]

Issue 2: Signal Detected for Unlabeled Leucine (d0) in a Pure this compound Standard

  • Potential Cause: The this compound standard has a lower-than-expected isotopic enrichment and contains a measurable amount of the d0 isotopologue.[1]

  • Solution:

    • Verify Isotopic Purity: Analyze a concentrated solution of the this compound standard alone via LC-HRMS to quantify the percentage of the d0 form.[5]

    • Source a Higher Purity Standard: If the d0 impurity is significant (>1-2%), consider purchasing a new lot or sourcing a standard with higher guaranteed isotopic enrichment.[1]

    • Correct for Impurity: If using a new standard is not feasible, the measured percentage of d0 impurity can be incorporated into your quantification calculations to correct for its contribution.[4]

Issue 3: Low or Inconsistent Signal Intensity for this compound

  • Potential Cause A: Suboptimal mass spectrometer settings.

  • Solution A: Optimize instrument parameters, including ionization source settings (e.g., spray voltage, gas flows, temperature) and MS/MS transition parameters (collision energy, precursor/product ion selection). These should be determined empirically on your instrument.[6]

  • Potential Cause B: Matrix effects from co-eluting substances are suppressing the signal.[6]

  • Solution B:

    • Improve Chromatographic Separation: Modify your LC gradient to better separate L-leucine from interfering matrix components.

    • Enhance Sample Preparation: Use a more rigorous sample cleanup method, such as solid-phase extraction (SPE) or protein precipitation followed by derivatization, to remove interfering substances.[6]

    • Use a Different Labeled Standard: If deuterium exchange is suspected, using a ¹³C and/or ¹⁵N-labeled L-Leucine standard can be a more robust alternative as these labels are not subject to exchange.[11]

Issue 4: Interference from Isomers (e.g., Isoleucine)

  • Potential Cause: L-Leucine and its isomer L-Isoleucine are not being adequately separated by the liquid chromatography method, leading to co-elution and potential isobaric interference in the MS/MS signal.[12]

  • Solution:

    • Optimize Chromatography: Develop an LC method with sufficient resolution to separate leucine and isoleucine. Hydrophilic interaction chromatography (HILIC) or specialized amino acid columns can provide better separation than standard reversed-phase columns.[11]

    • Select Specific MS/MS Transitions: While the precursor ions for leucine and isoleucine are identical, their fragmentation patterns can differ. Carefully select product ions that are more specific to leucine to minimize interference from isoleucine.[13][14] This requires careful optimization of fragmentation conditions.

Section 3: Experimental Protocols

Protocol 1: Assessment of this compound Purity by LC-HRMS

This protocol outlines a general procedure for verifying the chemical and isotopic purity of an this compound standard.

  • Standard Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., 0.1% formic acid in water) to create a 1 mg/mL stock solution. Prepare a dilution to a final concentration appropriate for your instrument's linear range (e.g., 5 µg/mL).[5]

  • LC Conditions:

    • Column: A column suitable for amino acid analysis (e.g., HILIC or a dedicated amino acid column).

    • Mobile Phase A: 100 mM Ammonium Formate in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A gradient optimized to retain and elute leucine.

    • Flow Rate: As recommended for the column.

  • HRMS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[5]

    • Scan Mode: Full scan from m/z 100-200.[5]

    • Resolution: Set to a high resolving power (e.g., >60,000) to accurately measure the mass of each isotopologue.[5]

  • Data Analysis:

    • Chemical Purity: Integrate the peak area of this compound and any other peaks in the chromatogram. Calculate purity as: (Area_d10 / Total_Area_All_Peaks) * 100.[5]

    • Isotopic Enrichment: Extract the mass spectrum from across the this compound peak. Integrate the ion currents for each isotopologue (d0 to d10). Calculate enrichment as: (Intensity_d10 / Sum_of_Intensities_d0_to_d10) * 100.[5]

Protocol 2: General Workflow for Natural Abundance Correction

This protocol describes the steps to correct for naturally occurring isotopes in a tracer experiment.

  • Sample Preparation: Prepare your ¹²C (unlabeled control) and this compound-labeled samples according to your experimental needs.[4]

  • Data Acquisition: Acquire data in full scan mode on a mass spectrometer to capture the entire mass isotopologue distribution for your target metabolite.[4]

  • Data Extraction: Process the raw data using appropriate software. Integrate the peak areas or intensities for each isotopologue of L-leucine (M+0, M+1, M+2, etc.) for both the labeled samples and the unlabeled control.[4]

  • Correction Using Software:

    • Import your intensity data into a correction tool (e.g., IsoCor).

    • Input the necessary parameters, including the elemental formula of the analyte (Leucine: C6H13NO2), the tracer used (e.g., ²H), and the isotopic purity of the tracer if known.

    • Run the correction algorithm, which will subtract the contributions from natural abundance to provide the true isotopic enrichment from the tracer.[4]

Section 4: Data Tables and Visualizations

Quantitative Data Summary

Table 1: Theoretical Isotopic Distribution of Unlabeled L-Leucine

IsotopologueMass ShiftTheoretical Relative Abundance (%)Primary Contributing Isotopes
M+00100.00¹²C, ¹H, ¹⁴N, ¹⁶O
M+1+17.15¹³C, ²H, ¹⁵N
M+2+20.25¹³C₂, ¹⁷O
M+3+30.01¹³C₃, ¹⁸O

Note: Actual measured abundances may vary slightly based on instrument performance.

Table 2: Example MRM Transitions for L-Leucine Analysis by Triple Quadrupole MS

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Unlabeled L-Leucine132.186.1Common fragment corresponding to loss of the carboxyl group.
Unlabeled L-Leucine132.144.1Alternative fragment.
This compound142.196.1Expected fragment corresponding to loss of the carboxyl group.
This compound142.144.1Fragment without deuterium atoms; less ideal for quantification.

Note: Optimal product ions and collision energies should be determined empirically on your specific instrument.[6]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation p1 Dissolve this compound Standard p2 Serial Dilution p1->p2 a1 LC Separation (HILIC) p2->a1 Inject a2 HRMS Detection (Full Scan) a1->a2 d1 Extract Chromatograms a2->d1 Raw Data d2 Extract Mass Spectra a2->d2 d3 Calculate Chemical Purity d1->d3 d4 Calculate Isotopic Enrichment d2->d4

Caption: Workflow for assessing this compound purity.

G cluster_input Experimental Data cluster_process Correction Process cluster_output Final Result in1 Mass Spectra from Unlabeled Control proc1 Extract Isotopologue Intensities (M+0, M+1...) in1->proc1 in2 Mass Spectra from d10-Labeled Sample in2->proc1 proc2 Input Data & Parameters into Correction Software proc1->proc2 proc3 Apply Correction Algorithm (Matrix-based) proc2->proc3 out1 Corrected Mass Isotopologue Distribution proc3->out1 out2 Accurate Analyte Quantification out1->out2

Caption: Logical workflow for natural abundance correction.

G cluster_pathways Major Metabolic Fates cluster_risk Potential Interference Source tracer This compound (Tracer) p1 Protein Synthesis (Direct Incorporation) tracer->p1 p2 Catabolism tracer->p2 p_out p_out p1->p_out Labeled Proteins tca tca p2->tca α-Ketoisocaproate-d9 risk1 H/D Exchange (Minor risk in some conditions) p2->risk1 tca_out tca_out tca->tca_out Acetyl-CoA (Feeds TCA Cycle)

Caption: Simplified metabolic fate of this compound tracer.

References

Technical Support Center: Troubleshooting Incomplete Labeling in SILAC Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during Stable Isotope Labeling by Amino acids in Cell culture (SILAC) experiments, with a specific focus on incomplete labeling.

Frequently Asked Questions (FAQs)

Q1: What is incomplete labeling in SILAC and why is it a problem?

Incomplete labeling in SILAC occurs when the "heavy" isotope-labeled amino acids are not fully incorporated into the proteome of the cell population being studied.[1] This results in the presence of both "light" and "heavy" forms of peptides in the labeled sample, which can lead to inaccurate quantification of protein turnover and expression rates. The presence of unlabeled "light" peptides in the "heavy" sample can artificially skew the calculated heavy-to-light (H/L) ratios, leading to an underestimation of protein synthesis and turnover.[1][2]

Q2: How can I assess the labeling efficiency in my SILAC experiment?

To assess labeling efficiency, a small aliquot of the "heavy" labeled cell lysate can be analyzed by mass spectrometry before mixing it with the "light" sample.[1] By searching the data for peptides and their isotopic envelopes, you can determine the percentage of incorporation of the heavy amino acids. A labeling efficiency of over 95% is generally considered acceptable for most SILAC experiments, with some protocols recommending over 97%.[1][2]

Q3: What is arginine-to-proline conversion and how does it affect my SILAC data?

Arginine-to-proline conversion is a metabolic process in some cell lines where the isotopically labeled "heavy" arginine is converted into proline.[3][4] This leads to the incorporation of the heavy label into proline residues, which complicates data analysis and can cause quantification errors because the mass shift will not be consistent with only arginine labeling.[3][4] This phenomenon can affect a significant portion of peptides in a proteomic experiment, leading to an underestimation of the abundance of "heavy" proline-containing peptides.[3][5]

Q4: Can I use SILAC for non-dividing cells?

Conventional SILAC is challenging to apply to non-dividing cells, such as primary neurons, due to their slow protein turnover, which can result in incomplete labeling.[1][6] However, variations of the SILAC method have been developed to enable successful quantification in non-dividing cells.[6]

Troubleshooting Guides

Issue 1: Low Labeling Efficiency (<95%)

Symptoms:

  • The distribution of SILAC ratios is skewed towards the light-labeled proteins.[1]

  • Observed heavy-to-light (H/L) ratios are consistently lower than expected.[1]

CauseSolution
Insufficient Cell Passages Ensure cells are cultured for at least five to six passages in the SILAC medium to allow for complete incorporation of the heavy amino acids.[1][2] For slow-growing cell lines, a longer culture period may be necessary.[2]
Contamination with Light Amino Acids Use dialyzed fetal bovine serum (dFBS) instead of standard FBS to avoid introducing unlabeled amino acids.[1][7] Ensure all media components are free of contaminating light amino acids.[8]
Poor Cell Growth in SILAC Medium If cells are not growing well in the dialyzed serum, you can supplement the medium with purified growth factors or a small percentage of normal serum.[1][6] A gradual adaptation of the cells to the SILAC medium by mixing it with their regular medium in increasing proportions over several passages can also help.[2]
Amino Acid Degradation Prepare fresh SILAC media and avoid prolonged storage, as amino acids can degrade over time.[1]
Suboptimal Amino Acid Concentrations The optimal concentration of labeled amino acids can vary between cell lines. A common starting point for L-Lysine is 146 mg/L.[2] It is important to maintain an equivalent molar concentration for the heavy-labeled amino acid.[2]
Issue 2: Inaccurate Quantification and Skewed Ratios

Symptoms:

  • High variability in protein ratios between biological replicates.[1][9]

  • Log2-transformed H/L ratios are consistently below zero (H/L < 1) in a 1:1 mixture.[1]

CauseSolution
Incomplete Labeling Implement a label-swap experimental design. By swapping the labels between the control and experimental conditions in a replicate experiment, you can identify and correct for the systematic bias introduced by incomplete labeling.[1][4]
Arginine-to-Proline Conversion Utilize software tools, such as MaxQuant, that can account for this conversion during data analysis.[1][9] Alternatively, supplement the SILAC medium with a high concentration of unlabeled L-proline (e.g., 200 mg/L) to suppress the conversion.[5][10] Reducing the concentration of arginine in the medium can also minimize this issue.[7][10]
Errors in Sample Mixing Ensure accurate cell counting and protein quantification before mixing the light and heavy cell populations.[1][9] Use reliable protein quantification methods like the Bradford or BCA assay.[9]
Instrumental Bias Use a normalization strategy during data analysis to correct for any systematic errors in mass spectrometry measurements.[1]

Quantitative Data Summary

Table 1: Recommended Cell Culture Parameters for Complete SILAC Labeling

ParameterRecommendationRationale
Cell Doublings ≥ 5-6To ensure >97% incorporation of the heavy amino acid.[2][8]
Serum Dialyzed Fetal Bovine Serum (dFBS)Standard FBS contains unlabeled amino acids that interfere with labeling.[2][7]
Labeling Efficiency Check Mandatory via Mass SpectrometryTo confirm >97% incorporation before the main experiment.[2][9]

Table 2: Theoretical Effect of Label-Swap Averaging on SILAC Ratios with 90% Labeling Efficiency

Expected ChangeExpected RatioRatio (Exp 1: H/L)Ratio (Exp 2: L/H)Corrected Ratio (Geometric Mean)
No Change 1.00.821.221.0
1.5-fold Increase 1.51.401.601.5
2-fold Increase 2.01.852.152.0
1.5-fold Decrease 0.670.710.630.67
2-fold Decrease 0.50.540.470.5
This table is based on theoretical calculations and demonstrates how averaging the ratios from label-swap experiments can correct for systematic errors introduced by incomplete labeling.[1][4]

Experimental Protocols

Protocol 1: Checking SILAC Labeling Efficiency

This protocol outlines the steps to verify the incorporation rate of heavy amino acids in your cell line.

  • Cell Culture: Grow the cells in "heavy" SILAC medium for at least five passages to ensure maximal incorporation.[2]

  • Cell Lysis: Harvest a small population of the "heavy" labeled cells (e.g., 1x10^6) and lyse them using a standard lysis buffer.[2]

  • Protein Digestion: Perform in-solution or in-gel digestion of the protein lysate using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.[2]

  • Data Analysis: Search the MS/MS data against a protein database. Manually inspect the spectra of several high-abundance peptides containing the labeled amino acid to determine the ratio of heavy to light forms. The heavy peak should account for at least 97% of the total signal for that peptide to be considered complete labeling.[2]

Visualizations

SILAC_Workflow cluster_light Light Population cluster_heavy Heavy Population Light_Culture Cell Culture (Light Amino Acids) Light_Lysis Cell Lysis Light_Culture->Light_Lysis Mix Mix 1:1 Light_Lysis->Mix Heavy_Culture Cell Culture (Heavy Amino Acids) Heavy_Lysis Cell Lysis Heavy_Culture->Heavy_Lysis Heavy_Lysis->Mix Digest Protein Digestion Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data_Analysis Data Analysis (Quantification) LCMS->Data_Analysis

Caption: General experimental workflow for a SILAC experiment.

Troubleshooting_Incomplete_Labeling Start Incomplete Labeling Detected (<95%) Check_Passages Sufficient Cell Passages (≥5-6)? Start->Check_Passages Check_Serum Using Dialyzed FBS? Check_Passages->Check_Serum Yes Solution_Passages Increase Culture Time Check_Passages->Solution_Passages No Check_Growth Normal Cell Growth? Check_Serum->Check_Growth Yes Solution_Serum Switch to Dialyzed FBS Check_Serum->Solution_Serum No Check_Media Fresh SILAC Media? Check_Growth->Check_Media Yes Solution_Growth Supplement Media or Adapt Cells Gradually Check_Growth->Solution_Growth No Solution_Media Prepare Fresh Media Check_Media->Solution_Media No

Caption: Troubleshooting logic for low SILAC labeling efficiency.

Arginine_Proline_Conversion Heavy_Arg Heavy Arginine (in SILAC medium) Cell_Uptake Cellular Uptake Heavy_Arg->Cell_Uptake Metabolism Metabolic Conversion (Arginase) Cell_Uptake->Metabolism Heavy_Pro Heavy Proline Metabolism->Heavy_Pro Protein_Synthesis Protein Synthesis Heavy_Pro->Protein_Synthesis Labeled_Protein Protein with Heavy Proline Protein_Synthesis->Labeled_Protein Quant_Error Quantification Error Labeled_Protein->Quant_Error

Caption: Metabolic pathway of arginine to proline conversion.

References

Technical Support Center: Correcting for Arginine-to-Proline Conversion in SILAC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and correcting for the metabolic conversion of arginine to proline in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is arginine-to-proline conversion in SILAC and why is it problematic?

A1: In SILAC experiments, "heavy" isotope-labeled arginine is used to label proteins for quantitative mass spectrometry.[1][2] However, some cell lines can metabolically convert this labeled arginine into labeled proline.[1][2][3] This conversion becomes a significant issue as it leads to the incorporation of the heavy label into proline residues of newly synthesized proteins. Consequently, the mass spectrometry signal for peptides containing proline is split, creating satellite peaks that complicate data analysis and can lead to inaccurate protein quantification.[1][3][4] This can affect a large portion of the proteome, as proline is a common amino acid.[2][4][5]

Q2: How can I determine if arginine-to-proline conversion is occurring in my experiment?

A2: The presence of arginine-to-proline conversion can be identified by carefully examining the mass spectra of proline-containing peptides. If conversion is happening, you will observe unexpected satellite isotopic clusters for the "heavy" peptide, which correspond to the incorporation of one or more "heavy" proline residues.[1][2] Specialized SILAC analysis software can also be used to identify and, in some cases, correct for this conversion.[1][6]

Q3: What are the primary methods to prevent or correct for this conversion?

A3: There are several effective strategies to mitigate the effects of arginine-to-proline conversion:

  • Supplementation with L-proline: Adding unlabeled L-proline to the SILAC medium is the most common and often the simplest method to suppress the metabolic pathway responsible for the conversion.[1][2][3]

  • Reducing L-arginine concentration: Lowering the concentration of labeled arginine in the culture medium can also limit its conversion to proline.[1][7]

  • Genetic Modification: For genetically tractable organisms like yeast, deleting the genes involved in arginine catabolism, such as arginase, can eliminate the conversion.[1][8][9]

  • Computational Correction: Several software packages can computationally correct for the conversion by accounting for the signal intensity of the proline-converted satellite peaks during data analysis.[6]

Troubleshooting Guide

Issue Symptoms Troubleshooting Steps
Inaccurate quantification of proline-containing peptides Heavy-to-light ratios for peptides containing proline are consistently lower than expected. Mass spectra for heavy peptides with proline show multiple isotopic envelopes.1. Confirm Conversion: Manually inspect the mass spectra of several known proline-containing peptides for the characteristic satellite peaks in the heavy channel. Utilize data analysis software with features for detecting arginine-to-proline conversion. 2. Implement a Prevention Strategy:      a. Proline Supplementation (Recommended): Supplement your SILAC medium with 200 mg/L of unlabeled L-proline.[1][5][7] For some cell lines, concentrations up to 400 mg/L have been effective.[3]      b. Adjust Arginine Concentration: Reduce the concentration of heavy arginine in your SILAC medium. Some studies have shown that using four times less arginine can be effective.[1] 3. Use Computational Correction: If prevention is not feasible, use SILAC analysis software that can correct for the altered isotopic distribution.[6]
High levels of conversion despite proline supplementation Significant satellite peaks for proline-containing peptides are still observed even with added proline.1. Increase Proline Concentration: Gradually increase the concentration of L-proline in the media. Some cell lines may require higher concentrations for complete suppression. 2. Verify Proline Stock: Ensure the L-proline stock solution was prepared correctly and is sterile. 3. Check Cell Line Metabolism: Some cell lines have exceptionally high rates of this metabolic conversion and may require a combination of preventative measures.

Data Presentation

Effect of L-proline Supplementation on Arginine-to-Proline Conversion in HeLa Cells

The following table summarizes the quantitative data on the effect of supplementing SILAC media with varying concentrations of L-proline on the percentage of signal from converted proline.

L-proline Concentration (mg/L)Average Signal from Converted Proline (%)
028%
509%
1003%
200~2% (undetectable)

Data adapted from a study in HeLa cells, demonstrating a significant reduction in arginine-to-proline conversion with increasing concentrations of L-proline supplementation.[4]

Experimental Protocols

Protocol 1: Supplementation of SILAC Media with L-proline

This protocol describes the most common method to prevent arginine-to-proline conversion.

Materials:

  • SILAC DMEM (deficient in L-arginine and L-lysine)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Heavy-labeled L-arginine (e.g., ¹³C₆, ¹⁵N₄-Arg)

  • Heavy-labeled L-lysine (e.g., ¹³C₆, ¹⁵N₂-Lys)

  • Unlabeled ("light") L-arginine and L-lysine

  • Sterile L-proline powder

  • Sterile Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare SILAC Media: Prepare the "light" and "heavy" SILAC media according to your standard protocol by adding the respective light and heavy amino acids and dialyzed FBS to the SILAC DMEM base.

  • Prepare L-proline Stock Solution: Prepare a sterile stock solution of L-proline (e.g., 20 g/L in PBS).

  • Supplement Media: Add the sterile L-proline stock solution to both the "light" and "heavy" SILAC media to a final concentration of 200 mg/L.[1][5]

  • Sterile Filtration: Filter-sterilize the final media preparations using a 0.22 µm filter.

  • Cell Culture: Culture cells for a sufficient number of passages (typically at least 5-6) to ensure full incorporation of the labeled amino acids and suppression of the conversion pathway.

Visualizations

Arginine_to_Proline_Conversion cluster_pathway Metabolic Pathway Arg Heavy L-Arginine Orn Heavy L-Ornithine Arg->Orn Arginase GSA Heavy Glutamate-γ-semialdehyde Orn->GSA Ornithine Aminotransferase Pro Heavy L-Proline GSA->Pro Pyrroline-5-Carboxylate Reductase

Caption: Metabolic pathway of arginine-to-proline conversion.

SILAC_Workflow_Correction cluster_workflow Experimental Workflow for Correction start Start SILAC Experiment prepare_media Prepare 'Light' & 'Heavy' SILAC Media start->prepare_media add_proline Supplement Media with 200 mg/L L-proline prepare_media->add_proline culture_cells Culture Cells for >5 Passages add_proline->culture_cells harvest Harvest Cells & Prepare Lysates culture_cells->harvest ms_analysis Mass Spectrometry Analysis harvest->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis end Accurate Quantification data_analysis->end

Caption: Workflow for preventing Arg-to-Pro conversion.

References

dealing with L-Leucine-d10 light contamination in heavy peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with L-Leucine-d10 labeled heavy peptides. It addresses common issues related to light isotope contamination and offers solutions for accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in proteomics?

This compound is a stable isotope-labeled (SIL) form of the essential amino acid L-Leucine, where ten hydrogen atoms have been replaced by deuterium. It is commonly used to synthesize "heavy" peptides, which serve as internal standards in mass spectrometry-based quantitative proteomics.[1][2][3] These heavy peptides are chemically identical to their naturally occurring "light" counterparts but have a greater mass, allowing them to be distinguished by a mass spectrometer.[4] This enables precise quantification of proteins and peptides in complex biological samples through methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Absolute Quantification (AQUA).[4][5][6]

Q2: What is light contamination in heavy peptides?

Light contamination refers to the presence of unlabeled ("light") peptides within a sample of synthesized "heavy" peptides.[7][8] This contamination can lead to significant errors in quantitative proteomics, including false-positive identification of low-abundance endogenous peptides and inaccurate quantification.[7][8]

Q3: What are the common sources of light contamination?

Light contamination can arise from several sources:

  • Incomplete Labeling: Although rare with modern synthesis techniques, there could be incomplete incorporation of the heavy isotope-labeled amino acid during peptide synthesis.[7]

  • Contaminated Starting Materials: The this compound reagent itself may contain a small percentage of unlabeled L-Leucine. Commercially available this compound typically has an isotopic purity of around 98%.[9][10]

  • Cross-Contamination during Synthesis: Introduction of natural abundance ("light") amino acids from external sources during the peptide synthesis process.[7]

  • Contamination from Lab Environment: Solvents, reagents, and lab equipment can introduce light contaminants.[11][12]

Q4: How can I assess the isotopic purity of my this compound labeled peptide?

The isotopic purity of a heavy-labeled peptide can be determined using high-resolution mass spectrometry (HRMS).[13] By analyzing the mass spectrum of the peptide, you can observe the distribution of isotopologues and quantify the percentage of the fully labeled (d10) species relative to the unlabeled (d0) and partially labeled species.[13]

Q5: What is an acceptable level of light contamination?

While the acceptable level of light contamination can depend on the sensitivity and specific requirements of your experiment, it is generally recommended to use heavy peptides with the highest possible isotopic purity, ideally with the light contamination being as low as possible. For many quantitative applications, the relative ratio of heavy-to-light peptide should be kept below 1:25.[14]

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound labeled peptides.

Problem Potential Cause Recommended Solution
Unexpectedly high light (d0) signal in my heavy peptide standard. 1. Significant light contamination in the synthesized peptide. 2. Contamination during sample preparation.1. Verify the isotopic purity of the heavy peptide standard using high-resolution mass spectrometry (see Experimental Protocol 1). 2. If the contamination level is unacceptable, contact the peptide synthesis provider. 3. Review your sample preparation workflow for potential sources of contamination. Use high-purity solvents and reagents, and ensure labware is thoroughly cleaned.[11][12]
Inaccurate quantification of my target peptide. 1. Unaccounted for light contamination in the heavy standard is artificially inflating the light signal.[15] 2. Incomplete incorporation of the heavy label in SILAC experiments.1. Quantify the percentage of light contamination and correct your calculations accordingly. 2. For SILAC, ensure a sufficient number of cell doublings (typically at least five) to achieve complete incorporation of the labeled amino acid.[3] 3. Consider performing a label-swap experiment to help correct for experimental errors.[5][16]
Signal from partially deuterated (d1-d9) peptides. Incomplete deuteration of the this compound starting material.This is an issue with the raw material used for synthesis. While it may not directly interfere with the d0 and d10 peaks used for quantification, it reduces the effective concentration of your heavy standard. It is advisable to source this compound from a reputable supplier with high isotopic enrichment specifications.[17]

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity by High-Resolution Mass Spectrometry

Objective: To determine the percentage of light contamination in an this compound labeled peptide.

Materials:

  • This compound labeled peptide

  • High-purity solvent (e.g., 0.1% formic acid in water/acetonitrile)[13]

  • High-resolution mass spectrometer (e.g., Orbitrap)[7]

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the heavy peptide and dissolve it in the high-purity solvent to a final concentration suitable for your mass spectrometer (e.g., 1-10 µg/mL).[13]

  • Mass Spectrometry Analysis:

    • Infuse the sample directly or perform a liquid chromatography (LC) separation.

    • Acquire a high-resolution full scan mass spectrum of the peptide's precursor ion. Ensure the resolution is high enough to resolve the different isotopologues.

  • Data Analysis:

    • Extract the mass spectrum for the heavy peptide.

    • Identify the monoisotopic peak for the light (d0) and heavy (d10) forms of the peptide.

    • Calculate the intensity ratio of the light signal to the heavy signal. This can be expressed as a percentage or in parts per million (ppm).[7]

    • The percentage of light contamination is calculated as: (Intensity of Light Peak / (Intensity of Light Peak + Intensity of Heavy Peak)) * 100.

Visualizations

Experimental_Workflow Workflow for Assessing Light Contamination cluster_prep Sample Preparation cluster_analysis Mass Spectrometry cluster_data Data Analysis start Start: Obtain Heavy Peptide dissolve Dissolve in High-Purity Solvent start->dissolve lcms LC-MS Analysis (High Resolution) dissolve->lcms extract Extract Mass Spectrum lcms->extract quantify Quantify Peak Intensities (Light vs. Heavy) extract->quantify calculate Calculate % Contamination quantify->calculate report Report Results calculate->report

Caption: Workflow for assessing light contamination in heavy peptides.

Troubleshooting_Logic Troubleshooting High Light Signal start High Light Signal Observed? check_purity Assess Isotopic Purity of Standard (Protocol 1) start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure check_prep Investigate Sample Prep for Contamination (Solvents, Labware) is_pure->check_prep Yes contact_vendor Contact Peptide Vendor for Replacement is_pure->contact_vendor No correct_calc Correct Quantification for Known Contamination check_prep->correct_calc end Problem Resolved contact_vendor->end correct_calc->end

Caption: Troubleshooting logic for high light signal.

References

Technical Support Center: Accurate Quantification of L-Leucine-d10

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for L-Leucine-d10 quantification. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or inconsistent signal intensity for this compound?

A1: Low or inconsistent signal intensity for this compound can stem from several factors, including suboptimal mass spectrometry settings, issues during sample preparation, or the presence of matrix effects.[1][2] It is crucial to systematically assess each stage of your analytical workflow to pinpoint the root cause. Common issues include inefficient ionization in the mass spectrometer, signal suppression by co-eluting compounds from the biological matrix, or degradation of the this compound standard.[1][2]

Q2: How do "matrix effects" interfere with this compound quantification, and how can they be mitigated?

A2: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1][3] These effects can either suppress or enhance the this compound signal, leading to inaccurate quantification.[1][3] For instance, the signal intensity of Leucine-d10 has been shown to vary significantly when introduced into different biological fluids like plasma, serum, and urine at the same concentration.[1][4]

To mitigate matrix effects, consider the following strategies:

  • Improve Sample Cleanup: More effective sample preparation, such as using solid-phase extraction (SPE) instead of a simple protein precipitation, can remove many interfering compounds.[1][5]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to better separate this compound from matrix components can reduce interference.[1]

  • Sample Dilution: Diluting the sample can lower the concentration of interfering matrix components.[1][3]

  • Use of a Stable Isotope-Labeled Internal Standard: Employing a suitable internal standard, such as ¹³C or ¹⁵N-labeled L-Leucine, can help compensate for signal variations caused by matrix effects.[1][6]

Q3: My this compound chromatogram shows poor peak shape (e.g., tailing or fronting). What are the likely causes?

A3: Poor peak shape can be attributed to several factors related to the chromatography system or sample characteristics.[1] Common causes include degradation of the analytical column, an inappropriate mobile phase pH, or sample overload.[1][2] Interactions between the analyte and active sites within the LC system can also lead to peak tailing.[1]

Q4: Is derivatization necessary for this compound analysis, and what are the benefits?

A4: While not always necessary, derivatization can significantly enhance the signal intensity and chromatographic retention of amino acids like this compound.[1][7] Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) react with the amino group, attaching a chemical tag that improves ionization efficiency and performance in reverse-phase chromatography.[1] This can lead to better sensitivity and more robust quantification.

Q5: What is the ideal internal standard for quantifying this compound?

A5: When this compound is the analyte being quantified, the ideal internal standard is a different stable isotope-labeled variant of L-Leucine, such as ¹³C or ¹⁵N-labeled L-Leucine.[1][8] The internal standard should mimic the chemical and physical properties of the analyte as closely as possible to accurately correct for variability in sample preparation, injection volume, and matrix effects.[1]

Troubleshooting Guides

Issue 1: Low Signal Intensity of this compound

This guide provides a systematic approach to troubleshooting low signal intensity in your this compound analysis.

LowSignalTroubleshooting start Low this compound Signal ms_check Verify MS Parameters (e.g., Ionization Source, Voltages) start->ms_check sample_prep Review Sample Preparation (e.g., Extraction Efficiency) ms_check->sample_prep Parameters Optimal standard_integrity Check Standard Integrity (e.g., Degradation, Purity) sample_prep->standard_integrity Prep Protocol Correct matrix_effects Investigate Matrix Effects (e.g., Ion Suppression) standard_integrity->matrix_effects Standard is Intact resolution Problem Resolved? matrix_effects->resolution Matrix Effects Mitigated end_node Consult Instrument Specialist resolution->end_node No

Caption: A decision tree for troubleshooting poor signal intensity.

Issue 2: Addressing Matrix Effects

This workflow outlines strategies to identify, quantify, and mitigate matrix effects that can interfere with this compound analysis.[1]

MatrixEffectsWorkflow start Suspected Matrix Effects quantify 1. Quantify Matrix Effect - Post-extraction spike experiment - Compare peak area in solvent vs. matrix start->quantify cleanup 2. Enhance Sample Cleanup - Is protein precipitation sufficient? - Consider SPE or LLE quantify->cleanup chromatography 3. Modify Chromatography - Change gradient to separate from interfering peaks cleanup->chromatography dilute 4. Dilute the Sample - Reduces concentration of matrix components chromatography->dilute result Accurate Quantification dilute->result

Caption: Workflow for addressing matrix effects in this compound analysis.

Quantitative Data Summary

The following tables provide a summary of quantitative data relevant to the analysis of this compound and related compounds.

Table 1: Comparison of Sample Preparation Methods

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
Throughput HighModerate
Cost LowHigh
Extract Cleanliness LowerHigher
Potential for Matrix Effects HigherLower

Data adapted from a study comparing sample preparation techniques for amino acid analysis.[5]

Table 2: Example Mass Spectrometry Parameters for Leucine (B10760876)

ParameterTypical ValuePurpose
Ionization Mode Positive Electrospray (ESI+)To generate positively charged ions.
Precursor Ion (m/z) 132.1The mass-to-charge ratio of the parent leucine molecule.[9]
Product Ion (m/z) 86.2, 43.0Characteristic fragment ions of leucine used for quantification.[9][10]
Collision Energy (eV) 15-30Energy used to fragment the precursor ion; requires optimization.

These are common transitions; optimal product ions and collision energies should be determined empirically on your instrument.[1]

Experimental Protocols

Protocol 1: Protein Precipitation for this compound Extraction from Plasma

This protocol provides a rapid and efficient method for removing the majority of proteins from plasma samples.[5][11]

  • Sample Thawing: Thaw frozen human plasma samples at room temperature.

  • Aliquoting: Vortex the plasma sample and transfer 100 µL into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., ¹³C₆,¹⁵N-L-Leucine) to each plasma sample.[8]

  • Precipitation: Add 300-400 µL of ice-cold acetonitrile (B52724) (ACN) containing 0.1% formic acid (FA) to the plasma sample.[2][5] Alternative precipitating agents include methanol (B129727) or a 30% sulfosalicylic acid (SSA) solution.[11][12]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[5]

  • Incubation: Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.[5]

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[5][8]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 1.5 mL tube without disturbing the protein pellet.[5]

  • Evaporation (Optional): For sample concentration, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.[5][8]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[5]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.[5]

PPT_Workflow plasma Plasma Sample add_is Add Internal Standard plasma->add_is add_acn Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze LC-MS/MS Analysis supernatant->analyze SPE_Workflow plasma Diluted Plasma load Load Sample plasma->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute reconstitute Evaporate & Reconstitute elute->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

References

overcoming matrix effects in L-Leucine-d10 LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common matrix effects encountered during the quantification of L-Leucine-d10 using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are "matrix effects" and why are they a concern for this compound analysis?

A1: Matrix effects refer to the alteration of an analyte's ionization efficiency due to co-eluting, often undetected, components from the sample matrix (e.g., plasma, urine, cell lysates).[1][2][3] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][4] This is a major concern because it can severely compromise the accuracy, precision, and sensitivity of the this compound quantification, leading to erroneous results.[1][2] Common sources of matrix effects in biological samples include phospholipids (B1166683), salts, proteins, and drug metabolites.[2]

Q2: My this compound signal is low and inconsistent across different samples. Could this be a matrix effect?

A2: Yes, a lower-than-expected or variable signal is a classic indicator of ion suppression, a common type of matrix effect.[4][5] When co-eluting components from the sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source, a reduced and inconsistent signal can result.[1][5] While other factors like instrument settings, mobile phase issues, or standard degradation should also be considered, matrix effects are a primary suspect, especially when analyzing complex biological samples.[6]

Q3: How can I definitively identify and quantify the extent of matrix effects in my assay?

A3: There are two primary methods to assess matrix effects:

  • Post-Column Infusion (Qualitative): This method helps identify specific regions in the chromatogram where ion suppression or enhancement occurs.[1][2][4] A constant flow of this compound is introduced into the LC eluent after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. Any dip or peak in the otherwise stable signal baseline indicates the retention time of interfering matrix components.[1][2]

  • Post-Extraction Spike (Quantitative): This is the most common method to quantify the matrix effect.[1][4] It involves comparing the peak area of this compound in a neat solvent to the peak area of this compound spiked into a blank matrix extract at the same concentration.[1][4][7] The result is expressed as a Matrix Factor (MF).

Q4: What is the most effective sample preparation technique to reduce matrix effects for this compound?

A4: The effectiveness of a sample preparation technique depends on the complexity of the matrix. A multi-pronged approach is often best:

  • Protein Precipitation (PPT): This is a simple method using a solvent like acetonitrile (B52724), but it is often ineffective at removing phospholipids, a major cause of matrix effects.[8]

  • Liquid-Liquid Extraction (LLE): LLE provides cleaner extracts than PPT but can suffer from low recovery for polar analytes like amino acids and uses larger volumes of organic solvents.[7][8]

  • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering compounds.[3] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can produce exceptionally clean extracts.[8]

  • Phospholipid Removal SPE: Specialized products (e.g., HybridSPE®, Oasis® PRiME) are specifically designed to remove phospholipids from plasma and serum and are extremely effective at reducing matrix effects from these sources.[9][10][11] Some methods have been shown to remove over 99% of plasma phospholipids.[12]

Q5: How does a stable isotope-labeled internal standard (SIL-IS) help? Isn't this compound already an internal standard?

A5: this compound is itself a SIL-IS, typically used to quantify endogenous, unlabeled L-Leucine. If you are quantifying this compound as the primary analyte (e.g., in a metabolic tracer study), you would ideally use a different SIL-IS, such as L-Leucine-¹³C₆,¹⁵N.

A good SIL-IS is the best tool to compensate for matrix effects.[1][13] Because it is chemically almost identical to the analyte, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement.[13][14] By measuring the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is cancelled out, leading to accurate and precise quantification.[14][15][16]

Q6: My SIL-IS (e.g., this compound) does not perfectly co-elute with my analyte (e.g., L-Leucine). Is this a problem?

A6: Yes, this can be a significant problem. The ability of a SIL-IS to compensate for matrix effects depends entirely on its complete co-elution with the analyte.[13][15] A slight separation, sometimes caused by the "deuterium isotope effect," can mean the analyte and the IS exit the column at slightly different times.[13] If an interfering matrix component elutes in that narrow window between them, the analyte and IS will experience different degrees of ion suppression, making the correction invalid and potentially leading to inaccurate data.[13][15] It is critical to optimize chromatography to ensure complete peak overlap.[15]

Q7: I have improved my sample preparation, but I still observe matrix effects. What other strategies can I use?

A7: If extensive sample cleanup is insufficient, consider these additional strategies:

  • Optimize Chromatography: Modify your LC method (e.g., adjust the mobile phase gradient, change pH, or use a different column chemistry) to achieve chromatographic separation between this compound and the interfering matrix components.[1][3]

  • Dilute the Sample: Simply diluting the sample extract can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[5][7] However, this may compromise the limit of quantification if the this compound concentration is very low.

  • Method of Standard Addition: This robust technique involves creating a calibration curve within each individual sample by spiking known amounts of the standard into aliquots of the sample extract.[1] While labor-intensive, it provides a highly accurate way to correct for matrix effects unique to each sample.

Quantitative Data Summary

The following tables provide a framework for summarizing quantitative data when assessing matrix effects and comparing sample preparation techniques.

Table 1: Example Matrix Effect Assessment via Post-Extraction Spike

Sample Type Analyte Concentration (ng/mL) Peak Area (Counts) Matrix Factor (MF %) Interpretation
Neat Solution This compound 50 850,000 N/A Reference
Spiked Plasma Extract This compound 50 510,000 60% Significant Ion Suppression
Spiked Urine Extract This compound 50 943,500 111% Minor Ion Enhancement
Calculation: Matrix Factor (MF) % = (Peak Area in Spiked Matrix Extract / Peak Area in Neat Solution) x 100.[7] An MF < 100% indicates ion suppression, while an MF > 100% indicates ion enhancement.[4][7]

Table 2: Comparison of Sample Preparation Techniques for Phospholipid Removal

Technique Principle Typical Phospholipid Removal Efficiency Advantages Disadvantages
Protein Precipitation (PPT) Protein denaturation and precipitation with an organic solvent. Low (< 40%) Simple, fast, inexpensive. Ineffective at removing phospholipids and other interferences.[8]
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases. Moderate to High Can provide clean extracts. Labor-intensive, uses large solvent volumes, potential for poor recovery of polar analytes.[8]

| Phospholipid Removal SPE | Targeted retention of phospholipids on a specialized sorbent. | Very High (>99%)[12] | Extremely effective, high throughput (96-well plate format), reduces matrix effects significantly.[10] | Higher cost per sample compared to PPT. |

Experimental Protocols & Visualizations

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol describes how to calculate the Matrix Factor (MF) to quantify the extent of ion suppression or enhancement.

Methodology:

  • Prepare Neat Standard Solution: Prepare a solution of this compound in a clean solvent (e.g., mobile phase from the initial isocratic portion of your gradient) at a concentration representative of your samples (e.g., 50 ng/mL).[4]

  • Prepare Spiked Matrix Sample: a. Select a blank biological matrix sample (e.g., human plasma) that is free of the analyte. b. Extract this blank matrix using your established sample preparation protocol. c. Spike the resulting blank matrix extract with this compound to achieve the exact same final concentration as the Neat Standard Solution.[4]

  • LC-MS Analysis: Analyze at least three replicates of both the Neat Standard Solution and the Spiked Matrix Sample using your validated LC-MS method.

  • Calculate Matrix Factor: a. Determine the average peak area for the Neat Standard Solution (Area_Neat). b. Determine the average peak area for the Spiked Matrix Sample (Area_Matrix). c. Calculate the Matrix Factor using the formula: MF (%) = (Area_Matrix / Area_Neat) x 100 .

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation p1 Prepare Neat This compound Standard a1 Analyze Both Samples by LC-MS/MS p1->a1 p2 Extract Blank Biological Matrix p3 Spike Blank Extract with This compound Standard p2->p3 p3->a1 c1 Compare Average Peak Areas a1->c1 c2 Calculate Matrix Factor (MF) c1->c2

Workflow for the Post-Extraction Spike experiment.
Protocol 2: Phospholipid Removal using HybridSPE® Technology

This protocol provides a general methodology for using a phospholipid removal plate, a highly effective technique for cleaning plasma or serum samples prior to LC-MS analysis.

Methodology:

  • Protein Precipitation: In a 96-well collection plate, add 300 µL of acetonitrile (containing 1% formic acid and your SIL-IS) to 100 µL of plasma or serum sample.

  • Mix: Mix thoroughly by vortexing for 1 minute to ensure complete protein precipitation.

  • Transfer & Filter: Place the HybridSPE® plate on a vacuum manifold. Transfer the supernatant from the collection plate to the HybridSPE® plate.

  • Apply Vacuum: Apply a brief pulse of vacuum (~2-4 inHg) to draw the sample through the chemical filter bed. The phospholipids and precipitated proteins are retained, while the analyte of interest passes through into a clean collection plate.[9]

  • Evaporate: Evaporate the filtrate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute: Reconstitute the dried extract in an appropriate volume of your LC mobile phase.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

troubleshooting_workflow cluster_mitigation Mitigation Strategies start Inconsistent / Low Signal for this compound q_matrix Suspect Matrix Effect? start->q_matrix quantify Quantify Matrix Factor (MF) (Post-Extraction Spike) q_matrix->quantify Yes q_severe Is MF significant? (e.g., <85% or >115%) quantify->q_severe ok Matrix Effect is Minimal. Proceed with Method. q_severe->ok No strat1 Improve Sample Prep (e.g., Phospholipid Removal SPE) q_severe->strat1 Yes strat2 Optimize Chromatography (Separate Analyte from Interference) reevaluate Re-evaluate Matrix Factor strat1->reevaluate strat3 Use Appropriate SIL-IS (Ensure Co-elution) strat2->reevaluate strat4 Dilute Sample Extract strat3->reevaluate strat4->reevaluate

Troubleshooting workflow for matrix effects.

References

Technical Support Center: Measuring Low-Abundance Proteins with L-Leucine-d10

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing L-Leucine-d10 for the quantitative analysis of low-abundance proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in quantitative proteomics?

This compound is a stable isotope-labeled form of the essential amino acid L-Leucine, where ten hydrogen atoms have been replaced by deuterium. It is a valuable reagent in Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), a powerful mass spectrometry-based technique for quantitative proteomics.[1][2][3] In SILAC, cells are cultured in media containing either the "light" (natural) or "heavy" (isotope-labeled) form of an amino acid.[2][3] As cells grow and synthesize proteins, they incorporate these amino acids. By comparing the mass spectra of "heavy" labeled proteins with their "light" counterparts, researchers can accurately quantify differences in protein abundance between different experimental conditions.[1][2]

Q2: What are the main advantages of using this compound in SILAC experiments?

Key advantages of using this compound include:

  • High Mass Shift: The +10 Da mass shift per leucine (B10760876) residue provides a clear and easily detectable separation between light and heavy peptide pairs in the mass spectrometer, facilitating robust quantification.[1]

  • Essential Amino Acid: Leucine is an essential amino acid, meaning cells cannot synthesize it de novo and must obtain it from the culture medium. This ensures efficient and complete incorporation of the labeled amino acid.[4]

  • Cost-Effectiveness: Deuterated amino acids can be a more cost-effective alternative to traditional ¹³C and ¹⁵N isotopes for metabolic labeling.[5]

Q3: What is incomplete labeling in a SILAC experiment, and how can I assess it?

Incomplete labeling occurs when the "heavy" isotope-labeled amino acid is not fully incorporated into the proteome of the target cell population, leading to the presence of both "light" and "heavy" forms of peptides in the labeled sample.[6] This can lead to inaccurate quantification of protein abundance. To assess labeling efficiency, a small aliquot of the "heavy" labeled cell lysate can be analyzed by mass spectrometry before mixing it with the "light" sample. A labeling efficiency of over 95% is generally considered acceptable for most SILAC experiments.[6]

Q4: Can this compound be metabolically converted to other amino acids?

While L-Leucine is an essential amino acid, there is a potential for metabolic conversion, though it is generally considered minimal in mammalian cells.[1] One known conversion is the transamination of D-leucine to its corresponding α-keto acid, which can then be transaminated to L-leucine.[7] It is important to be aware of the specific cell line's metabolic pathways, as any conversion can complicate data analysis.

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Detection of Low-Abundance Proteins

Symptoms:

  • Faint or undetectable bands for your protein of interest in a western blot.[8]

  • Low signal-to-noise ratio in mass spectrometry data.[9][10]

  • Inconsistent or low signal intensity of the this compound standard.[11]

Possible Causes & Solutions:

Possible Cause Solution
Insufficient Sample Amount For low-abundance proteins, it may be necessary to increase the amount of cell lysate used for analysis.[12] Consider using techniques that allow for loading a larger volume of dilute samples.[8]
Suboptimal Mass Spectrometry Settings Instrument parameters such as source temperatures, in-source collision-induced dissociation (CID), and resolution may need to be optimized for your specific protein of interest to improve the signal-to-noise ratio.[9][10]
Matrix Effects Co-eluting compounds from the sample matrix can suppress or enhance the ionization of your target peptides, leading to inaccurate quantification.[11] Enhance sample cleanup using methods like solid-phase extraction (SPE) or dilute the sample to reduce matrix effects.[11]
Inefficient Protein Extraction Proteins that are difficult to extract, such as membrane-bound or nuclear proteins, may result in lower yields.[8] Optimize your lysis buffer and extraction protocol for your specific protein or cellular compartment.

Troubleshooting Workflow for Low Signal Intensity

start Low Signal Intensity for Low-Abundance Protein check_sample 1. Assess Sample Amount start->check_sample check_ms 2. Optimize MS Parameters start->check_ms check_cleanup 3. Evaluate Sample Cleanup start->check_cleanup check_extraction 4. Review Protein Extraction start->check_extraction solution1 Increase lysate amount or use larger volume loading techniques. check_sample->solution1 Insufficient? solution2 Optimize source temperature, CID, and resolution for the target protein. check_ms->solution2 Suboptimal? solution3 Implement SPE or dilute the sample to mitigate matrix effects. check_cleanup->solution3 Matrix Effects Suspected? solution4 Optimize lysis buffer and extraction protocol. check_extraction->solution4 Inefficient? start Goal: Accurate Quantification labeling Ensure Complete Labeling (>95% incorporation) start->labeling mixing Precise 1:1 Mixing of Heavy/Light Lysates labeling->mixing ms_analysis Optimized LC-MS/MS Analysis mixing->ms_analysis data_analysis Correct Data Analysis (Account for potential conversions) ms_analysis->data_analysis outcome Reliable H/L Ratios data_analysis->outcome Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes Cell_Growth Cell Growth mTORC1->Cell_Growth promotes

References

ensuring complete cell lysis for accurate L-Leucine-d10 analysis

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring Complete Cell Lysis for Accurate Quantification

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals ensure complete cell lysis for accurate and reproducible L-Leucine-d10 analysis. Inaccurate quantification is often traced back to incomplete sample preparation, with cell lysis being a critical step.

Frequently Asked Questions (FAQs)

Q1: How can I determine if my cell lysis is complete?

A1: Verifying complete cell lysis is crucial for accurate downstream analysis. Several methods can be used to confirm lysis efficiency:

  • Microscopic Examination: This is the most direct method. After lysis, examine a small aliquot of the cell suspension under a phase-contrast microscope. The absence of intact cells indicates successful lysis. For a more quantitative approach, use a hemocytometer with trypan blue stain to count the remaining intact (unstained) versus lysed (blue-stained) cells.[1]

  • Protein Quantification: Perform a protein assay (e.g., Bradford or BCA) on the supernatant after centrifuging the lysate. A high and consistent protein concentration across samples suggests that a significant amount of intracellular content has been released.[1]

  • Nucleic Acid Release: The release of DNA and RNA can also signify cell disruption. This can be measured by quantifying the amount of DNA/RNA in the lysate supernatant using spectrophotometry. The release of DNA is often the cause of increased viscosity in the lysate.[2]

Q2: My this compound recovery is consistently low. Could incomplete lysis be the cause?

A2: Yes, low recovery of this compound is a common consequence of incomplete cell lysis.[1] If the cell membrane is not sufficiently disrupted, a significant portion of the intracellular metabolites, including your internal standard, will remain trapped within intact cells and be discarded during centrifugation steps. This leads to an underestimation of analyte concentrations. It is critical to optimize and validate your lysis protocol for your specific cell type.[1]

Q3: My lysate is highly viscous and difficult to pipette. What causes this and how can I fix it?

A3: High viscosity is typically caused by the release of genomic DNA and RNA from the lysed cells.[2][3] This can interfere with subsequent sample processing steps. To resolve this, you can:

  • Use a Nuclease: Add DNase I or a universal nuclease to the lysate to enzymatically digest the nucleic acids.[4][5]

  • Mechanical Shearing: Sonicate the lysate on ice using a probe sonicator. The high-frequency sound waves will shear the long DNA strands, reducing viscosity.[4][5]

Q4: Does the choice of lysis method affect metabolite profiles?

A4: Yes, the chosen lysis technique can significantly affect the resulting metabolite profile.[6][7][8] For example, some studies have shown that "rough" lysis techniques (e.g., mechanical disruption) may yield higher intensities of polar metabolites, while "wet" lysis techniques (e.g., solvent-based) might favor non-polar metabolites.[6] For adherent cells, the detachment method (e.g., scraping vs. trypsinization) can have an even greater impact on the metabolic profile than the lysis method itself.[7][8]

Troubleshooting Guide
ProblemPossible CauseRecommended Solution
Low or Inconsistent this compound Signal Incomplete Cell Lysis: Not all cells are breaking open, leaving the internal standard trapped.Verify Lysis Efficiency: Use microscopy or a protein assay to confirm >95% lysis.[1] Optimize Lysis Method: Increase sonication time/power, use a more stringent lysis buffer, or combine mechanical and chemical methods. For tough cells, consider bead beating.[4]
Metabolite Degradation: this compound may be degrading during sample processing.Maintain Cold Temperatures: Perform all lysis and extraction steps at 4°C or on ice to minimize enzymatic activity.[4] Quench Metabolism Rapidly: Use ice-cold solvents (e.g., 80% methanol) to immediately halt metabolic processes.[9]
High Variability Between Replicates Inconsistent Lysis: Variation in lysis from sample to sample.Standardize Procedures: Ensure uniform treatment for all samples. For sonication, keep the probe at the same depth and apply consistent energy. For vortexing, use the same speed and duration. Automate Pipetting: Use calibrated pipettes and consistent technique to minimize volume errors, especially when adding the internal standard.[10]
Matrix Effects: Components from the cell lysate are suppressing or enhancing the this compound signal in the mass spectrometer.[11]Improve Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering matrix components.[11] Dilute the Sample: Reducing the concentration of matrix components by diluting the final extract can mitigate suppression effects.[11]
No or Very Low Protein in Lysate Ineffective Lysis Buffer: The chosen buffer is not suitable for the cell type.Select Appropriate Buffer: Use a stronger lysis buffer, such as one containing detergents like RIPA for difficult-to-lyse cells or organelles.[4] Check Reagents: Ensure lysis reagents have not expired and were stored correctly.
Data & Methodologies
Comparison of Common Lysis Methods

The choice of lysis method depends on the cell type and downstream application. For metabolomics, the goal is to disrupt the cell membrane effectively while simultaneously preserving the chemical integrity of small molecules.

MethodPrincipleAdvantagesLimitations for this compound Analysis
Solvent Extraction (e.g., 80% Methanol) Cold organic solvents disrupt cell membranes and precipitate proteins, simultaneously quenching metabolism and extracting metabolites.[1]Fast, simple, and effectively quenches enzymatic activity.[9]May not be sufficient for cells with tough walls (e.g., yeast, bacteria) without additional mechanical force.[1]
Sonication High-frequency sound waves create cavitation bubbles that implode, generating shear forces to break cell membranes.[4]Efficient for a wide range of cells and good for small volumes. Helps to shear DNA, reducing viscosity.[1][12]Generates localized heat, which can degrade sensitive metabolites if not performed on ice.[1]
Bead Beating Agitation with small glass or ceramic beads physically grinds cells open.[4]Highly effective for mechanically resistant cells like yeast, fungi, and bacteria.[1]Can generate significant heat, requiring cooling. May be too harsh, potentially degrading metabolites.
Freeze-Thaw Cycles Repeated cycles of freezing (e.g., in liquid nitrogen or at -80°C) and thawing form ice crystals that disrupt cell membranes.[4]A relatively gentle method that avoids harsh chemicals.Often inefficient on its own and may not achieve complete lysis without multiple cycles or combination with other methods.[7][8]
Methods for Verifying Lysis Efficiency
MethodDescriptionProsCons
Microscopy with Trypan Blue A dye exclusion test where intact, viable cells have clear cytoplasm, and non-viable/lysed cells are stained blue.[1]Direct, quantitative, and simple to perform.[1]Can be time-consuming for a large number of samples.
Protein Quantification (BCA/Bradford) Measures the total protein concentration in the soluble fraction of the lysate.[1]High-throughput and provides a quantitative measure of released intracellular content.[1]Indirect method; does not confirm lysis of every single cell.
Nucleic Acid Quantification Measures the amount of DNA/RNA released into the supernatant via UV spectrophotometry (e.g., NanoDrop).[1]Simple and fast. A significant increase in nucleic acid concentration indicates cell disruption.[1]Indirect method. High viscosity from DNA can interfere with subsequent steps.[2]
Experimental Protocols
Protocol 1: Assessing Lysis Efficiency by Microscopy

This protocol provides a method to quantitatively assess the percentage of lysed cells using a microscope and a hemocytometer.[1]

Materials:

  • Cell lysate

  • Phosphate-buffered saline (PBS)

  • Trypan Blue stain (0.4%)

  • Hemocytometer & Microscope

  • Micropipettes

Methodology:

  • Sample Preparation: Following your lysis protocol, take a 10 µL aliquot of your cell suspension (lysate).

  • Staining: Dilute the aliquot 1:1 with 0.4% Trypan Blue stain (e.g., 10 µL of lysate + 10 µL of Trypan Blue). Mix gently.

  • Incubation: Incubate the mixture at room temperature for 1-2 minutes.

  • Loading: Carefully load 10 µL of the stained cell suspension into the chamber of a clean hemocytometer.

  • Counting: Under a microscope, count the number of stained (lysed) and unstained (intact) cells in the grid.

  • Calculation: Calculate the percentage of lysed cells: Lysis Efficiency (%) = (Number of Stained Cells / Total Number of Cells) x 100

Protocol 2: Metabolite Extraction using Cold Solvent

This protocol is suitable for adherent or suspension cells and combines lysis with metabolite extraction.

Materials:

  • Cultured cells (adherent or suspension)

  • Ice-cold 0.9% NaCl solution

  • Ice-cold Extraction Solvent (80% Methanol / 20% Water, LC-MS grade)

  • This compound internal standard

  • Cell scraper (for adherent cells)

  • Centrifuge

Methodology:

  • Preparation: Pre-chill the Extraction Solvent to -80°C and the NaCl solution to 4°C.

  • Spiking: Add a known amount of this compound internal standard to the Extraction Solvent.

  • Cell Washing:

    • Adherent Cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold 0.9% NaCl, ensuring complete removal of the wash solution each time to minimize salt contamination.

    • Suspension Cells: Pellet cells by centrifugation (~500 x g, 5 min, 4°C). Discard the supernatant and wash the pellet twice with ice-cold 0.9% NaCl.[4]

  • Lysis & Extraction: Add the pre-chilled Extraction Solvent (containing this compound) to the cells (1 mL for a 6-well plate well). For adherent cells, use a cell scraper to detach the cells into the solvent. For suspension cells, resuspend the pellet in the solvent.

  • Incubation & Disruption: Incubate the mixture at -20°C for 20 minutes to facilitate protein precipitation. Vortex vigorously for 30 seconds.

  • Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[5]

  • Collection: Carefully transfer the supernatant, which contains the metabolites and this compound, to a new tube for subsequent LC-MS analysis. Avoid disturbing the pellet.

Visualizations

G cluster_workflow General Workflow for this compound Analysis A Cell Culture & Harvesting B Washing with Cold Saline A->B C Cell Lysis & Metabolite Extraction (with this compound Spike-in) B->C D Centrifugation to Pellet Debris C->D E Supernatant Collection D->E F LC-MS/MS Analysis E->F G Data Quantification F->G

Caption: Experimental workflow for this compound analysis.

G cluster_troubleshooting Troubleshooting Low this compound Recovery Start Low / Inconsistent This compound Recovery CheckLysis Is Lysis Efficiency >95%? Start->CheckLysis OptimizeLysis Optimize Lysis Method: - Increase sonication/agitation - Use harsher buffer - Combine methods CheckLysis->OptimizeLysis No CheckOther Investigate Other Causes CheckLysis->CheckOther Yes Degradation Metabolite Degradation? - Keep samples on ice - Use protease inhibitors CheckOther->Degradation Yes Matrix Matrix Effects? - Dilute sample - Improve cleanup (SPE) CheckOther->Matrix Yes Pipetting Pipetting Error? - Verify pipette calibration - Use consistent technique CheckOther->Pipetting Yes

Caption: Troubleshooting logic for low analyte recovery.

References

avoiding contamination with unlabeled leucine in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for metabolic labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to avoiding contamination with unlabeled amino acids, with a specific focus on leucine (B10760876), in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of unlabeled leucine contamination in my cell culture experiments?

The most common source of unlabeled ("light") amino acid contamination, including leucine, is the use of standard Fetal Bovine Serum (FBS) in the culture medium.[1][2] Standard FBS contains endogenous amino acids that compete with the heavy isotope-labeled amino acids you are trying to incorporate, leading to incomplete labeling.[1] Other potential sources include contaminated media components or poor aseptic technique.[3][4]

Q2: How can I prevent contamination from Fetal Bovine Serum (FBS)?

It is essential to use dialyzed Fetal Bovine Serum (dFBS).[1][5] The dialysis process removes small molecules like amino acids while retaining essential growth factors.[5][6] You can purchase pre-dialyzed FBS or dialyze it in-house.

Q3: How many cell doublings are required to achieve complete labeling and minimize the impact of initial unlabeled leucine?

For most cell lines, a minimum of five to six cell doublings is recommended to achieve over 97% incorporation of the heavy amino acid.[1] This number of passages ensures that the pre-existing "light" proteins are sufficiently diluted and replaced by newly synthesized, labeled proteins.[7] For slow-growing cell lines, a longer culture period may be necessary.[1]

Q4: I'm using a leucine-free medium formulation. Can I still have contamination?

Yes. Even with a custom leucine-free medium, contamination can occur.[8][9] Potential sources include:

  • Cross-contamination: Handling other cell lines or media containing leucine in the same biosafety cabinet.[3]

  • Contaminated supplements: Additives other than serum may contain trace amounts of amino acids.[10]

  • Lab environment: Dust and aerosols can be a source of amino acid contamination.[11]

Q5: Can the metabolic conversion of other amino acids lead to the appearance of unlabeled leucine?

While the conversion of arginine to proline is a well-documented issue in SILAC experiments, the metabolic conversion of other amino acids to leucine is not a commonly reported problem that significantly impacts labeling data.[1][12][13] However, it's always good practice to be aware of the specific metabolic pathways of your cell line.[2]

Troubleshooting Guides

Issue 1: Incomplete Labeling with Heavy Leucine Detected by Mass Spectrometry

Symptoms:

  • Mass spectrometry data shows significant peaks for both "light" and "heavy" leucine-containing peptides.

  • The calculated heavy-to-light (H/L) ratios are skewed and lower than expected.[14]

  • Labeling efficiency is calculated to be below 95-97%.[1][14]

Troubleshooting Workflow:

G start Incomplete Labeling Detected check_fbs Is Dialyzed FBS (dFBS) being used? start->check_fbs check_doublings Have cells undergone at least 5-6 doublings? check_fbs->check_doublings Yes solution_fbs Switch to Dialyzed FBS check_fbs->solution_fbs No check_media Is the base medium certified to be leucine-free? check_doublings->check_media Yes solution_doublings Extend culture duration for more doublings check_doublings->solution_doublings No check_technique Review Aseptic Technique check_media->check_technique Yes solution_media Verify media composition or use a custom formulation check_media->solution_media No end Re-evaluate Labeling Efficiency check_technique->end Technique Verified solution_fbs->end solution_doublings->end solution_media->end solution_technique Reinforce aseptic practices and dedicated labware solution_technique->end

Caption: Troubleshooting workflow for incomplete heavy leucine labeling.

Issue 2: High Background of Unlabeled Leucine in Control Samples

Symptoms:

  • Control samples (supposedly "light") show the presence of heavy leucine.

  • This indicates cross-contamination between your experimental arms.

Preventative Measures:

MeasureRationale
Dedicated Labware Use separate sets of pipettes, flasks, and media bottles for "light" and "heavy" cultures.
Staggered Handling Handle "light" and "heavy" cell lines at different times in the biosafety cabinet.[15]
Thorough Cleaning Decontaminate the biosafety cabinet thoroughly between handling different cultures.[4]
Clear Labeling Ensure all flasks, tubes, and media are unambiguously labeled.[3]

Experimental Protocols

Protocol 1: Dialysis of Fetal Bovine Serum (FBS)

This protocol describes the in-house dialysis of FBS to remove small molecules like unlabeled amino acids.

Materials:

  • Fetal Bovine Serum (FBS)

  • Dialysis tubing or cassette with a Molecular Weight Cut-Off (MWCO) of 10 kDa

  • Dialysis buffer: 0.15M NaCl or Phosphate-Buffered Saline (PBS), pH 7.4[6][16]

  • Sterile beakers or containers

  • Stir plate and stir bar

  • Sterile filtration unit (0.22 µm filter)

Methodology:

  • Prepare the dialysis tubing/cassette according to the manufacturer's instructions. This usually involves rinsing with distilled water.

  • Transfer the FBS to the dialysis tubing/cassette.

  • Place the filled tubing/cassette into a beaker containing the dialysis buffer. The buffer volume should be at least 100 times the volume of the FBS.[16]

  • Place the beaker on a stir plate at 4°C and stir gently.

  • Change the dialysis buffer every 8-12 hours for a total of 3-4 changes over 24-48 hours.[16]

  • After the final buffer change, transfer the dialyzed FBS from the tubing/cassette to a sterile container.

  • Sterile-filter the dialyzed FBS using a 0.22 µm filter.

  • Aliquot and store at -20°C.

Protocol 2: Verifying Labeling Efficiency by Mass Spectrometry

This protocol outlines the steps to confirm the incorporation efficiency of heavy leucine.

Methodology:

  • Cell Culture: Grow the cells in the "heavy" SILAC medium containing the labeled leucine for a minimum of five to six passages.[1]

  • Cell Lysis: Harvest a small population of cells (e.g., 1x10^6) and lyse them using a standard lysis buffer (e.g., RIPA buffer).[1]

  • Protein Digestion: Perform a standard in-solution or in-gel tryptic digest of the protein lysate.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.

  • Data Analysis: Search the MS/MS data against a relevant protein database. Manually inspect the spectra of several high-abundance peptides containing leucine to determine the ratio of the heavy to light isotopic envelopes. The heavy peak should account for at least 97% of the total signal for that peptide to be considered complete labeling.[1]

Data Presentation: Expected vs. Observed Labeling Efficiency

ConditionExpected Labeling Efficiency (%)Potential Cause of Deviation
Optimal>97%-
Sub-optimal<95%Insufficient cell doublings, unlabeled leucine in media/serum.[1][14]
ContaminatedVariableCross-contamination, poor aseptic technique.[3]

Signaling Pathways and Logical Relationships

Workflow for Preparing SILAC Media

The following diagram illustrates the critical steps and considerations when preparing media for SILAC experiments to avoid unlabeled amino acid contamination.

G start Start: Prepare SILAC Media base_media Select Leucine-deficient base medium (e.g., DMEM) start->base_media dialyze_fbs Prepare Dialyzed FBS start->dialyze_fbs add_light Add 'Light' Leucine base_media->add_light add_heavy Add 'Heavy' Labeled Leucine base_media->add_heavy add_dbs Add Dialyzed FBS to 'Light' Medium add_light->add_dbs add_dbs_heavy Add Dialyzed FBS to 'Heavy' Medium add_heavy->add_dbs_heavy dialyze_fbs->add_dbs dialyze_fbs->add_dbs_heavy supplements Add other necessary supplements (antibiotics, etc.) add_dbs->supplements supplements_heavy Add other necessary supplements add_dbs_heavy->supplements_heavy filter_light Sterile Filter 'Light' Medium supplements->filter_light filter_heavy Sterile Filter 'Heavy' Medium supplements_heavy->filter_heavy

Caption: Key steps for preparing contamination-free SILAC media.

References

strategies to reduce ratio compression in quantitative proteomics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals address the issue of ratio compression in quantitative proteomics, particularly when using isobaric tags like TMT and iTRAQ.

Frequently Asked Questions (FAQs)

Q1: What is ratio compression in quantitative proteomics?

Ratio compression is an analytical artifact where the measured abundance ratios between samples are underestimated compared to the true biological ratios. For instance, a genuine 10-fold change in protein abundance between two samples might only be measured as a 5- or 6-fold change. This phenomenon is particularly prevalent in multiplexed proteomics using isobaric labeling reagents like TMT or iTRAQ.

Q2: What is the primary cause of ratio compression?

The most significant cause of ratio compression is co-isolation interference . During mass spectrometry analysis, the instrument isolates a target peptide ion for fragmentation (MS2 scan). However, other unrelated peptide ions with a similar mass-to-charge ratio (m/z) can be co-isolated within the same selection window. These contaminating ions are fragmented alongside the target ion, producing their own reporter ions and distorting the quantitative signal, typically skewing the ratio towards 1:1.

Q3: How does ratio compression negatively impact my experimental data?

Ratio compression can have severe consequences for data interpretation:

  • Increased False Negatives: Genuine differences in protein expression may be underestimated to the point that they are no longer statistically significant and are therefore missed.

  • Masking of Significant Changes: The effect is particularly pronounced for low-abundance proteins and when large expression differences exist, potentially masking important biological alterations.

Troubleshooting Guides

This section provides solutions to common problems related to ratio compression.

Problem: My TMT/iTRAQ data shows significant underestimation of expected fold-changes.

This is a classic sign of ratio compression due to co-isolation interference. Several strategies, ranging from instrumental methods to sample preparation and computational approaches, can be employed to mitigate this issue.

Solution 1 (Most Effective): Implement an MS3-based Quantification Method

For users with access to high-end Orbitrap Tribrid instruments (e.g., Fusion Lumos, Eclipse), using a third stage of mass analysis (MS3) is the most robust solution.

Q: How do MS3 methods work to eliminate ratio compression?

A: MS3-based methods add a purification step inside the mass spectrometer. The process separates peptide identification from quantification:

  • MS1 Scan: Precursor ions are surveyed.

  • MS2 Scan: A target precursor is isolated and fragmented (e.g., using CID). This spectrum is used for peptide identification.

  • Fragment Ion Isolation: Instead of quantifying from the contaminated MS2 spectrum, one or more specific, high-intensity fragment ions from the target peptide are selected.

  • MS3 Scan: These selected fragment ions are further fragmented (using HCD), generating a "clean" reporter ion spectrum that is free from the interference of co-isolated precursors. Quantification is performed using these purified reporter ions.

The Synchronous Precursor Selection (SPS)-MS3 method is an advanced form of this technique where multiple MS2 fragment ions are selected simultaneously for the MS3 scan, which significantly increases the reporter ion signal intensity and sensitivity compared to selecting only a single fragment.

Q: Are there any trade-offs when using SPS-MS3?

A: Yes, while SPS-MS3 provides superior quantitative accuracy, there are trade-offs to consider:

  • Reduced Identifications: MS3 methods require longer instrument cycle times, which can lead to a slight reduction in the total number of identified peptides and proteins.

  • Instrument Requirement: This technique requires high-end Orbitrap Tribrid mass spectrometers.

However, the gain in quantitative accuracy and the elimination of ratio distortion often justify these trade-offs, especially when the goal is to detect subtle but significant biological changes.

cluster_ms2 Standard MS2 Workflow (Ratio Compression Prone) cluster_ms3 SPS-MS3 Workflow (Reduces Ratio Compression) MS1_A MS1 Scan Isolation_A Isolate Target + Interfering Ions (e.g., 0.7-1.2 Th) MS1_A->Isolation_A MS2_A HCD Fragmentation (MS2) Isolation_A->MS2_A Quant_A Quantification (Compressed Ratios) MS2_A->Quant_A ID_A Peptide Identification MS2_A->ID_A MS1_B MS1 Scan Isolation_B Isolate Target + Interfering Ions MS1_B->Isolation_B MS2_B CID Fragmentation (MS2) Isolation_B->MS2_B ID_B Peptide Identification MS2_B->ID_B SPS Synchronous Precursor Selection (Select Multiple Target Fragments) MS2_B->SPS MS3_B HCD Fragmentation (MS3) SPS->MS3_B Quant_B Quantification (Accurate Ratios) MS3_B->Quant_B

Caption: Comparison of MS2 and SPS-MS3 workflows for quantitative proteomics.

Solution 2: Optimize Sample Preparation and Separation

If an MS3-capable instrument is not available, significant improvements can be made prior to mass spectrometry analysis.

Q: How can I reduce interference through sample preparation?

A: The key is to reduce the complexity of the sample being analyzed at any given time.

  • Extensive Fractionation: Implementing an additional dimension of peptide separation before LC-MS/MS analysis can substantially reduce co-isolation. High-pH reversed-phase liquid chromatography (HpH-RPLC) is a highly effective and orthogonal method to the low-pH separation used in the final analytical column. By separating the peptide mixture into multiple fractions, fewer peptides will co-elute into the mass spectrometer at the same time.

Q: What instrumental parameters can I adjust?

A: Optimizing data acquisition settings can also help.

  • Narrow the Isolation Window: Reducing the m/z width of the precursor isolation window (e.g., from 2.0 Th to 0.5-0.7 Th) decreases the probability of co-isolating interfering ions. However, this may result in a lower signal for the target ion and slightly fewer peptide identifications.

  • Use FAIMS for Gas-Phase Fractionation: High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) is an interface that separates ions in the gas phase before they enter the mass spectrometer. This technique can effectively filter out interfering ions, reducing co-isolation and improving the quality of quantitative data, even in complex samples.

cluster_separation Separation Strategies Start Ratio Compression Observed Instrument MS3-Capable Instrument (e.g., Orbitrap Tribrid)? Start->Instrument SPS_MS3 Implement SPS-MS3 Method Instrument->SPS_MS3  Yes Fractionation Enhance Sample Separation Instrument->Fractionation No   Result_MS3 Highest Quantitative Accuracy SPS_MS3->Result_MS3 HpH Add High-pH RP Fractionation Fractionation->HpH FAIMS Use FAIMS Interface Fractionation->FAIMS Narrow Narrow Isolation Window Fractionation->Narrow Result_Sep Improved Accuracy HpH->Result_Sep FAIMS->Result_Sep Narrow->Result_Sep

data analysis workflow for troubleshooting L-Leucine-d10 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: L-Leucine-d10 Experiments

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using this compound in their experiments. The focus is on resolving common issues encountered during the data analysis workflow for techniques like metabolic labeling (SILAC) and quantitative proteomics using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why is the signal intensity of my this compound labeled peptides low or inconsistent?

A1: Low or inconsistent signal intensity can stem from several factors in your analytical workflow.[1] Common causes include suboptimal mass spectrometer settings, degradation of the standard, inefficient ionization, or co-eluting components from the sample matrix that suppress the signal.[1] A systematic evaluation of each step, from sample preparation to data acquisition, is crucial to pinpoint the root cause.[1]

Q2: What are "matrix effects," and how do they impact this compound analysis?

A2: Matrix effects refer to the alteration of ionization efficiency by compounds that co-elute with the analyte from the sample matrix (e.g., cell lysates, plasma).[1] These effects can either suppress or enhance the this compound signal, leading to inaccurate quantification.[1][2] For example, the signal intensity of deuterated leucine (B10760876) can vary significantly when analyzed in different biological fluids like plasma or urine at the same concentration.[1]

Q3: My chromatogram shows the this compound labeled peptide eluting slightly earlier than its unlabeled counterpart. Is this normal?

A3: Yes, this is a known phenomenon called the Chromatographic Deuterium (B1214612) Isotope Effect.[3] The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond.[3] This can make the deuterated molecule slightly less hydrophobic, causing it to elute earlier in reversed-phase chromatography.[3] While often minor, this can impact quantification if the separation is significant.

Q4: I am observing unexpected mass shifts in my data that don't correspond to a +10 Da increase. What could be the cause?

A4: In vivo, this compound can be metabolized. For instance, it can undergo transamination in muscle tissue, losing a deuterium atom from the alpha-carbon to form L-Leucine-d9 via its intermediate, α-ketoisocaproate (KIC).[4][5] This conversion can lead to the detection of peptides with a +9 Da mass shift, which is a known metabolic transformation and not necessarily an error.[4][5]

Q5: Can I use this compound for SILAC experiments? What are the key considerations?

A5: Yes, this compound is used for metabolic labeling in SILAC-based quantitative proteomics.[6] Leucine is abundant in proteins, and the +10 Da mass shift is easily detectable.[6] Key considerations include ensuring complete incorporation of the labeled amino acid, which may take several cell divisions, and being aware of potential metabolic conversions (like arginine-to-proline conversion in some cell lines) that can complicate data analysis.[6][7]

Troubleshooting Guides

Guide 1: Poor Peak Shape and Integration Errors

Issue: You are observing peak tailing, fronting, or incorrect baseline integration for your this compound labeled peptides.

Potential Cause Troubleshooting Step Rationale
Column Degradation Reverse-flush the column or replace it with a new one.Blockages at the column inlet frit are a common cause of high pressure and poor peak shape.[8]
Improper Mobile Phase Ensure the mobile phase pH is appropriate for the analyte and column type. Prepare fresh mobile phase.The wrong pH can affect the ionization state of the analyte, leading to poor peak shape.[1]
Sample Overload Dilute the sample (e.g., 10-fold) and reinject.Exceeding the sample capacity of the column can cause asymmetric peaks.[8]
Incorrect Integration Manually review peak integration. Adjust integration parameters to correctly define the baseline, especially for small peaks on the tail of larger ones.Data systems can mistakenly identify the baseline, leading to inaccurate peak area calculation.[9][10]
Guide 2: Inaccurate Quantification and High Variability

Issue: Your quantitative data shows high variability between replicates, or the calculated ratios of heavy to light peptides are inconsistent.

Potential Cause Troubleshooting Step Rationale
Incomplete Labeling (SILAC) Ensure cells have undergone a sufficient number of divisions (typically at least 5) in the 'heavy' medium.Incomplete incorporation of the stable isotope-labeled amino acid is a major source of quantification error in SILAC.[7]
Differential Matrix Effects Improve sample clean-up using methods like solid-phase extraction (SPE). Optimize chromatography to separate the analyte from interfering components.Even with a co-eluting internal standard, matrix effects can sometimes differ between the analyte and the standard, affecting accuracy.[2][3]
Isotopic Cross-Talk Check the isotopic purity of the this compound standard. Inject a high concentration of the standard alone to see if it contributes to the unlabeled analyte's signal.The isotopic distribution of the analyte can contribute to the signal of the deuterated standard, or the standard itself may contain unlabeled impurities.[3]
Sample Preparation Errors Ensure the internal standard is added early in the sample preparation workflow, before extraction or precipitation steps.Adding the standard early helps to correct for variability in sample handling and recovery.[11]

Experimental Protocols

Protocol 1: General Protein Precipitation for LC-MS Analysis

This protocol is a general guideline for precipitating proteins from serum or cell lysate samples prior to LC-MS analysis.

  • Sample Preparation: Thaw biological samples on ice. If using as an internal standard, spike the sample with a known concentration of this compound.

  • Solvent Addition: Add three volumes of ice-cold acetonitrile (B52724) to one volume of the sample (e.g., 300 µL of acetonitrile to 100 µL of serum) in a microcentrifuge tube.[12]

  • Mixing: Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and protein denaturation.[12]

  • Incubation: Incubate the samples at -20°C for 20 minutes to improve protein precipitation.[12]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[12]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the analyte, to a new tube without disturbing the protein pellet.[12]

  • Drying and Reconstitution: The supernatant can be dried down under a stream of nitrogen and reconstituted in a suitable mobile phase for LC-MS injection.

Visualizations

Data Analysis & Troubleshooting Workflow

This diagram outlines a logical workflow for analyzing data from an this compound experiment and troubleshooting common issues.

cluster_0 Data Acquisition & Processing cluster_1 Initial Quality Check cluster_2 Troubleshooting Paths A LC-MS Data Acquisition B Peak Detection & Integration A->B C Quantification (Heavy/Light Ratio) B->C D Assess Peak Shape & Retention Time C->D E Check Mass Accuracy (+10 Da) C->E F Review Quantitative Consistency C->F G Problem Identified? D->G E->G F->G H Poor Peak Shape? G->H Yes K Data OK Proceed to Biological Interpretation G->K No I Incorrect Mass Shift? H->I No L Investigate Chromatography: - Check Column - Check Mobile Phase - Adjust Integration H->L Yes J High Variability? I->J No M Investigate Metabolism: - Check for +9 Da Shift (Leu-d9) - Review Sample History I->M Yes J->K No N Investigate Quantification: - Verify Labeling Efficiency - Assess Matrix Effects - Check Sample Prep J->N Yes

Caption: Troubleshooting workflow for this compound data analysis.

Leucine's Role in mTOR Signaling

Leucine is a key activator of the mTORC1 signaling pathway, which is a central regulator of cell growth and protein synthesis. This makes this compound a valuable tool for studying these processes.

cluster_mTOR mTORC1 Signaling Leucine L-Leucine mTORC1 mTORC1 (Active) Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synth Protein Synthesis S6K1->Protein_Synth fourEBP1->Protein_Synth Cell_Growth Cell Growth Protein_Synth->Cell_Growth

Caption: Simplified diagram of L-Leucine activating the mTORC1 pathway.

References

Validation & Comparative

A Comparative Guide to Validating L-Leucine-d10 LC-MS Method Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of L-Leucine and its isotopic analogue, L-Leucine-d10, is critical for pharmacokinetic, pharmacodynamic, and metabolism studies. Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely adopted technique for this purpose due to its high sensitivity and selectivity. However, ensuring the accuracy of an LC-MS method is paramount for generating reliable and reproducible data.

This guide provides a comprehensive comparison of LC-MS method performance for this compound, supported by experimental data and detailed protocols for accuracy validation. It is designed to assist in the objective assessment of analytical methods and to provide a framework for robust in-house validation.

Performance Comparison of LC-MS Methods for Leucine (B10760876) Analysis

Below is a summary of typical performance characteristics for a validated LC-MS/MS method for Leucine and its isotopologues.

Validation ParameterTypical Performance of LC-MS/MS MethodAlternative Method (GC-MS)
Linearity Range 0.001 - 1 µg/mL1 - 40 µg/mL
Lower Limit of Quantification (LLOQ) 0.001 µg/mL~0.1 µg/mL
Accuracy (% Bias) Within ±15%Generally within ±15-20%
Precision (Intra-day %RSD) ≤ 8.5%<15%
Precision (Inter-day %RSD) ≤ 11.2%<20%
Recovery Matrix effects assessed and compensated forMethod dependent, typically >80%

Data synthesized from multiple sources.[2][3][4]

Experimental Protocol for Accuracy Validation

Accuracy of an analytical method describes the closeness of mean test results obtained by the method to the true value (concentration) of the analyte.[5] The accuracy of an LC-MS method for this compound is determined by replicate analysis of quality control (QC) samples prepared at different concentration levels.

1. Preparation of Stock and Working Solutions:

  • This compound Stock Solution (1 mg/mL): Accurately weigh a certified reference standard of this compound and dissolve it in a suitable solvent (e.g., methanol (B129727) or water) to obtain a stock solution of 1 mg/mL.

  • L-Leucine Stock Solution (1 mg/mL): Prepare a separate stock solution of unlabeled L-Leucine in the same manner.

  • Internal Standard (IS) Working Solution: If this compound is the analyte, a different stable isotope-labeled leucine (e.g., L-Leucine-¹³C₆,¹⁵N) should be used as the internal standard. Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL) in the reconstitution solvent.

2. Preparation of Calibration Standards and Quality Control (QC) Samples:

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the this compound stock solution into a surrogate matrix (e.g., stripped plasma or a buffered solution). The concentration range should cover the expected physiological or experimental concentrations.

  • QC Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These should be prepared from a separate weighing of the reference standard than the calibration standards.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (blank, calibration standard, or QC), add 10 µL of the internal standard working solution.

  • Vortex mix for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[6]

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable column for amino acid separation, such as a C18 or a specialized amino acid analysis column.

  • Mobile Phase: A gradient of aqueous and organic mobile phases, typically containing a small amount of formic acid to improve ionization. For example, Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, a potential transition could be m/z 142.2 → 96.2.[6]

5. Data Analysis and Acceptance Criteria:

  • Calculate the concentration of this compound in the QC samples using the calibration curve.

  • The accuracy is expressed as the percent bias, calculated as: ((Mean Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100.

  • The mean value should be within ±15% of the nominal value for each QC level.[7] For the lower limit of quantification (LLOQ), it should be within ±20%.[7]

Visualizing the Accuracy Validation Workflow

The following diagram illustrates the key steps in the experimental workflow for validating the accuracy of an LC-MS method for this compound.

Accuracy_Validation_Workflow cluster_prep Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis cluster_validation Validation prep_stock Prepare Stock Solutions (this compound & IS) prep_cal_qc Prepare Calibration Standards & QC Samples prep_stock->prep_cal_qc spike_is Spike IS into Samples prep_cal_qc->spike_is protein_precip Protein Precipitation spike_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evap_recon Evaporation & Reconstitution centrifuge->evap_recon lcms_analysis LC-MS/MS Analysis evap_recon->lcms_analysis data_processing Data Processing (Peak Integration) lcms_analysis->data_processing calc_conc Calculate QC Concentrations data_processing->calc_conc calc_accuracy Calculate % Bias (Accuracy) calc_conc->calc_accuracy acceptance Compare to Acceptance Criteria (±15%) calc_accuracy->acceptance

Caption: Experimental workflow for accuracy validation of an this compound LC-MS method.

By following a rigorous validation protocol and comparing results to established performance benchmarks, researchers can ensure the generation of high-quality, reliable data for their studies involving this compound.

References

A Head-to-Head Comparison: L-Leucine-d10 vs. 13C-Leucine as Metabolic Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate stable isotope tracer is a critical decision that profoundly impacts the accuracy and reliability of metabolic studies. L-Leucine, an essential branched-chain amino acid, is a cornerstone for investigating protein synthesis, turnover, and metabolic flux. When labeled with stable isotopes like deuterium (B1214612) (in L-Leucine-d10) or carbon-13 (in 13C-Leucine), it becomes a powerful tool for quantitative analysis via mass spectrometry.

This guide provides an objective, data-driven comparison of this compound and 13C-Leucine to inform the design of robust and precise metabolic labeling experiments.

Key Performance Characteristics: A Quantitative Overview

The choice between deuterium and carbon-13 labeling hinges on several key physicochemical and analytical properties. While both are effective, they are not interchangeable. 13C-labeled standards are often considered ideal for accurate quantification due to their chemical stability and identical physicochemical properties to their unlabeled counterparts.[1] In contrast, deuterated standards can sometimes exhibit isotope instability and altered chromatographic retention times.[1]

FeatureThis compound (Deuterium Labeling)13C-Leucine (Carbon-13 Labeling)Rationale & Significance
Isotope Stability Can be susceptible to exchange or scrambling effects, especially if the deuterium label is in an exchangeable position.[1]Exceptional stability; the 13C isotope remains intact throughout all analytical workflow stages.[1]High stability is crucial for accurate tracing, ensuring the label's position is not compromised during sample preparation and analysis.
Chromatographic Behavior Exhibits altered chromatographic retention, typically eluting earlier than the unlabeled analog in reverse-phase liquid chromatography (LC).[1][2]Co-elutes with the corresponding unlabeled analyte.[1][2]Co-elution is optimal for correcting ion suppression and matrix effects in mass spectrometry, leading to more accurate quantification.[1]
Kinetic Isotope Effect (KIE) Can exhibit a significant KIE, where the C-D bond's higher strength slows reaction rates.[3][4] This can potentially alter metabolic pathways.Minimal KIE, ensuring the labeled molecule behaves almost identically to the unlabeled molecule.[5]A minimal KIE is preferred for tracer studies to avoid introducing metabolic perturbations that could confound results.
Mass Shift (Leucine) +10 Da (for d10)+6 Da (for 13C6)A larger mass shift can be advantageous for resolving labeled and unlabeled peaks in complex spectra.
Cost-Effectiveness Generally more straightforward and less expensive to synthesize compared to 13C-labeled compounds.[1]Production can involve complex and laborious synthesis, often resulting in higher costs.[1][2]Budgetary constraints are a practical consideration in experimental design.
Primary Applications Proteomics (SILAC), metabolomics, protein turnover studies.[6]Quantitative proteomics (SILAC), metabolic flux analysis (MFA), biomolecular NMR.[7][8][9][]13C-Leucine is often preferred for metabolic flux analysis due to the stability of the carbon backbone label.

Experimental Considerations and Methodologies

The most common application for these tracers in proteomics is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). This method enables the relative quantification of proteins between different cell populations.

General Protocol for a SILAC Experiment

This protocol outlines the key steps for a typical 2-plex SILAC experiment comparing two cell states (e.g., control vs. treated).

Objective: To metabolically label the proteomes of two cell populations with "light" (unlabeled) and "heavy" (labeled) leucine (B10760876) for relative quantification by mass spectrometry.

Materials:

  • Cells of interest (auxotrophic for leucine)

  • SILAC-grade DMEM or RPMI 1640 medium, deficient in L-Leucine and L-Lysine/L-Arginine.

  • Dialyzed Fetal Bovine Serum (dFBS) to prevent introduction of unlabeled amino acids.[11]

  • "Light" L-Leucine (unlabeled)

  • "Heavy" L-Leucine (either this compound or 13C6-L-Leucine)

  • Standard cell culture reagents and equipment

  • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Protein digestion enzyme (e.g., Trypsin)

  • C18 solid-phase extraction (SPE) cartridges for desalting

  • LC-MS/MS system (e.g., Orbitrap mass spectrometer)

Procedure:

  • Cell Adaptation:

    • Culture cells for a minimum of five cell doublings in the respective "light" and "heavy" SILAC media.[2][12] This ensures near-complete incorporation (>95%) of the labeled amino acid into the proteome.[6]

    • "Light" Medium: SILAC medium supplemented with normal L-Leucine.

    • "Heavy" Medium: SILAC medium supplemented with either this compound or 13C-Leucine.

    • Monitor cell morphology and doubling time to ensure the heavy amino acid has no toxic effects.[12]

  • Experimental Treatment:

    • Once full incorporation is achieved, apply the experimental condition to one cell population (e.g., treat the "heavy" labeled cells with a drug) while the other population serves as a control ("light" labeled cells).

  • Cell Harvesting and Lysis:

    • Harvest both cell populations.

    • Count the cells from each population and mix them at a 1:1 ratio.

    • Lyse the combined cell pellet using an appropriate lysis buffer.

    • Quantify the total protein concentration of the lysate.

  • Protein Digestion and Sample Preparation:

    • Denature, reduce, and alkylate the proteins in the combined lysate.

    • Digest the proteins into peptides using trypsin.

    • Acidify the peptide mixture to stop the digestion.

    • Desalt the peptide mixture using C18 SPE cartridges.[5]

  • LC-MS/MS Analysis:

    • Analyze the desalted peptide mixture using a high-resolution LC-MS/MS system. The mass spectrometer will detect peptide pairs that are chemically identical but differ in mass due to the isotopic label.

  • Data Analysis:

    • Use proteomics software (e.g., MaxQuant) to identify peptides and proteins.

    • The software will quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs.[5] The ratio of the heavy to light peak intensities reflects the change in protein abundance between the two experimental conditions.

Visualizing the Concepts

Diagrams created using the DOT language provide clear visual representations of key processes and decision-making logic.

cluster_0 Leucine Metabolism Leucine L-Leucine (d10 or ¹³C₆) BCAT Branched-Chain Aminotransferase (BCAT) Leucine->BCAT Transamination Protein Protein Synthesis Leucine->Protein KIC α-Ketoisocaproate (α-KIC) BCAT->KIC BCKDH BCKDH Complex KIC->BCKDH Oxidative Decarboxylation TCA TCA Cycle (Acetyl-CoA) BCKDH->TCA

Caption: Metabolic fate of L-Leucine in the cell.

cluster_workflow SILAC Experimental Workflow A 1. Cell Adaptation (Two populations: 'Light' & 'Heavy' Media) B 2. Experimental Treatment (e.g., Drug on 'Heavy' cells) A->B C 3. Harvest & Mix Cells (1:1 Ratio) B->C D 4. Protein Extraction & Digestion C->D E 5. LC-MS/MS Analysis D->E F 6. Data Analysis (Protein ID & Quantification) E->F cluster_decision Tracer Selection Guide Start What is your primary experimental goal? Quant Quantitative Proteomics (e.g., SILAC) Start->Quant Protein Quant Flux Metabolic Flux Analysis (MFA) Start->Flux Flux Analysis Chrom Is co-elution critical for accuracy? Quant->Chrom Scramble Is avoiding potential metabolic scrambling critical? Flux->Scramble C13_Quant Use ¹³C-Leucine (Recommended) Chrom->C13_Quant Yes d10_Quant Use this compound (Cost-effective alternative) Chrom->d10_Quant No / Budget is primary concern C13_Flux Use ¹³C-Leucine Scramble->C13_Flux Yes

References

Measuring the Flow of Life: A Comparative Guide to L-Leucine-d10 and Puromycin Methods for Protein Synthesis Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of protein synthesis is fundamental to understanding cellular regulation, disease pathogenesis, and the efficacy of therapeutic interventions. This guide provides an objective comparison of two prominent non-radioactive methods for quantifying protein synthesis: the stable isotope labeling approach using L-Leucine-d10 and the antibiotic-based puromycin (B1679871) method.

This document delves into the principles, experimental protocols, and comparative performance of these techniques, supported by available data, to inform the selection of the most appropriate method for specific research needs.

At a Glance: this compound vs. Puromycin

FeatureThis compound MethodPuromycin (SUnSET) Method
Principle Metabolic incorporation of a stable isotope-labeled amino acid into newly synthesized proteins.Incorporation of a tRNA analog (puromycin) into nascent polypeptide chains, leading to their termination and release.
Detection Mass Spectrometry (LC-MS/MS).Western Blot, ELISA, Flow Cytometry, or Immunohistochemistry using an anti-puromycin antibody.
Measurement Rate of incorporation of the labeled amino acid over time, providing a quantitative measure of protein synthesis rate (e.g., fractional synthesis rate).Amount of puromycin incorporated, reflecting the relative rate of global protein synthesis.
Sensitivity High sensitivity to physiological changes in amino acid concentrations.[1]May be less sensitive to subtle physiological changes in nutrient availability.[1] Not reliable in energy-starved cells.[2]
Data Output Quantitative (absolute or relative quantification of protein synthesis rates).Semi-quantitative (relative changes in protein synthesis).
Temporal Resolution Can be used for pulse-chase experiments to measure both synthesis and degradation over longer periods.Typically used for short-term "snapshot" measurements of protein synthesis.
Cost & Complexity Higher initial instrument cost (mass spectrometer). The method itself can be complex.Lower equipment cost (standard lab equipment for Western blotting). The protocol is relatively straightforward.[3][4]

Delving Deeper: Principles and Mechanisms

The this compound Method: Tracing Protein Production

The this compound method is a stable isotope labeling technique that directly measures the rate of new protein synthesis.[5] L-Leucine, an essential amino acid, is a fundamental building block of proteins.[6] In this method, cells or organisms are supplied with a "heavy" version of leucine (B10760876), this compound, where ten hydrogen atoms are replaced by deuterium.[5] This labeled leucine is then incorporated into newly synthesized proteins.

By using mass spectrometry, the amount of "heavy" leucine incorporated into proteins over a specific period can be precisely quantified.[5] This allows for the calculation of the fractional synthesis rate (FSR), a direct measure of the rate at which new proteins are being made.[7]

This compound Method Principle cluster_cell Cell cluster_analysis Analysis This compound This compound Amino_Acid_Pool Intracellular Amino Acid Pool This compound->Amino_Acid_Pool Uptake Ribosome Ribosome Amino_Acid_Pool->Ribosome tRNA charging Protein Newly Synthesized Protein (with this compound) Ribosome->Protein Translation Mass_Spec Mass Spectrometry Protein->Mass_Spec Protein Extraction & Digestion Quantification Quantification of Heavy/Light Peptide Ratio Mass_Spec->Quantification FSR Calculation of Fractional Synthesis Rate Quantification->FSR

This compound incorporation and analysis workflow.
The Puromycin Method (SUnSET): A Snapshot of Translation

The puromycin method, often referred to as SUnSET (SUrface SEnsing of Translation), utilizes the antibiotic puromycin to provide a rapid assessment of global protein synthesis.[3][8] Puromycin is a structural analog of the 3' end of aminoacyl-tRNA and can enter the ribosome's A-site during translation.[9] Once in the A-site, it forms a peptide bond with the growing polypeptide chain.[3] However, due to its stable amide bond, it terminates translation and causes the release of the truncated, puromycylated polypeptide.[9]

The amount of puromycin incorporated into these released peptides is proportional to the overall rate of translation.[8] These puromycylated peptides can then be detected and quantified using a specific anti-puromycin antibody through various standard laboratory techniques like Western blotting.[3][4]

Puromycin (SUnSET) Method Principle cluster_ribosome Ribosome mRNA mRNA Ribosome_P_Site Ribosome_A_Site Termination Peptide bond formation & Translation Termination Ribosome_A_Site->Termination Polypeptide Growing Polypeptide Chain Ribosome_P_Site->Polypeptide Puromycin Puromycin Puromycin->Ribosome_A_Site Enters A-site Puromycylated_Peptide Released Puromycylated Peptide Termination->Puromycylated_Peptide Detection Detection with anti-puromycin antibody Puromycylated_Peptide->Detection

Mechanism of puromycin incorporation and detection.

Experimental Protocols

This compound Pulse Labeling for Protein Synthesis Rate

This protocol provides a general workflow for a "pulse" experiment to measure protein synthesis rate using this compound followed by mass spectrometry analysis.

1. Cell Culture and Labeling:

  • Culture cells in standard "light" medium.

  • To initiate the pulse, replace the light medium with "heavy" medium containing a known concentration of this compound.

  • Incubate cells for a defined period (the "pulse" time). The optimal time will depend on the cell type and expected synthesis rates.

2. Sample Collection and Protein Extraction:

  • At the end of the pulse, wash cells with ice-cold PBS and harvest.

  • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Quantify the protein concentration of the lysate.

3. Protein Digestion:

  • Take a defined amount of protein from each sample.

  • Reduce and alkylate the proteins.

  • Digest the proteins into peptides using trypsin.

4. Mass Spectrometry Analysis:

  • Analyze the peptide mixture using LC-MS/MS.

  • The mass spectrometer will detect both "light" (containing natural leucine) and "heavy" (containing this compound) peptides.

5. Data Analysis:

  • Identify peptides and quantify the peak intensities of the heavy and light isotopic forms for each peptide.

  • The rate of protein synthesis can be calculated from the ratio of heavy to light peptide abundance over the pulse time.[5]

Puromycin (SUnSET) Method by Western Blot

This protocol outlines the general steps for the SUnSET method to assess relative changes in global protein synthesis.[3][4]

1. Cell Culture and Puromycin Treatment:

  • Culture cells under desired experimental conditions.

  • Add puromycin to the culture medium at a final concentration that does not completely inhibit protein synthesis (e.g., 1-10 µg/mL).

  • Incubate for a short period (e.g., 10-30 minutes).[3]

2. Sample Collection and Protein Extraction:

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer with protease and phosphatase inhibitors.[4]

  • Clear the lysate by centrifugation.

  • Determine the protein concentration of the supernatant.

3. Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with an anti-puromycin primary antibody.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

4. Data Analysis:

  • Quantify the band intensity of the puromycin signal for each lane using densitometry software.

  • Normalize the puromycin signal to a loading control (e.g., β-actin or total protein stain) to determine the relative rate of protein synthesis between samples.

Head-to-Head Comparison: Performance and Considerations

Direct comparative studies between this compound and the puromycin method for measuring protein synthesis rates are limited. However, a study comparing a similar stable isotope (L-[ring-2H5]phenylalanine) to the puromycin method in C2C12 myotubes provides valuable insights.[1]

Key Findings from a Comparative Study[1]:

  • Sensitivity to Physiological Changes: The stable isotope method demonstrated a dose-response to amino acid concentrations, detecting incremental increases in protein synthesis with both physiological and supraphysiological amino acid levels. In contrast, the puromycin-derived estimates were not sensitive to physiological amino acid refeeding and only showed a modest increase with supraphysiological concentrations.

  • Reliability Under Stress: The puromycin method has been shown to be unreliable in cells under energetic stress, particularly glucose starvation.[2] This is a critical consideration for studies involving metabolic stress or disease models.

Advantages of the this compound Method:

  • Direct and Quantitative: Provides a direct and quantitative measurement of the rate of protein synthesis.

  • High Sensitivity: Sensitive to subtle physiological changes in protein synthesis rates.[1]

  • Versatility: Can be used in pulse-chase experiments to measure both protein synthesis and degradation, providing a more complete picture of protein turnover.[5]

Disadvantages of the this compound Method:

  • Cost and Accessibility: Requires access to a mass spectrometer, which represents a significant initial investment.

  • Complexity: The experimental and data analysis workflows can be more complex than the puromycin method.

Advantages of the Puromycin (SUnSET) Method:

  • Simplicity and Accessibility: A relatively simple and rapid method that can be performed with standard laboratory equipment.[3][4]

  • Versatility in Detection: Can be adapted for various detection methods, including Western blotting, flow cytometry (FACS), and immunohistochemistry (IHC), allowing for single-cell analysis.[8]

  • Cost-Effective: Generally less expensive to perform on a per-sample basis compared to mass spectrometry-based methods.

Disadvantages of the Puromycin (SUnSET) Method:

  • Semi-Quantitative: Provides a relative measure of protein synthesis, making it less suitable for applications requiring absolute quantification.

  • Potential for Artifacts: As puromycin terminates translation, it can lead to the accumulation of truncated polypeptides, which may have downstream cellular effects.[10]

  • Insensitivity and Unreliability in Certain Contexts: May not be sensitive enough to detect subtle changes in protein synthesis and can be unreliable under conditions of cellular stress like energy starvation.[1][2]

Conclusion: Choosing the Right Tool for the Job

The choice between the this compound and puromycin methods for measuring protein synthesis depends on the specific research question, the required level of quantification, and the available resources.

The This compound method is the preferred choice for studies that require:

  • Precise and quantitative data on protein synthesis rates.

  • High sensitivity to detect subtle physiological changes.

  • The ability to measure both protein synthesis and degradation.

The puromycin (SUnSET) method is a valuable tool for:

  • Rapid, semi-quantitative assessment of global protein synthesis.

  • Screening applications where relative changes are sufficient.

  • Single-cell analysis of protein synthesis using FACS or IHC.

For researchers aiming to understand the nuanced regulation of protein synthesis in response to various stimuli or in disease states, the quantitative power and physiological relevance of the this compound stable isotope labeling method offer a distinct advantage. However, for high-throughput screening or when a qualitative or semi-quantitative "snapshot" of translational activity is needed, the simplicity and accessibility of the puromycin method make it an attractive alternative. As with any technique, a thorough understanding of its principles and limitations is crucial for generating robust and reliable data.

References

L-Leucine-d10 as an Internal Standard for Amino Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of amino acids is critical in a multitude of research areas, from metabolic studies and clinical diagnostics to pharmaceutical development. The gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the use of stable isotope-labeled (SIL) internal standards. Among these, L-Leucine-d10 has emerged as a widely used internal standard. This guide provides an objective comparison of the performance of this compound against other common internal standards, supported by a review of experimental data and detailed methodologies.

The Critical Role of Internal Standards in Quantitative Analysis

Internal standards are essential for reliable bioanalysis as they compensate for the variability inherent in sample preparation and analysis.[1] By adding a known quantity of an internal standard to a sample at the beginning of the workflow, variations in sample extraction, recovery, matrix effects, and instrument response can be normalized.[2] An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible.[3] SIL internal standards, such as deuterated or ¹³C-labeled compounds, are considered the gold standard because their behavior during sample processing and analysis is nearly identical to that of the endogenous analyte.[1]

Performance Comparison of this compound and Alternative Internal Standards

The choice of internal standard can significantly impact the accuracy and precision of amino acid quantification. While this compound is a robust choice, other deuterated and ¹³C-labeled amino acids are also employed. The following tables summarize the performance characteristics of LC-MS/MS methods utilizing different internal standards for amino acid analysis. The data presented is a synthesis of typical performance metrics reported in various studies.

Table 1: Performance Characteristics of Various Internal Standards for Amino Acid Analysis

ParameterThis compoundOther Deuterated Standards (e.g., Leucine-d3)¹³C-Labeled Standards (e.g., ¹³C₆-Leucine)Non-Isotopically Labeled Standards (e.g., Norvaline)
Linearity (r²) >0.99>0.99>0.995>0.98
Accuracy (% Bias) Within ±15%Within ±15%Within ±10%Can be > ±20%
Intra-Assay Precision (%RSD) <10%<10%<5%<15%
Inter-Assay Precision (%RSD) <15%<15%<10%<20%
Recovery Consistent and reproducibleConsistent and reproducibleHighly consistent and reproducibleVariable
Matrix Effect Compensation GoodGoodExcellentPoor to moderate

Data synthesized from multiple sources representing typical performance.

Table 2: Representative Quantitative Performance Data from Validated LC-MS/MS Methods

Internal Standard TypeAnalyteLinearity Range (µg/mL)LLOQ (µg/mL)Intra-Day Precision (%RSD)Inter-Day Precision (%RSD)Accuracy (% Bias)
Deuterated (D-Leucine-d10) D-Leucine0.001 - 10.001≤ 8.5%≤ 11.2%Within ±15%[4]
¹³C-Labeled Mix 20 Amino AcidsAnalyte-dependentAnalyte-dependent<10.1%<10.1%-7.6% to 9.4%[5]
Deuterated Mix 45 Amino Acids1-500 µmol/L1 µmol/L<20%<20%Within nominal ranges[6]

Key Considerations in Choosing an Internal Standard

Deuterated vs. ¹³C-Labeled Standards:

While both deuterated and ¹³C-labeled standards offer excellent performance, ¹³C-labeled standards are often considered superior. This is due to the "isotope effect," where the significant mass difference between deuterium (B1214612) and hydrogen can sometimes lead to a slight chromatographic shift, causing the deuterated standard to elute slightly earlier than the native analyte.[3] This can result in incomplete compensation for matrix effects if the analyte and internal standard do not experience the exact same ionization conditions. ¹³C-labeled standards, with a smaller relative mass difference, co-elute perfectly with the analyte, providing the most accurate correction.[3]

Cost and Availability:

A practical consideration is the cost and availability of the internal standard. Deuterated standards are often more readily available and cost-effective than their ¹³C-labeled counterparts. For many applications, the performance of deuterated standards like this compound is more than adequate to achieve the desired accuracy and precision.

Leucine (B10760876) and the mTOR Signaling Pathway

Leucine plays a crucial role as a signaling molecule, most notably in the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway, a central regulator of cell growth, proliferation, and protein synthesis.[7][8] The accurate measurement of leucine levels is therefore vital for studies investigating these fundamental cellular processes. Leucine sensing occurs at the lysosome and involves the Rag GTPases.[9] In the presence of leucine, a conformational change in the Rag GTPase heterodimer recruits mTORC1 to the lysosomal surface, leading to its activation.[9]

Leucine activation of the mTORC1 signaling pathway.

Experimental Protocols

Achieving accurate and reproducible results relies on well-defined experimental protocols. The following are generalized yet detailed methodologies for the analysis of amino acids using this compound as an internal standard.

Sample Preparation

Effective sample preparation is crucial for removing interfering substances, such as proteins, that can compromise the analysis. Two common methods are protein precipitation and solid-phase extraction (SPE).

1. Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput analysis.

  • Aliquoting: Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume of this compound working solution to each sample.

  • Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) (or methanol) to precipitate the proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

PPT_Workflow Start Plasma Sample Spike Spike with This compound Start->Spike Precipitate Add Acetonitrile (Protein Precipitation) Spike->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Protein Precipitation Workflow.

2. Solid-Phase Extraction (SPE)

SPE provides a cleaner sample extract, which can improve sensitivity and reduce matrix effects.

  • Sample Dilution: Dilute 100 µL of plasma with 400 µL of 0.1% formic acid in water.

  • SPE Cartridge Conditioning: Condition a cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading: Load the diluted plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the amino acids, including this compound, with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the PPT protocol.

LC-MS/MS Analysis

The following are typical parameters for the LC-MS/MS analysis of amino acids.

Table 3: Typical LC-MS/MS Parameters

ParameterSetting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column Chiral column (e.g., CHIRALPAK ZWIX(-)) for enantiomeric separation, or a HILIC column for general amino acid analysis
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient A suitable gradient to resolve the amino acids of interest
Flow Rate 0.4 - 0.6 mL/min
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition for L-Leucine e.g., m/z 132.1 → 86.1
MRM Transition for this compound e.g., m/z 142.2 → 96.2

Conclusion

This compound is a highly accurate and reliable internal standard for the quantification of amino acids by LC-MS/MS. Its performance is comparable to other deuterated standards and provides a cost-effective alternative to ¹³C-labeled internal standards. While ¹³C-labeled standards may offer a slight advantage in minimizing the chromatographic isotope effect, for most applications, this compound delivers the necessary precision and accuracy. The choice of internal standard should be guided by the specific requirements of the assay, including the desired level of accuracy, cost considerations, and the complexity of the sample matrix. By employing a validated method with a suitable internal standard like this compound, researchers can ensure the generation of high-quality, reproducible data in their amino acid analysis.

References

Cross-Validation of L-Leucine-d10 Results: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The use of stable isotope-labeled compounds like L-Leucine-d10 is fundamental in modern biomedical research, facilitating precise metabolic tracing and accurate quantification in complex biological samples.[1] The integrity of experimental results relies on robust and well-validated analytical methodologies. This guide provides an objective comparison of the primary analytical techniques for this compound, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.

The main analytical methods for this compound are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide high sensitivity, making them suitable for quantitative analysis, especially at low concentrations. While generally less sensitive, NMR spectroscopy offers comprehensive structural information and is a valuable tool for understanding the metabolic fate of labeled leucine.[1] The choice of technique depends on the research question, the sample matrix, and the required level of quantitative accuracy and structural detail.[1]

Data Presentation: Performance Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of LC-MS/MS, GC-MS, and NMR for the analysis of L-Leucine and its isotopologues. These values are representative and may vary based on the specific instrumentation, experimental conditions, and sample matrix.[1]

ParameterLC-MS/MSGC-MSNMR Spectroscopy
Principle Chromatographic separation coupled with mass-to-charge ratio detection.[1]Chromatographic separation of volatile derivatives coupled with mass-to-charge ratio detection.[1]Detection of nuclear spin transitions in a magnetic field.[1]
Linearity Range 0.001 - 1 µg/mL[2]Typically in the range of 1 - 40 µg/mL[2]Wide dynamic range, but less sensitive.
Lower Limit of Quantification (LLOQ) 0.001 µg/mL[2]~0.1 µg/mL[2]Higher than MS techniques.
Accuracy (% Recovery) 90-110%[1]85-115%[1]95-105% (with appropriate standards)[1]
Precision (%RSD) < 10%[1]< 15%[1]< 5%[1]
Throughput High[1]Moderate (derivatization can be time-consuming)[1]Low to Moderate[1]
Sample Preparation Protein precipitation, solid-phase extraction (SPE).[1]Derivatization is mandatory.[1]Minimal (filtration, buffering).[1]
Key Advantage High sensitivity and throughput for quantification.[1]Well-established for routine amino acid analysis.[1]Non-destructive, provides structural information.[1]
Key Limitation Matrix effects can be significant.[1]Derivatization can introduce variability.[1]Lower sensitivity compared to MS techniques.[1]

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reproducible and accurate results. The following sections describe the methodologies for a validated LC-MS/MS method and a general protocol for a GC-MS method for amino acid analysis.

This method is highly suitable for the sensitive and specific quantification of this compound in biological matrices like plasma, without the need for derivatization.[1][2]

  • Sample Preparation:

    • To a 100 µL aliquot of human plasma, add 400 µL of methanol (B129727) containing an internal standard (e.g., ¹³C₆,¹⁵N-L-Leucine).[1]

    • Vortex the mixture thoroughly for 1 minute.[1]

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.[1]

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[1]

    • Reconstitute the residue in 100 µL of the initial mobile phase.[1]

  • LC Conditions:

    • Column: A chiral column (e.g., CHIRALPAK ZWIX(-)) is used for the enantiomeric separation of D- and L-Leucine.[1]

    • Mobile Phase A: 0.1% Formic acid in water.[1]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

    • Gradient: A suitable gradient is used to separate L-Leucine from other matrix components.[1]

    • Flow Rate: 0.4 mL/min.[1]

    • Injection Volume: 5 µL.[1]

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, a potential transition could be m/z 142.2 → 96.2.[1]

GC-MS analysis of amino acids requires a derivatization step to increase their volatility.[1]

  • Sample Preparation and Derivatization:

    • Extraction: Perform an initial extraction of amino acids from the sample matrix (e.g., using solid-phase extraction).[1]

    • Derivatization: A common two-step derivatization process involves:

      • Esterification: React the dried extract with 3N HCl in n-butanol at 65°C for 15 minutes to form butyl esters.[1]

      • Acylation: Follow with a reaction with trifluoroacetic anhydride (B1165640) (TFAA) at 150°C for 5 minutes to form N-trifluoroacetyl-O-butyl esters.[3]

  • GC Conditions:

    • Column: A capillary column with a non-polar or intermediate-polarity stationary phase.

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient to ensure the separation of all amino acid derivatives.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Full scan or selected ion monitoring (SIM) to detect characteristic fragments of the derivatized this compound.

Mandatory Visualization

cluster_sample_prep Sample Preparation cluster_gc_prep GC-MS Derivatization Biological_Sample Biological Sample (e.g., Plasma) Internal_Standard Add Internal Standard (e.g., L-Leucine-13C6,15N) Biological_Sample->Internal_Standard NMR NMR Spectroscopy Biological_Sample->NMR Protein_Precipitation Protein Precipitation (e.g., with Methanol) Internal_Standard->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution Supernatant_Transfer->Reconstitution Derivatization Derivatization (Esterification & Acylation) Supernatant_Transfer->Derivatization LC_MS LC-MS/MS Reconstitution->LC_MS GC_MS GC-MS Derivatization->GC_MS

Caption: Comparative workflow for the analysis of this compound by different techniques.

Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E phosphorylates (inactivates) Protein_Synthesis Protein Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth S6K1->Protein_Synthesis promotes eIF4E->Protein_Synthesis inhibits (when active)

Caption: L-Leucine activates the mTOR signaling pathway to promote protein synthesis and cell growth.

References

A Head-to-Head Comparison of SILAC and Dimethyl Labeling for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on quantitative proteomics studies, the choice of labeling strategy is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of two widely used techniques: Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) using L-Leucine-d10 and chemical labeling via reductive dimethylation. This analysis is supported by experimental data to inform the selection of the most appropriate method for specific research needs.

At the forefront of quantitative proteomics, both SILAC and dimethyl labeling offer robust means to compare protein abundance between different cell populations or experimental conditions. SILAC, a metabolic labeling approach, integrates stable isotope-labeled amino acids into proteins in vivo, while dimethyl labeling chemically modifies peptides in vitro. The fundamental difference in their workflows dictates their respective strengths and weaknesses.

Quantitative Performance: A Comparative Analysis

Experimental data from comparative studies reveal nuances in the performance of SILAC and dimethyl labeling. While both methods provide comparable accuracy and quantitative dynamic range, SILAC demonstrates higher reproducibility.[1][2][3] This increased precision is largely attributed to the early-stage mixing of cell populations in the SILAC workflow, which minimizes variability introduced during sample processing.[1][2][3][4]

Conversely, dimethyl labeling can result in a lower number of identified peptides and proteins, with a notable reduction in the recovery of hydrophilic peptides.[1][2] However, its cost-effectiveness and applicability to a broader range of samples, including non-dividing cells and tissues where metabolic labeling is not feasible, make it an attractive alternative.[1][2][5][6]

Performance MetricSILAC with this compoundDimethyl LabelingKey Insights
Reproducibility HigherLowerSILAC's early sample mixing minimizes downstream variability.[1][2][3][4]
Accuracy ComparableComparableBoth methods demonstrate similar accuracy in quantifying protein ratios.[1][2][3]
Dynamic Range ComparableComparableBoth techniques are affected by ratio compression, particularly in unfractionated samples.[1][2]
Peptide/Protein IDs HigherLower (~20-23% reduction)Dimethyl labeling may lead to the loss of some peptide identifications, especially hydrophilic ones.[1][2]
Applicability Dividing cells in cultureWide range of samples (cells, tissues, fluids)SILAC is limited to metabolically active, dividing cells.[1][2]
Cost HigherLowerThe reagents for dimethyl labeling are generally less expensive.[6][7][8]
Workflow Complexity More complex (cell culture)Simpler and faster (chemical reaction)SILAC requires extended cell culture for label incorporation.[9]

Experimental Workflows and Methodologies

The distinct workflows of SILAC and dimethyl labeling are central to their characteristics. Below are detailed protocols for each method, followed by visual representations of the experimental processes.

SILAC with this compound: Experimental Protocol

Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) involves the metabolic incorporation of isotopically labeled amino acids into proteins. Using this compound allows for the differentiation of cell populations based on mass shifts in the resulting peptides.

1. Cell Culture and Labeling:

  • Two populations of cells are cultured in specialized SILAC media.

  • The "light" medium contains the natural, unlabeled L-Leucine.

  • The "heavy" medium is identical but for the substitution of L-Leucine with its heavy isotope counterpart, this compound.[10][11]

  • Cells are cultured for a sufficient number of cell divisions (typically at least 5-6) to ensure near-complete incorporation of the labeled amino acid.[10][12]

2. Cell Lysis and Protein Extraction:

  • After the respective treatments, the "light" and "heavy" cell populations are harvested.

  • The cell pellets are washed with phosphate-buffered saline (PBS).

  • Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein concentration is determined for each lysate using a standard protein assay (e.g., BCA assay).

3. Sample Mixing and Protein Digestion:

  • Equal amounts of protein from the "light" and "heavy" lysates are combined.[13]

  • The protein mixture is then subjected to enzymatic digestion, typically with trypsin, to generate peptides. This can be done in-solution or in-gel.

4. Peptide Desalting and Fractionation:

  • The resulting peptide mixture is desalted using a C18 StageTip or a similar solid-phase extraction method.

  • For complex proteomes, optional fractionation (e.g., by strong cation exchange or high pH reversed-phase chromatography) can be performed to reduce sample complexity.

5. LC-MS/MS Analysis:

  • The desalted and, if necessary, fractionated peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The mass spectrometer detects the mass difference between the "light" and "heavy" peptide pairs.

6. Data Analysis:

  • Specialized software (e.g., MaxQuant) is used to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" peptide pairs.

SILAC_Workflow cluster_light Light Population cluster_heavy Heavy Population light_culture Cell Culture (L-Leucine) light_treatment Experimental Treatment A light_culture->light_treatment light_lysis Cell Lysis light_treatment->light_lysis mix Mix Equal Protein Amounts light_lysis->mix heavy_culture Cell Culture (this compound) heavy_treatment Experimental Treatment B heavy_culture->heavy_treatment heavy_lysis Cell Lysis heavy_treatment->heavy_lysis heavy_lysis->mix digest Protein Digestion (Trypsin) mix->digest desalt Peptide Desalting digest->desalt lcms LC-MS/MS Analysis desalt->lcms data Data Analysis lcms->data

SILAC with this compound Experimental Workflow
Dimethyl Labeling: Experimental Protocol

Dimethyl labeling is a chemical labeling method that introduces stable isotopes to the primary amines (N-terminus and lysine (B10760008) side chains) of peptides.

1. Protein Extraction and Digestion:

  • Proteins are extracted from the different experimental samples (e.g., control and treated).

  • Protein concentration is determined for each sample.

  • Equal amounts of protein from each sample are individually digested into peptides using an enzyme like trypsin.

2. Peptide Desalting:

  • The resulting peptide mixtures are desalted using C18 StageTips or a similar method.

3. Isotopic Labeling:

  • The desalted peptides from each sample are then labeled with either "light" or "heavy" dimethyl labels.[14]

  • Light Labeling: Peptides are incubated with formaldehyde (B43269) (CH₂O) and sodium cyanoborohydride (NaBH₃CN).

  • Heavy Labeling: Peptides are incubated with deuterated formaldehyde (CD₂O) and deuterated sodium cyanoborohydride (NaBD₃CN).[14]

  • The reaction is typically carried out in a specific buffer (e.g., triethylammonium (B8662869) bicarbonate).

4. Sample Mixing:

  • After the labeling reaction is complete and quenched, the "light" and "heavy" labeled peptide samples are mixed together in a 1:1 ratio.[14]

5. Final Desalting and Fractionation:

  • The combined peptide mixture is desalted again to remove any excess labeling reagents.

  • Optional fractionation can be performed at this stage.

6. LC-MS/MS Analysis:

  • The final peptide mixture is analyzed by LC-MS/MS.

7. Data Analysis:

  • Software is used to identify peptides and quantify protein abundance based on the intensity ratios of the "light" and "heavy" labeled peptide pairs.

Dimethyl_Workflow cluster_sample1 Sample A cluster_sample2 Sample B extract1 Protein Extraction digest1 Protein Digestion extract1->digest1 desalt1 Peptide Desalting digest1->desalt1 label1 Light Labeling (CH₂O) desalt1->label1 mix Mix Labeled Peptides label1->mix extract2 Protein Extraction digest2 Protein Digestion extract2->digest2 desalt2 Peptide Desalting digest2->desalt2 label2 Heavy Labeling (CD₂O) desalt2->label2 label2->mix final_desalt Final Desalting mix->final_desalt lcms LC-MS/MS Analysis final_desalt->lcms data Data Analysis lcms->data

Dimethyl Labeling Experimental Workflow

Key Differences and Considerations

The choice between SILAC and dimethyl labeling hinges on the specific requirements of the experiment. The following diagram illustrates the core distinctions and guiding principles for selecting the appropriate method.

Comparison_Diagram cluster_silac SILAC (this compound) cluster_dimethyl Dimethyl Labeling silac_label Metabolic Labeling (in vivo) silac_mix Early Sample Mixing (Protein Level) silac_label->silac_mix silac_app Dividing Cells silac_label->silac_app silac_cost Higher Cost silac_label->silac_cost silac_repro High Reproducibility silac_mix->silac_repro dimethyl_label Chemical Labeling (in vitro) dimethyl_mix Late Sample Mixing (Peptide Level) dimethyl_label->dimethyl_mix dimethyl_app Broad Applicability dimethyl_label->dimethyl_app dimethyl_cost Lower Cost dimethyl_label->dimethyl_cost dimethyl_repro Lower Reproducibility dimethyl_mix->dimethyl_repro choice Method Selection repro_need High Reproducibility Needed? choice->repro_need sample_type Sample Type? choice->sample_type budget Budget? choice->budget repro_need->silac_repro Yes repro_need->dimethyl_repro No sample_type->silac_app Cell Culture sample_type->dimethyl_app Tissues/Fluids budget->silac_cost High budget->dimethyl_cost Low

Decision Factors for SILAC vs. Dimethyl Labeling

Conclusion

Dimethyl labeling offers a versatile, cost-effective, and rapid alternative that is compatible with a wide array of sample types.[6][8] While it may exhibit slightly lower reproducibility and peptide identification rates compared to SILAC, its accessibility and broad applicability make it an invaluable tool in the proteomics arsenal. The ultimate choice of method should be guided by the specific biological question, the nature of the samples, the required level of precision, and budgetary constraints.

References

A Head-to-Head Comparison: Deuterated Water vs. L-Leucine-d10 for Protein Turnover Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of protein turnover, the balance between protein synthesis and degradation, is fundamental to understanding cellular homeostasis, disease pathogenesis, and the mechanism of action of novel therapeutics. Stable isotope labeling coupled with mass spectrometry has become the gold standard for these kinetic studies. Among the various tracers available, deuterated water (D₂O) and isotopically labeled amino acids, such as L-Leucine-d10, are two of the most prominent methods. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific research questions.

At a Glance: Key Differences

FeatureDeuterated Water (D₂O)This compound
Tracer Type Non-specific precursorSpecific essential amino acid
Administration Oral (drinking water)Intravenous infusion
Label Incorporation Labels non-essential amino acids via intermediary metabolismDirectly incorporated into proteins
Study Duration Ideal for long-term studies (days to weeks)Suited for acute, short-term studies (hours)
Precursor Pool Body water enrichment is stable and easily measured from saliva or plasmaPlasma enrichment of the labeled amino acid needs to be monitored and can fluctuate
Invasiveness Minimally invasiveMore invasive, requiring clinical setting for infusions
Cost Generally more cost-effective for long-term studiesCan be more expensive due to the cost of the labeled amino acid and infusion setup
Applications Free-living studies, chronic disease models, whole-body protein turnoverMechanistic studies, acute response to stimuli (e.g., feeding, exercise)

Performance Comparison: A Deeper Dive

The choice between D₂O and this compound hinges on the specific biological question, the desired temporal resolution, and practical considerations.

Deuterated Water (D₂O): The Long-View Lens

Deuterated water offers a unique advantage for measuring protein synthesis rates over extended periods in a free-living environment.[1] Following oral administration, D₂O rapidly equilibrates with the body's total water pool, providing a stable and easily accessible precursor pool for the labeling of non-essential amino acids through transamination reactions.[2][3] This method is particularly powerful for studying the cumulative effects of interventions, such as diet or exercise, on protein turnover in chronic disease models or aging studies.[4]

The fractional synthesis rate (FSR) of proteins is calculated based on the incorporation of deuterium (B1214612) into amino acids, most commonly alanine (B10760859), over time.[5] The slow turnover of the body water pool allows for the measurement of synthesis rates of slowly turning over proteins, which is a significant advantage over acute labeling methods.[4]

Quantitative Insights from D₂O Studies:

ParameterTypical Values/ObservationsCitation
Body Water Enrichment 0.5-2.0% in humans[6]
Plasma Alanine Enrichment Reaches a steady state that reflects body water enrichment[6]
Mixed Muscle Protein FSR ~1.5% per day in healthy adults[7]
Variability Can be influenced by factors like diet and physical activity over the measurement period[7]
This compound: The Acute Snapshot

This compound, a deuterated essential amino acid, is the tracer of choice for measuring rapid changes in protein synthesis.[8] Administered via intravenous infusion, it is directly incorporated into newly synthesized proteins. This method provides a high temporal resolution, making it ideal for studying acute responses to stimuli like nutrient intake or pharmacological interventions.[9]

A key consideration for this method is the determination of the true precursor enrichment, which is the enrichment of aminoacyl-tRNA in the tissue of interest. As this is difficult to measure directly, the enrichment of the labeled amino acid in the plasma is often used as a surrogate. The "d10-to-d9-leucine approach" is a refinement where the infused this compound is converted to d9-leucine intracellularly, providing a precursor pool enrichment that more closely reflects the intracellular environment.[8][9]

Quantitative Insights from a d10-Leucine Study:

A study comparing the d10-to-d9-leucine approach with the traditional 13C6-phenylalanine infusion method to measure muscle protein synthesis in humans yielded the following key findings:

Parameterd9-Leucine13C6-PhenylalanineCitation
Blood-to-Muscle Fluid Enrichment Ratio (Basal) 1.5 ± 0.12.5 ± 0.1[8]
Blood-to-Muscle Fluid Enrichment Ratio (During Amino Acid Infusion) 1.1 ± 0.11.2 ± 0.1[8]
Muscle Protein FSR (Basal, %/h) ~0.04~0.03[8]
Muscle Protein FSR (During Amino Acid Infusion, %/h) ~0.08~0.05[8]

These data highlight that the d9-leucine method provides a precursor enrichment that is closer to the true intracellular enrichment, potentially yielding more accurate measurements of muscle protein synthesis.[8]

Experimental Protocols

Deuterated Water (D₂O) Labeling for Measuring Muscle Protein Synthesis in Humans

This protocol provides a general framework for a long-term D₂O labeling study in humans.

1. Subject Recruitment and Baseline Measurements:

  • Recruit subjects based on the study's inclusion and exclusion criteria.

  • Obtain baseline measurements, including body weight and body composition.

  • Collect baseline biological samples (blood, saliva, and a muscle biopsy) to determine natural isotopic abundance.

2. D₂O Administration:

  • Loading Phase: Administer a loading dose of 70% D₂O to rapidly enrich the body water pool. A common approach is to provide subjects with 3-4 mL of 70% D₂O per kg of body water, divided into 3-4 doses over the first day.[3]

  • Maintenance Phase: To maintain a stable body water enrichment, provide subjects with a daily maintenance dose of D₂O (e.g., 50 mL of 70% D₂O).[3]

3. Sample Collection:

  • Collect saliva or blood samples periodically throughout the study (e.g., daily for the first week, then weekly) to monitor body water enrichment.

  • At the end of the study period (e.g., 2-4 weeks), collect a final blood sample and a second muscle biopsy from the same muscle as the baseline biopsy.

4. Sample Processing and Analysis:

  • Body Water Enrichment: Determine D₂O enrichment in saliva or plasma using isotope ratio mass spectrometry (IRMS) or off-axis integrated cavity output spectroscopy (OA-ICOS).

  • Muscle Protein Hydrolysis: Hydrolyze the muscle tissue samples to release individual amino acids.

  • Amino Acid Derivatization and Analysis: Derivatize the amino acids (e.g., as N-acetyl-n-propyl esters) and measure the deuterium enrichment of alanine using gas chromatography-pyrolysis-isotope ratio mass spectrometry (GC-P-IRMS).

5. Calculation of Fractional Synthesis Rate (FSR):

  • The FSR of muscle protein is calculated using the following formula: FSR (%/day) = (Ep(t) / (Eprecursor × t)) × 100 Where:

    • Ep(t) is the enrichment of deuterium in protein-bound alanine at time t.

    • Eprecursor is the average enrichment of the precursor (body water).

    • t is the duration of the labeling period in days.

This compound Infusion for Measuring Muscle Protein Synthesis in Humans

This protocol outlines a typical primed, constant infusion of this compound.

1. Subject Preparation:

  • Subjects should fast overnight.

  • Insert catheters into a forearm vein for tracer infusion and into a contralateral hand vein, which is heated, for arterialized venous blood sampling.

2. Tracer Infusion:

  • Priming Dose: Administer a priming bolus of this compound to rapidly achieve isotopic steady state.

  • Constant Infusion: Immediately following the priming dose, start a continuous intravenous infusion of this compound. A typical infusion rate is 0.15 µmol/kg/min.[10]

3. Sample Collection:

  • Collect arterialized venous blood samples at regular intervals (e.g., every 15-30 minutes) throughout the infusion period to determine plasma this compound enrichment.

  • Obtain muscle biopsies at the beginning and end of the infusion period (e.g., at 0 and 4 hours).

4. Sample Processing and Analysis:

  • Plasma Enrichment: Deproteinize plasma samples and determine the enrichment of this compound and its transaminated product, d9-leucine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

  • Muscle Tissue Analysis:

    • Homogenize the muscle tissue and separate the intracellular fluid and protein-bound fractions.

    • Determine the enrichment of d9-leucine in the intracellular fluid (as the precursor pool) and in the hydrolyzed protein-bound fraction using LC-MS/MS.

5. Calculation of Fractional Synthesis Rate (FSR):

  • The FSR of muscle protein is calculated using the precursor-product equation: FSR (%/h) = (ΔEprotein / Eprecursor) / t × 100 Where:

    • ΔEprotein is the change in enrichment of d9-leucine in muscle protein between the two biopsies.

    • Eprecursor is the average enrichment of d9-leucine in the plasma or intracellular fluid over the infusion period.

    • t is the duration of the infusion in hours.

Visualizing the Processes

To better understand the experimental and biological processes involved, the following diagrams were generated using Graphviz.

Experimental Workflows

experimental_workflows cluster_d2o Deuterated Water (D₂O) Workflow cluster_leucine This compound Workflow d2o_start Oral Administration of D₂O d2o_equilibrate Equilibration with Body Water d2o_start->d2o_equilibrate d2o_label Labeling of Non-Essential Amino Acids d2o_equilibrate->d2o_label d2o_incorporate Incorporation into Newly Synthesized Proteins d2o_label->d2o_incorporate d2o_sample Sample Collection (Saliva/Blood, Tissue) d2o_incorporate->d2o_sample d2o_ms Mass Spectrometry (IRMS or LC-MS) d2o_sample->d2o_ms d2o_calc FSR Calculation d2o_ms->d2o_calc leu_start Intravenous Infusion of this compound leu_transport Transport into Cells leu_start->leu_transport leu_convert Intracellular Conversion to d9-Leucine (Precursor) leu_transport->leu_convert leu_incorporate Direct Incorporation into Newly Synthesized Proteins leu_convert->leu_incorporate leu_sample Sample Collection (Blood, Tissue) leu_incorporate->leu_sample leu_ms Mass Spectrometry (LC-MS/MS) leu_sample->leu_ms leu_calc FSR Calculation leu_ms->leu_calc

Caption: Experimental workflows for D₂O and this compound protein turnover studies.

Signaling Pathways in Protein Turnover

Protein turnover is a tightly regulated process involving intricate signaling pathways. The mTOR pathway is a central regulator of protein synthesis, while the Ubiquitin-Proteasome System and Autophagy are the two major pathways for protein degradation.

protein_turnover_pathways cluster_synthesis Protein Synthesis cluster_degradation Protein Degradation mTOR mTOR Pathway synthesis Protein Synthesis mTOR->synthesis promotes ups Ubiquitin-Proteasome System (UPS) mTOR->ups inhibits autophagy Autophagy mTOR->autophagy inhibits degradation Protein Degradation protein Cellular Proteins synthesis->protein builds up growth_factors Growth Factors, Nutrients (e.g., Leucine) growth_factors->mTOR activate ups->degradation autophagy->degradation degradation->protein breaks down

References

Assessing the Kinetic Isotope Effect of L-Leucine-d10: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic isotope effect (KIE) is crucial for accurately interpreting data from metabolic studies and for designing new therapeutic agents. This guide provides a comprehensive comparison of L-Leucine-d10, a deuterated variant of the essential amino acid L-leucine, with other metabolic tracers. We will delve into the theoretical basis of the KIE for this compound, present available experimental data for its stereoisomer, and provide detailed protocols for its assessment.

The replacement of hydrogen with its heavier isotope, deuterium (B1214612), in this compound, results in a molecule with nearly identical chemical properties but a greater mass. This mass difference can lead to a change in the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. A KIE value greater than 1 indicates that the reaction is slower with the heavier isotope, which often signifies that the cleavage of a carbon-hydrogen (or carbon-deuterium) bond is a rate-limiting step in the reaction mechanism. While specific experimental data on the kinetic isotope effect of this compound is not extensively available in public literature, we can infer its potential effects by examining its metabolic pathways and comparing it with its D-isomer.

Performance Comparison: this compound and Alternatives

Direct quantitative data on the KIE of this compound is limited. However, data for its D-isomer, D-Leucine-d10, and other deuterated amino acids provide valuable insights into the expected performance of this compound in metabolic studies.

TracerIsotopic PurityCommon ApplicationsReported Kinetic Isotope Effect (KIE) & Considerations
This compound >98%Proteomics (SILAC), Metabolomics, Protein Turnover Studies.[1]Specific KIE data is not readily available. However, a KIE is expected in metabolic steps involving C-H bond cleavage, such as the oxidative decarboxylation of its metabolite, α-ketoisocaproate (α-KIC).
D-Leucine-d10 >98%Probing enzyme mechanisms, Tracer in metabolic studies.[1]A significant primary deuterium KIE of 5.1 has been reported for the flavin reduction rate with D-amino acid oxidase, indicating that C-H bond cleavage at the α-carbon is a key rate-limiting step.[2]
L-Leucine-d3 >98%Proteomics (SILAC).[1]Complete incorporation is typically achieved after five cell doublings with no adverse effects on cell morphology or growth rate.[1] KIE is expected to be smaller than this compound due to fewer deuterium substitutions.
Other Deuterated Amino Acids (e.g., DL-Methionine-d4, Arginine-d7, Lysine-d8) >98%Proteomics (SILAC), Metabolic Tracing.[3]The KIE will vary depending on the specific metabolic pathway and the position of the deuterium labels. Generally used to create a "heavy" state for relative quantification in proteomics.[3]

Metabolic Pathways and Potential for Kinetic Isotope Effects

L-Leucine is an essential branched-chain amino acid that plays a critical role in protein synthesis and other metabolic functions.[4] Its metabolism primarily occurs in muscle, adipose tissue, and the liver.[5] The initial and key steps in L-leucine catabolism are where a kinetic isotope effect for this compound is most likely to be observed.

The metabolic journey of L-leucine begins with its transamination to α-ketoisocaproate (α-KIC) by the enzyme branched-chain amino acid aminotransferase (BCAT).[6][7] This step is a reversible reaction and typically does not involve the cleavage of a C-H bond, so a primary KIE is not expected here.

However, the subsequent step, the oxidative decarboxylation of α-KIC to isovaleryl-CoA by the mitochondrial enzyme branched-chain α-ketoacid dehydrogenase (BCKDH), is an irreversible reaction that involves the cleavage of a C-H bond.[8] It is in this step that a significant primary kinetic isotope effect would be anticipated with this compound, as the deuterium atoms on the carbon backbone would slow down the rate of this reaction.

L_Leucine_Metabolism Metabolic Pathway of L-Leucine cluster_enzymes Enzymatic Conversions L_Leucine_d10 This compound alpha_KIC α-Ketoisocaproate-d9 (α-KIC-d9) L_Leucine_d10->alpha_KIC Transamination BCAT Branched-chain amino acid aminotransferase (BCAT) Isovaleryl_CoA Isovaleryl-CoA-d9 alpha_KIC->Isovaleryl_CoA Oxidative Decarboxylation BCKDH Branched-chain α-ketoacid dehydrogenase (BCKDH) (Potential KIE) Acetyl_CoA Acetyl-CoA Isovaleryl_CoA->Acetyl_CoA Acetoacetate Acetoacetate Isovaleryl_CoA->Acetoacetate

L-Leucine Metabolic Pathway

In contrast, the metabolism of D-Leucine is primarily initiated by the enzyme D-amino acid oxidase (DAO), which catalyzes its oxidative deamination to α-KIC.[6][9] This direct oxidation involves the cleavage of the Cα-H bond and is the step where a significant KIE is observed for D-Leucine-d10.[2]

D_Leucine_Metabolism Metabolic Pathway of D-Leucine cluster_enzymes Enzymatic Conversions D_Leucine_d10 D-Leucine-d10 alpha_KIC α-Ketoisocaproate-d9 (α-KIC-d9) D_Leucine_d10->alpha_KIC Oxidative Deamination DAO D-amino acid oxidase (DAO) (Observed KIE) L_Leucine L-Leucine-d9 alpha_KIC->L_Leucine Transamination Transaminase Transaminase

D-Leucine Metabolic Pathway

Experimental Protocols

To experimentally determine the kinetic isotope effect of this compound, a competitive experiment is the most precise method. This involves reacting a mixture of L-Leucine and this compound with the enzyme of interest and measuring the change in the isotopic ratio of the remaining substrate or the product over time.

Protocol 1: KIE Measurement using Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the KIE for an enzymatic reaction involving L-Leucine by measuring the isotopic ratio of the substrate over the course of the reaction.

Materials:

  • Enzyme of interest (e.g., purified BCKDH complex)

  • L-Leucine

  • This compound

  • Reaction buffer (specific to the enzyme)

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • LC-MS system

Procedure:

  • Prepare Substrate Mixture: Prepare a stock solution containing a known ratio of L-Leucine and this compound (e.g., a 1:1 molar ratio).

  • Initiate Reaction: Initiate the enzymatic reaction by adding the enzyme to the substrate mixture at a controlled temperature.

  • Time-course Sampling: At various time points, withdraw aliquots of the reaction mixture.

  • Quench Reaction: Immediately quench the reaction in the aliquots by adding the quenching solution.

  • Sample Analysis: Analyze the samples using LC-MS to separate and quantify the remaining L-Leucine and this compound.

  • Data Analysis: Determine the isotopic ratio (L-Leucine / this compound) of the unreacted substrate at each time point. The KIE can be calculated from the change in this ratio as a function of the fraction of the reaction.

KIE_Measurement_Workflow Workflow for KIE Measurement Start Prepare 1:1 Mixture of L-Leucine & this compound Initiate Initiate Enzymatic Reaction Start->Initiate Sample Collect Aliquots at Different Time Points Initiate->Sample Quench Quench Reaction Sample->Quench Analyze LC-MS Analysis Quench->Analyze Calculate Calculate Isotopic Ratio and Determine KIE Analyze->Calculate

KIE Measurement Workflow

Conclusion

While direct experimental data for the kinetic isotope effect of this compound is not abundant, theoretical considerations of its metabolic pathway strongly suggest that a KIE would be observed, particularly in the oxidative decarboxylation of α-KIC by the BCKDH enzyme. This is in contrast to its D-isomer, where a significant KIE is well-documented in the initial oxidative deamination step catalyzed by D-amino acid oxidase.

For researchers using this compound as a tracer in metabolic studies, it is important to be aware of the potential for a KIE to influence the kinetic parameters being measured. The provided experimental protocols offer a framework for determining the KIE in specific enzymatic systems. A thorough understanding of the KIE of this compound will ultimately lead to more accurate and reliable data in proteomics, metabolomics, and drug development research.

References

Navigating the Labyrinth of L-Leucine-d10 Data: A Comparative Guide to Analysis Software

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging the power of stable isotope labeling with L-Leucine-d10, the journey from raw data to meaningful biological insights is paved with sophisticated software. This guide provides an objective comparison of leading software solutions for analyzing and validating this compound data, complete with experimental context and visual workflows to inform your selection process.

The use of this compound, a deuterated stable isotope of the essential amino acid leucine, is a powerful technique in metabolomics and proteomics for tracing metabolic pathways and quantifying protein turnover.[1][2] The complexity of the data generated from mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy necessitates specialized software for accurate analysis.[2] This guide categorizes and compares software for two primary applications of this compound data: Metabolic Flux Analysis (MFA) and Proteomics Analysis.

Metabolic Flux Analysis (MFA) Software

MFA software is designed to quantify the rates (fluxes) of metabolic reactions within a biological system using data from stable isotope labeling experiments.[3][4] These tools typically involve creating metabolic network models, simulating isotope labeling patterns, and fitting these models to experimental data to estimate fluxes.[3]

A typical experimental workflow for an MFA study using this compound involves several key stages, from cell culture and labeling to data acquisition and analysis.

Experimental Workflow for this compound Metabolic Flux Analysis cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell Culture Cell Culture Labeling This compound Labeling Cell Culture->Labeling Sample Quenching & Extraction Sample Quenching & Extraction Labeling->Sample Quenching & Extraction MS Analysis LC-MS/MS or GC-MS Analysis Sample Quenching & Extraction->MS Analysis Data Processing Data Processing MS Analysis->Data Processing MFA Software Metabolic Flux Analysis Software Data Processing->MFA Software Flux Estimation Flux Map Generation MFA Software->Flux Estimation

A typical experimental workflow for this compound data analysis.

Comparison of Key MFA Software

FeatureMETRANAgilent VistaFlux13CFLUX2INCAOpenFLUX
Core Algorithm Elementary Metabolite Units (EMU)[3][5]Not SpecifiedEMU, Cumomer[3]EMU, Cumomer[3]EMU[3]
Platform MATLAB[3]StandaloneC++, with Java and Python add-ons (Linux/Unix)[3]MATLAB[3][6]MATLAB[3]
User Interface Not SpecifiedGraphical User Interface[7]Command-line, graphical interface via Omix[3]Graphical User Interface[3]Graphical User Interface[3]
Analysis Types Steady-state[3]Qualitative flux analysis[7]Steady-state, Isotopically non-stationary[3]Steady-state, Isotopically non-stationary[3][6]Steady-state, Parallel Labeling Experiments (OpenFLUX2)[3]
Key Features Tracer experiment design and statistical analysis.[5]Pathway visualization, t-test and ANOVA statistics.[7]High-performance computing support, FluxML format for model exchange.[3]Integrated modeling of NMR and MS data, dynamic modeling.[3]Open source and extensible.

Proteomics Software for Protein Turnover Analysis

A primary application of this compound is in pulse-chase or stable isotope labeling by amino acids in cell culture (SILAC) experiments to measure protein synthesis and degradation rates.[1] Proteomics software is essential for processing the raw mass spectrometry data from these experiments to identify peptides, quantify the incorporation of this compound, and calculate protein turnover rates.[1]

The mTOR signaling pathway is a crucial regulator of protein synthesis and is activated by leucine.[8][9] Understanding this pathway is often a key aspect of studies using this compound.

mTOR Signaling Pathway Leucine Leucine mTORC1 mTORC1 (mechanistic Target of Rapamycin Complex 1) Leucine->mTORC1 activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 inhibits S6K1 S6K1 mTORC1->S6K1 activates eIF4E eIF4E 4E-BP1->eIF4E inhibits Translation Initiation Translation Initiation eIF4E->Translation Initiation rpS6 rpS6 S6K1->rpS6 activates rpS6->Translation Initiation

L-Leucine activation of the mTOR signaling pathway.

Comparison of Key Proteomics Software

FeatureMaxQuantSkylineProteome DiscovererAgilent MassHunter
Primary Application Quantitative proteomics[10]Targeted proteomics, DIA[10]General proteomics data analysisQuantitative and qualitative data analysis[11]
Developer Max Planck Institute[10]University of Washington[10]Thermo Fisher ScientificAgilent Technologies[11]
Cost Free[10]Free, open-source[10]CommercialCommercial
Key Features for this compound Analysis Supports SILAC, label-free quantification (MaxLFQ).[10]Quantifies heavy and light peptide pairs, excellent visualization tools.[1][10]Customizable workflows for PTM analysis and quantitation.Automated data processing, customizable results criteria.[11]
Instrument Compatibility Thermo, Bruker, SCIEX, Agilent[10]Agilent, Bruker, SCIEX, Thermo, WatersThermo Fisher ScientificAgilent

Experimental Protocols: A Snapshot

Sample Preparation for Proteomics Analysis of this compound Labeled Cells
  • Cell Lysis: Cells cultured with this compound are harvested and lysed in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysate is determined using a standard assay (e.g., BCA).

  • Protein Digestion: Proteins are typically reduced, alkylated, and then digested into peptides using an enzyme like trypsin.

  • Peptide Cleanup: The resulting peptide mixture is desalted and cleaned up using a technique like solid-phase extraction (e.g., C18 spin columns).

  • LC-MS/MS Analysis: The cleaned peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry. A data-dependent acquisition (DDA) method is often employed to acquire MS1 scans followed by MS/MS scans of the most abundant precursor ions.[1]

Data Analysis Logic

The analysis of mass spectrometry data from this compound experiments follows a structured workflow to determine protein turnover rates.

Logical Data Analysis Workflow Raw MS Data Raw MS Data Peptide ID Peptide Identification (Database Search) Raw MS Data->Peptide ID Quantification Quantification of Heavy/Light Peptides Peptide ID->Quantification Ratio Calculation Heavy/Light (H/L) Ratio Calculation Quantification->Ratio Calculation Turnover Rate Protein Turnover Rate Calculation Ratio Calculation->Turnover Rate

Logical workflow for mass spectrometry data analysis in turnover studies.

Conclusion

The choice of software for analyzing this compound data is contingent on the specific research question. For elucidating metabolic pathway dynamics and quantifying fluxes, MFA software such as INCA or METRAN offers powerful modeling capabilities. For studies focused on protein synthesis and degradation, proteomics platforms like MaxQuant and Skyline provide robust tools for quantifying isotope incorporation and calculating turnover rates. Researchers should consider factors such as the type of data generated, the desired level of quantitative detail, user-friendliness, and compatibility with their existing instrumentation when selecting the most appropriate software for their needs.

References

A Researcher's Guide to Metabolic Flux Analysis Software: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

Metabolic Flux Analysis (MFA) has become an indispensable tool in systems biology, metabolic engineering, and drug development for quantitatively understanding the intricate network of metabolic reactions within a cell. The accuracy and efficiency of these analyses are heavily reliant on the computational software used for data interpretation and flux estimation. This guide provides an objective comparison of prominent software alternatives for both 13C-Metabolic Flux Analysis (13C-MFA) and Flux Balance Analysis (FBA), complete with available performance data and detailed experimental methodologies to aid researchers in selecting the most suitable tool for their needs.

Understanding the Landscape: 13C-MFA vs. FBA Software

Metabolic flux analysis software can be broadly categorized into two main types based on their underlying methodology:

  • 13C-Metabolic Flux Analysis (13C-MFA): This experimental approach involves introducing 13C-labeled substrates to cells and tracking the incorporation of the isotope into various intracellular metabolites. By analyzing the resulting labeling patterns, typically with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can infer the rates of metabolic reactions. 13C-MFA software is essential for processing this complex data to estimate flux distribution.

  • Flux Balance Analysis (FBA): FBA is a computational method that analyzes the flow of metabolites through a metabolic network at a steady state. It does not typically require isotopic labeling data but instead relies on a stoichiometric model of the organism's metabolism and a defined objective function (e.g., maximization of biomass production) to predict flux distributions. FBA is particularly useful for analyzing large, genome-scale models.

Comparative Analysis of 13C-MFA Software

Key Features of Prominent 13C-MFA Software
FeatureINCA (Isotopomer Network Compartmental Analysis)13CFLUX2OpenFLUX2METRANFiatFlux
Primary Platform MATLAB[1]C++ (with Java and Python add-ons)[2]MATLAB[1]MATLAB[1]MATLAB[1]
User Interface Graphical User Interface (GUI) & Command Line[1]Command Line[3]Command LineGUI & Command LineGUI & Command Line
License Free for Academic Use[4]Demo version and binaries available[5]Open SourceAcademic Research and Educational License ($0)[6]Open Source
Analysis Type Stationary & Non-stationary (INST-MFA)[7]Stationary[3]Stationary, with support for parallel labeling experiments[1][8]Stationary[1]Flux ratio analysis and 13C-constrained flux balancing[1]
Supported Data MS, NMR, multiple simultaneous experiments[9][10]MS, NMR[2]MS, NMRMS, NMRGC-MS[1]
Key Strengths Widely used, considered a "gold standard" for INST-MFA, user-friendly GUI.[10]High performance for large-scale models, supports multicore CPUs and compute clusters.[2]Open-source and user-friendly for model creation from spreadsheets.[1]Based on the Elementary Metabolite Units (EMU) framework for efficient modeling.[6]Intuitive tool for non-experts, focuses on flux ratio analysis.[1]
Notable Features Can export models to FluxML and OpenFLUX formats.[9]Uses the standardized XML-based FluxML file format.[2]Enhanced for parallel labeling experiments.[1]Includes tools for tracer experiment design and statistical analysis.[6]Preconfigured for common experiments using [1-13C] and [U-13C]glucose.
Quantitative Performance Comparison

Objective performance benchmarks across all 13C-MFA software are limited. However, some studies offer valuable insights into the computational efficiency of these tools. It is crucial to note that performance is highly dependent on the specific dataset, model complexity, and hardware used.[1]

SoftwareModel ContextTaskReported Performance
INCA E. coli model (92 fluxes, 66 metabolites)Flux Estimation~10 minutes[7][9]
95% Confidence Interval Calculation~1 hour per parameter[7][9]
13CFLUX2 E. coli model (197 metabolites, 292 reactions)Cumomer-based Simulation10.8 ms[2][5]
EMU-based Simulation2.73 ms[2][5]
General PerformanceComparison to predecessor (13CFLUX)100 - 10,000 times faster[2][5]
CeCaFLUX (Web Server) E. coli model (92 reactions, 67 metabolites)Flux Identification (vs. INCA)~5 minutes (CeCaFLUX) vs. ~10 minutes (INCA)[1]
Confidence Interval Calculation (vs. INCA)~5 minutes (CeCaFLUX) vs. ~1 hour (INCA)[1]

Comparative Analysis of FBA Software

FBA and other constraint-based modeling approaches are foundational for genome-scale metabolic analysis. The Python ecosystem, in particular, has seen the development of powerful and flexible tools.

Key Features of Prominent FBA Software
FeatureCOBRApyCellNetAnalyzer (CNApy)
Primary Platform Python[11]Python (with optional MATLAB/Octave bridge)[12]
User Interface Command Line (API)[11]Graphical User Interface (GUI)[12]
License Open Source (BSD-2-Clause)Open Source (Apache 2.0)[12]
Core Functionality Flux Balance Analysis (FBA), Flux Variability Analysis (FVA), Parsimonious FBA (pFBA), Gene/Reaction Deletions.[11][13]FBA, FVA, Elementary Flux Modes (EFM) analysis, Computational Strain Design.[12]
Key Strengths Object-oriented framework, strong integration with the scientific Python ecosystem, parallel processing support.State-of-the-art GUI for intuitive, interactive network map-based analysis and editing.[12]
Notable Features Can interface with the MATLAB-based COBRA Toolbox.Internally uses COBRApy for model representation and standard FBA/FVA, allowing access to its functionalities.[12]

While direct performance benchmarks are not abundant, COBRApy is noted for its capability to handle large models exceeding 2000 metabolic reactions.[11] CNApy, while providing a user-friendly GUI, leverages the computational power of COBRApy for many of its core analyses and can connect to the original MATLAB-based CellNetAnalyzer for more advanced computations.[12]

Visualizing the Metabolic Flux Analysis Process

To better understand the methodologies, the following diagrams illustrate the general experimental and computational workflows.

G cluster_exp Experimental Phase cluster_comp Computational Phase exp_design 1. Experimental Design (Model, Tracer Selection) cell_culture 2. Cell Cultivation with 13C-Tracer exp_design->cell_culture sampling 3. Metabolite Quenching & Extraction cell_culture->sampling analysis 4. GC-MS/LC-MS/NMR Analysis sampling->analysis data_proc 5. Data Processing (MID Correction) analysis->data_proc flux_est 6. Flux Estimation (Software-based) data_proc->flux_est stat_val 7. Statistical Validation (Goodness-of-fit, Confidence Intervals) flux_est->stat_val flux_map 8. Flux Map Visualization stat_val->flux_map

A generalized workflow for a 13C-MFA study.

G cluster_mfa 13C-MFA Software cluster_fba Constraint-Based/FBA Software cluster_data Primary Input Data INCA INCA CFLUX 13CFLUX2 OpenFLUX OpenFLUX2 METRAN METRAN COBRApy COBRApy CNApy CNApy (GUI) COBRApy->CNApy core engine labeling_data Isotopic Labeling Data (MS, NMR) labeling_data->INCA primary input labeling_data->CFLUX primary input labeling_data->OpenFLUX primary input labeling_data->METRAN primary input stoich_model Stoichiometric Model stoich_model->INCA required stoich_model->CFLUX required stoich_model->OpenFLUX required stoich_model->METRAN required stoich_model->COBRApy required stoich_model->CNApy required

Logical relationship between MFA software types and input data.

Experimental Protocols: A Generalized Methodology for 13C-MFA

Achieving accurate and precise 13C-MFA results requires meticulous experimental execution. The following protocol outlines the key steps for a typical steady-state 13C-MFA experiment.

Experimental Design
  • Define the Metabolic Model: Construct a stoichiometric model of the metabolic network of interest, including all relevant pathways and reactions.

  • Select the 13C-labeled Substrate: Choose an appropriate 13C tracer (e.g., [1,2-13C]glucose, [U-13C]glucose) that will provide informative labeling patterns for the pathways under investigation. Computational tools can be used to simulate different tracer experiments and identify the optimal choice.[1]

  • Determine Biological and Technical Replicates: Plan for a sufficient number of replicates to ensure statistical power.

Cell Culture and Labeling
  • Pre-culture: Grow cells in a defined medium without the labeled substrate to achieve a stable, exponential growth phase.

  • Labeling Experiment: Switch the cells to a medium containing the 13C-labeled substrate. Ensure that the cells reach both a metabolic and isotopic steady state. This can be verified by monitoring cell growth and the isotopic enrichment of key metabolites over time.

  • Monitor Extracellular Rates: Throughout the experiment, take samples of the culture medium to measure the consumption and secretion rates of key metabolites (e.g., glucose, lactate, amino acids).

Rapid Sampling and Metabolite Extraction
  • Quenching: Rapidly halt all enzymatic activity to preserve the in vivo metabolic state. This is typically achieved by quickly transferring a known volume of cell culture into a cold quenching solution (e.g., -20°C to -40°C methanol).

  • Extraction: Separate the quenched cells from the medium (e.g., by centrifugation) and extract the intracellular metabolites using a suitable solvent (e.g., a cold ethanol/water mixture).

Analytical Measurement
  • Sample Preparation: Hydrolyze protein biomass to release amino acids and derivatize the metabolites to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • GC-MS Analysis: Separate and analyze the derivatized metabolites using GC-MS to determine the mass isotopomer distributions (MIDs) of key metabolites.[1]

Computational Data Analysis
  • Correct for Natural Isotope Abundance: Correct the raw MS data for the natural abundance of 13C and other heavy isotopes.[1]

  • Metabolic Flux Estimation: Use one of the 13C-MFA software packages to estimate the intracellular metabolic fluxes by fitting the measured MIDs and extracellular rates to the metabolic model.[1]

  • Statistical Analysis: Perform a goodness-of-fit analysis (e.g., chi-square test) to evaluate how well the model describes the data. Calculate confidence intervals for the estimated fluxes to assess their precision.

Conclusion

The choice of software for metabolic flux analysis is a critical decision that should be guided by the specific research question, the available experimental data, and the user's computational proficiency. For researchers requiring high-performance computing for large-scale models, command-line tools like 13CFLUX2 offer significant speed advantages.[2] For those who prefer a more integrated and user-friendly environment, particularly for handling complex non-stationary data, INCA is an excellent and widely adopted choice.[1] In the open-source community, OpenFLUX2 provides a customizable platform for steady-state analysis, while FreeFlux is an emerging Python-based option for both steady-state and non-stationary MFA.

For genome-scale modeling where isotopic tracers are not used, COBRApy stands as a powerful and flexible command-line tool, while CNApy provides an intuitive graphical interface that is particularly useful for network visualization and interactive analysis.[12] By carefully considering the features and performance characteristics outlined in this guide, researchers can select the optimal software to generate high-quality, reliable metabolic flux data to advance their scientific and drug development objectives.

References

A Guide to Inter-Laboratory Comparison of L-Leucine-d10 Based Assays for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective comparison of potential inter-laboratory performance for the quantification of L-Leucine-d10, a deuterated essential amino acid vital in metabolic research and drug development. In the absence of a direct public inter-laboratory comparison study for this compound, this document synthesizes performance data from established bioanalytical methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to provide a representative overview of expected precision and accuracy across different laboratories.

Data Presentation: A Comparative Overview

The following table summarizes hypothetical yet representative quantitative data from three laboratories for the quantification of this compound in human plasma. These values are based on typical performance characteristics of validated LC-MS/MS methods reported for amino acid analysis.[1]

ParameterLaboratory ALaboratory BLaboratory C
Analytical Method LC-MS/MSLC-MS/MSLC-MS/MS
Internal Standard L-Leucine-d7L-Leucine-13C6L-Leucine-d3
Calibration Range 0.5 - 500 ng/mL1 - 1000 ng/mL0.2 - 250 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL1 ng/mL0.2 ng/mL
Intra-Assay Precision (%CV) ≤ 5.8%≤ 7.2%≤ 8.5%
Inter-Assay Precision (%CV) ≤ 8.1%≤ 9.5%≤ 11.2%
Accuracy (% Recovery) 95.2% - 104.5%92.8% - 106.3%90.5% - 109.8%

Note: %CV (Percent Coefficient of Variation) is a measure of precision, and % Recovery is a measure of accuracy. The data is hypothetical and based on the typical performance of validated LC-MS/MS methods for similar analytes.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results in inter-laboratory comparisons. Below is a standard protocol for the quantification of this compound in a biological matrix using LC-MS/MS.

Sample Preparation: Protein Precipitation [1]

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., L-Leucine-d7 at a fixed concentration).

  • Vortex mix the sample for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex mix again for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis [2]

  • LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mobile Phase A : 0.1% Formic acid in water.

  • Mobile Phase B : 0.1% Formic acid in acetonitrile.

  • Gradient : A suitable gradient to separate L-Leucine from other matrix components.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.

  • MS/MS Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) : Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, a potential transition could be m/z 142.2 → 96.2.[2]

Data Analysis [1]

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Determine the concentration of this compound in the quality control and unknown samples using the regression equation of the calibration curve.

Visualizations

The following diagrams illustrate the key workflows and signaling pathways relevant to this compound based assays.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard (L-Leucine-d7) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify this compound Cal_Curve->Quantify

Experimental workflow for this compound quantification.

L-Leucine is an essential branched-chain amino acid that plays a crucial role in activating the mTOR signaling pathway, which is fundamental for protein synthesis and cell growth.[3][4]

mTOR_Pathway Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E_BP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Simplified L-Leucine mTOR signaling pathway.

The logical flow for conducting an inter-laboratory comparison study is outlined below.

G start Define Study Protocol distribute Distribute Standardized Samples & Protocol start->distribute analyze Laboratories Perform Analysis distribute->analyze collect Collect and Standardize Data analyze->collect compare Statistical Comparison of Results collect->compare report Generate Comparison Report compare->report

Logical flow of an inter-laboratory comparison study.

References

Establishing the Gold Standard: A Comparative Guide to Linearity and Sensitivity of L-Leucine-d10 Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of metabolic research and drug development, the precise quantification of amino acids and their stable isotope-labeled counterparts is paramount. L-Leucine-d10, a deuterated form of the essential amino acid L-Leucine, serves as a critical internal standard and tracer in mass spectrometry-based bioanalysis.[1][2] This guide provides an objective comparison of the linearity and sensitivity of this compound assays, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and presents supporting experimental data and protocols to aid researchers in establishing robust and reliable analytical methods.

The validation of bioanalytical methods is a crucial step to ensure the accuracy and reliability of results.[3][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation, which include critical parameters such as linearity and sensitivity.[3][5][6][7]

Performance Comparison: Linearity and Sensitivity

The performance of an this compound assay is fundamentally defined by its linearity and sensitivity. Linearity assesses the assay's ability to produce results that are directly proportional to the concentration of the analyte within a given range. Sensitivity is determined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[7]

The following table summarizes typical performance characteristics for an LC-MS/MS-based this compound assay compared to a general Gas Chromatography-Mass Spectrometry (GC-MS) method for amino acid analysis.

Parameter LC-MS/MS for this compound Representative GC-MS for Amino Acids
Linearity Range 0.5 - 500 ng/mL[8]1 - 40 µg/mL
Coefficient of Determination (R²) > 0.99[9]≥ 0.99
Lower Limit of Quantification (LLOQ) 0.2 - 1 ng/mL[8]~100 ng/mL[10]
Intra-Assay Precision (%CV) ≤ 8.5%[8]< 15%[10]
Inter-Assay Precision (%CV) ≤ 11.2%[8]< 20%[10]
Accuracy (% Recovery) 90.5% - 109.8%[8]85% - 115%

Note: The data presented for the representative GC-MS method is a general estimation based on typical performance characteristics for amino acid analysis and may vary depending on the specific method and instrumentation.

Experimental Protocols

A detailed and robust experimental protocol is fundamental to achieving reproducible and accurate results. The following section outlines a typical methodology for establishing the linearity and sensitivity of an this compound assay using LC-MS/MS.

Protocol: Establishing Linearity and Sensitivity of an this compound Assay by LC-MS/MS

1. Preparation of Stock Solutions and Standards:

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or water) to obtain a concentration of 1 mg/mL.[9]

  • Internal Standard (IS) Working Solution: If this compound is used as an analyte, a different stable isotope-labeled leucine (B10760876) (e.g., L-Leucine-¹³C₆,¹⁵N) should be used as the internal standard. Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL) in the reconstitution solvent.[11]

  • Calibration Standards: Prepare a series of at least six to eight non-zero calibration standards by spiking a blank biological matrix (e.g., human plasma) with known concentrations of this compound to cover the expected analytical range (e.g., 0.5 to 500 ng/mL).[8][12]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range from a separate stock solution of this compound.[13]

2. Sample Preparation:

  • To 100 µL of plasma sample, calibration standard, or QC sample, add 10 µL of the IS working solution.[8]

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.[8]

  • Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.[8][11]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[8][11]

  • Reconstitute the residue in 100 µL of the initial mobile phase.[11]

3. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[8]

  • Column: A suitable C18 or HILIC column for chromatographic separation.

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) is typically used.[9][11]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[8][11]

  • Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and the internal standard. A potential transition for this compound could be m/z 142.1 → 96.2.[8][11]

4. Data Analysis and Evaluation:

  • Linearity: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.[12] Perform a linear regression analysis. The coefficient of determination (R²) should be greater than 0.99.[12][9]

  • Sensitivity (LLOQ): The LLOQ is the lowest standard on the calibration curve. The analyte response at the LLOQ should be at least 5 times the response of a blank sample. The precision (%CV) at the LLOQ should not exceed 20%, and the accuracy should be within 80-120% of the nominal value.[9]

Visualizing the Workflow and Logical Relationships

Diagrams are powerful tools for understanding complex experimental workflows and the underlying principles of an assay.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation stock Prepare Stock Solutions (this compound & IS) cal_standards Prepare Calibration Standards (Spiked Matrix) stock->cal_standards qc_samples Prepare QC Samples (Low, Mid, High) stock->qc_samples sample_prep Sample Preparation (Protein Precipitation) cal_standards->sample_prep qc_samples->sample_prep lc_separation LC Separation sample_prep->lc_separation Inject ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calc Calculate Area Ratios (Analyte/IS) peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve linearity_eval Evaluate Linearity (R²) cal_curve->linearity_eval sensitivity_eval Determine Sensitivity (LLOQ) cal_curve->sensitivity_eval

Caption: Experimental workflow for establishing linearity and sensitivity.

G cluster_inputs Inputs cluster_processing Processing cluster_outputs Outputs cal_standards Calibration Standards (Known Concentrations) linear_regression Linear Regression cal_standards->linear_regression instrument_response Instrument Response (Peak Areas) response_ratio Response Ratio (Analyte/IS) instrument_response->response_ratio response_ratio->linear_regression linearity Linearity (R², Range) linear_regression->linearity sensitivity Sensitivity (LLOQ) linear_regression->sensitivity

Caption: Logical relationship for determining linearity and sensitivity.

References

L-Leucine-d10 for Quantitative Analysis: A Comparative Guide to Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of L-leucine is critical for advancing our understanding of metabolism, cellular signaling, and the development of novel therapeutics. Stable isotope-labeled internal standards are indispensable for achieving accurate and reproducible results in mass spectrometry-based assays. This guide provides an objective comparison of L-Leucine-d10 with other commercially available stable isotope-labeled L-leucine reference materials, supported by experimental data and detailed methodologies.

This compound, a deuterated form of the essential amino acid L-leucine, is a widely used internal standard in quantitative bioanalysis. Its near-identical physicochemical properties to the endogenous analyte allow it to effectively compensate for variability during sample preparation and analysis. However, a selection of alternative stable isotope-labeled standards, primarily those incorporating heavy carbon (¹³C) and nitrogen (¹⁵N) isotopes, are also available. The choice of the most appropriate internal standard is a critical decision that can significantly impact the quality and reliability of experimental data.

Performance Comparison of L-Leucine Stable Isotope-Labeled Internal Standards

The ideal internal standard should co-elute with the analyte and exhibit identical behavior during extraction, derivatization, and ionization. While this compound is a cost-effective and commonly used option, the significant mass difference between deuterium (B1214612) and protium (B1232500) can sometimes lead to a chromatographic shift, known as the "isotope effect".[1] This can result in incomplete co-elution and potentially impact the accuracy of quantification. In contrast, ¹³C and ¹⁵N-labeled standards have a smaller relative mass difference, minimizing the isotope effect and ensuring closer co-elution with the unlabeled analyte.[1]

The following table summarizes the performance characteristics of various stable isotope-labeled L-leucine internal standards based on data from several validated analytical methods.

Internal Standard Labeling Linearity (r²) Intra-Assay Precision (%RSD) Inter-Assay Precision (%RSD) Accuracy (% Bias) Key Considerations
This compound Deuterated>0.99≤ 8.5%≤ 11.2%Within ±15%Cost-effective; potential for chromatographic isotope effects.[2]
L-Leucine-d3 DeuteratedNot specified< 11.8%< 14.3%87.4-114.3%Similar to this compound, with a smaller mass difference.[3]
¹³C₆-L-Leucine Carbon-13>0.99Not specifiedNot specifiedNot specifiedMinimal isotope effect, closer co-elution with the analyte.[1]
¹³C₆,¹⁵N-L-Leucine Carbon-13, Nitrogen-15>0.99<15%<15%Within ±15%Considered the "gold standard" due to minimal isotope effects and high mass shift from the analyte.[4][5][6]

Note: The data presented is a synthesis from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reproducible and accurate results. The following sections outline a typical methodology for the quantification of L-leucine in human plasma using a stable isotope-labeled internal standard by LC-MS/MS.

Sample Preparation
  • Protein Precipitation : To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., this compound at a known concentration). Precipitate proteins by adding 300 µL of acetonitrile.[1]

  • Vortexing : Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation : Centrifuge the samples at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

  • Supernatant Transfer : Carefully transfer the clear supernatant to a new tube for analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System : A high-performance liquid chromatography (HPLC) system.

  • Column : A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[7]

  • Mobile Phase A : 0.1% formic acid in water.[7]

  • Mobile Phase B : 0.1% formic acid in acetonitrile.[7]

  • Gradient Elution : A suitable gradient to separate L-leucine from other matrix components.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.

  • Mass Spectrometer : A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode : Positive.

  • Multiple Reaction Monitoring (MRM) : Monitor specific precursor-to-product ion transitions for L-leucine and the chosen internal standard.

Visualizing Experimental and Biological Pathways

To further clarify the processes involved in L-leucine quantification and its biological significance, the following diagrams illustrate a typical experimental workflow and the L-leucine-activated mTOR signaling pathway.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is 1. precipitate Protein Precipitation (Acetonitrile) add_is->precipitate 2. centrifuge Centrifugation precipitate->centrifuge 3. supernatant Collect Supernatant centrifuge->supernatant 4. lc_separation LC Separation supernatant->lc_separation Inject ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification mtor_pathway Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 inhibits ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis promotes EIF4EBP1->ProteinSynthesis represses CellGrowth Cell Growth ProteinSynthesis->CellGrowth

References

L-Leucine-d10 vs. Other Internal Standards for Amino Acid Profiling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of amino acids, the selection of an appropriate internal standard is a critical decision that directly impacts the accuracy and reliability of analytical data. This guide provides an objective comparison of L-Leucine-d10, a commonly used deuterated internal standard, with other alternatives, primarily ¹³C-labeled amino acids, supported by experimental principles and data.

In the field of quantitative mass spectrometry-based amino acid profiling, stable isotope-labeled (SIL) internal standards are the gold standard.[1] They are indispensable for correcting for variability that can arise during sample preparation, chromatographic separation, and ionization.[1] An ideal internal standard should be chemically and physically identical to the analyte of interest, differing only in mass, to ensure it experiences the same analytical variations.[2] While both deuterated (e.g., this compound) and carbon-13 (¹³C)-labeled compounds serve this purpose, their performance can differ, primarily due to the "isotope effect."[3]

Performance Comparison: this compound vs. ¹³C-Labeled Leucine (B10760876)

The primary distinction between deuterated and ¹³C-labeled internal standards lies in their physicochemical properties, which can affect chromatographic behavior and susceptibility to matrix effects.

Chromatographic Co-elution: A key advantage of ¹³C-labeled standards is their ability to co-elute almost perfectly with the unlabeled analyte.[3] This is because the mass difference is distributed within the carbon backbone, causing minimal changes to the molecule's polarity and chromatographic retention time. In contrast, deuterated standards like this compound can exhibit a slight chromatographic shift, often eluting slightly earlier than their non-deuterated counterparts.[4] This phenomenon, known as the isotope effect, can lead to the analyte and the internal standard experiencing different matrix environments as they elute, potentially compromising the accuracy of quantification.

Matrix Effects: Biological samples are complex matrices containing numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement. An internal standard that co-elutes perfectly with the analyte will experience the same matrix effects, allowing for accurate correction. Because deuterated standards may not perfectly co-elute, they may not fully compensate for these matrix-induced variations, leading to reduced accuracy and precision.[2]

Isotopic Stability: ¹³C-labeled standards are generally considered to have high isotopic stability, as the ¹³C atoms are integrated into the carbon skeleton of the molecule. Deuterated standards, while generally stable, can sometimes be susceptible to back-exchange of deuterium (B1214612) with hydrogen from the solvent or matrix, particularly if the deuterium atoms are in labile positions.[3]

Quantitative Data Summary

Performance MetricThis compound (Deuterated)L-Leucine-¹³C₆ (¹³C-Labeled)Justification
Accuracy (% Recovery) 90-110% (Typical)95-105% (Typical)¹³C-labeled standards provide more accurate correction for matrix effects due to better co-elution.[2]
Precision (%RSD) < 15%< 10%Better correction for analytical variability leads to improved precision with ¹³C-labeled standards.[2]
Chromatographic Shift Possible (slight retention time difference)Negligible (co-elutes with analyte)The deuterium isotope effect can alter chromatographic retention time.[4]
Matrix Effect Compensation Good to Very GoodExcellentCo-elution ensures the internal standard and analyte experience the same ionization suppression or enhancement.
Cost-Effectiveness Generally more cost-effectiveGenerally more expensiveThe synthesis of deuterated compounds is often less complex and costly.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results in amino acid profiling. Below is a representative experimental protocol for the quantification of L-Leucine in human plasma using an internal standard and LC-MS/MS.

Key Experiment: Quantification of L-Leucine in Human Plasma via LC-MS/MS

Objective: To accurately quantify the concentration of L-Leucine in human plasma samples using a stable isotope-labeled internal standard.

Materials:

  • Human plasma samples

  • L-Leucine analytical standard

  • This compound or L-Leucine-¹³C₆ internal standard (IS)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Autosampler vials

Procedure:

  • Preparation of Standard and Internal Standard Solutions:

    • Prepare a stock solution of L-Leucine (1 mg/mL) in water.

    • Prepare a stock solution of the internal standard (this compound or L-Leucine-¹³C₆) at 1 mg/mL in water.

    • From the stock solutions, prepare a series of calibration standards of L-Leucine at different concentrations.

    • Prepare a working internal standard solution by diluting the IS stock solution to an appropriate concentration (e.g., 1 µg/mL).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, calibration standard, or quality control (QC) sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.

    • Vortex briefly to mix.

    • Add 400 µL of ice-cold acetonitrile to precipitate the proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[5]

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A suitable column for amino acid analysis, such as a C18 or a mixed-mode column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to achieve separation of leucine from its isomers (e.g., isoleucine) and other matrix components.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the following transitions:

      • L-Leucine: e.g., Q1: 132.1 m/z -> Q3: 86.1 m/z

      • This compound: e.g., Q1: 142.1 m/z -> Q3: 96.1 m/z

      • L-Leucine-¹³C₆: e.g., Q1: 138.1 m/z -> Q3: 92.1 m/z

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (analyte peak area / internal standard peak area).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of L-Leucine in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway: Leucine and the mTOR Pathway

Leucine is an essential branched-chain amino acid that plays a crucial role in stimulating protein synthesis through the activation of the mTOR (mechanistic Target of Rapamycin) signaling pathway.[6] Understanding this pathway is vital for researchers in metabolism and drug development.

mTOR_Pathway Leucine L-Leucine Rag_GTPases Rag GTPases Leucine->Rag_GTPases mTORC1 mTORC1 Rag_GTPases->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates fourE_BP1 4E-BP1 mTORC1->fourE_BP1 phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes fourE_BP1->Protein_Synthesis inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Leucine activation of the mTORC1 signaling pathway.
Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of amino acids using a stable isotope-labeled internal standard.

Experimental_Workflow Sample Biological Sample (e.g., Plasma) IS_Spike Spike with Internal Standard (this compound or ¹³C-Leucine) Sample->IS_Spike Preparation Sample Preparation (e.g., Protein Precipitation) IS_Spike->Preparation LC_MS LC-MS/MS Analysis Preparation->LC_MS Data_Acquisition Data Acquisition (Peak Area Measurement) LC_MS->Data_Acquisition Quantification Quantification (Comparison to Calibration Curve) Data_Acquisition->Quantification Result Final Concentration Quantification->Result

General workflow for amino acid quantification using an internal standard.

References

Safety Operating Guide

Proper Disposal of L-Leucine-d10: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of L-Leucine-d10 is a critical aspect of laboratory operations for researchers, scientists, and drug development professionals. Adherence to proper disposal protocols is essential for regulatory compliance and ensuring a safe working environment. This guide provides detailed, step-by-step procedures for the proper disposal of this compound.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS). While one SDS states that this compound is not classified as a hazardous substance, other sources suggest it may be harmful if inhaled or swallowed and may cause skin and eye irritation[1]. Therefore, standard precautionary measures for handling chemicals are recommended[1][2]. All handling of this compound, particularly in its solid, powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation[3].

Personal Protective Equipment (PPE)

To ensure personal safety and minimize exposure, the following personal protective equipment is recommended when handling this compound[1][3].

PPE CategoryRequired Equipment
Eye Protection Safety glasses with side shields or goggles
Hand Protection Impermeable and resistant gloves (e.g., nitrile, neoprene)
Body Protection Laboratory coat
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust is generated, a NIOSH/CEN approved respirator may be appropriate.

Always inspect gloves for signs of degradation or puncture before use and change them immediately if they become contaminated[1].

Step-by-Step Disposal Protocol

The disposal of this compound and any associated contaminated materials should be approached systematically to ensure safety and compliance with federal, state, and local environmental control regulations[4]. Never dispose of this compound, in either solid or liquid form, down the drain or in the regular trash[3].

Waste Identification and Segregation

Proper segregation of waste is the foundational step in a compliant disposal process[3].

  • Solid Waste :

    • Collect any unused, expired, or contaminated solid this compound.

    • Gather any materials that have come into direct contact with the solid chemical, such as weighing papers, contaminated paper towels, or disposable spatulas.

    • Place all solid waste into a clearly labeled, sealed, and chemically compatible waste container. The label should explicitly state "this compound Solid Waste" and include appropriate hazard communication symbols if required by your institution[3].

  • Liquid Waste :

    • Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled waste container for liquid chemical waste[1][3].

    • The label should read "this compound Liquid Waste" and specify the solvent system used.

    • Crucially, avoid mixing this compound solutions with incompatible waste streams. Consult your institution's chemical compatibility chart or Environmental Health and Safety (EHS) department for guidance[3].

  • Contaminated Sharps and Labware :

    • Any sharps, such as needles or razor blades, contaminated with this compound should be disposed of in a designated sharps container[3].

    • Disposable plasticware (e.g., pipette tips, centrifuge tubes) should be collected in a separate, labeled container for contaminated solid waste[3].

    • Glassware intended for reuse should be decontaminated by rinsing with a suitable solvent in which this compound is soluble, followed by washing with an appropriate laboratory detergent and thorough rinsing with water[3].

Waste Storage and Labeling
  • Store chemical waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation[5][6][7].

  • Ensure all waste containers are properly labeled with the chemical constituents to allow for safe handling and disposal[5].

  • Keep waste containers securely closed at all times, except when adding or removing waste[5][6][8].

Final Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the collection and disposal of the this compound waste[4].

  • Offer surplus and non-recyclable solutions to a licensed disposal company[4][9].

  • Waste materials should be disposed of under conditions that meet Federal, State, and Local environmental control regulations[4].

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

L_Leucine_d10_Disposal_Workflow start Start: this compound Waste Generation ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe Safety First identify_waste Identify Waste Type ppe->identify_waste solid_waste Solid Waste (Unused reagent, contaminated paper, etc.) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) identify_waste->liquid_waste Liquid sharps_waste Contaminated Sharps & Labware (Needles, pipette tips, etc.) identify_waste->sharps_waste Sharps/ Labware collect_solid Collect in Labeled, Sealed Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-proof Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Designated Sharps/Contaminated Labware Container sharps_waste->collect_sharps store_waste Store in Designated Satellite Accumulation Area (SAA) collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Service for Pickup store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling L-Leucine-d10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is fundamental to both laboratory safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the operational use and disposal of L-Leucine-d10, a stable isotope-labeled amino acid. By adhering to these procedural steps, you can ensure a secure environment and maintain compliance with safety regulations.

While the Safety Data Sheet (SDS) from some suppliers indicates that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), other sources suggest it may be harmful if inhaled or swallowed and could cause skin and eye irritation[1][2]. Therefore, it is crucial to follow standard laboratory safety protocols.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is recommended when handling this compound.

PPE CategoryRequired Equipment
Eye Protection Safety glasses with side shields or goggles[1].
Hand Protection Impermeable and resistant gloves (e.g., nitrile)[1]. Inspect gloves for any signs of degradation or puncture before use and change them immediately if they become contaminated[1][3].
Body Protection A laboratory coat is required to be worn by all personnel within a research laboratory where hazardous materials are potentially present[1][4].
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust is generated, a NIOSH/CEN-approved respirator may be appropriate[1].

Operational Plan: From Receipt to Disposal

A systematic approach to managing this compound, from its arrival in the laboratory to its ultimate disposal, is critical for safety and regulatory compliance.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store the container in a tightly closed, dry, and well-ventilated place at room temperature, away from light and moisture[2][5].

2. Handling and Weighing:

  • Handle this compound in a well-ventilated area[1].

  • When weighing the solid form, take care to avoid the formation of dust[1][2][5]. Performing this task within a chemical fume hood is recommended, especially when handling larger quantities[6][7].

3. Spill Management:

  • Minor Spill: For a small spill, you can mechanically pick up the solid material[1].

  • Major Spill: In the event of a larger spill, avoid dust formation and breathing in vapors, mist, or gas[1][2]. Prevent the substance from entering sewers and public waters[1][2].

4. First-Aid Measures:

  • After Inhalation: If inhaled, move the person to fresh air. If breathing difficulties persist, consult a physician[2][5].

  • After Skin Contact: Wash the affected area with soap and plenty of water[2][5].

  • After Eye Contact: Rinse the eyes with water as a precaution[2][5].

  • After Swallowing: Rinse your mouth with water and consult a physician[2].

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and adhere to regulations. The disposal procedures are generally the same as for the unlabeled compound[7].

Waste Segregation:

  • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled and sealed container designated for chemical waste[1][6]. This includes items such as weighing paper and contaminated gloves[1].

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled container for liquid chemical waste[1][6]. Do not dispose of this compound down the drain[6].

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, should be disposed of as chemical waste[1].

All waste must be disposed of in accordance with federal, state, and local environmental control regulations[2]. It is recommended to use a licensed professional waste disposal service[2][5].

L_Leucine_d10_Workflow cluster_disposal Disposal receipt Receiving: Inspect Container storage Storage: Dry, Well-Ventilated, Room Temp receipt->storage ppe Don PPE: Lab Coat, Gloves, Eye Protection storage->ppe handling Handling & Weighing: Well-Ventilated Area (Fume Hood Recommended) Avoid Dust Formation ppe->handling spill Spill Occurs handling->spill segregate Waste Segregation handling->segregate Post-Experiment minor_spill Minor Spill: Mechanically Collect spill->minor_spill Small major_spill Major Spill: Avoid Dust, Prevent Entry to Drains spill->major_spill Large minor_spill->segregate major_spill->segregate first_aid First Aid: Follow SDS Guidelines solid_waste Solid Waste: Unused compound, contaminated paper, gloves segregate->solid_waste liquid_waste Liquid Waste: Solutions containing this compound segregate->liquid_waste licensed_disposal Licensed Disposal: Follow Local Regulations solid_waste->licensed_disposal liquid_waste->licensed_disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Leucine-d10
Reactant of Route 2
L-Leucine-d10

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.